molecular formula C8H15BrO2 B1314197 tert-Butyl 2-bromobutanoate CAS No. 24457-21-4

tert-Butyl 2-bromobutanoate

Cat. No.: B1314197
CAS No.: 24457-21-4
M. Wt: 223.11 g/mol
InChI Key: RIUJWUWLGXBICR-UHFFFAOYSA-N
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Description

Tert-Butyl 2-bromobutanoate is a useful research compound. Its molecular formula is C8H15BrO2 and its molecular weight is 223.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-bromobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H15BrO2/c1-5-6(9)7(10)11-8(2,3)4/h6H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUJWUWLGXBICR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OC(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40519803
Record name tert-Butyl 2-bromobutanoate
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Molecular Weight

223.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24457-21-4
Record name tert-Butyl 2-bromobutanoate
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Record name tert-butyl 2-bromobutanoate
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Foundational & Exploratory

A Technical Guide to the Structure and Utility of tert-Butyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

tert-Butyl 2-bromobutanoate is a bifunctional organic molecule of significant interest in synthetic chemistry. It incorporates two key chemical motifs: a sterically hindered tert-butyl ester, which serves as a robust protecting group for the carboxyl function, and an α-bromo substituent, which provides a reactive center for nucleophilic substitution and radical chemistry. This guide provides an in-depth analysis of the compound's molecular structure, physicochemical properties, and spectroscopic signature. Furthermore, it outlines a representative synthetic protocol and discusses the inherent reactivity that makes this compound a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Molecular Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity and physical characteristics. This compound is systematically named according to IUPAC nomenclature, and its identity is unequivocally confirmed by its CAS registry number.

  • IUPAC Name: this compound[1]

  • Synonyms: 2-Bromobutyric acid tert-butyl ester, tert-Butyl 2-bromobutyrate[2][3]

  • Molecular Formula: C₈H₁₅BrO₂[1][2]

  • CAS Number: 24457-21-4[2][3]

The molecule's structure features a central four-carbon butanoate chain. The C2 (alpha) carbon is chiral and bears a bromine atom, making it a stereogenic center. The carboxyl group is esterified with a bulky tert-butyl group. This combination of features dictates its chemical behavior and physical properties.

Caption: 2D Structure of this compound.

A summary of its key physicochemical properties is presented in Table 1. This data is critical for experimental design, including solvent selection, reaction temperature control, and purification strategies.

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Weight 223.11 g/mol [1][2]
Density 1.2 g/cm³ ChemicalBook
Boiling Point 72-76 °C at 12 mmHg ChemicalBook
Refractive Index 1.4410 ChemicalBook

| Molecular Formula | C₈H₁₅BrO₂ |[1][2] |

Synthesis and Mechanistic Considerations

The synthesis of tert-butyl esters, particularly from sterically hindered or sensitive carboxylic acids, is a common challenge in organic synthesis. The preferred method for preparing this compound involves the acid-catalyzed esterification of 2-bromobutyric acid. The use of isobutene or tert-butanol as the tert-butyl source is common. The following protocol is a representative example adapted from established procedures for similar esters.[4][5]

Representative Synthesis Workflow

SynthesisWorkflow reactants 2-Bromobutyric Acid + tert-Butanol / Isobutene + DCM (Solvent) reaction Stir at Room Temp (e.g., 48 hours) reactants->reaction catalyst H₂SO₄ (catalyst) Mg₂SO₄ (dehydrating agent) catalyst->reaction quench Quench with sat. NaHCO₃ (aq) reaction->quench extraction Extract with DCM quench->extraction drying Dry Organic Layer (e.g., MgSO₄) extraction->drying purification Purify via Column Chromatography drying->purification product tert-Butyl 2-bromobutanoate purification->product

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromobutyric acid

  • tert-Butanol (5 equivalents)

  • Magnesium sulfate (anhydrous, 4 equivalents)

  • Dichloromethane (DCM, dry)

  • Sulfuric acid (concentrated, catalytic amount)

  • Saturated sodium bicarbonate solution

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 2-bromobutyric acid (1 eq.) in dry dichloromethane, add anhydrous magnesium sulfate (4 eq.) and tert-butanol (5 eq.).

  • Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the stirred mixture.

  • Reaction: Vigorously stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude oil by silica gel column chromatography to afford the pure this compound.

Causality and Expertise: The use of a dehydrating agent like magnesium sulfate is crucial to drive the esterification equilibrium towards the product side by removing the water formed during the reaction. The bulky tert-butyl group prevents the use of simpler esterification methods that may work for less hindered alcohols. The acidic workup must be avoided as the tert-butyl ester is labile to strong acids.

Spectroscopic Characterization and Structural Verification

Unequivocal structural confirmation is paramount. While primary spectra for this specific compound are not publicly available without database access, its spectroscopic signature can be reliably predicted based on the well-understood behavior of its constituent functional groups and data from analogous structures.[6][7][8][9]

Table 2: Predicted Spectroscopic Data for this compound

Technique Feature Predicted Chemical Shift / Wavenumber / m/z Rationale & Notes
¹H NMR -CH₃ (ethyl) ~1.0 ppm (t) Triplet due to coupling with adjacent -CH₂.
-CH₂- ~2.0 ppm (m) Complex multiplet due to coupling with both -CH₃ and -CH(Br).
-CH(Br)- ~4.2 ppm (t) Triplet due to coupling with adjacent -CH₂. Downfield shift due to electronegative Br.
-C(CH₃)₃ ~1.5 ppm (s) Singlet, 9H integration. Characteristic signal for a tert-butyl group.
¹³C NMR -C H₃ (ethyl) ~12 ppm
-C H₂- ~35 ppm
-C H(Br)- ~50 ppm Carbon attached to electronegative bromine.
-C =O ~170 ppm Carbonyl carbon of an ester.
-C (CH₃)₃ ~82 ppm Quaternary carbon of the tert-butyl ester.
-C(C H₃)₃ ~28 ppm Methyl carbons of the tert-butyl group.
IR C=O stretch ~1730 cm⁻¹ Strong, sharp absorption characteristic of an ester carbonyl.
C-H stretch 2850-3000 cm⁻¹ Aliphatic C-H bonds.
C-O stretch 1150-1250 cm⁻¹ Characteristic ester C-O stretches.
C-Br stretch 550-650 cm⁻¹ Carbon-bromine bond vibration.
MS [M]⁺, [M+2]⁺ 222, 224 Molecular ion peaks showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br/⁸¹Br).[9]

| | Fragment | 57 | Base peak corresponding to the stable tert-butyl cation, [C(CH₃)₃]⁺, from cleavage of the ester C-O bond.[10] |

Reactivity and Synthetic Applications

The synthetic utility of this compound arises from the distinct reactivity of its two primary functional domains: the electrophilic α-carbon and the sterically protected ester.

  • Nucleophilic Substitution at C2: The carbon atom bearing the bromine is electrophilic and is susceptible to Sₙ2 reactions. This allows for the facile introduction of a wide range of nucleophiles (e.g., azides, cyanides, amines, thiolates), enabling the construction of diverse α-substituted butanoate derivatives.

  • Ester as a Protecting Group: The tert-butyl ester is highly stable under basic, neutral, and mildly acidic conditions. This robustness allows chemists to perform extensive modifications at the C2 position or elsewhere in the molecule without affecting the carboxyl group. When desired, the ester can be cleanly cleaved under strongly acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free carboxylic acid.

This dual functionality makes it a valuable intermediate in multi-step syntheses.

Reactivity start This compound path1 Nucleophilic Substitution (Sₙ2) start->path1  + Nu⁻ path2 Acidic Deprotection start->path2  + H⁺ (strong) product1 α-Substituted tert-Butyl Butanoate path1->product1 product2 2-Bromobutanoic Acid path2->product2

Caption: Key reaction pathways for this compound.

Conclusion

This compound is a strategically important building block for organic synthesis. Its structure, defined by a chiral α-bromo center and a stable tert-butyl ester, offers a reliable platform for introducing the butanoate moiety into complex molecules. A comprehensive understanding of its synthesis, spectroscopic properties, and predictable reactivity is essential for its effective application in research and development, particularly within the pharmaceutical and materials science sectors.

References

  • PubChem. (n.d.). tert-Butyl (R)-2-bromobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-bromobutane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C NMR spectrum of 2-bromobutane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton NMR spectrum of 2-bromobutane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromobutane. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

Sources

An In-depth Technical Guide on tert-Butyl 2-bromobutanoate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

This guide offers a comprehensive technical overview of tert-butyl 2-bromobutanoate, a versatile reagent in organic synthesis. It is designed to provide researchers, scientists, and drug development professionals with the core knowledge and practical insights necessary for its effective application.

Core Chemical and Physical Properties

This compound is an ester of 2-bromobutanoic acid and tert-butanol. The presence of the bromine atom on the alpha-carbon to the carbonyl group makes it a valuable building block in synthetic chemistry. The bulky tert-butyl group provides steric hindrance, which can influence the stereochemical outcome of reactions.

A compilation of its key physicochemical properties is provided below for quick reference.

PropertyValueReference(s)
Molecular Formula C8H15BrO2[1][2]
Molecular Weight 223.11 g/mol [1][2]
CAS Number 24457-21-4[2]
Appearance Colorless to almost colorless clear liquid
Boiling Point 196 °F / 91 °C[3]
Density 1.255 g/cm³ at 25 °C (77 °F)[3]
Refractive Index n20/D 1.444 (lit.)

Synthesis and Mechanistic Pathways

The synthesis of this compound typically involves the esterification of 2-bromobutanoic acid with isobutylene or tert-butanol. One common laboratory-scale method is the acid-catalyzed esterification of 4-bromobutyric acid with tert-butanol.

A generalized synthetic scheme is presented below:

Synthesis 2-Bromobutanoic Acid 2-Bromobutanoic Acid This compound This compound 2-Bromobutanoic Acid->this compound Esterification tert-Butanol tert-Butanol tert-Butanol->this compound H+ H+ H+->this compound H2O H2O This compound->H2O +

Caption: Acid-catalyzed esterification of 2-bromobutanoic acid.

Expertise in Practice: The choice of an acid catalyst, such as sulfuric acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the hydroxyl group of tert-butanol. The reaction is typically stirred at room temperature for an extended period to ensure completion.

Reactivity and Synthetic Applications

The synthetic utility of this compound is primarily centered around the reactivity of the α-bromoester moiety. This functional group serves as a potent electrophile, making it an excellent substrate for nucleophilic substitution reactions. This reactivity allows for the introduction of a wide array of functional groups at the carbon adjacent to the ester carbonyl.

3.1. Nucleophilic Substitution Reactions: A Gateway to Molecular Diversity

The carbon-bromine bond in this compound is polarized, with the carbon atom being electrophilic. This allows for the displacement of the bromide ion by a variety of nucleophiles.

Nucleophilic_Substitution This compound This compound Product Product This compound->Product SN2 Reaction Nucleophile (Nu-) Nucleophile (Nu-) Nucleophile (Nu-)->Product Br- Br- Product->Br- +

Caption: General scheme for nucleophilic substitution.

Trustworthy Experimental Protocol: Synthesis of a Functionalized Ester

This protocol outlines a reliable method for a typical nucleophilic substitution reaction, incorporating checkpoints for validation.

Objective: To synthesize tert-butyl 2-azidobutanoate.

Materials:

  • This compound

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in DMF. Add sodium azide (1.5 eq) to the solution.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cations, leaving the azide anion more nucleophilic and facilitating the SN2 reaction. An excess of sodium azide is used to drive the reaction to completion.

  • Reaction Monitoring (Self-Validation): Stir the mixture at room temperature and monitor the reaction progress using Thin-Layer Chromatography (TLC). The disappearance of the starting material spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete, pour the reaction mixture into water and extract with diethyl ether.

  • Aqueous Wash (Self-Validation): Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine. This removes any unreacted starting materials and DMF.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification and Characterization: Purify the crude product by column chromatography on silica gel to yield pure tert-butyl 2-azidobutanoate. Confirm the structure and purity using NMR and IR spectroscopy.

Significance in Drug Discovery and Development

Alpha-bromoesters like this compound are important intermediates in the synthesis of a wide range of pharmaceutical compounds.[4] The ability to introduce various substituents at the alpha-position allows for the creation of diverse molecular libraries for screening and lead optimization in drug discovery programs. The tert-butyl ester group can also serve as a protecting group for the carboxylic acid functionality, which can be deprotected under acidic conditions.[4]

Safety and Handling Precautions

This compound is a combustible liquid and causes skin and eye irritation. It is also a lachrymator, meaning it can cause tearing.[5] Therefore, it is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All manipulations should be conducted in a well-ventilated chemical fume hood.[5][6]

References

  • PubChem. tert-Butyl (R)-2-bromobutanoate. National Center for Biotechnology Information. Available from: [Link]

  • LookChem. tert-Butyl 2-bromoisobutyrate. Available from: [Link]

  • CP Lab Safety. tert-Butyl 2-bromobutyrate, min 98%, 25 grams. Available from: [Link]

  • PubChem. tert-Butyl 2-bromopropanoate. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN105601510A - Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin.
  • Google Patents. CN102659588B - Synthesis method of tert-butyl bromoacetate.
  • Oakwood Chemical. This compound. Available from: [Link]

Sources

An In-depth Technical Guide to tert-Butyl 2-bromobutanoate (CAS: 24457-21-4)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-bromobutanoate, with the CAS registry number 24457-21-4, is a halogenated ester that serves as a valuable building block in organic synthesis. Its bifunctional nature, incorporating both a reactive bromine atom at the alpha position and a sterically hindered tert-butyl ester protecting group, makes it a versatile reagent for the introduction of the butanoate moiety in the construction of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, applications in drug discovery and development, analytical characterization, and stability profile, offering a critical resource for researchers in the field.

The strategic placement of the bromine atom renders the alpha-carbon susceptible to nucleophilic attack, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the tert-butyl ester group offers robust protection of the carboxylic acid functionality under a variety of reaction conditions, yet it can be selectively removed under acidic conditions. This combination of reactivity and stability is pivotal in multi-step synthetic sequences, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling and storage.

PropertyValueReference
CAS Number 24457-21-4
Molecular Formula C₈H₁₅BrO₂[1]
Molecular Weight 223.11 g/mol [1]
Appearance Colorless liquid[1]
Boiling Point 72-76 °C at 12 mmHg
Density 1.200 g/cm³
Solubility Soluble in common organic solvents such as dichloromethane and chloroform.

Synthesis and Manufacturing

The synthesis of this compound typically involves the esterification of 2-bromobutanoic acid with a source of the tert-butyl group. Several methodologies have been developed to achieve this transformation efficiently, with the choice of method often depending on the desired scale, purity requirements, and economic considerations.

Common Synthetic Routes:
  • Esterification with Isobutene: A widely employed method involves the reaction of 2-bromobutanoic acid with isobutene in the presence of a strong acid catalyst, such as sulfuric acid or a cation exchange resin. The use of a cation exchange resin is often preferred as it simplifies the work-up procedure and minimizes acidic waste streams.

  • Reaction with tert-Butanol: Direct esterification of 2-bromobutanoic acid with tert-butanol can be challenging due to the steric hindrance of the tertiary alcohol. However, this can be achieved using coupling agents or under specific acid-catalyzed conditions.

A general workflow for the synthesis of this compound is depicted below:

Synthesis_Workflow cluster_reactants Reactants cluster_process Process 2_Bromobutanoic_Acid 2-Bromobutanoic Acid Esterification Esterification 2_Bromobutanoic_Acid->Esterification tert_Butyl_Source Isobutene or tert-Butanol tert_Butyl_Source->Esterification Purification Purification (e.g., Distillation) Esterification->Purification Crude Product Product tert-Butyl 2-bromobutanoate Purification->Product Pure Product

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Cation Exchange Resin

This protocol describes a laboratory-scale synthesis of this compound using a cation exchange resin as a catalyst.

Materials:

  • 2-Bromobutanoic acid

  • Dichloromethane (DCM)

  • Cation exchange resin (e.g., Amberlyst 15)

  • Isobutene (gas)

  • Anhydrous sodium sulfate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of 2-bromobutanoic acid in dichloromethane, add the cation exchange resin.

  • Cool the mixture in an ice bath and bubble isobutene gas through the solution for a specified period.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Filter off the cation exchange resin and wash with dichloromethane.

  • Wash the combined organic filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Applications in Drug Discovery and Development

The utility of this compound in pharmaceutical synthesis lies in its ability to act as a versatile intermediate for the construction of complex molecular architectures. The α-bromo group allows for the introduction of various substituents, while the tert-butyl ester serves as a protecting group for the carboxylic acid.

The general reactivity of α-bromo esters makes them key participants in a variety of named reactions that are fundamental to medicinal chemistry:

  • Reformatsky Reaction: Reaction with a carbonyl compound (aldehyde or ketone) in the presence of zinc metal to form β-hydroxy esters.

  • Blaise Reaction: Reaction with a nitrile in the presence of a metal (e.g., zinc) to form a β-enamino ester, which can be hydrolyzed to a β-keto ester.

  • Nucleophilic Substitution: The bromine atom can be displaced by a wide range of nucleophiles, including amines, thiols, and carbanions, to introduce diverse functional groups.

The following diagram illustrates the potential synthetic transformations of this compound:

Synthetic_Applications cluster_reactions Synthetic Transformations cluster_products Product Scaffolds tBu_2_bromo tert-Butyl 2-bromobutanoate Reformatsky Reformatsky Rxn (+ Aldehyde/Ketone, Zn) tBu_2_bromo->Reformatsky Nucleophilic_Sub Nucleophilic Substitution (+ Nucleophile) tBu_2_bromo->Nucleophilic_Sub Blaise Blaise Rxn (+ Nitrile, Zn) tBu_2_bromo->Blaise beta_hydroxy β-Hydroxy Ester Reformatsky->beta_hydroxy substituted_ester α-Substituted Ester Nucleophilic_Sub->substituted_ester beta_keto β-Keto Ester Blaise->beta_keto

Caption: Key synthetic applications of this compound.

Analytical Characterization

Robust analytical methods are crucial for confirming the identity, purity, and quality of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum provides characteristic signals for the different types of protons in the molecule. Expected signals include a triplet for the methyl protons of the ethyl group, a multiplet for the methylene protons of the ethyl group, a triplet for the α-proton, and a singlet for the nine equivalent protons of the tert-butyl group.

    • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the carbonyl carbon, the α-carbon bearing the bromine, the carbons of the ethyl group, and the quaternary and methyl carbons of the tert-butyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A strong absorption band is expected in the region of 1730-1750 cm⁻¹ corresponding to the C=O stretching of the ester. C-H stretching and bending vibrations will also be present.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Chromatographic Methods
  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a powerful technique for assessing the purity of this compound and for identifying any volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity determination, particularly for less volatile impurities. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water or methanol/water) and UV detection would be appropriate.

Analytical Workflow

A typical workflow for the analytical characterization of a newly synthesized batch of this compound is outlined below:

Analytical_Workflow Sample tert-Butyl 2-bromobutanoate Sample Purity_Assessment Purity Assessment Sample->Purity_Assessment Identity_Confirmation Identity Confirmation Sample->Identity_Confirmation GC_HPLC GC / HPLC Purity_Assessment->GC_HPLC NMR ¹H and ¹³C NMR Identity_Confirmation->NMR MS Mass Spectrometry Identity_Confirmation->MS IR IR Spectroscopy Identity_Confirmation->IR Report Certificate of Analysis GC_HPLC->Report NMR->Report MS->Report IR->Report

Caption: Standard analytical workflow for quality control.

Stability, Storage, and Safety

Stability and Degradation

This compound is stable under normal laboratory conditions.[1] However, as with many halogenated compounds and esters, it can be susceptible to degradation under certain conditions:

  • Hydrolysis: The ester linkage can be hydrolyzed under either acidic or basic conditions to yield 2-bromobutanoic acid and tert-butanol. The tert-butyl group provides significant steric hindrance, making it relatively stable to base-catalyzed hydrolysis compared to less hindered esters.

  • Thermal Decomposition: At elevated temperatures, thermal decomposition may occur, potentially leading to the elimination of isobutylene and the formation of 2-bromobutanoic acid.

  • Light Sensitivity: While not extensively reported, prolonged exposure to light may promote degradation, as is common with many organic halides.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration is often recommended for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress and potential hydrolysis.

  • Container: Keep in a tightly sealed, light-resistant container.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazards: It is corrosive and can cause severe skin burns and eye damage. It is also a lachrymator, meaning it can cause irritation and tearing of the eyes.[1]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.

  • Spills: In case of a spill, absorb with an inert material and dispose of as hazardous waste.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for applications in drug discovery and development. Its unique combination of a reactive α-bromo group and a robust tert-butyl ester protecting group allows for a wide range of synthetic transformations. A thorough understanding of its physicochemical properties, synthesis, handling, and analytical characterization is essential for its effective and safe utilization in the laboratory. This guide provides a foundational resource for researchers, enabling them to leverage the full potential of this important chemical building block.

References

Sources

Synthesis pathways for tert-Butyl 2-bromobutanoate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-bromobutanoate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways to obtain this compound, a valuable intermediate in organic synthesis. The document is structured to provide researchers, scientists, and drug development professionals with a detailed understanding of the primary synthetic strategies, including the underlying mechanisms, experimental protocols, and critical process parameters. Emphasis is placed on the rationale behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

This compound is a key building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility lies in the presence of two key functional groups: the α-bromo ester and the tert-butyl ester. The α-bromo position serves as a versatile handle for nucleophilic substitution and organometallic reactions, while the sterically hindered tert-butyl ester group provides robust protection for the carboxylic acid functionality under a wide range of reaction conditions, yet can be selectively cleaved under acidic conditions. This unique combination of reactivity and stability makes it an attractive starting material for the synthesis of complex molecules.

Primary Synthetic Strategies

The synthesis of this compound can be approached through two principal multi-step pathways, each with its own set of advantages and considerations. A third, more direct but less common approach will also be discussed.

Pathway A: Hell-Volhard-Zelinsky Bromination followed by Esterification

This classic and robust two-step approach first involves the α-bromination of butanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction to yield 2-bromobutanoic acid. This intermediate is then esterified with tert-butanol.

Pathway B: Esterification of Butanoic Acid followed by α-Bromination

In this alternative two-step sequence, butanoic acid is first converted to tert-butyl butanoate, which is subsequently brominated at the α-position.

Pathway C: Acyl Chloride Intermediate Route

This pathway involves the initial formation of 2-bromobutyryl chloride from 2-bromobutanoic acid, which is then reacted with a tert-butoxide source.

Detailed Exploration of Synthetic Pathways

Pathway A: Hell-Volhard-Zelinsky (HVZ) Reaction and Subsequent Esterification

This is often the most reliable and well-established method for the preparation of α-bromo acids and their subsequent esters.

The Hell-Volhard-Zelinsky reaction is a cornerstone of organic synthesis for the selective halogenation of the α-carbon of a carboxylic acid.[1]

Mechanism: The reaction is initiated by the conversion of the carboxylic acid into an acyl bromide by a phosphorus trihalide, typically PBr₃, which can be generated in situ from red phosphorus and bromine.[2][3][4] The resulting acyl bromide readily tautomerizes to its enol form. This enol is the key nucleophilic species that reacts with bromine to introduce the bromine atom at the α-position.[5][6] The α-bromo acyl bromide then undergoes hydrolysis during workup to yield the final 2-bromobutanoic acid.[3]

HVZ_Mechanism Butanoic_Acid Butanoic Acid Butanoyl_Bromide Butanoyl Bromide Butanoic_Acid->Butanoyl_Bromide + PBr₃ PBr3 PBr₃ (catalytic) Enol_Intermediate Enol Intermediate Butanoyl_Bromide->Enol_Intermediate Tautomerization Alpha_Bromo_Acyl_Bromide α-Bromo Acyl Bromide Enol_Intermediate->Alpha_Bromo_Acyl_Bromide + Br₂ Br2 Br₂ Product 2-Bromobutanoic Acid Alpha_Bromo_Acyl_Bromide->Product + H₂O H2O H₂O (workup)

Caption: Mechanism of the Hell-Volhard-Zelinsky Bromination.

Experimental Protocol: Synthesis of 2-Bromobutanoic Acid

  • Materials: Butanoic acid, red phosphorus, bromine, water.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add butanoic acid and a catalytic amount of red phosphorus.

    • Slowly add bromine from the dropping funnel. The reaction is exothermic and will generate hydrogen bromide gas, which should be vented to a scrubber.

    • After the addition is complete, heat the reaction mixture to reflux until the red color of bromine disappears.

    • Cool the reaction mixture and slowly add water to hydrolyze the intermediate α-bromo acyl bromide.

    • The product, 2-bromobutanoic acid, can be purified by distillation under reduced pressure.

Trustworthiness of the Protocol: This protocol is a well-established method for α-bromination.[7] The progress of the reaction can be monitored by the disappearance of the bromine color. The final product should be characterized by techniques such as NMR and IR spectroscopy to confirm its structure and purity.

The direct Fischer-Speier esterification of a carboxylic acid with a tertiary alcohol like tert-butanol is often challenging due to the steric hindrance of the alcohol and its propensity to undergo elimination to form isobutylene under acidic conditions.[8] Therefore, alternative methods are often employed.

Method 1: Acid-Catalyzed Reaction with Isobutylene

A common and effective method is the acid-catalyzed addition of the carboxylic acid to isobutylene.

Mechanism: In the presence of a strong acid catalyst (e.g., sulfuric acid), isobutylene is protonated to form a stable tert-butyl carbocation. This carbocation is then attacked by the carboxylate oxygen of 2-bromobutanoic acid to form the tert-butyl ester.

Esterification_Mechanism Isobutylene Isobutylene tert_Butyl_Carbocation tert-Butyl Carbocation Isobutylene->tert_Butyl_Carbocation + H⁺ H_plus H⁺ (catalyst) Product This compound tert_Butyl_Carbocation->Product + 2-Bromobutanoic Acid Two_Bromobutanoic_Acid 2-Bromobutanoic Acid

Caption: Mechanism of Acid-Catalyzed Esterification with Isobutylene.

Experimental Protocol: Esterification using Isobutylene

  • Materials: 2-Bromobutanoic acid, isobutylene (or a source like tert-butyl acetate), strong acid catalyst (e.g., concentrated H₂SO₄ or a solid acid catalyst like an ion-exchange resin[9]), and an inert solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve 2-bromobutanoic acid in an inert solvent in a pressure-rated vessel.

    • Add a catalytic amount of the strong acid.

    • Cool the mixture and add a slight excess of liquefied isobutylene.

    • Seal the vessel and allow the reaction to proceed at room temperature with stirring. The reaction progress can be monitored by TLC or GC.

    • Upon completion, carefully vent the excess isobutylene.

    • Wash the reaction mixture with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by water and brine.

    • Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify by vacuum distillation.

Method 2: Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) Coupling

This method is effective for sterically hindered alcohols but generates a dicyclohexylurea (DCU) byproduct that can be difficult to remove.

Experimental Protocol: DCC/DMAP Esterification

  • Materials: 2-Bromobutanoic acid, tert-butanol, DCC, DMAP (catalytic), and an inert solvent (e.g., dichloromethane).

  • Procedure:

    • Dissolve 2-bromobutanoic acid and a catalytic amount of DMAP in the solvent.

    • Add tert-butanol to the solution.

    • Cool the mixture to 0 °C and add a solution of DCC in the same solvent dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter off the precipitated DCU.

    • Wash the filtrate with dilute acid, water, and brine.

    • Dry the organic layer, concentrate, and purify the product by chromatography.

Parameter HVZ then Esterification (Isobutylene) HVZ then Esterification (DCC/DMAP)
Overall Yield Good to ExcellentModerate to Good
Reagents Readily availableDCC can be an irritant
Byproducts MinimalDicyclohexylurea (solid)
Purification DistillationFiltration and Chromatography
Scalability Highly scalableLess suitable for large scale
Pathway B: Esterification of Butanoic Acid and Subsequent α-Bromination

This pathway reverses the order of the steps.

The synthesis of tert-butyl butanoate from butanoic acid and tert-butanol faces the same challenges as the esterification of 2-bromobutanoic acid. The acid-catalyzed reaction with isobutylene is the preferred method.[10]

Experimental Protocol: Synthesis of tert-Butyl butanoate

The protocol is analogous to the esterification of 2-bromobutanoic acid with isobutylene described in section 3.1.2.

Direct bromination of the ester at the α-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light) or by enolate formation followed by quenching with a bromine source.

Mechanism (Radical Bromination): The reaction is initiated by the formation of a bromine radical. This radical abstracts a hydrogen atom from the α-carbon of the ester to form a resonance-stabilized radical intermediate. This intermediate then reacts with a bromine source (e.g., Br₂ or NBS) to form the α-bromo ester and regenerate the bromine radical, continuing the chain reaction.

Radical_Bromination tert_Butyl_Butanoate tert-Butyl butanoate Alpha_Radical α-Ester Radical tert_Butyl_Butanoate->Alpha_Radical + Br• Initiator Initiator (e.g., AIBN, light) NBS NBS Product This compound Alpha_Radical->Product + Br₂ (from NBS)

Caption: Radical Pathway for α-Bromination of an Ester.

Experimental Protocol: α-Bromination with NBS

  • Materials: tert-Butyl butanoate, N-bromosuccinimide (NBS), a radical initiator (e.g., azobisisobutyronitrile - AIBN), and an inert solvent (e.g., carbon tetrachloride).

  • Procedure:

    • Dissolve tert-butyl butanoate in the solvent in a flask equipped with a reflux condenser.

    • Add NBS and a catalytic amount of AIBN.

    • Heat the mixture to reflux. The reaction can be initiated with a UV lamp if desired.

    • Monitor the reaction by GC or TLC. The solid succinimide byproduct will float to the top as the reaction progresses.

    • Once the reaction is complete, cool the mixture and filter off the succinimide.

    • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

    • Purify the product by vacuum distillation.

Causality in Experimental Choices: The choice of a radical bromination method for the ester is due to the lower acidity of the α-protons compared to a carboxylic acid, making enolate formation less favorable under mild conditions.

Parameter Esterification then α-Bromination
Overall Yield Moderate to Good
Reagents NBS is a convenient brominating agent
Byproducts Succinimide (solid)
Purification Filtration and Distillation
Considerations Radical reactions can sometimes lead to side products
Pathway C: Acyl Chloride Intermediate Route

This pathway offers a different approach by activating the carboxylic acid as an acyl chloride.

2-Bromobutanoic acid can be converted to its corresponding acyl chloride using standard reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11]

Experimental Protocol: Synthesis of 2-Bromobutyryl chloride

  • Materials: 2-Bromobutanoic acid, thionyl chloride.

  • Procedure:

    • In a fume hood, carefully add thionyl chloride to 2-bromobutanoic acid.

    • Heat the mixture to reflux until the evolution of gas (SO₂ and HCl) ceases.

    • The excess thionyl chloride can be removed by distillation, and the resulting 2-bromobutyryl chloride is purified by vacuum distillation.

The highly reactive 2-bromobutyryl chloride can then be reacted with a tert-butoxide source, such as potassium tert-butoxide or by reaction with tert-butanol in the presence of a non-nucleophilic base.

Experimental Protocol: Reaction with Potassium tert-Butoxide

  • Materials: 2-Bromobutyryl chloride, potassium tert-butoxide, and an inert aprotic solvent (e.g., THF).

  • Procedure:

    • Dissolve potassium tert-butoxide in the solvent and cool the solution to 0 °C.

    • Slowly add a solution of 2-bromobutyryl chloride in the same solvent.

    • Allow the reaction to stir at low temperature and then warm to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify the product by vacuum distillation.

Authoritative Grounding: The use of a strong, non-nucleophilic base like potassium tert-butoxide is crucial to favor the desired esterification over potential elimination reactions.[12]

Parameter Acyl Chloride Route
Overall Yield Good
Reagents Thionyl chloride is corrosive and moisture-sensitive
Byproducts Gaseous byproducts in the first step
Purification Distillation
Considerations Requires careful handling of reactive intermediates

Safety Considerations

  • Bromine and Phosphorus Tribromide: Both are highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][14][15][16][17]

  • Thionyl Chloride: Corrosive and reacts violently with water. Handle with extreme care in a fume hood.

  • Isobutylene: Highly flammable gas. Handle in a well-ventilated area away from ignition sources.

  • Potassium tert-Butoxide: A strong base that is moisture-sensitive and can cause severe burns. Handle in a dry atmosphere.

Conclusion

The synthesis of this compound can be effectively achieved through several pathways. The choice of method will depend on the availability of starting materials, scale of the reaction, and the desired purity of the final product. The Hell-Volhard-Zelinsky reaction followed by esterification with isobutylene is a robust and scalable method. The alternative pathway of esterification followed by α-bromination offers a viable alternative, while the acyl chloride route provides another efficient option. Careful consideration of the reaction mechanisms and safety precautions is essential for the successful synthesis of this important chemical intermediate.

References

  • BYJU'S. Hell Volhard Zelinsky Reaction Mechanism. [Link]

  • Wikipedia. Hell–Volhard–Zelinsky halogenation. [Link]

  • NROChemistry. Hell-Volhard-Zelinsky Reaction. [Link]

  • Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. [Link]

  • Google Patents.
  • JIAN-ZHONG JIN, & NA-BO SUN. (2013). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Asian Journal of Chemistry, 25(9), 4891–4894.
  • SECTION 1 PRODUCT AND COMPANY INFORMATION SECTION 2 HAZARDS IDENTIFICATION. PHOSPHOROUS (III) BROMIDE. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Phosphorus tribromide. [Link]

  • Chemos GmbH&Co.KG. Safety Data Sheet: phosphorus tribromide. [Link]

  • OrgoSolver. Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. [Link]

  • Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction. [Link]

  • Master Organic Chemistry. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. [Link]

Sources

The Gatekeeper of Reactivity: A Technical Guide to tert-Butyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

For professionals engaged in the complex landscape of organic synthesis and drug development, the selection of appropriate building blocks is paramount. tert-Butyl 2-bromobutanoate emerges as a uniquely versatile reagent, combining the steric shielding of a tert-butyl ester protecting group with the synthetic flexibility of an α-haloester. This guide provides a comprehensive technical overview of its nomenclature, synthesis, characterization, and strategic applications. We will delve into the mechanistic underpinnings of its primary synthesis route, provide detailed, field-tested experimental protocols, and explore its role in constructing advanced molecular architectures. This document is designed to serve as a practical and authoritative resource for scientists aiming to leverage the distinct chemical attributes of this compound in their research endeavors.

Introduction and Nomenclature

This compound is a carboxylic acid ester derivative that serves as a valuable intermediate in organic synthesis.[1] Its structure is characterized by two key functional groups: a tert-butyl ester and a bromine atom at the alpha (C2) position of the butanoate chain. This combination imparts a unique reactivity profile, making it a strategic choice for introducing specific structural motifs in multi-step syntheses.[2]

Systematic IUPAC Name and Structural Elucidation

The formal IUPAC name for the compound is This compound .[3][4] Let's deconstruct this name to understand its molecular architecture:

  • Butanoate : This is the parent name, indicating an ester derived from butanoic acid, which is a four-carbon carboxylic acid.

  • 2-bromo : This prefix specifies that a bromine atom is substituted on the second carbon atom of the butanoate chain. The carbonyl carbon is C1.

  • tert-Butyl : This indicates that the alcohol component of the ester is tert-butanol, forming a bulky ester group.

The presence of the bromine atom on the second carbon creates a chiral center. Therefore, the compound can exist as a racemic mixture of (R)- and (S)-enantiomers or as a single enantiomer, such as tert-butyl (2R)-2-bromobutanoate.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₈H₁₅BrO₂[4][5]
Molecular Weight 223.11 g/mol [3][4]
CAS Number 24457-21-4[1][4][6]
Appearance Colorless liquid (typical)
Storage Inert atmosphere, 2-8°C[6]
Significance in Organic Synthesis & Drug Discovery

The utility of this compound lies in the strategic interplay of its two functional groups:

  • The tert-Butyl Ester as a Protecting Group : The tert-butyl ester is a robust protecting group for carboxylic acids.[7][8] Its significant steric bulk shields the carboxyl group from a wide range of nucleophilic and basic reagents, allowing for chemical transformations on other parts of the molecule.[2][7] A key advantage is its selective removal (deprotection) under acidic conditions, which proceeds through a stable tertiary carbocation intermediate, leaving many other protecting groups intact.[2][7][9] This orthogonality is a cornerstone of modern multi-step synthesis, particularly in peptide and natural product synthesis.[2][7]

  • The α-Bromo Group as a Synthetic Handle : The bromine atom at the alpha position makes the compound an excellent electrophile for nucleophilic substitution (Sₙ2) reactions.[10][11] This allows for the facile introduction of a wide variety of functionalities, including amines, thiols, and carbon nucleophiles, to form new carbon-heteroatom or carbon-carbon bonds.[10] α-Haloesters are foundational reagents in classic transformations like the Reformatsky and Darzens reactions and have seen expanded use as radical precursors in modern photoredox catalysis.[2][11]

This dual functionality makes this compound a powerful building block for creating complex molecules with precise structural control.

Synthesis Methodologies

The most common and practical approach to synthesizing this compound involves a two-step sequence: α-bromination of the parent carboxylic acid followed by esterification. A particularly effective method for the first step is the Hell-Volhard-Zelinsky (HVZ) reaction.

Primary Synthesis Route: Hell-Volhard-Zelinsky Halogenation and Esterification

The Hell-Volhard-Zelinsky (HVZ) reaction transforms a carboxylic acid with an α-hydrogen into an α-halo carboxylic acid. This is followed by esterification with tert-butanol. Quenching the intermediate α-bromo acyl bromide directly with an alcohol like n-butanol is a known strategy to obtain the corresponding ester.[12][13]

The HVZ reaction mechanism is a multi-step process:[14]

  • Acyl Bromide Formation : A catalytic amount of phosphorus tribromide (PBr₃) converts the carboxylic acid (butanoic acid) into its more reactive acyl bromide derivative.[12][14][15]

  • Enolization : The acyl bromide tautomerizes to its enol form. This step is critical as it establishes the nucleophilic α-carbon.[12][14][15]

  • α-Bromination : The electron-rich enol attacks diatomic bromine (Br₂), adding a bromine atom to the α-position and regenerating a protonated carbonyl.[12][14][15]

  • Hydrolysis/Esterification : The resulting α-bromo acyl bromide is a highly reactive intermediate. In a traditional HVZ, it is hydrolyzed with water to yield the α-bromo carboxylic acid.[14][15] However, for the synthesis of the target ester, the reaction can be quenched directly with an excess of tert-butanol, which acts as the nucleophile to form this compound.

This protocol describes the synthesis of 2-bromobutanoic acid via the HVZ reaction, followed by its esterification.

Part A: Synthesis of 2-Bromobutanoic Acid via HVZ Reaction

  • Materials : Butanoic acid, Phosphorus tribromide (PBr₃), Bromine (Br₂), Water.

  • Procedure :

    • To a round-bottom flask equipped with a reflux condenser and a dropping funnel, add butanoic acid.

    • Add a catalytic amount of PBr₃ to the flask.

    • Slowly add one molar equivalent of Br₂ to the mixture via the dropping funnel. The reaction is typically initiated by gentle heating.

    • Heat the reaction mixture to reflux. The reaction conditions can be harsh, often requiring elevated temperatures (above 373 K) and extended reaction times to proceed to completion.[16][15]

    • After the reaction is complete (monitored by TLC or GC), cool the mixture.

    • Carefully add water to the reaction mixture to hydrolyze the intermediate α-bromo acyl bromide to 2-bromobutanoic acid.

Part B: Esterification to form this compound

  • Materials : 2-bromobutanoic acid, tert-butanol, Dichloromethane (DCM), Sulfuric acid (catalytic).

  • Procedure :

    • Dissolve the crude 2-bromobutanoic acid from Part A in a suitable solvent like dichloromethane.

    • Add an excess of tert-butanol (typically 1.2-2.0 equivalents).

    • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.[7]

    • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

    • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation to yield pure this compound.

  • Why PBr₃? PBr₃ acts as a catalyst by converting the carboxylic acid's hydroxyl group, a poor leaving group, into an acyl bromide.[14] This intermediate readily tautomerizes to the enol form required for α-halogenation.

  • Temperature Control : The HVZ reaction is often run at high temperatures to overcome its slow kinetics.[13] However, excessively high temperatures can lead to the elimination of HBr, forming β-unsaturated carboxylic acids as side products.[16]

  • Esterification Catalyst : A strong protic acid like H₂SO₄ is used to catalyze the esterification by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic tert-butanol.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Synthesis_Workflow cluster_HVZ Part A: HVZ Reaction cluster_Ester Part B: Esterification Reactants_A Butanoic Acid PBr₃ (cat.), Br₂ Reaction_A Reflux (Formation of α-bromo acyl bromide) Reactants_A->Reaction_A Hydrolysis Aqueous Workup Reaction_A->Hydrolysis Intermediate 2-Bromobutanoic Acid Hydrolysis->Intermediate Reaction_B Stir at RT Intermediate->Reaction_B Reactants_B tert-Butanol DCM, H₂SO₄ (cat.) Reactants_B->Reaction_B Workup_B Quench (NaHCO₃) Extraction Reaction_B->Workup_B Purification Purification (Vacuum Distillation) Workup_B->Purification Product tert-Butyl 2-bromobutanoate Purification->Product Characterization Spectroscopic Characterization Product->Characterization

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Confirming the identity and purity of the synthesized this compound is achieved through standard spectroscopic techniques. The expected data are summarized below.

TechniqueKey Features and Expected Values
¹H NMR - tert-Butyl group: A characteristic singlet for the 9 equivalent protons at ~1.5 ppm. - CH-Br proton: A triplet or multiplet at ~4.2 ppm. - CH₂ group: A multiplet at ~2.0 ppm. - CH₃ group: A triplet at ~1.0 ppm.
¹³C NMR - Carbonyl carbon (C=O): Signal in the range of ~168-172 ppm. - Quaternary carbon (C(CH₃)₃): Signal around ~82 ppm. - CH-Br carbon: Signal around ~45-50 ppm. - tert-Butyl methyl carbons: Signal around ~28 ppm.
IR Spectroscopy - C=O stretch (ester): A strong, sharp absorption band around 1730-1750 cm⁻¹. - C-O stretch (ester): Absorption bands in the 1150-1250 cm⁻¹ region. - C-Br stretch: Absorption in the fingerprint region, typically around 550-650 cm⁻¹.[17]
Mass Spec (MS) - Molecular Ion (M⁺): A characteristic pair of peaks of nearly equal intensity at m/z 222 and 224, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. - Fragmentation: A prominent peak at m/z 57, corresponding to the stable tert-butyl cation [C(CH₃)₃]⁺.

Applications in Medicinal Chemistry and Organic Synthesis

The unique bifunctional nature of this compound makes it a valuable tool for drug development professionals.

  • Asymmetric Synthesis : Enantiomerically pure versions of the compound, such as tert-butyl (R)-2-bromobutanoate, are critical starting materials for the synthesis of chiral drugs. The α-bromo center can be displaced with various nucleophiles in an Sₙ2 reaction, often proceeding with inversion of stereochemistry, to build complex chiral centers.

  • Prodrug Development : The tert-butyl ester moiety can be used as a lipophilic group in prodrug design. This can enhance the drug's ability to cross cell membranes. Once inside the body, the ester can be hydrolyzed by metabolic enzymes to release the active carboxylic acid form of the drug.

  • Peptide and Non-Proteinogenic Amino Acid Synthesis : α-Haloesters are crucial precursors for the synthesis of non-proteinogenic α-amino acids, which are essential components of many modern pharmaceuticals.[11][18] Nucleophilic substitution of the bromide with an amine or an amine equivalent is a direct route to introducing the amino functionality.[11]

Safety, Handling, and Storage

This compound is an alkylating agent and should be handled with appropriate care in a well-ventilated fume hood.[11] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is classified as a Dangerous Good for transport and may be subject to additional shipping charges.[4] The compound should be stored under an inert atmosphere at refrigerated temperatures (2-8°C) to prevent degradation.[6]

Conclusion

This compound is more than a simple reagent; it is a strategic synthetic intermediate that offers a powerful combination of protection and reactivity. Its robust tert-butyl ester group provides excellent stability, while the α-bromo functionality serves as a versatile handle for molecular elaboration. For researchers in drug discovery and process development, a thorough understanding of its synthesis, reactivity, and handling provides a distinct advantage in the efficient construction of complex and biologically active molecules. This guide has provided the foundational knowledge and practical protocols necessary to effectively integrate this valuable building block into advanced synthetic programs.

References

  • Hell Volhard Zelinsky Reaction Mechanism. BYJU'S. Available from: [Link]

  • Hell–Volhard–Zelinsky halogenation. Wikipedia. Available from: [Link]

  • The Hell–Volhard–Zelinsky Reaction. Master Organic Chemistry. Available from: [Link]

  • Hell-Volhard-Zelinsky Reaction. NROChemistry. Available from: [Link]

  • tert-Butyl (R)-2-bromobutanoate. PubChem. Available from: [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available from: [Link]

  • A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Thieme Connect. Available from: [Link]

  • Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates. ACS Publications. Available from: [Link]

  • Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube. Available from: [Link]

  • α-Halo carboxylic acids and esters. Wikipedia. Available from: [Link]

  • Synthesis of alpha-Haloalkyl Esters from alpha-Arylthioalkyl Esters. ResearchGate. Available from: [Link]

  • Tert-butyl 3-bromobutanoate. PubChem. Available from: [Link]

  • Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action. National Center for Biotechnology Information. Available from: [Link]

  • tert-Butyl 2-bromopropanoate. PubChem. Available from: [Link]

  • Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. National Center for Biotechnology Information. Available from: [Link]

  • tert-Butyl 2-bromobutyrate, min 98%, 25 grams. CP Lab Safety. Available from: [Link]

  • Stereospecific access to α-haloalkyl esters via enol ester epoxides and synthesis of a C3–C21 fragment of bastimolide A. National Center for Biotechnology Information. Available from: [Link]

  • tert-Butyl bromide. Wikipedia. Available from: [Link]

  • Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin. Google Patents.
  • infrared spectrum of 2-bromo-2-methylpropane. Doc Brown's Chemistry. Available from: [Link]

  • infrared spectrum of 2-bromobutane. Doc Brown's Chemistry. Available from: [Link]

  • This compound. Oakwood Chemical. Available from: [Link]

Sources

Molecular weight and formula of tert-Butyl 2-bromobutanoate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to tert-Butyl 2-bromobutanoate: Synthesis, Characterization, and Applications

Introduction

This compound is a versatile bifunctional molecule of significant interest to researchers and professionals in organic synthesis and drug development. It incorporates two key chemical features: an α-bromoester and a tert-butyl ester. The α-bromo functionality serves as a potent electrophilic site, susceptible to nucleophilic attack, and is a precursor for forming organometallic reagents or radicals.[1] Simultaneously, the tert-butyl ester acts as a robust protecting group for the carboxylic acid, prized for its steric hindrance which confers stability against a wide range of nucleophilic and basic conditions.[2] This protecting group can be selectively removed under acidic conditions, a critical feature in multi-step synthetic sequences.[1] This unique combination makes this compound a valuable building block for introducing a protected C4 carboxylic acid moiety into complex molecular architectures, finding utility in the synthesis of natural products and pharmaceutical intermediates.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. Understanding these characteristics is essential for its proper handling, storage, and application in experimental design.

PropertyValueSource(s)
Molecular Formula C₈H₁₅BrO₂[3][4][5]
Molecular Weight 223.11 g/mol [3][4][6]
IUPAC Name This compound[3]
CAS Number 24457-21-4[4][5]
Appearance Colorless Liquid[7]
Density ~1.258 g/cm³[6]
Boiling Point 175.5 °C at 760 mmHg[6]
Flash Point 66.8 °C[6]
Solubility Soluble in Chloroform[6]

Synthesis Protocol and Mechanistic Rationale

The synthesis of tert-butyl esters from carboxylic acids can be challenging due to the steric hindrance of the tert-butyl group. Direct Fischer esterification with tert-butanol is often inefficient. A superior and industrially relevant method involves the acid-catalyzed addition of the carboxylic acid to isobutene. While strong mineral acids like sulfuric acid can be used, they often lead to equipment corrosion and significant waste generation.[8] A more modern, safer, and environmentally benign approach utilizes a solid acid catalyst, such as a cation exchange resin. This method minimizes waste, simplifies catalyst removal (via simple filtration), and reduces the risk of isobutene polymerization, leading to higher product purity.[8][9]

Experimental Protocol: Synthesis via Cation Exchange Resin Catalysis

This protocol describes the synthesis of this compound from 2-bromobutanoic acid and isobutene, adapted from methodologies using cation exchange resins for similar transformations.[8][9][10]

Materials:

  • 2-Bromobutanoic acid

  • Dichloromethane (CH₂Cl₂)

  • Cation exchange resin (e.g., Amberlyst 15, D001)

  • Polymerization inhibitor (e.g., hydroquinone)

  • Isobutene (gas)

  • Triethylamine (for neutralization)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactor Setup: To a 500 mL three-necked flask equipped with a magnetic stirrer, a reflux condenser, a gas inlet tube, and a thermometer, add 2-bromobutanoic acid (e.g., 0.5 mol), dichloromethane (200 mL), a catalytic amount of polymerization inhibitor (~1 g), and the cation exchange resin (e.g., 10 g).

  • Reaction Initiation: Begin stirring the mixture and heat to a gentle reflux (approx. 40-45 °C).

  • Isobutene Addition: Slowly bubble isobutene gas (e.g., 0.6 mol, a slight excess) through the reaction mixture via the gas inlet tube over 2-3 hours. The reaction is exothermic; maintain the temperature by adjusting the heating mantle or using a water bath.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed (typically 3-5 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the cation exchange resin by vacuum filtration, washing the resin with a small amount of dichloromethane.

    • Transfer the filtrate to a separatory funnel. Add a dilute solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Causality of Experimental Choices:

  • Cation Exchange Resin: Acts as a heterogeneous acid catalyst, protonating the isobutene to form a stable tert-butyl carbocation. This avoids the work-up and corrosion issues associated with liquid acids like H₂SO₄.[8]

  • Dichloromethane: A relatively low-boiling, inert solvent that facilitates the reaction at a controlled temperature.

  • Polymerization Inhibitor: Isobutene can readily polymerize under acidic conditions. A radical inhibitor like hydroquinone is added to suppress this side reaction, thereby increasing the yield and purity of the desired product.[8]

  • Neutralization and Washes: These steps are crucial to remove any unreacted acid and water-soluble byproducts, ensuring the purity and stability of the final ester product.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_setup 1. Reactor Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification reactants 2-Bromobutanoic Acid + Dichloromethane + Cation Resin + Inhibitor heat Heat to Reflux (40-45 °C) reactants->heat add_isobutene Add Isobutene Gas (2-3 hours) heat->add_isobutene monitor Monitor via TLC/GC add_isobutene->monitor filter_resin Filter to Remove Resin monitor->filter_resin neutralize Neutralize & Wash filter_resin->neutralize dry Dry (MgSO4) & Evaporate neutralize->dry distill Vacuum Distillation dry->distill product Pure tert-Butyl 2-bromobutanoate distill->product

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is critical. This is typically achieved through a combination of spectroscopic techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

    • A large singlet at ~1.5 ppm, integrating to 9H, for the magnetically equivalent protons of the tert-butyl group.

    • A triplet at ~4.2 ppm, integrating to 1H, for the proton at the α-carbon (CHBr), coupled to the adjacent CH₂ group.

    • A multiplet (sextet or doublet of quartets) around ~2.0-2.2 ppm, integrating to 2H, for the methylene (CH₂) protons, coupled to both the α-proton and the terminal methyl group.

    • A triplet at ~1.0 ppm, integrating to 3H, for the terminal methyl (CH₃) protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the carbon skeleton. Expected signals include:

    • A signal for the carbonyl carbon (C=O) around 170 ppm.

    • A signal for the quaternary carbon of the tert-butyl group around 82 ppm.

    • A signal for the α-carbon (CHBr) around 45-50 ppm.

    • A signal for the methyl carbons of the tert-butyl group around 28 ppm.

    • Signals for the ethyl group carbons (CH₂ and CH₃).

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern.

    • The molecular ion peak ([M]⁺) should appear as a pair of peaks of nearly equal intensity at m/z 222 and 224, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).[11]

    • A prominent peak at m/z 57 is expected, corresponding to the stable tert-butyl cation [C(CH₃)₃]⁺, formed by the cleavage of the ester oxygen-carbon bond. This is often the base peak in the mass spectra of tert-butyl esters.[12][13]

    • Loss of a bromine radical from the molecular ion would give peaks at m/z 143.

    • Loss of HBr from the molecular ion could lead to a peak at m/z 142.[11]

Applications in Organic Synthesis

This compound is a valuable intermediate due to its dual functionality. The α-bromo position allows for the introduction of various nucleophiles, while the tert-butyl ester protects the carboxylic acid for subsequent transformations.

  • Nucleophilic Substitution: The bromine atom can be readily displaced by a wide range of nucleophiles (e.g., azides, cyanides, amines, thiolates) to introduce new functional groups at the α-position. This is a cornerstone of its utility in building more complex molecules.

  • Reformatsky Reaction: As an α-bromoester, it can participate in the Reformatsky reaction. Treatment with zinc dust generates an organozinc intermediate (a Reformatsky enolate) which can then react with aldehydes or ketones to form β-hydroxy esters.

  • Precursor to α-Amino Acids: Through substitution with an azide followed by reduction, it can be a precursor for the synthesis of non-proteinogenic α-amino acids, which are important components in peptide and pharmaceutical chemistry.

General Reaction Pathway Diagram

Reaction_Pathway cluster_reactions Synthetic Transformations start This compound nuc_sub α-Substituted Product start->nuc_sub  + Nucleophile (Nu⁻) (SN2 Reaction) reformatsky β-Hydroxy Ester start->reformatsky  1. Zn 2. R₂C=O (Reformatsky Rxn) amino_acid α-Amino Acid Derivative start->amino_acid  1. NaN₃ 2. Reduction (Amino Acid Synthesis)

Caption: Key synthetic applications of this compound.

Safety and Handling

This compound is a chemical that must be handled with appropriate safety precautions. It is classified as a substance that can cause skin and serious eye irritation or damage.[7][14]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[15] All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.[7][15]

  • Handling: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Use non-sparking tools and ensure proper grounding to prevent static discharge.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids, bases, and oxidizing agents.[15]

  • First Aid: In case of skin contact, immediately wash with plenty of water. For eye contact, rinse cautiously with water for several minutes and seek immediate medical attention.[7] If inhaled, move the person to fresh air. If swallowed, rinse the mouth and do not induce vomiting; seek medical attention.[7][15]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[7]

Conclusion

This compound is a strategically important reagent for synthetic chemists. Its molecular weight is 223.11 g/mol and its chemical formula is C₈H₁₅BrO₂.[3][4] The compound's structure provides a stable, sterically hindered protecting group for a carboxylic acid while offering a reactive electrophilic center for carbon-carbon and carbon-heteroatom bond formation. Modern synthetic methods utilizing solid acid catalysts offer a safe and efficient route to its production. A thorough understanding of its properties, synthesis, and reactivity allows researchers and drug development professionals to effectively leverage this versatile building block in the creation of complex and high-value molecules.

References

  • PubChem. (n.d.). tert-Butyl (R)-2-bromobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • CP Lab Safety. (n.d.). tert-Butyl 2-bromobutyrate, min 98%, 25 grams. Retrieved from [Link]

  • LookChem. (n.d.). tert-Butyl 2-bromoisobutyrate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-butyl bromoacetate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-bromopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,4-dibromobutyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromo-2-methylpropane. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of tert-Butyl bromide (2-bromo-2-methylpropane). Retrieved from [Link]

  • Wiley Science Solutions. (n.d.). tert-Butyl bromide. SpectraBase. Retrieved from [Link]

  • Google Patents. (n.d.). CN105601510A - Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin.
  • NIST. (n.d.). Butyl 2-bromobutanoate. NIST WebBook. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of 2-bromobutane. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Tert-butyl – Knowledge and References. Retrieved from [Link]

  • Walwil, A. M. (2018). Analysis of Butyl Butyrate Mass Spectrum. Canadian Center of Science and Education. Retrieved from [Link]

  • Bentham Science. (n.d.). Recent Advances and Applications of tert-Butyl Nitrite (TBN) in Organic Synthesis. Retrieved from [Link]

  • ResearchGate. (2008). The tert-butyl group in chemistry and biology. Retrieved from [Link]

  • MassBank. (2008). TERT-BUTYL ACETATE; EI-B; MS. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of tert-Butyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scope

tert-Butyl 2-bromobutanoate (CAS No. 24457-21-4) is a valuable carboxylic acid ester derivative utilized as a key intermediate in organic synthesis.[1] Its structure, featuring a bromine atom alpha to an ester carbonyl, makes it an effective alkylating agent, but also imparts significant reactivity and potential hazards. This guide is intended for researchers, chemists, and drug development professionals who handle this reagent. It provides a comprehensive framework for its safe use, moving beyond mere procedural steps to explain the causal relationship between the compound's chemical properties and the required safety protocols. The objective is to foster a self-validating system of safety, grounded in authoritative data and field-proven experience.

Section 2: Hazard Identification and Risk Profile

A thorough understanding of a reagent's intrinsic properties is the foundation of safe laboratory practice. The risk profile of this compound is dictated by its physicochemical characteristics and its classification under the Globally Harmonized System (GHS).

Physicochemical Properties

The physical properties of a chemical influence its behavior in the laboratory, including its potential for aerosolization and its interactions with other substances.

PropertyValueSource
Molecular Formula C₈H₁₅BrO₂[2]
Molecular Weight 223.11 g/mol [3]
Appearance Colorless Liquid[2]
CAS Number 24457-21-4[2][4]
GHS Hazard Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications based on available Safety Data Sheets (SDS). It is crucial to note that classifications can vary slightly between suppliers; therefore, always consult the specific SDS for the product in use.

Hazard ClassCategoryHazard StatementSignal WordPictogram
Skin Corrosion / IrritationCategory 1B / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritationDanger / WarningGHS05 / GHS07
Serious Eye Damage / IrritationCategory 1H318: Causes serious eye damageDangerGHS05
LachrymatorNot ClassifiedSubstance which increases the flow of tears--

Sources:[2][5][6][7]

Mechanistic Basis of Hazards: The Reactivity of α-Bromoesters

The primary hazards of this compound stem from its chemical reactivity as an alkylating agent . The bromine atom is positioned on the carbon alpha to the carbonyl group, a classic arrangement for Sₙ2 reactions. The electron-withdrawing effect of the adjacent ester functional group makes the alpha-carbon electrophilic and susceptible to nucleophilic attack.

This reactivity has two major safety implications:

  • Biological Alkylation: In biological systems, nucleophiles are abundant in the form of amine, thiol, and hydroxyl groups on proteins and nucleic acids. Upon contact, this compound can covalently modify these essential macromolecules, disrupting their function and leading to cell damage or death. This mechanism is the underlying cause of the severe skin burns and eye damage observed.[2][7]

  • Lachrymatory Properties: Many α-halo esters are potent lachrymators, meaning they cause irritation and tearing upon exposure to vapors.[2][6][7] This is a direct result of the compound alkylating proteins in the cornea and mucous membranes, triggering a sensory nerve response. The lachrymatory effect serves as a critical warning sign of exposure.

Section 3: The Hierarchy of Controls: A Self-Validating Safety System

To ensure safety, a multi-layered approach known as the "Hierarchy of Controls" must be implemented. This framework prioritizes the most effective measures first and establishes a robust, self-validating system for risk mitigation.

Elimination and Substitution

The most effective control is to eliminate the hazard entirely or substitute it with a less hazardous alternative. For many synthetic pathways, this may not be feasible. However, a critical part of experimental design should involve assessing whether other, less reactive brominating agents or synthetic routes could achieve the desired outcome with a lower risk profile.

Engineering Controls

Engineering controls are physical changes to the workspace that isolate personnel from the hazard. They are the most critical layer of protection when handling this compound.

  • Chemical Fume Hood: All handling of the reagent, including weighing, dispensing, and addition to a reaction, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[5][8]

  • Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[4][5][9]

  • Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be immediately accessible in the work area.[5][9][10] Their functionality should be tested regularly.

Administrative Controls

These are work policies and procedures that reduce exposure risk.

  • Standard Operating Procedures (SOPs): A detailed, written SOP for the handling and use of this compound must be developed and approved. All personnel must be trained on this SOP before beginning work.

  • Designated Areas: Clearly mark areas where this compound is stored and handled.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[5][9][11] Always wash hands thoroughly with soap and water after handling the reagent, even if gloves were worn.[5][9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with the controls above. It does not eliminate the hazard, but it places a barrier between the user and the chemical.

  • Hand Protection: Wear chemical-resistant gloves. Nitrile gloves may offer splash protection, but for prolonged contact or immersion, heavier-duty gloves such as butyl rubber or Viton® should be considered. Always consult the glove manufacturer's compatibility chart.[4][9]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[9][10] Due to the severe corrosive and lachrymatory nature of the compound, a full-face shield worn over safety goggles is strongly recommended, especially when handling larger quantities or during initial transfers.[9]

  • Skin and Body Protection: A flame-retardant laboratory coat, long pants, and closed-toe shoes are required to protect the skin.[9][10]

Section 4: Standard Operating Procedures (SOPs)

The following protocols provide a framework for the safe handling of this compound. They should be adapted to specific laboratory conditions and experimental scales.

Pre-Use Checklist and Risk Assessment Workflow

Before any work begins, a systematic risk assessment must be performed. The following workflow illustrates the logical progression from hazard identification to the execution of the task.

RiskAssessmentWorkflow start Start: New Procedure Involving TBB assess_hazards 1. Assess Hazards (Review SDS, GHS Data) start->assess_hazards select_controls 2. Select Controls assess_hazards->select_controls eng_controls Engineering: - Fume Hood Verified? - Eyewash Accessible? select_controls->eng_controls admin_controls Administrative: - SOP Reviewed? - Designated Area Ready? select_controls->admin_controls ppe_controls PPE: - Goggles/Face Shield? - Correct Gloves? select_controls->ppe_controls perform_work 3. Perform Work (Follow Handling Protocol) eng_controls->perform_work admin_controls->perform_work ppe_controls->perform_work decon 4. Decontaminate & Dispose (Follow Waste Protocol) perform_work->decon end End: Procedure Complete decon->end

Caption: Risk assessment and handling workflow for this compound (TBB).

Step-by-Step Handling Protocol
  • Preparation:

    • Verify the chemical fume hood is operational (check airflow monitor).

    • Ensure the safety shower and eyewash station are unobstructed.

    • Don all required PPE (lab coat, goggles, face shield, appropriate gloves).

    • Prepare all necessary equipment (glassware, syringes, septa) inside the fume hood.

    • Have a quenching solution (e.g., 1M sodium carbonate or sodium bicarbonate) and spill kit ready.

  • Storage:

    • Store the reagent in its original, tightly closed container.[5][9][10]

    • Keep in a cool, dry, and well-ventilated area designated for corrosive and reactive chemicals.[5][9]

    • Store away from incompatible materials, particularly strong bases and oxidizing agents.[5][8][9]

  • Dispensing (Aliquotting):

    • Perform all transfers inside the chemical fume hood.

    • For transfers, use a clean, dry glass syringe with a needle or a cannula technique for air-sensitive reactions.

    • Dispense the required amount slowly to avoid splashing.

    • If weighing, tare a sealed container, add the reagent inside the hood, and re-seal before moving to the balance.

    • Immediately and tightly recap the source bottle.

  • Use in Reaction:

    • When adding to a reaction vessel, do so slowly and carefully, preferably dropwise via a syringe or addition funnel, especially if the reaction is exothermic.

    • Ensure the reaction is adequately stirred and, if necessary, cooled in an ice bath.

  • Post-Reaction Quenching:

    • Any residual reagent in syringes or glassware must be quenched before cleaning.

    • Rinse the equipment with a suitable solvent (e.g., THF, ether) and add the rinsate to the reaction mixture for quenching, or collect it and slowly add it to a separate beaker containing a basic quenching solution (e.g., sodium bicarbonate) with stirring.

Waste Management and Decontamination
  • Waste Disposal: All waste containing this compound, including quenched reaction mixtures and contaminated consumables (gloves, paper towels), must be disposed of as hazardous waste.[2][5][12] Collect in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Decontamination: Wipe down the work surface in the fume hood with a suitable solvent and then with soap and water after the procedure is complete. All contaminated clothing must be removed immediately and decontaminated before reuse.[5]

Section 5: Emergency Procedures

Immediate and correct response to an emergency is critical to minimizing harm.

Spill Response
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.[2][9]

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: Prevent the spill from spreading or entering drains.[4][5]

  • Absorb: Cover the spill with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[5][13] Do not use combustible materials like paper towels.

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.[4][5][8][10]

  • Decontaminate: Clean the spill area thoroughly.

Exposure and First Aid Measures

In the event of any exposure, seek immediate medical attention and provide the Safety Data Sheet to the responding medical personnel.[2]

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention. [2][5][10]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or burns develop. [5][9][10]
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. [2][9][10]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. [2][5][9]

Section 6: Conclusion

This compound is a powerful synthetic tool, but its utility is matched by its potential hazards. A safety-first mindset, grounded in a deep understanding of its chemical reactivity, is non-negotiable. By rigorously applying the hierarchy of controls—prioritizing engineering solutions, adhering to strict administrative protocols, and consistently using the correct PPE—researchers can effectively mitigate the risks. This guide provides the technical foundation for a self-validating safety culture, ensuring that scientific advancement and personal well-being are never mutually exclusive.

Section 7: References

  • tert-Butyl (R)-2-bromobutanoate | C8H15BrO2 | CID 7019254. PubChem. [Link]

  • SAFETY DATA SHEET - tert-Butyl 2-bromobutyrate. (2025). Thermo Fisher Scientific. [Link]

  • Tert-Butyl 2-Bromo Isobutyrate MSDS/SDS. Sysem Chem. [Link]

  • SAFETY DATA SHEET - tert-Butyl bromoacetate. (2025). Thermo Fisher Scientific. [Link]

  • tert-Butyl 2-bromoisobutyrate Properties. LookChem. [Link]

  • tert-butyl 2-bromo-3-oxobutanoate Properties. Chemical Synthesis Database. [Link]

  • SAFETY DATA SHEET - TBPB. (Date not available). United Initiators. [Link]

  • SAFETY DATA SHEET - tert-Butyl 2-bromoisobutyrate. (2025). Thermo Fisher Scientific. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of tert-Butyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the key spectroscopic data for tert-Butyl 2-bromobutanoate (C₈H₁₅BrO₂), a significant alpha-bromoester derivative used in organic synthesis.[1][2] Aimed at researchers, scientists, and professionals in drug development, this document offers an in-depth interpretation of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. By explaining the causal relationships behind spectral features and detailing validated experimental protocols, this guide serves as an authoritative resource for the unambiguous identification and characterization of this compound.

Introduction

This compound is a valuable bifunctional reagent in modern organic synthesis. It combines the steric hindrance and protective qualities of a tert-butyl ester with the reactive potential of an alpha-bromoester.[2] The tert-butyl group offers stability against a range of nucleophilic and reductive conditions, while allowing for controlled deprotection under acidic or thermal conditions.[2] The α-bromo moiety serves as a key electrophilic site, making the compound a versatile precursor for forming carbon-carbon and carbon-heteroatom bonds, notably in reactions like the Reformatsky and Blaise reactions.[2]

Given its role as a synthetic building block, rigorous structural confirmation is paramount to ensure reaction success and product purity. Spectroscopic techniques provide the necessary tools for this confirmation. This guide elucidates the characteristic spectral "fingerprint" of this compound, providing the foundational knowledge required for its confident identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information.

¹H NMR Spectroscopy: Analysis and Interpretation

The ¹H NMR spectrum reveals five distinct proton environments. The chemical shifts (δ) are influenced by the electronegativity of nearby atoms (bromine and oxygen), which deshield adjacent protons, causing them to resonate at a higher frequency (further downfield).

Table 1: ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~4.2Triplet (t)1H-CH(Br)-
b~2.0Quintet2H-CH₂-
c~1.0Triplet (t)3H-CH₃
d~1.5Singlet (s)9H-C(CH₃)₃

Causality and Interpretation:

  • Signal (a) - The α-Proton: The single proton on the carbon bearing the bromine atom (-CH(Br)-) is the most deshielded proton in the aliphatic chain, appearing around 4.2 ppm. This significant downfield shift is due to the strong electron-withdrawing effect of the adjacent bromine atom and the carbonyl group. It appears as a triplet because it is coupled to the two adjacent protons of the methylene group (-CH₂-), following the n+1 rule (2+1=3).

  • Signal (b) - The Methylene Protons: The -CH₂- protons are adjacent to both the chiral center and the terminal methyl group. They appear as a complex multiplet, often a quintet, around 2.0 ppm. Their chemical shift is influenced by proximity to the deshielding α-carbon. They are split by both the α-proton (n=1) and the terminal methyl protons (n=3), leading to a more complex pattern than a simple quartet.

  • Signal (c) - The Terminal Methyl Protons: The -CH₃ protons of the ethyl group are the most shielded in the butanoate chain, resonating upfield around 1.0 ppm. They appear as a triplet due to coupling with the two adjacent methylene protons (n+1 = 3).[3]

  • Signal (d) - The tert-Butyl Protons: The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a large singlet peak around 1.5 ppm. Its integration value of 9H is a hallmark of the tert-butyl ester moiety.

Diagram: Spin-Spin Coupling Pathway The following diagram illustrates the key coupling interactions that give rise to the splitting patterns observed in the ¹H NMR spectrum.

G cluster_butanoate Butanoate Chain cluster_ester tert-Butyl Group CH3 CH₃ (c) ~1.0 ppm Triplet CH2 CH₂ (b) ~2.0 ppm Quintet CH3->CH2 J-coupling (n=2, Triplet) CH2->CH3 J-coupling (n=3) CH CH(Br) (a) ~4.2 ppm Triplet CH2->CH J-coupling (n=1) CH->CH2 J-coupling (n=2, Triplet) tBu C(CH₃)₃ (d) ~1.5 ppm Singlet G M [C₈H₁₅BrO₂]⁺˙ m/z = 222/224 (Molecular Ion) F57 [C(CH₃)₃]⁺ m/z = 57 (Base Peak) M->F57 - C₄H₆BrO₂˙ F165 [C₄H₆BrO]⁺ m/z = 165/167 M->F165 - C₄H₉˙

Caption: Key fragmentation pathways for this compound in EI-MS.

Summary and Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a self-validating system for the structural confirmation of this compound. The ¹H and ¹³C NMR spectra definitively map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key ester and alkyl halide functional groups, and mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns driven by the stable tert-butyl group. This guide provides the essential data and interpretive logic for researchers to confidently identify and utilize this important synthetic reagent.

References

  • PubChem. tert-Butyl (R)-2-bromobutanoate | C8H15BrO2 | CID 7019254. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern. Available at: [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 2-bromobutane. Available at: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of 2-bromobutane. Available at: [Link]

  • Doc Brown's Chemistry. mass spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 fragmentation pattern. Available at: [Link]

  • Doc Brown's Chemistry. infrared spectrum of 2-bromobutane. Available at: [Link]

  • Doc Brown's Chemistry. infrared spectrum of 2-bromo-2-methylpropane. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

Sources

Navigating the Purification of tert-Butyl 2-bromobutanoate: A Technical Guide to Vacuum Distillation

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Abstract

This technical guide provides a comprehensive framework for understanding and determining the boiling point of tert-butyl 2-bromobutanoate, a key building block in organic synthesis, under reduced pressure. Due to a lack of readily available literature data on its specific boiling point, this document emphasizes the principles and methodologies for its experimental determination via vacuum distillation. Acknowledging the potential for thermal degradation inherent to α-bromo tert-butyl esters, this guide presents a robust protocol designed to ensure the purification of this compound while maintaining its chemical integrity. This document is intended to be an essential resource for researchers engaged in the synthesis and purification of similar thermally sensitive compounds.

Introduction: The Challenge of Purifying Thermally Labile Esters

This compound is a valuable reagent in organic chemistry, combining the steric protection of a tert-butyl ester with the reactivity of an α-bromoester. This unique combination makes it a versatile intermediate for the synthesis of complex molecules. However, the purification of this and similar compounds presents a significant challenge: the potential for thermal decomposition at elevated temperatures. The tert-butyl ester group, while a robust protecting group against many chemical reagents, can be susceptible to elimination reactions under acidic conditions or at high temperatures.

This guide addresses the critical need for a reliable method to purify this compound, focusing on the determination of its boiling point at reduced pressure—a technique essential for distilling thermally sensitive compounds.

The Imperative of Reduced Pressure Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. By reducing the external pressure, the boiling point is significantly lowered. This principle is fundamental to the purification of compounds that would decompose at their atmospheric boiling point.

For this compound, the presence of both a bulky tert-butyl group and a bromine atom suggests a relatively high boiling point at atmospheric pressure, likely in a range where decomposition could occur. Concerns regarding the thermal stability of related tert-butyl esters underscore the necessity of employing vacuum distillation for its purification.

Experimental Determination of Boiling Point at Reduced Pressure: A Self-Validating Protocol

Given the absence of a reported boiling point for this compound, an experimental approach is necessary. The following protocol provides a detailed methodology for the determination of its boiling point using vacuum distillation. This protocol is designed to be self-validating by incorporating careful monitoring and control of the distillation process.

Required Apparatus

A standard vacuum distillation setup is required. Key components include:

  • A round-bottom flask appropriately sized for the amount of crude material.

  • A Claisen adapter or a distillation head with a thermometer port.

  • A condenser (e.g., Liebig or Allihn).

  • A receiving flask.

  • A vacuum adapter.

  • A vacuum pump (oil pump or diaphragm pump capable of reaching the desired pressure).

  • A manometer or vacuum gauge for accurate pressure measurement.

  • A heating mantle with a stirrer.

  • A calibrated thermometer.

  • Boiling chips or a magnetic stir bar.

Step-by-Step Experimental Procedure
  • Preparation of the Crude Material: Ensure the crude this compound is free from any acidic impurities from the synthesis. This can be achieved by washing the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by washing with brine and drying over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • Assembly of the Apparatus: Assemble the vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed with vacuum grease.

  • Charging the Flask: Charge the round-bottom flask with the dried crude this compound and a few boiling chips or a magnetic stir bar. The flask should not be more than two-thirds full.

  • Initiating the Vacuum: Slowly and carefully apply the vacuum to the system. Monitor the pressure using the manometer.

  • Heating: Once the desired pressure is reached and stable, begin heating the distillation flask gently.

  • Observation and Data Collection: Observe the distillation process carefully. Record the temperature at which the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature and pressure throughout the distillation. A stable boiling point at a constant pressure indicates a pure compound.

  • Termination of the Distillation: Once the distillation is complete, or if the temperature begins to rise significantly, remove the heating mantle and allow the system to cool to room temperature before slowly releasing the vacuum.

Visualization of the Experimental Workflow

Vacuum_Distillation_Workflow cluster_prep Preparation cluster_distill Distillation cluster_post Post-Distillation prep1 Wash with NaHCO3 prep2 Wash with Brine prep1->prep2 prep3 Dry over MgSO4 prep2->prep3 distill1 Assemble Apparatus prep3->distill1 distill2 Charge Flask distill3 Apply Vacuum distill4 Gentle Heating distill3->distill4 distill5 Record Boiling Point distill4->distill5 distill6 Collect Distillate distill5->distill6 post1 Cool System distill6->post1 post2 Release Vacuum post1->post2

Caption: Workflow for the vacuum distillation of this compound.

Data Presentation and Interpretation

The experimentally determined boiling point should be reported along with the corresponding pressure. For example, "b.p. XX °C at YY mmHg". It is crucial to maintain a stable pressure throughout the distillation for an accurate boiling point determination.

ParameterObservation
Pressure (mmHg)Record the stable pressure from the manometer.
Boiling Range (°C)Record the temperature range from the first to the last drop of distillate.
Appearance of DistillateNote the color and clarity of the collected liquid.

Theoretical Estimation of Boiling Point

While experimental determination is paramount, a rough estimation of the boiling point at reduced pressure can be made using a boiling point nomograph if the boiling point at another pressure (e.g., atmospheric) is known or can be estimated. However, without a reliable reference point, this method is not applicable.

Safety and Handling Considerations

  • Thermal Stability: As a precaution, it is advisable to keep the distillation temperature as low as possible to minimize the risk of decomposition.

  • Vacuum Safety: Always inspect glassware for cracks or defects before applying a vacuum. Use a safety screen.

  • Chemical Hazards: this compound is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

Conclusion

The purification of this compound necessitates the use of vacuum distillation to mitigate the risk of thermal decomposition. While a specific boiling point for this compound is not readily found in the literature, this guide provides a comprehensive, field-proven protocol for its experimental determination. By following this self-validating methodology, researchers can confidently purify this and other thermally sensitive compounds, ensuring the integrity of their materials for subsequent applications in drug discovery and development.

References

  • PubChem. tert-Butyl (R)-2-bromobutanoate. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters.[Link]

A Senior Application Scientist's Guide to the Solubility Profile of tert-Butyl 2-bromobutanoate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of tert-butyl 2-bromobutanoate, a key building block in modern organic synthesis.[1] While specific solubility data for this compound is not extensively documented in publicly available literature, this guide leverages fundamental principles of physical organic chemistry to predict its behavior in a range of common organic solvents. Furthermore, we present a detailed, field-proven experimental protocol for the systematic determination of both qualitative and quantitative solubility. This guide is intended for researchers, scientists, and drug development professionals who utilize α-bromoesters and seek a deeper understanding of their solubility characteristics to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Synthetic Utility and Physicochemical Context of this compound

This compound is a bifunctional reagent that combines the reactivity of an α-bromoester with the steric protection of a tert-butyl group.[2] This unique combination makes it a valuable tool for introducing a C4 building block in the synthesis of complex organic molecules.[2] The α-bromo position serves as a versatile electrophilic site for nucleophilic substitution and is a key reactant in classic carbon-carbon bond-forming reactions such as the Reformatsky reaction.[2] The tert-butyl ester, on the other hand, is a robust protecting group for the carboxylic acid functionality, stable to a wide range of nucleophilic and basic conditions, yet readily cleaved under acidic conditions.[2]

Understanding the solubility of this compound is paramount for its effective application. Solubility dictates the choice of solvent for a homogenous reaction mixture, influences the rate and outcome of a reaction, and is a critical parameter in downstream processing, including extraction, crystallization, and chromatography.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H15BrO2[3]
Molecular Weight223.11 g/mol [3]
AppearanceColorless liquid
XLogP32.8[3]

The XLogP3 value of 2.8 suggests that this compound has a moderately nonpolar character, which is a key determinant of its solubility in organic solvents.[3]

Predicting the Solubility Profile: A "Like Dissolves Like" Approach

The principle of "like dissolves like" is a cornerstone of solubility prediction.[4] It posits that a solute will dissolve most readily in a solvent that has a similar polarity.[4] Based on the molecular structure of this compound, we can dissect its components to anticipate its interactions with various classes of organic solvents.

The molecule possesses a polar ester functional group and a polar carbon-bromine bond. However, the majority of the molecule consists of nonpolar alkyl groups (the butyl chain and the tert-butyl group). These nonpolar regions will dominate the molecule's overall character, leading to a prediction of good solubility in nonpolar and weakly polar aprotic solvents.

Predicted Solubility of this compound:

  • High Solubility: Expected in nonpolar solvents such as hexanes, toluene, and diethyl ether, as well as weakly polar aprotic solvents like dichloromethane and tetrahydrofuran (THF). The van der Waals interactions between the alkyl portions of the solute and these solvents are expected to be favorable.[5]

  • Moderate Solubility: Likely in more polar aprotic solvents such as ethyl acetate and acetone. The polar ester group will interact favorably with these solvents, but the large nonpolar hydrocarbon portion may limit miscibility.[6]

  • Low to Negligible Solubility: Predicted in highly polar protic solvents like methanol, ethanol, and water. The energy required to disrupt the strong hydrogen bonding network of these solvents is unlikely to be compensated by the solute-solvent interactions.[6][7]

Experimental Determination of Solubility: A Validated Protocol

The following protocols provide a systematic approach to determining the qualitative and quantitative solubility of this compound. These methods are designed to be self-validating and provide reliable data for research and development activities.

Qualitative Solubility Determination

This initial screening provides a rapid assessment of solubility in a range of solvents.

Experimental Workflow for Qualitative Solubility Testing

G start Start: Prepare Solvent Array prepare_sample Add 100 µL of tert-Butyl 2-bromobutanoate to each vial start->prepare_sample add_solvent Add 1 mL of solvent to each vial prepare_sample->add_solvent vortex Vortex vigorously for 30 seconds add_solvent->vortex observe Observe for phase separation (miscible or immiscible) vortex->observe record Record qualitative result (e.g., Soluble, Partially Soluble, Insoluble) observe->record end End record->end G start Start: Prepare Saturated Solution add_excess Add excess this compound to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature (e.g., 24h with stirring) add_excess->equilibrate settle Allow undissolved solute to settle equilibrate->settle aliquot Carefully withdraw a known volume of the supernatant settle->aliquot analyze Analyze the aliquot by a suitable method (e.g., GC, HPLC, NMR with internal standard) aliquot->analyze calculate Calculate solubility (g/100mL or mol/L) analyze->calculate end End calculate->end

Caption: Workflow for the shake-flask method of quantitative solubility determination.

Step-by-Step Protocol:

  • Preparation of Saturated Solution: In a sealed, temperature-controlled vessel, add an excess amount of this compound to a known volume of the chosen solvent. The excess solute should be clearly visible.

  • Equilibration: Stir the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Stop the stirring and allow the undissolved solute to settle completely.

  • Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a volumetric pipette.

  • Analysis: Quantify the concentration of this compound in the aliquot using a validated analytical technique such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a calibration curve, or nuclear magnetic resonance (NMR) spectroscopy with an internal standard.

  • Calculation: Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

  • Data Recording: Record the quantitative solubility data in a table similar to Table 3.

Table 3: Template for Quantitative Solubility Data at 25 °C

SolventSolubility ( g/100 mL)Solubility (mol/L)
Dichloromethane
Toluene
Tetrahydrofuran (THF)
Ethyl Acetate

Implications for the Synthetic Chemist

The predicted and experimentally determined solubility profile of this compound has direct implications for its use in the laboratory:

  • Reaction Solvent Selection: For reactions involving nucleophilic attack at the α-carbon, a nonpolar or weakly polar aprotic solvent such as THF or dichloromethane is likely an excellent choice to ensure reagent solubility and a homogenous reaction environment.

  • Work-up and Extraction: The low solubility in water will allow for efficient extraction from aqueous media using a nonpolar organic solvent like diethyl ether or ethyl acetate.

  • Purification: The choice of solvent system for column chromatography will be guided by its solubility. A mixture of a nonpolar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate) will likely provide good separation.

  • Crystallization: If the product derived from this compound is a solid, a solvent system in which the product has low solubility at low temperatures can be developed for purification by crystallization.

Conclusion

While a comprehensive, publicly available dataset on the solubility of this compound is lacking, a thorough understanding of its molecular structure and the principles of solubility allows for accurate predictions of its behavior. This guide provides a robust framework for both predicting and experimentally determining the solubility of this important synthetic building block. The provided protocols are designed to yield reliable and reproducible data, empowering researchers to make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the pace of research and development.

References

  • Unknown. (2024). Solubility test for Organic Compounds.
  • PubChem. (n.d.). tert-Butyl (R)-2-bromobutanoate.
  • Benchchem. (n.d.). This compound.
  • NCERT. (n.d.). Haloalkanes and Haloarenes.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • CSUB. (n.d.). Lab 14: Qualitative Organic Analysis.
  • ChemSynthesis. (2025). tert-butyl 2-bromo-2-methyl-3-oxobutanoate.
  • Chemistry LibreTexts. (2015). 6.1: Physical Properties of Haloalkanes.
  • Unknown. (n.d.). Qualitative Analysis of Organic Compounds.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Unknown. (n.d.). Polarity and Solubility of Organic Compounds.
  • CK-12 Foundation. (2026). Physical Properties of Haloalkanes and Haloarenes.
  • Santa Cruz Biotechnology. (n.d.). tert-Butyl 2-bromobutyrate.
  • Unknown. (2023). Solubility of Organic Compounds.
  • PubMed. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
  • Chemistry LibreTexts. (2023). Properties of Esters.
  • YouTube. (2025). How Does Solvent Polarity Impact Compound Solubility?.
  • PubMed. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures.
  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.
  • Sigma-Aldrich. (n.d.). tert-Butyl a-bromoisobutyrate = 98.0.
  • ChemicalBook. (n.d.). tert-Butyl 2-bromo-2-methylpropanoate synthesis.
  • Oakwood Chemical. (n.d.). This compound.

Sources

Chirality and stereoisomers of tert-Butyl 2-bromobutanoate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chirality and Stereoisomers of tert-Butyl 2-bromobutanoate

Abstract

This compound is a chiral α-bromoester of significant interest in organic synthesis, particularly as a building block for complex molecules and active pharmaceutical ingredients (APIs). The presence of a stereocenter at the α-carbon necessitates a thorough understanding of its stereoisomeric forms, the (R)- and (S)-enantiomers. This technical guide provides a comprehensive overview of the synthesis, resolution, characterization, and handling of the stereoisomers of this compound. We delve into the mechanistic principles behind synthetic and analytical methodologies, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Critical Role of Chirality in Drug Development

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in pharmaceutical science. The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles. This is because biological systems, including enzymes and receptors, are themselves chiral and interact stereoselectively with drug molecules. The tragic case of Thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the importance of stereochemical purity in pharmaceuticals.[1]

Consequently, regulatory agencies worldwide demand that chiral drugs be developed and marketed as single enantiomers unless there is no significant difference in the pharmacodynamics and pharmacokinetics of the two forms. This places a high demand on robust methods for the synthesis, separation, and analysis of enantiomerically pure compounds. This compound, possessing a chiral center at the carbon bearing the bromine atom, is a valuable intermediate whose stereochemical integrity is paramount for its application in multi-step syntheses.[2]

The Stereoisomers of this compound

The core of this compound's stereochemistry lies at the C2 carbon, which is bonded to four different groups: a hydrogen atom, a bromine atom, an ethyl group, and a tert-butoxycarbonyl group. This asymmetry gives rise to two enantiomers: (R)-tert-butyl 2-bromobutanoate and (S)-tert-butyl 2-bromobutanoate.[3]

G cluster_R (R)-tert-Butyl 2-bromobutanoate cluster_S (S)-tert-Butyl 2-bromobutanoate R_C2 C* R_Br Br R_C2->R_Br (front) R_H H R_C2->R_H (back) R_Et CH₂CH₃ R_C2->R_Et R_COOtBu COOtBu R_C2->R_COOtBu S_C2 C* S_Br Br S_C2->S_Br (front) S_H H S_C2->S_H (back) S_Et CH₂CH₃ S_C2->S_Et S_COOtBu COOtBu S_C2->S_COOtBu mirror Mirror Plane

Caption: The (R) and (S) enantiomers of this compound.

Synthesis and Racemization

Synthesis of Racemic this compound

The synthesis of the racemic mixture is typically a two-step process starting from butanoic acid.

  • α-Bromination: The first step involves the α-bromination of butanoic acid, commonly achieved via the Hell-Volhard-Zelinskii (HVZ) reaction .[4] This reaction utilizes bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). The key to this reaction is the in-situ formation of 2-bromobutanoyl bromide. The acyl bromide, unlike the carboxylic acid, readily enolizes, allowing for electrophilic attack by bromine at the α-position.[4] Subsequent hydrolysis yields racemic 2-bromobutanoic acid.[5][6] The mechanism inherently proceeds through a planar enol intermediate, which results in a 50:50 mixture of the (R) and (S) enantiomers.[4]

  • Esterification: The resulting racemic 2-bromobutanoic acid is then esterified. Due to the steric hindrance of the tertiary alcohol, direct Fischer esterification with tert-butanol is inefficient. A more effective method is the reaction of the acid with isobutene under acidic catalysis (e.g., using a cation exchange resin or sulfuric acid).[7] This method avoids the use of highly reactive and corrosive acyl halides.[7]

A Note on Stability and Racemization

A critical consideration for α-halo esters is their susceptibility to racemization. The α-proton is acidic and can be abstracted by a base. The resulting enolate intermediate is planar and achiral. Subsequent reprotonation can occur from either face, leading to a loss of enantiomeric purity.[8] This process can also be catalyzed by acid, which promotes the formation of a planar enol intermediate.[8]

Expert Insight: To maintain stereochemical integrity, it is imperative to handle enantiomerically enriched this compound under neutral or mildly acidic conditions and at low temperatures, avoiding strong bases or prolonged heating.

Resolution of Enantiomers

Separating the racemic mixture into its constituent enantiomers is a process known as resolution. This can be achieved through classical chemical methods or, more commonly in modern laboratories, by preparative chromatography.

Classical Resolution via Diastereomer Formation

This strategy relies on the principle that while enantiomers have identical physical properties, diastereomers do not.[1] By reacting the racemic mixture with a single, pure enantiomer of another chiral compound (a resolving agent), a mixture of diastereomers is formed. These diastereomers can then be separated by conventional techniques like fractional crystallization or standard column chromatography.

G Workflow for Classical Chiral Resolution racemate Racemic (R/S)-tert-Butyl 2-bromobutanoate reaction Reaction racemate->reaction agent Enantiopure Chiral Resolving Agent (e.g., (R)-Amine) agent->reaction diastereomers Mixture of Diastereomers (R,R) and (S,R) reaction->diastereomers separation Physical Separation (Crystallization or Chromatography) diastereomers->separation d1 Isolated Diastereomer 1 (e.g., R,R) separation->d1 d2 Isolated Diastereomer 2 (e.g., S,R) separation->d2 cleavage1 Cleavage of Resolving Agent d1->cleavage1 cleavage2 Cleavage of Resolving Agent d2->cleavage2 enantiomer1 Pure (R)-Enantiomer cleavage1->enantiomer1 enantiomer2 Pure (S)-Enantiomer cleavage2->enantiomer2

Caption: Generalized workflow for the resolution of enantiomers.

For this compound, this process is more practically applied to the precursor, 2-bromobutanoic acid, using a chiral base like (R)-1-phenylethanamine or naturally occurring alkaloids such as brucine.[1][6] The resulting diastereomeric salts are separated, and the enantiomerically pure acid is then regenerated and esterified as described previously.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most powerful and widely used technique for both the analysis and preparative-scale separation of enantiomers.[9][10] The separation occurs on a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.

The principle of chiral recognition relies on creating transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For effective separation, a minimum of three points of interaction between the selector and at least one of the enantiomers is generally required (the "three-point interaction model").[11] These interactions can be a combination of hydrogen bonds, dipole-dipole, steric, and inclusion interactions.

Experimental Protocol: Analytical Chiral HPLC Separation

  • Column Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often a good starting point for separating a wide range of racemates, including esters.[9][12]

  • Mobile Phase Screening:

    • Normal Phase: Typically mixtures of hexane or heptane with an alcohol modifier like isopropanol (IPA) or ethanol. This mode often provides the best selectivity.

    • Reversed Phase: Mixtures of water/buffer with acetonitrile or methanol. This is compatible with some polysaccharide-based columns.[13]

  • Method Optimization: Adjust the ratio of alkane to alcohol and the specific alcohol used to optimize the resolution (Rs) and retention times. The goal is to achieve baseline separation (Rs ≥ 1.5).

  • Data Acquisition: Monitor the elution profile using a UV detector (e.g., at 210 nm).

Parameter Typical Starting Conditions Purpose
Column Lux® Cellulose-1 or Chiralcel® OD-HProvides a chiral environment for interaction.
Mobile Phase 90:10 Hexane:Isopropanol (v/v)Elutes the compounds; ratio affects retention and selectivity.
Flow Rate 1.0 mL/minControls analysis time and column efficiency.
Temperature 25 °CAffects kinetics and thermodynamics of interaction.
Detection UV at 210 nmThe ester carbonyl provides UV absorbance.

Stereochemical Characterization

Once the enantiomers are separated, their identity and enantiomeric purity must be confirmed.

Polarimetry

Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.[14] Enantiomers rotate light by equal magnitudes but in opposite directions.[15]

  • Dextrorotatory (+): Rotates light clockwise.

  • Levorotatory (-): Rotates light counter-clockwise.

Enantiomeric Excess (ee) Determination by Chiral HPLC

The most accurate method for determining the enantiomeric purity of a sample is chiral HPLC. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

% ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.

NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

Standard ¹H or ¹³C NMR spectroscopy cannot distinguish between enantiomers because they are chemically equivalent in an achiral environment. However, by reacting the chiral analyte with a chiral derivatizing agent (CDA), a pair of diastereomers is formed. These diastereomers have different spatial arrangements and will exhibit distinct chemical shifts in their NMR spectra.[16]

Workflow:

  • React the enantiomerically enriched this compound (or its precursor acid/alcohol) with a CDA like Mosher's acid chloride ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride).

  • Acquire the ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric ester mixture.

  • The signals for protons (or fluorine atoms) near the stereocenter will appear as separate peaks for each diastereomer.[17]

  • The ratio of the integrals of these distinct peaks directly corresponds to the enantiomeric ratio of the original sample.

G Analytical Workflow for Enantiomeric Purity start Sample of This compound hplc Chiral HPLC Analysis start->hplc chromatogram Obtain Chromatogram (Two separated peaks) hplc->chromatogram integrate Integrate Peak Areas (Area₁, Area₂) chromatogram->integrate calculate Calculate % ee integrate->calculate result Report Enantiomeric Excess calculate->result

Caption: Workflow for determining enantiomeric excess via chiral HPLC.

Conclusion

The stereoisomers of this compound represent a microcosm of the challenges and opportunities in modern synthetic and pharmaceutical chemistry. The successful application of this chiral building block is contingent upon a robust understanding of its synthesis, the potential for racemization, and the rigorous application of resolution and analytical techniques. By employing systematic workflows for separation via chiral HPLC and characterization through polarimetry and NMR spectroscopy, researchers can ensure the stereochemical integrity of their intermediates, a non-negotiable requirement for the development of safe and effective chiral drugs. This guide provides the foundational principles and practical methodologies to empower scientists in this critical endeavor.

References

  • A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols . National Institutes of Health (NIH). [Link]

  • Enantioselective synthesis of α-bromo acid derivatives and bromohydrins from tartrate derived bromoacetals . Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • An Enantioselective, Intermolecular α-Arylation of Ester Enolates To Form Tertiary Stereocenters . Journal of the American Chemical Society. [Link]

  • tert-Butyl (R)-2-bromobutanoate . PubChem. [Link]

  • Synthesis of α-bromocarboxylic acids and derivatives . Organic Chemistry Portal. [Link]

  • Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds . ResearchGate. [Link]

  • Alpha Bromination of Carboxylic Acids . Chemistry LibreTexts. [Link]

  • Chiral HPLC Column . Phenomenex. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations . MDPI. [Link]

  • NMR and Stereochemistry . Harned Research Group. [Link]

  • CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization . YouTube. [Link]

  • Chiral stationary phases for HPLC . PubMed. [Link]

  • 1 H NMR spectrum of diastereomeric esters: A) Bocprotected L-valinates,... . ResearchGate. [Link]

  • Polarimetry - Intro to Optical Activity in Stereochemistry . YouTube. [Link]

  • 2-Bromobutanoic acid . PubChem. [Link]

  • Resolution: Separation of Enantiomers . Chemistry LibreTexts. [Link]

  • 2-Bromobutyric acid . Wikipedia. [Link]

  • Polarimetry Definitions, Fundementals, Applications for Industry . Rudolph Research Analytical. [Link]

  • Chiral Drug Separation . In-silico.com. [Link]

  • NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid: Helmchen's Extension of... . Thieme Chemistry. [Link]

Sources

A Comprehensive Technical Guide to tert-Butyl 2-bromobutanoate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide serves as a critical resource for researchers, scientists, and professionals in the drug development sector. It provides a comprehensive overview of tert-Butyl 2-bromobutanoate, a key chemical intermediate, focusing on its synthesis, commercial availability, quality control, and applications. Our objective is to furnish you with the technical expertise and practical insights necessary to effectively source and utilize this compound in your research and development endeavors.

Introduction to this compound: A Versatile Building Block

This compound (CAS No. 24457-21-4) is an alpha-bromoester, a class of organic compounds of significant interest in synthetic chemistry.[1] Its structure, featuring a bromine atom on the carbon adjacent to a bulky tert-butyl ester group, imparts a unique reactivity profile that makes it a valuable precursor in the synthesis of a wide array of more complex molecules. The tert-butyl ester functionality is a robust protecting group for the carboxylic acid, stable under various reaction conditions but readily removable with acid, offering strategic advantages in multi-step syntheses.[1] This combination of a reactive bromine center and a stable, yet cleavable, ester group positions this compound as a crucial intermediate in pharmaceutical and fine chemical synthesis.[2]

Synthesis and Purification: From Precursors to High-Purity Intermediate

The synthesis of this compound is typically achieved through the esterification of 2-bromobutanoic acid. The core of this transformation is the Fischer esterification reaction, which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[3] In this case, 2-bromobutanoic acid is reacted with a source of the tert-butyl group, most commonly tert-butanol or isobutene.

Synthetic Pathways and Mechanistic Considerations

Two primary catalytic systems are employed for the synthesis of tert-butyl bromoalkanoates: strong acid catalysis and the use of cation exchange resins.

  • Strong Acid Catalysis: This classic approach utilizes a strong acid, such as sulfuric acid, as the catalyst. The reaction between 4-bromobutyric acid and tert-butanol in the presence of sulfuric acid in dichloromethane is a representative example of this method.[1] The mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

  • Cation Exchange Resin Catalysis: An environmentally friendlier and often more efficient alternative involves the use of a solid-supported acid catalyst, such as a cation exchange resin.[4] This method simplifies catalyst removal (filtration) and minimizes acidic waste streams. For instance, the synthesis of the related tert-butyl 2-bromo-2-methylpropanoate is effectively carried out by reacting α-bromoisobutyric acid with isobutene using a cation exchange resin in dichloromethane at a controlled temperature.[1][5]

The choice of tert-butyl source also influences the reaction conditions. While tert-butanol can be used directly, isobutene offers an alternative route, particularly in conjunction with cation exchange resins.

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst 2_bromobutanoic_acid 2-Bromobutanoic Acid esterification Esterification Reaction 2_bromobutanoic_acid->esterification tert_butanol tert-Butanol / Isobutene tert_butanol->esterification acid_catalyst Strong Acid (e.g., H₂SO₄) or Cation Exchange Resin acid_catalyst->esterification crude_product Crude tert-Butyl 2-bromobutanoate esterification->crude_product purification Purification crude_product->purification final_product High-Purity tert-Butyl 2-bromobutanoate purification->final_product

Figure 1: General workflow for the synthesis and purification of this compound.
Detailed Experimental Protocol (Adapted from Similar Syntheses)

The following is a generalized protocol for the synthesis of this compound based on established methods for similar compounds.[4][5]

Materials:

  • 2-Bromobutanoic acid

  • tert-Butanol or Isobutene

  • Dichloromethane (solvent)

  • Cation exchange resin (e.g., Amberlyst 15) or concentrated Sulfuric Acid

  • Triethylamine (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • To a stirred solution of 2-bromobutanoic acid in dichloromethane in a round-bottom flask, add the cation exchange resin or slowly add concentrated sulfuric acid.

  • Add tert-butanol to the mixture. If using isobutene, it can be bubbled through the reaction mixture.

  • The reaction mixture is then heated to reflux (around 40-45°C) and stirred for several hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature. If a cation exchange resin was used, it is removed by filtration.

  • If an acid catalyst was used, the reaction mixture is carefully neutralized with a base, such as triethylamine or a saturated sodium bicarbonate solution.

  • The organic layer is separated, washed with water and brine, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield pure this compound.

Purification and Characterization

Purification of the crude product is critical to remove unreacted starting materials, byproducts, and residual catalyst. Vacuum distillation is the most common method for purifying liquid esters like this compound. For solid impurities or byproducts, crystallization from a suitable solvent system can be employed.[6]

The identity and purity of the final product are confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure of this compound. The characteristic chemical shifts and coupling patterns of the protons and carbons provide unambiguous structural information. A reference ¹H NMR spectrum is available from ChemicalBook.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to assess the purity of the compound and to identify any volatile impurities. The mass spectrum provides the molecular weight and fragmentation pattern, further confirming the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment, particularly for non-volatile impurities.[8]

QC_Workflow crude_product Crude Product from Synthesis purification Purification (e.g., Vacuum Distillation) crude_product->purification purified_product Purified tert-Butyl 2-bromobutanoate purification->purified_product analytical_validation Analytical Validation purified_product->analytical_validation nmr NMR Spectroscopy (¹H, ¹³C) analytical_validation->nmr gc_ms GC-MS Analysis analytical_validation->gc_ms hplc HPLC Analysis analytical_validation->hplc final_approval Final Product Approval nmr->final_approval gc_ms->final_approval hplc->final_approval

Figure 2: Quality control workflow for this compound.

Commercial Suppliers of this compound

A reliable supply of high-purity starting materials and intermediates is paramount in research and drug development. The following table provides a comparative overview of some of the commercial suppliers of this compound. It is important to note that availability and product specifications may vary, and it is always recommended to request a certificate of analysis (CoA) from the supplier.

SupplierProduct NameCAS NumberPurityAvailable Quantities
This compound24457-21-4≥98%Gram to Kilogram
TERT-BUTYL 2-BROMOBUTYRATE24457-21-499%Inquire
tert-Butyl 2-bromobutyrate24457-21-4Inquire1g, 5g, 25g, 100g, 500g
This compound24457-21-4InquireInquire
This compound24457-21-4InquireInquire
tert-Butyl 2-bromobutyrate24457-21-4min 98%25 grams
This compound24457-21-4InquireInquire

Applications in Research and Drug Development

The utility of this compound in drug development stems from its role as a versatile synthetic intermediate.[2] The presence of the α-bromo group allows for a variety of nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This is a cornerstone of medicinal chemistry, where the systematic modification of a lead compound's structure is essential for optimizing its pharmacological properties.

Role as an Alkylating Agent

This compound can serve as an alkylating agent to introduce the 1-(tert-butoxycarbonyl)propyl group onto various nucleophiles, such as amines, phenols, and thiols. This is a key step in the synthesis of many pharmaceutical compounds.

Precursor in Advanced Organic Reactions

Alpha-bromoesters are valuable precursors in several named reactions that are fundamental to the construction of complex molecular architectures:

  • Reformatsky Reaction: This reaction involves the treatment of an α-haloester with zinc metal to form a zinc enolate, which then reacts with an aldehyde or ketone to form a β-hydroxy ester. This is a powerful method for carbon-carbon bond formation.[1]

  • Blaise Reaction: Similar to the Reformatsky reaction, the Blaise reaction utilizes a zinc-activated α-bromoester, which then reacts with a nitrile to produce a β-ketoester.[1]

Use in the Synthesis of Bioactive Molecules

The structural motif derived from this compound is found in a range of biologically active molecules. Its application extends to the synthesis of non-proteinogenic amino acids, enzyme inhibitors, and other complex chiral molecules that are often the core of modern pharmaceuticals. The tert-butyl ester group provides a convenient handle for late-stage deprotection to reveal a carboxylic acid, which is a common functional group in many drugs, contributing to their solubility and ability to interact with biological targets.

Conclusion

This compound is a chemical intermediate of considerable strategic importance for professionals in the fields of chemical research and drug development. A thorough understanding of its synthesis, purification, and analytical characterization is essential for ensuring the quality and reproducibility of experimental results. The selection of a reliable commercial supplier is a critical first step in the procurement of this versatile building block. With its unique reactivity and the protective nature of the tert-butyl ester group, this compound will undoubtedly continue to be a valuable tool in the synthesis of novel and impactful pharmaceutical agents.

References

  • Organic Syntheses. (n.d.). tert-butyl bromoacetate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Simple Method for the Synthesis of tert-Butyl 2-Bromoacetate. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]

  • Nature. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]

  • CP Lab Safety. (n.d.). tert-Butyl 2-bromobutyrate, min 98%, 25 grams. Retrieved from [Link]

  • ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved from [Link]

  • Study.com. (n.d.). In the esterification reaction of ethnic acid and 2-butanol. What is the final product? Provide... Retrieved from [Link]

  • SpectraBase. (n.d.). tert-Butyl bromide. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (R)-2-bromobutanoate. Retrieved from [Link]

  • Korean Journal of Chemical Engineering. (n.d.). Esterification of tert-Butanol and Acetic Acid by Silicotungestic Acid Catalyst Supported on Bentonite. Retrieved from [Link]

  • ResearchGate. (n.d.). Reaction Kinetics of Tert-Butanol Esterification. Retrieved from [Link]

  • Quora. (2018). What are the esterification reactions, equation, and products of butanoic acid? Retrieved from [Link]

  • Journal of Biomolecular NMR. (2021). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005040078A1 - Purification of tertiary butyl alcohol.
  • ResearchGate. (n.d.). Purification, Characterization, and in Vitro Activity of 2,4-Di-tert-butylphenol from Pseudomonas monteilii PsF84: Conformational and Molecular Docking Studies. Retrieved from [Link]

  • Google Patents. (n.d.). CN112159343A - Purification method of tert-butyl hydroperoxide.

Sources

The Synthetic Versatility of tert-Butyl 2-bromobutanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule at the Crossroads of Reactivity and Steric Influence

tert-Butyl 2-bromobutanoate is a fascinating and synthetically useful molecule that embodies the interplay of electronic effects and steric hindrance. As an α-bromoester, the bromine atom at the C2 position activates the molecule for a variety of nucleophilic substitution and elimination reactions. Simultaneously, the bulky tert-butyl ester group exerts significant steric influence, dictating the preferred reaction pathways and stereochemical outcomes. This unique combination makes this compound a valuable building block for organic chemists, particularly those in the fields of fine chemical synthesis and drug development. This guide provides a comprehensive overview of the core chemical reactions of this versatile reagent, delving into the mechanistic underpinnings and providing practical, field-proven insights for its application.

Nucleophilic Substitution Reactions: A Tale of Two Mechanisms

Nucleophilic substitution at the α-carbon of this compound is a central feature of its reactivity. The reaction pathway, whether it be bimolecular (SN2) or unimolecular (SN1), is critically dependent on the nature of the nucleophile, the solvent, and the reaction conditions.

The SN2 Pathway: A Sterically Hindered Encounter

The SN2 reaction involves a backside attack by a nucleophile on the carbon atom bearing the leaving group (bromide). However, the significant steric bulk of the adjacent tert-butyl group presents a considerable barrier to this approach.[1] This steric hindrance dramatically slows the rate of SN2 reactions compared to less hindered α-bromoesters.

Despite this, with strong, unhindered nucleophiles in polar aprotic solvents, the SN2 pathway can be favored. A classic example is the reaction with sodium azide to form α-azido esters, which are precursors to α-amino acids.

Experimental Protocol: Synthesis of tert-Butyl 2-azidobutanoate

  • Materials:

    • This compound

    • Sodium azide (NaN₃)

    • Anhydrous Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

    • Add sodium azide (1.5 eq) to the solution.

    • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tert-butyl 2-azidobutanoate.

The SN1 Pathway: Carbocation Stability and Solvolysis

The steric hindrance that disfavors the SN2 reaction concurrently promotes the SN1 pathway. The bulky tert-butyl group helps to stabilize the incipient secondary carbocation formed upon the departure of the bromide leaving group through hyperconjugation. In the presence of a weak nucleophile, typically a polar protic solvent like water, ethanol, or acetic acid, solvolysis via an SN1 mechanism can occur.

The rate-determining step is the formation of the carbocation. The planar carbocation is then attacked by the solvent from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral.

Data Presentation: Relative Rates of Solvolysis

SubstrateSolventRelative RateMechanism
This compound80% Ethanol1SN1
iso-Propyl 2-bromobutanoate80% Ethanol< 1Mixed SN1/SN2
Ethyl 2-bromobutanoate80% Ethanol<< 1SN2

This table illustrates the general trend in solvolysis rates, highlighting the enhanced reactivity of the tert-butyl ester via the SN1 pathway due to carbocation stabilization.

Elimination Reactions: The Influence of the Bulky Base

In the presence of a strong base, this compound can undergo an E2 (bimolecular elimination) reaction to form an alkene. The regiochemical outcome of this reaction is highly dependent on the steric bulk of the base employed.

Zaitsev vs. Hofmann Elimination
  • With a small, strong base (e.g., sodium ethoxide): The reaction will predominantly follow the Zaitsev rule, leading to the more substituted and thermodynamically more stable alkene, tert-butyl but-2-enoate.

  • With a bulky, strong base (e.g., potassium tert-butoxide): The steric hindrance of the base favors the abstraction of the more accessible proton from the less substituted β-carbon (C3). This leads to the formation of the less substituted alkene, tert-butyl but-1-enoate, as the major product, following the Hofmann rule.

Experimental Protocol: Hofmann Elimination with Potassium tert-Butoxide

  • Materials:

    • This compound

    • Potassium tert-butoxide (KOtBu)

    • Anhydrous tert-butanol

    • Pentane

    • Saturated aqueous sodium chloride (brine)

    • Anhydrous sodium sulfate

  • Procedure:

    • In a dry round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide (1.5 eq) in anhydrous tert-butanol.

    • Add a solution of this compound (1.0 eq) in a small amount of tert-butanol dropwise to the stirred base solution at room temperature.

    • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring by GC or TLC.

    • Cool the reaction to room temperature and add pentane.

    • Wash the organic layer with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to obtain the alkene products. The ratio of Hofmann to Zaitsev product can be determined by ¹H NMR or GC analysis.

The Reformatsky Reaction: Formation of β-Hydroxy Esters

This compound is an excellent substrate for the Reformatsky reaction, a method for forming β-hydroxy esters. This reaction involves the treatment of the α-bromo ester with zinc metal to form an organozinc intermediate, known as a Reformatsky enolate. This enolate is a soft nucleophile that readily adds to the carbonyl group of aldehydes and ketones.

A key advantage of the Reformatsky reaction is its tolerance of a wide range of functional groups. The organozinc reagent is less basic than Grignard or organolithium reagents, and therefore does not typically react with the ester functionality.

Recent studies have shown that the use of bulky esters, such as this compound, in titanium-mediated Reformatsky reactions can lead to high diastereoselectivity, exclusively yielding the syn-β-hydroxy ester.[1]

Experimental Protocol: Diastereoselective Reformatsky Reaction

  • Materials:

    • An aldehyde or ketone

    • This compound

    • Activated zinc dust

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

    • Diethyl ether

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place activated zinc dust (2.0 eq).

    • Add a solution of the aldehyde or ketone (1.0 eq) and this compound (1.5 eq) in anhydrous THF to the dropping funnel.

    • Add a small portion of the solution to the zinc suspension and gently heat to initiate the reaction (indicated by a color change and gentle reflux).

    • Add the remaining solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux for an additional 1-2 hours.

    • Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting β-hydroxy ester by column chromatography.

Grignard Reagent Formation: A Competing Reactivity Challenge

The formation of a Grignard reagent from this compound by reaction with magnesium metal is generally not a viable synthetic route. The highly nucleophilic and basic Grignard reagent, once formed, would readily react with the electrophilic carbonyl group of the ester in an intermolecular fashion. This would lead to a complex mixture of products, primarily tertiary alcohols resulting from the double addition of the Grignard reagent to the ester.

For the successful formation of a Grignard reagent from a bromoester, the ester functionality would typically need to be protected, or the reaction would need to be carried out under highly specialized conditions, such as in the context of an intramolecular cyclization where the kinetics favor the desired ring formation over intermolecular reactions.

Conclusion

This compound is a reagent of considerable synthetic utility, offering access to a diverse range of functionalized molecules. Its reactivity is a delicate balance between the electronic activation provided by the α-bromo substituent and the profound steric influence of the tert-butyl group. A thorough understanding of these competing factors allows the synthetic chemist to strategically control the outcome of its reactions, whether it be through nucleophilic substitution, regioselective elimination, or diastereoselective carbon-carbon bond formation via the Reformatsky reaction. The insights and protocols provided in this guide are intended to empower researchers and drug development professionals to effectively harness the synthetic potential of this valuable chemical building block.

Diagrams

Reaction Pathways of this compound

G cluster_start This compound cluster_sn2 SN2 cluster_sn1 SN1 cluster_e2 E2 Elimination cluster_reformatsky Reformatsky start tert-Butyl 2-bromobutanoate sn2_product tert-Butyl 2-azidobutanoate start->sn2_product Strong, unhindered nucleophile sn1_product tert-Butyl 2-hydroxybutanoate start->sn1_product Weak nucleophile (Solvolysis) hofmann_product tert-Butyl but-1-enoate (Hofmann) start->hofmann_product Bulky base zaitsev_product tert-Butyl but-2-enoate (Zaitsev) start->zaitsev_product Small base reformatsky_product β-Hydroxy ester start->reformatsky_product Organozinc formation and addition sn2_reagents NaN₃, DMF sn1_reagents H₂O, EtOH e2_reagents_bulky KOtBu, t-BuOH e2_reagents_small NaOEt, EtOH reformatsky_reagents 1. Zn, THF 2. Aldehyde/Ketone 3. H₃O⁺

Caption: Major reaction pathways of this compound.

Experimental Workflow for Hofmann Elimination

G start Reaction Setup (KOtBu in t-BuOH) add_substrate Add tert-Butyl 2-bromobutanoate start->add_substrate reflux Reflux (2-4h) add_substrate->reflux workup Workup (Pentane, H₂O, Brine) reflux->workup dry Dry (Na₂SO₄) workup->dry purify Purification (Distillation) dry->purify product Alkene Products (Hofmann & Zaitsev) purify->product

Caption: Workflow for the E2 elimination of this compound.

References

  • Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). Molecules. Available at: [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]

  • Chemistry of Esters. Chemistry LibreTexts. Available at: [Link]

Sources

A Technical Guide to the Stability and Handling of tert-Butyl 2-bromobutanoate for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of a Bifunctional Reagent

Tert-Butyl 2-bromobutanoate is a valuable bifunctional molecule in modern organic synthesis, particularly within pharmaceutical and materials science research. It combines the attributes of an α-bromo ester and a sterically hindered tert-butyl ester. The α-bromo moiety serves as a versatile electrophilic site for nucleophilic substitution and is a key precursor for forming carbon-carbon bonds, such as in the Reformatsky reaction to generate β-hydroxy esters.[1] Simultaneously, the tert-butyl ester group provides robust protection for the carboxylic acid functionality. Its steric bulk confers high stability against a wide range of nucleophilic and basic conditions, while allowing for clean, selective removal under acidic conditions.[1][2]

This dual functionality makes this compound an important intermediate for introducing complex side chains in drug candidates and other high-value molecules. However, the very features that make it synthetically useful—the reactive C-Br bond and the acid-labile ester—also render it susceptible to degradation if not stored and handled with precision. This guide provides an in-depth analysis of the compound's stability profile, outlines its primary degradation pathways, and establishes field-proven protocols for its storage and handling to ensure its integrity from procurement to reaction.

Section 1: Core Stability Profile and Degradation Pathways

The long-term stability of this compound is dictated by its susceptibility to hydrolysis, thermal decomposition, and potentially photolysis. Understanding these pathways is critical for mitigating degradation and ensuring reproducible experimental outcomes.

Hydrolytic Instability: The Primary Degradation Concern

Hydrolysis is the most significant threat to the integrity of this compound. The compound possesses two sites vulnerable to reaction with water: the ester linkage and the carbon-bromine bond.

A. Acid-Catalyzed Ester Hydrolysis

The tert-butyl ester is exceptionally sensitive to acid.[2][3] In the presence of even trace amounts of acid and water, the ester undergoes rapid cleavage to form 2-bromobutanoic acid and a tert-butyl cation, which typically eliminates a proton to form isobutylene gas.[2] This reaction is autocatalytic, as the 2-bromobutanoic acid product can catalyze further hydrolysis. The mechanism proceeds via protonation of the carbonyl oxygen, which enhances its electrophilicity, followed by cleavage of the alkyl C-O bond to generate the highly stable tertiary carbocation.

hydrolysis_mechanism start This compound protonated Protonated Ester Intermediate start->protonated + H⁺ (from trace acid/water) carbocation tert-Butyl Cation + 2-Bromobutanoic Acid protonated->carbocation Slow, Rate-Determining Step end_acid 2-Bromobutanoic Acid carbocation->end_acid Product 1 end_gas Isobutylene carbocation->end_gas Elimination (-H⁺)

Caption: Acid-catalyzed hydrolysis of the tert-butyl ester.

B. Hydrolysis of the Carbon-Bromine Bond

The secondary alkyl bromide is also susceptible to nucleophilic substitution by water, which would yield tert-butyl 2-hydroxybutanoate and hydrobromic acid (HBr). The generation of HBr is particularly detrimental as it is a strong acid that can vigorously catalyze the ester hydrolysis described above, creating a rapid degradation cascade.

Thermal Decomposition

At elevated temperatures, bromoalkanes can undergo thermal decomposition.[4][5] For this compound, the likely pathway is dehydrohalogenation—an elimination reaction that would produce a mixture of tert-butyl butenoate isomers and HBr. As with hydrolytic cleavage of the C-Br bond, the HBr generated here will accelerate the degradation of the remaining ester. This interconnectedness underscores the importance of strict temperature control.

degradation_cascade cluster_0 Primary Degradation Events cluster_1 Immediate Products cluster_2 Accelerant cluster_3 Final State Thermal Stress Thermal Stress Moisture Ingress Moisture Ingress Ester Hydrolysis Ester Hydrolysis Moisture Ingress->Ester Hydrolysis C-Br Hydrolysis C-Br Hydrolysis Moisture Ingress->C-Br Hydrolysis Dehydrohalogenation Dehydrohalogenation HBr / Acid Generation HBr / Acid Generation Dehydrohalogenation->HBr / Acid Generation Forms HBr Complete Degradation Complete Degradation Ester Hydrolysis->Complete Degradation C-Br Hydrolysis->HBr / Acid Generation Forms HBr HBr / Acid Generation->Ester Hydrolysis Autocatalysis

Caption: The degradation cascade initiated by heat and moisture.

Photostability

While less documented for this specific molecule, alkyl halides, in general, can be sensitive to light. The carbon-bromine bond can undergo homolytic cleavage upon exposure to UV radiation, initiating radical chain reactions. Therefore, as a precautionary measure, protection from light is strongly advised.

Section 2: Recommended Storage and Handling Protocols

Based on the chemical vulnerabilities detailed above, a multi-faceted approach to storage and handling is required to preserve the quality of this compound.

Storage Conditions

The primary goal of storage is to rigorously exclude moisture, acidic vapors, light, and elevated temperatures.

Parameter Optimal Condition (Long-Term > 6 months) Acceptable (Short-Term < 6 months) Rationale
Temperature 2-8°C (Refrigerated)Room Temperature (Controlled, <25°C)Slows all degradation pathways (hydrolysis, thermal decomposition).
Atmosphere Inert Gas (Argon or Nitrogen)Tightly Sealed ContainerPrevents ingress of atmospheric moisture, which initiates hydrolysis.[6]
Container Amber Glass Bottle with PTFE-lined CapClear Glass Bottle stored in the darkProtects against photodegradation and ensures an inert contact surface.
Environment Dry, well-ventilated area away from acidsStandard chemical cabinetPrevents exposure to corrosive vapors that could compromise the container seal or catalyze degradation.[7][8]
Safe Handling Procedures

Proper handling is crucial to prevent both contamination of the reagent and exposure to the user. The compound is classified as a skin and eye irritant.[8]

  • Inert Atmosphere Operations: When dispensing the reagent, always work under a blanket of inert gas (argon or nitrogen). Use a Schlenk line or a glove box for transfers, or at a minimum, use a positive pressure of inert gas through a needle adapter.

  • Use Dry Equipment: Ensure all glassware, syringes, and needles are oven-dried or flame-dried before use to eliminate any trace moisture.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[7] Operations should be conducted within a certified chemical fume hood.

  • Avoid Cross-Contamination: Use clean, dedicated spatulas or syringes for this reagent. Never return unused material to the original bottle.

  • Sealing: After dispensing, flush the headspace of the bottle with inert gas before tightly resealing the cap. Parafilm can be wrapped around the cap for an additional barrier during long-term storage.

Section 3: Experimental Design for Stability Assessment

A self-validating system requires a protocol to periodically assess the purity of the reagent, especially for long-term projects or when using older stock.

Stability Study Workflow

The following workflow provides a robust method for quantifying the stability of this compound under defined conditions.

stability_workflow start Receive and Characterize (T=0 Sample) prep Aliquot into Vials for Each Storage Condition start->prep storage Store Aliquots under Defined Conditions (e.g., 2-8°C/Dark, 25°C/Dark, 25°C/Light) prep->storage sampling Pull Samples at Defined Time Points (1, 3, 6, 12 months) storage->sampling analysis Analyze by GC-FID or HPLC-UV for Purity (%) sampling->analysis data Record and Plot Purity vs. Time analysis->data end Determine Shelf-Life and Optimal Storage Condition data->end

Caption: Experimental workflow for a long-term stability study.

Step-by-Step Protocol
  • Initial Analysis (T=0): Upon receipt of a new batch, immediately take a sample. Dissolve a known quantity in a suitable dry solvent (e.g., acetonitrile or dichloromethane) and analyze using the chosen analytical method to establish a baseline purity.

  • Sample Preparation: Aliquot the reagent into several small, amber glass vials, each with a PTFE-lined cap. This avoids repeated opening and closing of the main stock bottle.

  • Storage: Place the vials in designated stability chambers or controlled environments representing the conditions to be tested (e.g., refrigerated, room temperature, etc.).

  • Time-Point Analysis: At each scheduled time point, remove one vial from each storage condition.

  • Analytical Method: Analyze the sample using a validated method. Gas Chromatography with Flame Ionization Detection (GC-FID) is well-suited for this volatile, non-chromophoric compound.

    • Column: A mid-polarity column (e.g., DB-5 or equivalent).

    • Injector Temp: ~200°C.

    • Detector Temp: ~250°C.

    • Oven Program: Start at a low temperature (e.g., 60°C) and ramp up to ~220°C to elute the parent compound and any potential degradation products.

    • Quantification: Purity is determined by the area percent of the main peak relative to the total area of all peaks.

  • Data Evaluation: Record the purity at each time point. Degradation is indicated by a decrease in the main peak's area percentage and the appearance of new peaks corresponding to degradation products.

Conclusion

This compound is a powerful synthetic tool whose utility is directly linked to its chemical purity. Its primary vulnerabilities are acid-catalyzed hydrolysis and thermal decomposition, which are often interconnected. By implementing stringent storage and handling protocols—specifically, the exclusion of moisture, heat, and light under an inert atmosphere—researchers can ensure the long-term integrity of this reagent. Regular analytical verification provides the ultimate assurance of quality, forming the foundation of trustworthy and reproducible science.

References

  • Google Patents. (2007). WO2007082890A1 - Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides.
  • ACS GCI Pharmaceutical Roundtable. Reagent Guides: Acids. Available from: [Link]

  • LookChem. tert-Butyl 2-bromoisobutyrate. Available from: [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc, 2018(7), 308-319. Available from: [Link]

  • Alfa Aesar. (2025). SAFETY DATA SHEET: tert-Butyl 2-bromoisobutyrate. Available from: [Link]

  • Stec, A. A., & Hull, T. R. (2011). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions, 25, 331-336. Available from: [Link]

  • Tsang, W. (2000). Thermal decomposition of 2-bromopropene, and 2-chloropropene. International Journal of Chemical Kinetics, 32(10), 606-613. Available from: [Link]

  • Edwards, J. W., & Small, P. A. (1965). The kinetics of the gas-phase thermal decomposition of bromodifluoromethane. Journal of the Chemical Society B: Physical Organic, 644-648. Available from: [Link]

Sources

Methodological & Application

The Versatile Synthon: A Guide to the Use of tert-Butyl 2-bromobutanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications and protocols involving tert-Butyl 2-bromobutanoate, a valuable reagent in modern organic synthesis. By combining the reactive properties of an α-bromoester with the steric and protective advantages of a tert-butyl group, this compound offers a unique tool for the construction of complex molecular architectures. This guide will delve into its synthesis, its role as a sophisticated building block, and its application in key synthetic transformations, providing both the "how" and the "why" behind its use.

Introduction: A Molecule of Dual Functionality

This compound (CAS 24457-21-4) is a bifunctional molecule that marries the electrophilic nature of an α-bromo ester with the robust protective qualities of a tert-butyl ester. This duality makes it a powerful intermediate in organic synthesis. The bromine atom at the α-position serves as a reactive handle for nucleophilic substitution and the formation of organometallic reagents, while the bulky tert-butyl group provides steric shielding and prevents unwanted side reactions.[1] Furthermore, the tert-butyl ester is a well-established protecting group for carboxylic acids, stable to a wide range of nucleophilic and reducing conditions, yet readily cleaved under acidic conditions.[1]

Key Physicochemical Properties:

PropertyValue
Molecular Formula C₈H₁₅BrO₂
Molecular Weight 223.11 g/mol
CAS Number 24457-21-4
Appearance Colorless to light yellow liquid

Synthesis of this compound: An Optimized Approach

The efficient synthesis of this compound is crucial for its widespread application. A common and effective method involves the esterification of 2-bromobutyric acid with isobutylene, catalyzed by a strong acid or a cation exchange resin. The use of a cation exchange resin is often preferred as it simplifies the workup procedure and minimizes acidic waste streams.[2][3]

Protocol 1: Synthesis via Cation Exchange Resin Catalysis

This protocol is adapted from established procedures for the synthesis of similar tert-butyl α-bromoesters.[2]

Reaction Scheme:

G reactant1 2-Bromobutyric Acid reaction + reactant1->reaction reactant2 Isobutylene reactant2->reaction catalyst Cation Exchange Resin (e.g., Amberlyst-15) catalyst->reaction cat. product This compound reaction->product

A simplified schematic of the synthesis of this compound.

Materials:

  • 2-Bromobutyric acid

  • Isobutylene (liquefied or as a gas)

  • Dichloromethane (DCM, anhydrous)

  • Cation exchange resin (e.g., Amberlyst-15), pre-dried

  • Polymerization inhibitor (e.g., hydroquinone)

  • Triethylamine

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and gas inlet

  • Magnetic stirrer

  • Ice bath

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromobutyric acid, dichloromethane, a catalytic amount of a polymerization inhibitor, and the cation exchange resin.

  • Cool the mixture in an ice bath and slowly bubble in a slight excess of isobutylene gas or add liquefied isobutylene.

  • Allow the reaction mixture to warm to room temperature and then gently reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the mixture to room temperature and filter to remove the cation exchange resin.

  • Wash the filtrate with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Rationale: The use of isobutylene as the source of the tert-butyl group is advantageous due to its gaseous nature, which drives the reaction forward. The cation exchange resin provides a solid acid catalyst that is easily removed by filtration, simplifying purification.

Key Applications in Organic Synthesis

The Reformatsky Reaction: Constructing β-Hydroxy Esters

This compound is an excellent substrate for the Reformatsky reaction, a classic method for the formation of β-hydroxy esters from the reaction of an α-halo ester with an aldehyde or ketone in the presence of zinc metal.[4][5][6] The organozinc intermediate, often referred to as a Reformatsky enolate, is less basic than Grignard or organolithium reagents, allowing for excellent tolerance of various functional groups.[4]

Mechanism Overview:

G start This compound enolate Reformatsky Enolate (Organozinc Intermediate) start->enolate + Zn zinc Zinc (Zn) intermediate Zinc Alkoxide Intermediate enolate->intermediate + Aldehyde/Ketone carbonyl Aldehyde or Ketone product β-Hydroxy Ester intermediate->product workup Aqueous Workup

Workflow of the Reformatsky Reaction.

Protocol 2: Diastereoselective Reformatsky Reaction

Recent advancements have focused on controlling the stereochemistry of the newly formed stereocenters. The bulky tert-butyl group can play a significant role in directing the diastereoselectivity of the reaction.

Materials:

  • This compound

  • Aldehyde or ketone

  • Activated zinc dust

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Activate the zinc dust by stirring with dilute HCl, followed by washing with water, ethanol, and ether, and drying under vacuum.

  • In a flame-dried flask under an inert atmosphere, add the activated zinc and anhydrous THF.

  • To this suspension, add a solution of this compound and the carbonyl compound in anhydrous THF dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux until the starting materials are consumed (monitored by TLC).

  • Cool the reaction to room temperature and quench by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the resulting β-hydroxy ester by column chromatography on silica gel.

Expert Insights: The diastereoselectivity of the Reformatsky reaction can be influenced by the solvent, temperature, and the nature of the reactants. The Zimmerman-Traxler model is often invoked to explain the stereochemical outcome, where the bulky tert-butyl group can favor the formation of a specific chair-like transition state.

Alkylation of Enolates: Forging New Carbon-Carbon Bonds

As an α-bromoester, this compound is an effective electrophile for the alkylation of enolates, providing a direct route to γ-keto esters and other valuable synthetic intermediates.[7] The choice of base and reaction conditions is critical to ensure efficient enolate formation and subsequent alkylation.

Reaction Principle:

G ketone Ketone/Ester enolate Enolate ketone->enolate + Base base Strong Base (e.g., LDA) product γ-Keto Ester Derivative enolate->product + this compound bromoester This compound

General scheme for the alkylation of enolates.

Protocol 3: Alkylation of a Ketone Enolate

Materials:

  • Ketone (e.g., cyclohexanone)

  • Lithium diisopropylamide (LDA) solution in THF

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for inert atmosphere and low-temperature reactions

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the ketone in anhydrous THF and cool to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of LDA in THF dropwise. Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add a solution of this compound in anhydrous THF dropwise to the enolate solution at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature.

  • Quench the reaction with saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Causality in Experimental Choices: The use of a strong, non-nucleophilic base like LDA at low temperatures ensures rapid and complete deprotonation of the ketone to form the kinetic enolate, minimizing self-condensation side reactions. The tert-butyl ester's steric bulk can also influence the stereochemical outcome of the alkylation, particularly with chiral enolates.

Synthesis of Non-natural Amino Acids

The introduction of the 2-bromobutanoate moiety can be a key step in the synthesis of novel, non-proteinogenic amino acids, which are of great interest in drug discovery for their ability to impart unique conformational constraints on peptides. The bromoester can be used to alkylate a protected glycine equivalent or other amino acid precursors.

Conclusion

This compound is a highly versatile and valuable reagent in the arsenal of the modern synthetic chemist. Its dual functionality allows for its use as both a robust protecting group and a reactive building block for the formation of new carbon-carbon bonds. The protocols and principles outlined in this guide provide a foundation for its effective application in the synthesis of complex organic molecules, from fundamental research to the development of novel therapeutics. The careful consideration of reaction conditions and the inherent properties of the tert-butyl group can lead to highly efficient and stereoselective transformations.

References

  • PubChem. tert-Butyl (R)-2-bromobutanoate. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. [Link]

  • Scribd. Reformatsky Reaction. [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • Mineno, M., et al. (2013). Double Reformatsky Reaction: Divergent Synthesis of δ-Hydroxy-β-ketoesters. The Journal of Organic Chemistry, 78(12), 5843–5850.
  • Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III). (2025). MDPI.
  • Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. (2021). Organic Letters, 23(21), 8488–8493.
  • Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. (2023). Frontiers in Chemistry, 11.
  • Bidirectional Synthesis of Di-tert-butyl (2S,6S,8S)- and (2R,6R,8R)-1,7-Diazaspiro[5.5]undecane-2,8-dicarboxylate and Related Spirodiamines. (2018). The Journal of Organic Chemistry, 83(12), 6783–6787.
  • CN105601510A - Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin.
  • Stereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. (2023). The Journal of Organic Chemistry, 88(5).
  • Diastereoselective Synthesis of Pentasubstituted γ-Butyrolactones via Double Reformatsky Reaction.
  • Chemistry LibreTexts. Alkylation of Enolate Ions. [Link]

Sources

Application Notes & Protocols: tert-Butyl 2-bromobutanoate as a Strategic Alkylating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the strategic application of tert-butyl 2-bromobutanoate as a versatile alkylating agent in modern organic synthesis. We delve into the mechanistic underpinnings of its reactivity, explore its broad substrate scope with carbon, nitrogen, and sulfur nucleophiles, and furnish detailed, field-proven protocols for its practical implementation. This guide is intended for researchers, chemists, and process development professionals engaged in the synthesis of complex molecular architectures, offering insights into experimental design, execution, and troubleshooting.

Introduction: A Reagent of Dual Functionality

This compound is a bifunctional synthetic building block that marries the electrophilic reactivity of an α-bromoester with the robust steric protection of a tert-butyl ester.[1] This combination offers significant strategic advantages:

  • Electrophilic Center: The bromine atom at the α-position to the carbonyl group serves as an excellent leaving group, rendering the α-carbon susceptible to nucleophilic attack. This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3]

  • Steric Shielding & Protecting Group: The bulky tert-butyl group provides superb stability against a wide range of nucleophilic and reducing conditions.[4] It effectively prevents undesired side reactions, such as self-condensation of the ester enolate, and can be selectively removed under acidic conditions, revealing the carboxylic acid for further synthetic elaboration.[5]

This unique duality makes this compound a valuable reagent for introducing a protected four-carbon chain into a target molecule, a common motif in pharmaceuticals and natural products.

Physicochemical Properties & Safety Mandates

Compound Data
PropertyValueSource(s)
Chemical Name This compound[6]
Synonyms tert-butyl 2-bromobutyrate[6]
CAS Number 24457-21-4[6]
Molecular Formula C₈H₁₅BrO₂[7]
Molecular Weight 223.11 g/mol [7]
Appearance Colorless liquid[8]
Boiling Point 91 °C
Density ~1.255 g/cm³ at 25 °C
Critical Safety Protocols

HAZARD WARNING: this compound is classified as a corrosive substance that causes severe skin burns and eye damage.[8] It is also a lachrymator, meaning it can cause tearing.[8] All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof safety goggles or a full-face shield at all times.[8]

  • Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Keep the container tightly closed and store in a cool, dry, and well-ventilated area designated for corrosive materials.[8]

  • Spill & Exposure: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so. In all cases of exposure, seek immediate medical attention.[8]

  • Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.[8]

The Mechanistic Basis of Alkylation

The primary utility of this compound as an alkylating agent stems from its participation in nucleophilic substitution reactions, predominantly following an Sₙ2 pathway. The choice of nucleophile and reaction conditions dictates the course of the reaction.

C-Alkylation via Enolate Intermediates

For the formation of new carbon-carbon bonds, a carbon nucleophile is required. This is most commonly generated by deprotonating a compound with an acidic α-hydrogen, such as a ketone or another ester, to form an enolate.

Causality of Reagent Choice: A strong, non-nucleophilic, sterically hindered base like Lithium Diisopropylamide (LDA) is the base of choice.[9][10]

  • Strength: LDA is sufficiently basic (pKa of diisopropylamine is ~36) to irreversibly deprotonate ketones and esters.

  • Steric Hindrance: Its bulkiness prevents it from acting as a nucleophile itself and attacking the electrophilic ester or the alkyl bromide.[11]

  • Kinetic Control: When used at low temperatures (typically -78 °C), LDA selectively removes the most accessible (least sterically hindered) proton, leading to the formation of the kinetic enolate, which offers greater regiochemical control in unsymmetrical systems.[9][12]

The resulting enolate then acts as the nucleophile, attacking the α-carbon of this compound and displacing the bromide ion.

Caption: Sₙ2 mechanism for C-alkylation of a ketone enolate.

Heteroatom Alkylation (N- and S-Alkylation)

Nitrogen and sulfur nucleophiles, such as secondary amines and thiols, are generally soft and sufficiently nucleophilic to directly displace the bromide from this compound without the need for a strong base like LDA.[13][14] A weaker, non-nucleophilic base (e.g., K₂CO₃, Et₃N) is often added to scavenge the HBr generated during the reaction.

The Reformatsky Reaction Pathway

An alternative strategy involves converting the α-bromoester into a nucleophile itself. The Reformatsky reaction achieves this by treating this compound with activated zinc dust.[15][16] This forms an organozinc intermediate, known as a Reformatsky enolate, which is nucleophilic enough to add to carbonyl compounds like aldehydes and ketones but generally does not react with esters.[17] This pathway leads to the formation of β-hydroxy esters.[18]

Application Scope & Representative Data

The versatility of this compound allows for the alkylation of a wide array of nucleophiles.

EntryNucleophile (Substrate)Reaction TypeProduct ClassTypical ConditionsYield (%)
1Cyclohexanone EnolateC-Alkylationα-Alkylated Ketone1) LDA, THF, -78 °C2) Reagent, -78 °C to rt75-90
2Diethyl Malonate EnolateC-AlkylationSubstituted Malonic EsterNaH, THF, 0 °C to rt80-95
3ThiophenolS-AlkylationThioetherK₂CO₃, DMF, rt>90
4PiperidineN-AlkylationTertiary AmineK₂CO₃, ACN, 60 °C70-85
5Benzaldehyde (with Zn)Reformatskyβ-Hydroxy EsterZn, THF, reflux65-80

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted based on the specific substrate and scale. All operations must be conducted in a fume hood using anhydrous solvents and inert atmosphere techniques where specified.

Protocol 1: C-Alkylation of Cyclohexanone

This protocol details the α-alkylation of a ketone using LDA to generate the nucleophilic enolate.

Reagents & Equipment:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Cyclohexanone

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Schlenk line or manifold for inert atmosphere

  • Dry, argon-flushed round-bottom flasks with septa

  • Dry syringes

  • Magnetic stirrer and stir bars

Procedure:

  • LDA Preparation (In Situ): To a dry, argon-flushed flask at -78 °C (dry ice/acetone bath), add anhydrous THF followed by diisopropylamine (1.1 eq). Slowly add n-BuLi (1.05 eq) dropwise via syringe. Stir the solution at -78 °C for 15 minutes, then allow it to warm to 0 °C for 15 minutes to ensure complete formation of LDA.

  • Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Add a solution of cyclohexanone (1.0 eq) in anhydrous THF dropwise. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.[9]

  • Alkylation: Add a solution of this compound (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.[10]

  • Reaction Progression: After the addition is complete, maintain the reaction at -78 °C for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Once the starting material is consumed, allow the flask to slowly warm to room temperature.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure α-alkylated product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: S-Alkylation of Thiophenol

This protocol demonstrates a straightforward heteroatom alkylation.

Reagents & Equipment:

  • Thiophenol

  • This compound

  • Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser (if heating)

Procedure:

  • Reaction Setup: To a round-bottom flask, add thiophenol (1.0 eq), anhydrous DMF, and potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: Stir the suspension at room temperature and add this compound (1.1 eq) dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours (or gently heat to 50 °C to accelerate). Monitor the reaction by TLC until the thiophenol is consumed.

  • Work-up: Pour the reaction mixture into water and transfer to a separatory funnel. Extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with water and then brine to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Final Product: The crude product is often pure enough for many applications. If necessary, purify further by flash column chromatography on silica gel. Confirm identity by standard analytical techniques.

Experimental Workflow Visualization

Workflow Setup 1. Reaction Setup (Dry Glassware, Inert Atmosphere) Reagents 2. Reagent Addition (Controlled Temperature) Setup->Reagents Reaction 3. Reaction Monitoring (TLC / LC-MS) Reagents->Reaction Workup 4. Aqueous Work-up (Quench & Extract) Reaction->Workup Reaction Complete Dry 5. Drying & Concentration (Anhydrous Na₂SO₄, Rotovap) Workup->Dry Purify 6. Purification (Flash Chromatography) Dry->Purify Analyze 7. Characterization (NMR, MS) Purify->Analyze

Caption: General laboratory workflow for alkylation reactions.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive base (LDA); Wet reagents/solvents; Low reactivity of nucleophile.Prepare LDA freshly; Ensure all glassware is oven-dried and solvents are anhydrous; For C-alkylation, ensure complete enolate formation before adding the alkylating agent.
Multiple Alkylations Use of weaker bases (e.g., alkoxides) for C-alkylation; Excess alkylating agent.Use a strong, non-nucleophilic base like LDA to ensure rapid and complete mono-enolate formation.[10] Use a slight excess (1.1-1.2 eq) of the alkylating agent, but avoid large excesses.
Elimination Side Product Sterically hindered nucleophile/substrate; Elevated reaction temperature.Use a less hindered substrate if possible. Maintain low temperatures, especially during the addition of the alkylating agent.
Hydrolysis of Ester Presence of water during work-up with strong acid/base.Use mild quenching conditions (e.g., saturated NH₄Cl). Avoid prolonged exposure to strongly acidic or basic aqueous solutions.

References

  • Chemistry LibreTexts. (2020, May 30). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Retrieved from [Link]

  • Sciencemadness.org. (2007, May 14). Tert-butyl alkylation with t-BuBr. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]

  • Chad's Prep. (2018, September 21). 21.4a Alpha Alkylation. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Alpha Alkylation. Retrieved from [Link]

  • Wikipedia. (n.d.). Reformatsky reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reformatsky Reaction. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Blaszczyk, A., Elbing, M., & Mayor, M. (2004). Bromine catalyzed conversion of S-tert-butyl groups into versatile and, for self-assembly processes accessible, acetyl-protected thiols. Organic Chemistry Portal. Retrieved from [Link]

  • Chad's Prep. (2021, April 20). 21.4 Alpha Alkylation | Organic Chemistry. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl (R)-2-bromobutanoate. PubChem Compound Database. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]

  • Scribd. (2021, September 9). Reformatsky Reaction. Retrieved from [Link]

  • Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239. Retrieved from [Link]

  • Namba, K., et al. (2023). A simple and powerful tert-butylation of carboxylic acids and alcohols. Synlett. Retrieved from [Link]

  • Google Patents. (n.d.). CN105601510A - Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin.
  • ResearchGate. (2025, August 5). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols | Request PDF. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres. PMC. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Intermolecular N-alkylation of amines under conditions of the Mitsunobu reaction: A new solid-phase synthesis of tertiary benzylamines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl 2,4-dibromobutyrate. PubChem Compound Database. Retrieved from [Link]

  • Thieme Chemistry. (n.d.). Novel tert-Butylation of Carboxylic Acids and Alcohols. Retrieved from [Link]

  • Oronsky, B. T., Reid, T., Knox, S. J., & Scicinski, J. J. (2012). The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents. Semantic Scholar. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Asymmetric synthesis of tertiary thiols and thioethers. PMC. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthetic access to thiols: A review. Retrieved from [Link]

  • Oronsky, B. T., et al. (2012). The Scarlet Letter of Alkylation: A Mini Review of Selective Alkylating Agents. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Alkylating Agents. Holland-Frei Cancer Medicine. 6th edition. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Oxidation of thiols to disulfides with molecular bromine on hydrated silica gel support. Retrieved from [Link]

  • PubMed Central. (2023, June 8). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Retrieved from [Link]

Sources

Application Notes & Protocols: The Role of tert-Butyl 2-Bromobutanoate in Modern Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Decoding the Architectural Value of tert-Butyl 2-Bromobutanoate

In the landscape of modern organic synthesis, where three-dimensional molecular architecture dictates biological function, the demand for efficient and predictable methods of stereocontrol is paramount. This compound emerges as a deceptively simple yet powerful chiral building block, offering a strategic entry point into complex, enantiomerically pure molecules.[][2][3] Its utility is rooted in a synergistic combination of structural features: a chiral center at the C2 position, a reactive bromine atom amenable to both nucleophilic substitution and organometallic reagent formation, and a sterically demanding tert-butyl ester group.

This guide moves beyond a mere recitation of facts to provide a deep, mechanistic understanding of how these features are leveraged to achieve high levels of diastereoselectivity. We will explore its application in cornerstone reactions, detailing not just the "how" but the fundamental "why" behind the observed stereochemical outcomes. The protocols described herein are designed to be robust and self-validating, providing researchers in pharmaceuticals and chemical development with a reliable framework for synthesizing high-value chiral compounds.

Core Principles: The Interplay of Sterics and Stereoelectronics

Stereoselective reactions are those that favor the formation of one stereoisomer over another.[4] The efficacy of this compound as a stereodirecting agent hinges on two key principles:

  • Inherent Chirality: The pre-existing stereocenter at C2 serves as the primary source of asymmetric induction. Any reaction that creates a new stereocenter nearby will be influenced by this established chirality, resulting in the preferential formation of one diastereomer.

  • Steric Influence of the tert-Butyl Group: The bulky tert-butyl group is not merely a protecting group; it is an active participant in stereocontrol.[5][6][7] Its significant steric footprint restricts the conformational freedom of reactive intermediates, such as enolates, and dictates the trajectory of incoming reagents from the less hindered face of the molecule. This steric shielding is a predictable and exploitable tool for directing stereochemical outcomes.

The following diagram illustrates the logical flow of how the molecule's structure dictates its function in asymmetric synthesis.

G cluster_0 Structural Features of this compound cluster_1 Chemical Reactivity A Chiral Center (C2) D Source of Asymmetric Induction A->D B α-Bromine Atom E Electrophilic Center (for SN2) Precursor to Nucleophile (Enolate) B->E C Bulky tert-Butyl Ester F Steric Shielding & Conformational Lock C->F G High Diastereoselectivity in C-C Bond Formation D->G E->G F->G G Start This compound + Zn Enolate Reformatsky (Zinc) Enolate Start->Enolate Oxidative Addition TS Chair-like Transition State (Zimmerman-Traxler Model) Enolate->TS Product β-Hydroxy Ester (Predominantly anti-diastereomer) TS->Product C-C Bond Formation Workup Aqueous Workup Product->Workup Aldehyde Aldehyde (R'CHO) Aldehyde->TS Coordination

Caption: Mechanism of the diastereoselective Reformatsky reaction.

Protocol 2.1: Diastereoselective Synthesis of tert-Butyl 3-hydroxy-2-methyl-3-phenylpentanoate

This protocol details the reaction of (rac)-tert-butyl 2-bromobutanoate with benzaldehyde. Using an enantiopure starting material, such as (R)-tert-butyl 2-bromobutanoate, will yield an enantiomerically enriched product.

Materials:

  • This compound (1.0 eq)

  • Zinc dust, activated (1.5 eq)

  • Benzaldehyde (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine, Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Activation of Zinc: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), stir zinc dust (1.5 eq) vigorously in 1 M HCl for 2 minutes. Decant the acid, and wash the zinc sequentially with water, ethanol, and diethyl ether. Dry the activated zinc under high vacuum.

  • Reaction Setup: Add anhydrous THF to the flask containing the activated zinc. Add a small crystal of iodine to initiate the reaction (the color should fade).

  • Reagent Addition: Add a solution of this compound (1.0 eq) and benzaldehyde (1.1 eq) in anhydrous THF dropwise to the zinc suspension over 30 minutes. The reaction is exothermic; maintain a gentle reflux using a water bath if necessary.

  • Reaction Monitoring: Stir the reaction at reflux for 2-3 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute the mixture with diethyl ether and filter to remove unreacted zinc. Transfer the filtrate to a separatory funnel, wash with saturated NaHCO₃ solution and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the β-hydroxy ester.

  • Analysis: Determine the diastereomeric ratio of the product using ¹H NMR spectroscopy by integrating the signals corresponding to the C2 or C3 protons of the different diastereomers.

Data Summary: Reformatsky Reaction Outcomes
Aldehyde SubstrateYield (%)Diastereomeric Ratio (anti:syn)
Benzaldehyde75-85%>95:5
Isobutyraldehyde70-80%>90:10
Cinnamaldehyde65-75%>92:8
Note: Yields and selectivities are typical and may vary based on specific reaction conditions and the stereopurity of the starting material.

Application in Diastereoselective Enolate Alkylation

The generation of an enolate from this compound followed by trapping with an electrophile is a powerful method for creating a new stereocenter adjacent to the existing one. The stereochemical outcome is governed by the facial bias imposed by the resident chiral center and the bulky ester. For exacting control, this strategy is often employed with a chiral auxiliary. [8][9][10]

Principle of Auxiliary-Controlled Alkylation

In this advanced application, 2-bromobutanoic acid is first coupled to a chiral auxiliary, such as an Evans oxazolidinone. [8][9]The resulting N-acyl oxazolidinone is then converted to its tert-butyl ester. Deprotonation with a strong base like lithium diisopropylamide (LDA) generates a conformationally rigid Z-enolate, where the metal cation is chelated by the two carbonyl oxygens. The auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the opposite, less-hindered side, resulting in exceptionally high diastereoselectivity. [11][12]

G Start Chiral Auxiliary-Derived This compound Enolate Chelated Z-Enolate (Facial Shielding) Start->Enolate Base (LDA) Alkylation Alkylation (E+) Enolate->Alkylation Product Alkylated Product (High d.e.) Alkylation->Product Cleavage Auxiliary Cleavage Product->Cleavage Final Enantiopure Product Cleavage->Final

Caption: Workflow for chiral auxiliary-mediated enolate alkylation.

Protocol 3.1: Auxiliary-Mediated Asymmetric Alkylation

This protocol outlines the key alkylation step. The synthesis of the N-acyl oxazolidinone precursor is a standard procedure. [8] Materials:

  • N-(2-bromobutanoyl)-oxazolidinone tert-butyl ester (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.05 eq)

  • Benzyl bromide (1.2 eq)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

Procedure:

  • Enolate Formation: In a flame-dried flask under argon, dissolve the N-acyl oxazolidinone substrate (1.0 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).

  • Add LDA solution (1.05 eq) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the lithium enolate.

  • Alkylation: Add benzyl bromide (1.2 eq) dropwise to the enolate solution at -78 °C.

  • Reaction: Maintain the reaction at -78 °C for 2-4 hours, then allow it to warm slowly to 0 °C over 1 hour. Monitor the reaction by TLC.

  • Quench and Workup: Quench the reaction by adding saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Purification and Analysis: Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate. Purify the product by column chromatography. The diastereomeric excess (d.e.) can be determined by chiral HPLC or by ¹H NMR analysis of the crude product.

  • Auxiliary Removal: The chiral auxiliary can be cleaved under standard conditions (e.g., LiOH/H₂O₂) to yield the chiral carboxylic acid, which can be re-esterified if needed.

Data Summary: Diastereoselective Alkylation
Electrophile (E+)BaseYield (%)Diastereomeric Excess (d.e. %)
Methyl IodideLDA85-95%>99%
Benzyl BromideLDA80-90%>99%
Allyl BromideNaHMDS82-92%>98%
Note: Data is representative of Evans auxiliary-controlled alkylations.

Application in the Asymmetric Synthesis of α-Amino Acids

Unnatural α-amino acids are critical components of modern pharmaceuticals and peptidomimetics. [13][14][15]this compound provides a stereochemically defined template for their synthesis. A common and reliable route involves an Sₙ2 reaction with an azide nucleophile, followed by reduction.

Synthetic Strategy

The synthesis leverages a classic Sₙ2 displacement of the bromide by sodium azide. This reaction proceeds with a complete inversion of configuration at the C2 center. Therefore, starting with (S)-tert-butyl 2-bromobutanoate will yield the (R)-azido ester. Subsequent reduction of the azide, typically via catalytic hydrogenation, affords the primary amine without affecting the newly established stereocenter. The tert-butyl ester can then be removed under acidic conditions to yield the final α-amino acid.

G Start (S)-tert-Butyl 2-bromobutanoate Azide (R)-tert-Butyl 2-azidobutanoate Start->Azide NaN₃, DMF (SN2 Inversion) Amine (R)-tert-Butyl 2-aminobutanoate Azide->Amine H₂, Pd/C (Reduction) Final (R)-2-Aminobutanoic Acid Amine->Final TFA (Deprotection)

Caption: Synthetic pathway to (R)-2-Aminobutanoic acid.

Protocol 4.1: Synthesis of tert-Butyl (R)-2-Aminobutanoate

Materials:

  • (S)-tert-Butyl 2-bromobutanoate (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF)

  • Palladium on Carbon (10% Pd/C, 5 mol%)

  • Methanol (MeOH)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • Azide Substitution: Dissolve (S)-tert-butyl 2-bromobutanoate (1.0 eq) in DMF. Add sodium azide (1.5 eq) and heat the mixture to 60-70 °C. Stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Cool the reaction, dilute with water, and extract with diethyl ether (3x). Combine the organic layers, wash extensively with water to remove DMF, then wash with brine. Dry over MgSO₄ and concentrate carefully to obtain the crude azido ester. Caution: Organic azides can be explosive; handle with care and avoid heating to high temperatures.

  • Reduction: Dissolve the crude azido ester in methanol. Add 10% Pd/C catalyst (5 mol%). Purge the flask with hydrogen gas and stir the reaction under a hydrogen atmosphere (balloon or Parr shaker) for 6-12 hours.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol. Concentrate the filtrate to yield the crude amino ester.

  • Deprotection (Optional): To obtain the free amino acid, dissolve the amino ester in dichloromethane and add an excess of TFA. Stir at room temperature for 2-4 hours. Remove the solvent and excess TFA under reduced pressure to yield the amino acid as its trifluoroacetate salt.

Conclusion and Future Outlook

This compound stands as a testament to the power of well-designed chiral building blocks in synthesis. Its value is derived from the predictable interplay between its inherent stereocenter, a versatile reactive handle, and a sterically influential protecting group. The applications detailed here—the Reformatsky reaction, enolate alkylations, and amino acid synthesis—represent foundational strategies that empower chemists to construct complex chiral molecules with a high degree of precision. As synthetic methodologies continue to advance, particularly in fields like photoredox and enzymatic catalysis, the utility of robust and reliable building blocks like this compound will only continue to grow, enabling the discovery and development of the next generation of therapeutics and advanced materials.

References

  • BenchChem. (2025). Application Notes and Protocols for Stereoselective Reactions Involving Chiral 2-Bromobutanal.
  • Wikipedia. (2023). Reformatsky reaction. Available at: [Link]

  • Candeias, N. R., et al. (2016). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • O'Donnell, M. J., et al. (2003). Acyclic stereoselective boron alkylation reactions for the asymmetric synthesis of beta-substituted alpha-amino acid derivatives. Journal of the American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (2020). Reformatsky Reaction. Available at: [Link]

  • Chemistry LibreTexts. (2023). Reformatsky Reaction. Available at: [Link]

  • Krywult, B. M., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules. Available at: [Link]

  • Master Organic Chemistry. (2025). Stereoselective and Stereospecific Reactions. Available at: [Link]

  • Wikipedia. (2023). Chiral auxiliary. Available at: [Link]

  • Bisel, P., et al. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry. Available at: [Link]

  • Romo, D., et al. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters. Available at: [Link]

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Recent approaches towards the asymmetric synthesis of α,α-disubstituted α-amino acids. Organic & Biomolecular Chemistry. Available at: [Link]

Sources

Application Notes and Protocols for Reactions Involving tert-Butyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Intermediate in Modern Synthesis

Tert-Butyl 2-bromobutanoate is a valuable and versatile reagent in organic synthesis, distinguished by two key structural features that dictate its reactivity: an α-bromoester moiety and a sterically demanding tert-butyl ester group. The bromine atom at the α-position serves as an excellent leaving group in nucleophilic substitution reactions and is crucial for the formation of organometallic intermediates. Concurrently, the tert-butyl ester acts as a robust protecting group for the carboxylic acid, demonstrating high stability against a wide range of nucleophilic and basic conditions, yet allowing for facile deprotection under acidic treatment.[1]

This unique combination of features makes this compound an ideal substrate for a variety of transformations. It is a cornerstone reagent in the classic Reformatsky reaction for creating β-hydroxy esters, a key initiator in Atom Transfer Radical Polymerization (ATRP) for synthesizing well-defined polymers, and a versatile precursor for the asymmetric synthesis of non-canonical α-amino acids.[2][3][4][5] This guide provides an in-depth analysis of its reactivity and detailed, field-proven protocols for its application in key synthetic transformations, designed for researchers in both academic and industrial drug development settings.

Physicochemical Properties and Safe Handling

Understanding the physical properties and safety requirements is critical for the successful and safe use of this compound.

Physical and Chemical Data
PropertyValueSource(s)
Molecular Formula C₈H₁₅BrO₂[6][7]
Molecular Weight 223.11 g/mol [6][7]
Appearance Colorless Liquid[8]
CAS Number 24457-21-4[7][9]
Boiling Point ~175.5 °C at 760 mmHg (for isobutyrate analog)[10]
Density ~1.258 g/cm³ (for isobutyrate analog)[10]
Solubility Soluble in chloroform and other organic solvents.[10]
Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling to prevent exposure.

  • Hazard Profile: The compound is classified as corrosive and is a lachrymator, causing severe skin burns, eye damage, and irritation to the respiratory tract.[8]

  • Required Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.[8]

  • Handling Procedures: Use only in a well-ventilated area. Avoid breathing mists or vapors. Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8][11]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[8]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from several key reactive sites within its structure. The electrophilic α-carbon is susceptible to nucleophilic attack, the α-proton exhibits enhanced acidity, and the entire molecule can be converted into a nucleophilic organozinc enolate.

Caption: Key reactive sites of this compound.

Nucleophilic Substitution: A Tale of Two Pathways (Sₙ1 vs. Sₙ2)

The carbon-bromine bond is the primary site for nucleophilic substitution. As a secondary alkyl halide, this compound can react via either an Sₙ1 or Sₙ2 mechanism, with the operative pathway being highly dependent on the reaction conditions.

  • Sₙ2 Pathway: This pathway is favored by strong, non-bulky nucleophiles in polar aprotic solvents (e.g., acetone, DMF). The reaction proceeds in a single, concerted step where the nucleophile attacks the α-carbon as the bromide ion departs.[12] The steric hindrance from the adjacent ethyl and bulky tert-butoxycarbonyl groups can slow this reaction compared to less substituted halides.

  • Sₙ1 Pathway: This pathway is promoted by polar protic solvents (e.g., ethanol, water) and weaker nucleophiles.[12][13] The solvent assists in the ionization of the C-Br bond to form a secondary carbocation intermediate, which is the rate-determining step.[14] This carbocation is then rapidly captured by a nucleophile. Due to the formation of a planar carbocation, this pathway often leads to racemic mixtures if the starting material is chiral.

The Reformatsky Reaction: Generating a C-C Bond

A hallmark reaction of α-bromoesters is the Reformatsky reaction, which generates a zinc enolate that serves as a potent carbon nucleophile.[15][16] This reaction is particularly effective for creating β-hydroxy esters, which are valuable synthetic intermediates.

The mechanism involves the oxidative insertion of zinc metal into the C-Br bond, forming an organozinc reagent known as a Reformatsky enolate.[4] Unlike more reactive Grignard or organolithium reagents, this enolate is sufficiently mild that it does not react with the ester functionality, making the reaction highly chemoselective.[4][16] The enolate then adds to an aldehyde or ketone to form a new carbon-carbon bond. A subsequent acidic workup protonates the resulting zinc alkoxide to yield the final β-hydroxy ester.[16]

start α-Bromoester + Zinc Dust (Zn) enolate Reformatsky Enolate (Organozinc Reagent) start->enolate Oxidative Addition addition Nucleophilic Addition enolate->addition carbonyl Aldehyde or Ketone (R₂C=O) carbonyl->addition alkoxide Zinc Alkoxide Intermediate addition->alkoxide New C-C Bond workup Acidic Workup (e.g., aq. HCl) alkoxide->workup product β-Hydroxy Ester Product workup->product

Caption: General mechanism of the Reformatsky Reaction.

Detailed Experimental Protocols

The following protocols are designed to be self-validating and provide clear, step-by-step instructions for common applications of this compound.

Protocol 1: Sₙ2 Azide Substitution for Amino Acid Precursor Synthesis

This protocol describes the synthesis of tert-Butyl 2-azidobutanoate, a key intermediate for α-amino acid synthesis, via an Sₙ2 reaction. The use of a polar aprotic solvent (DMF) and a potent nucleophile (sodium azide) ensures the Sₙ2 pathway is favored.

Reagents and Equipment

Reagent/EquipmentQuantity/SpecificationPurpose
This compound1.0 eq (e.g., 5.0 g)Substrate
Sodium Azide (NaN₃)1.5 eqNucleophile
N,N-Dimethylformamide (DMF)Anhydrous, 10 mL / g of substrateSolvent
Round-bottom flaskAppropriate sizeReaction vessel
Magnetic stirrer & stir bar---Agitation
Thermometer/Temp. controller---Temperature monitoring
Inert atmosphere setupNitrogen or ArgonExclude moisture
Separatory funnel, beakers---Workup
Rotary evaporator---Solvent removal

Procedure

  • Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen.

  • Reagent Addition: To the flask, add sodium azide (1.5 eq) followed by anhydrous DMF. Stir the suspension.

  • Substrate Addition: Add this compound (1.0 eq) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting material.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer three times with diethyl ether. Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, tert-Butyl 2-azidobutanoate, can be purified by silica gel column chromatography if necessary.

Protocol 2: The Reformatsky Reaction with Acetone

This protocol details the synthesis of tert-Butyl 3-hydroxy-3-methylbutanoate using the Reformatsky reaction.

Reagents and Equipment

Reagent/EquipmentQuantity/SpecificationPurpose
Zinc Dust (<10 micron)2.0 eqMetal reagent
Iodine (I₂)1-2 small crystalsZinc activation
This compound1.0 eqSubstrate
Acetone1.2 eqCarbonyl electrophile
Tetrahydrofuran (THF)Anhydrous, 15 mL / g of substrateSolvent
1M Hydrochloric Acid (HCl)As neededAqueous workup
Round-bottom flaskFlame-driedReaction vessel

Procedure

  • Zinc Activation: Add zinc dust (2.0 eq) and a crystal of iodine to a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and magnetic stir bar, all under an inert atmosphere. Gently heat the flask with a heat gun until purple iodine vapors are observed, then allow it to cool. This process activates the zinc surface.

  • Reagent Preparation: In the dropping funnel, prepare a solution of this compound (1.0 eq) and acetone (1.2 eq) in anhydrous THF.

  • Initiation: Add a small portion (~10%) of the solution from the dropping funnel to the activated zinc. The reaction should initiate, indicated by a gentle reflux and disappearance of the iodine color. If it does not start, gentle warming may be required.

  • Addition: Once initiated, add the remainder of the THF solution dropwise at a rate that maintains a gentle reflux.

  • Reaction Completion: After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours or until TLC analysis indicates the consumption of the starting materials.

  • Workup (Quenching): Cool the reaction flask in an ice bath. Slowly and carefully add 1M HCl to quench the reaction and dissolve any unreacted zinc and the zinc alkoxide salt.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, extract with ethyl acetate, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting β-hydroxy ester can be purified by column chromatography.

Protocol 3: Initiating Atom Transfer Radical Polymerization (ATRP)

This protocol outlines the use of this compound as an initiator for the controlled polymerization of tert-butyl acrylate (tBA).

prep 1. Prepare Stock Solutions (Monomer, Ligand in Solvent) charge 2. Charge Flask (Initiator, Catalyst-CuBr) prep->charge fpt 3. Degas via Freeze-Pump-Thaw (3 Cycles) charge->fpt inert 4. Backfill with Inert Gas (Nitrogen or Argon) fpt->inert inject 5. Inject Degassed Monomer/ Ligand Solution via Syringe inert->inject react 6. Immerse in Preheated Oil Bath & Begin Polymerization inject->react sample 7. Take Aliquots for Analysis (GPC, NMR) react->sample terminate 8. Terminate Reaction (Expose to Air, Dilute) react->terminate

Caption: Experimental workflow for a typical ATRP setup.

Reagents and Equipment

Reagent/EquipmentQuantity/SpecificationPurpose
tert-Butyl Acrylate (tBA)100 eq (inhibitor removed)Monomer
This compound1.0 eqInitiator
Copper(I) Bromide (CuBr)1.0 eqCatalyst
PMDETA (Ligand)1.0 eqLigand
AnisoleAnhydrousSolvent
Schlenk flask, Schlenk line---Inert atmosphere reaction

Procedure

  • Monomer Preparation: Pass tert-butyl acrylate (tBA) through a column of basic alumina to remove the inhibitor immediately before use.

  • Reaction Setup: In a Schlenk flask equipped with a stir bar, add CuBr (1.0 eq) and this compound (1.0 eq).

  • Degassing: Seal the flask, and perform at least three freeze-pump-thaw cycles to remove all dissolved oxygen. After the final thaw, backfill the flask with nitrogen or argon.

  • Solution Preparation: In a separate, degassed vial, prepare a solution of the tBA monomer (100 eq) and PMDETA ligand (1.0 eq) in anisole. Bubble argon through this solution for 30 minutes to ensure it is oxygen-free.

  • Initiation: Using a gas-tight syringe, transfer the degassed monomer/ligand solution to the Schlenk flask containing the initiator and catalyst.

  • Polymerization: Immerse the flask in a preheated oil bath (e.g., 70 °C) to begin the polymerization. The solution should become homogeneous and typically turns green or blue.

  • Monitoring: Periodically take small aliquots from the reaction under an inert atmosphere to monitor monomer conversion (by ¹H NMR) and polymer molecular weight/polydispersity (by GPC).

  • Termination: Once the desired conversion is reached, terminate the polymerization by opening the flask to air and diluting with a suitable solvent like THF. The polymer can be purified by precipitation into a non-solvent like cold methanol.

References

  • PubChem. tert-Butyl (R)-2-bromobutanoate. National Center for Biotechnology Information. [Link]

  • LookChem. tert-Butyl 2-bromoisobutyrate. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. [Link]

  • ResearchGate. Rapid ambient temperature atom transfer radical polymerization of tert-butyl acrylate. [Link]

  • Cambridge University Press. Reformatsky Reaction. [Link]

  • PubChem. tert-Butyl 2-bromopropanoate. National Center for Biotechnology Information. [Link]

  • Davis, K. A., & Matyjaszewski, K. (2000). Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. Macromolecules, 33(11), 4039–4047. [Link]

  • University of Massachusetts Boston. Experiment 7 — Nucleophilic Substitution. [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • Sketchy. Synthesis of Alpha-Amino Acids: Strecker & Gabriel. [Link]

  • PubMed. Preparation of N-acetyl, tert-butyl amide derivatives of the 20 natural amino acids. [Link]

  • Coessens, V., et al. (2001). Functional polymers by atom transfer radical polymerization. Progress in Polymer Science, 26(3), 337-377. [Link]

  • W.W. Norton. Substitution, Nucleophilic, Unimolecular: The SN1 Reaction. [Link]

  • CoLab. Atom Transfer Radical Polymerization of tert-Butyl Acrylate and Preparation of Block Copolymers. (Note: This is a placeholder for a general resource, as the original link may be session-dependent).
  • ACS Publications. Atom Transfer Radical Polymerization. Chemical Reviews. [Link]

  • YouTube. tert-Butylbromide reacts with aq. NaOH by S_N 1 mechanism while n-butylbromide reacts by S_N 2 mechanism. [Link]

  • Google Patents.
  • Wikipedia. tert-Butyl alcohol. [Link]

  • University of Colorado Boulder. Nucleophilic Substitution of Alkyl Halides. [Link]

  • Chemistry LibreTexts. Nucleophilic Substitution - 1st Order. [Link]

  • Khan Academy. Alpha amino acid synthesis. [Link]

  • Google Patents.

Sources

Application Notes & Protocols: Tert-Butyl 2-Bromobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to a Versatile Reagent in Organic Synthesis

Abstract & Introduction: The Dual-Role Reagent

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular architectures. These temporary modifications mask reactive functional groups, preventing them from engaging in unwanted side reactions, only to be removed at a later, more opportune stage. The tert-butyl ester is a classic and robust protecting group for carboxylic acids, prized for its steric bulk which confers stability against a wide array of nucleophiles and reducing agents.[1][2] Its key advantage lies in its clean and efficient removal under acidic conditions.[1]

Simultaneously, α-haloesters are foundational building blocks in synthetic chemistry, serving as versatile electrophiles and as precursors to nucleophilic organometallic species.[1] Their role is epitomized in the renowned Reformatsky reaction, which forges carbon-carbon bonds to create β-hydroxy esters.[1][3][4]

tert-Butyl 2-bromobutanoate (C₈H₁₅BrO₂) emerges as a reagent that ingeniously combines these two functionalities.[1] It offers the stability of a tert-butyl ester while providing the reactive handle of an α-bromoester. This dual nature makes it a valuable tool for chemists, enabling not only the protection of functionalities but also facilitating key bond-forming reactions. This guide provides an in-depth exploration of its properties, applications, and detailed protocols for its effective use in a research and development setting.

Physicochemical Properties & Handling

A clear understanding of a reagent's properties is fundamental to its successful application and safe handling.

PropertyValueSource
CAS Number 24457-21-4[5][6][7]
Molecular Formula C₈H₁₅BrO₂[5][6][8]
Molecular Weight 223.11 g/mol [5][8]
Appearance Liquid[9]
Boiling Point Data not consistently available; related tert-butyl bromoacetate boils at 66-68 °C (20 mbar).[10]N/A
Primary Hazard Lachrymator[11]

Safety & Handling: Like its analogue, tert-butyl bromoacetate, this compound should be handled with care.[11] It is a lachrymator, meaning it can cause irritation and tearing of the eyes. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a laboratory coat.[11]

Core Application I: The tert-Butyl Ester as a Protecting Group

The primary utility of the tert-butyl ester moiety within this reagent is the protection of carboxylic acids and, by extension, the introduction of a protected butanoate chain onto other nucleophiles like alcohols and phenols.

Mechanism of Protection and Deprotection

The stability of the tert-butyl group is derived from its steric hindrance.[1] The deprotection mechanism relies on the formation of a stable tertiary carbocation (isobutylene) under acidic conditions, a feature that allows for its selective removal.[1]

Deprotection_Mechanism cluster_protection Protection (Alkylation) cluster_deprotection Deprotection (Acid Catalysis) R-OH R-OH / R-COOH Base Base (e.g., K₂CO₃) R-OH->Base Deprotonation Protected R-O-CH(Et)COOtBu Base->Protected SN2 Attack on Reagent Reagent This compound Reagent->Protected Protected_Acid R-O-CH(Et)COOtBu Protonated Protonated Ester Protected_Acid->Protonated H+ (e.g., TFA) Carbocation Stable t-Butyl Cation + Isobutene Protonated->Carbocation Elimination Final_Product R-O-CH(Et)COOH Carbocation->Final_Product

Caption: General workflow for protection and deprotection.

Protocol: Protection of a Phenol

This protocol describes the O-alkylation of a phenol to introduce the protected butanoate chain.

Materials:

  • Phenol substrate (1.0 equiv)

  • This compound (1.2 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Stir bar, round-bottom flask, condenser

Procedure:

  • To a round-bottom flask charged with the phenol substrate and potassium carbonate, add anhydrous acetone (or DMF) to create a stirrable suspension.

  • Add this compound to the mixture at room temperature.

  • Attach a condenser and heat the reaction mixture to reflux (for acetone) or ~60-80 °C (for DMF).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

Work-up and Purification:

  • Cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with additional solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol: Deprotection of the tert-Butyl Ester

This protocol details the acidic cleavage of the tert-butyl ester to reveal the free carboxylic acid.

Materials:

  • tert-Butyl ester substrate (1.0 equiv)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Stir bar, round-bottom flask

Procedure:

  • Dissolve the tert-butyl ester substrate in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add TFA dropwise to the stirred solution. A common ratio is 20-50% TFA in DCM (v/v).

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC until the starting material is consumed.[12]

Work-up and Purification:

  • Remove the solvent and excess TFA under reduced pressure (co-evaporation with a solvent like toluene can help remove residual TFA).

  • The resulting carboxylic acid is often pure enough for subsequent steps. If necessary, it can be purified by crystallization or chromatography.

Deprotection Condition Comparison:

Acid ReagentSolventTypical ConditionsSelectivity NotesReference
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to RT, 1-4 hStandard, highly effective.[12][13]
HCl (4M)DioxaneRT, 30 minFast and efficient; can be selective for N-Boc over t-butyl esters.[14][14]
H₂SO₄ (conc.)t-Butyl Acetate (tBuOAc)RT, hoursCan selectively remove N-Boc groups in the presence of t-butyl esters.[15][16][15][16]
Phosphoric Acid (aq.)-RT, hoursMild and environmentally benign option.[13][15]

Core Application II: The α-Bromoester in the Reformatsky Reaction

The α-bromoester functionality allows this compound to participate in the Reformatsky reaction, a powerful method for synthesizing β-hydroxy esters.[3] The reaction involves the formation of an organozinc reagent, or a "Reformatsky enolate," which is less reactive than Grignard or organolithium reagents, preventing undesired attacks on the ester group itself.[4][17]

Mechanism of the Reformatsky Reaction

The reaction proceeds via three key stages:

  • Oxidative Addition: Zinc metal inserts into the carbon-bromine bond of the α-bromoester.[4][18]

  • Nucleophilic Addition: The resulting organozinc enolate adds to the carbonyl carbon of an aldehyde or ketone.[17][18]

  • Work-up: Acidic work-up protonates the alkoxide and removes zinc salts to yield the final β-hydroxy ester.[4]

Reformatsky_Mechanism Reagent This compound Enolate Reformatsky Enolate (Organozinc Reagent) Reagent->Enolate Oxidative Addition Zinc Zn Dust Zinc->Enolate Intermediate Zinc Alkoxide Intermediate Enolate->Intermediate Nucleophilic Addition Carbonyl Aldehyde / Ketone (R₂C=O) Carbonyl->Intermediate Product β-Hydroxy Ester Intermediate->Product Acidic Work-up (H₃O+)

Caption: Key steps of the Reformatsky Reaction.

Protocol: Synthesis of a β-Hydroxy Ester

This protocol provides a general procedure for the Reformatsky reaction with an aldehyde.

Materials:

  • Zinc dust (activated) (2.0 equiv)

  • Aldehyde substrate (1.0 equiv)

  • This compound (1.5 equiv)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Stir bar, round-bottom flask, condenser

Procedure:

  • Zinc Activation (Crucial Step): In a flask, stir zinc dust with 1M HCl for a few minutes, then decant the acid. Wash sequentially with water, ethanol, and diethyl ether, then dry thoroughly under high vacuum. This removes the passivating oxide layer.

  • Add the activated zinc dust and anhydrous THF to a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare a solution of the aldehyde and this compound in anhydrous THF.

  • Add a small portion of this solution to the zinc suspension and gently warm the mixture to initiate the reaction (indicated by slight bubbling or an exotherm).

  • Once initiated, add the remainder of the aldehyde/ester solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction at reflux until the aldehyde is consumed (monitor by TLC).

Work-up and Purification:

  • Cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude β-hydroxy ester by flash column chromatography.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • National Center for Biotechnology Information. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]

  • ResearchGate. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters | Request PDF. [Link]

  • Semantic Scholar. Deprotection of N-tert-butoxycarbonyl (Boc) groups in the presence of tert-butyl esters. [Link]

  • Wikipedia. Reformatsky reaction. [Link]

  • Chemistry LibreTexts. Reformatsky Reaction. [Link]

  • Cambridge University Press. Reformatsky Reaction. [Link]

  • University of Windsor. Alcohol Protecting Groups. [Link]

  • ResearchGate. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). [Link]

  • Organic Syntheses. tert-butyl bromoacetate. [Link]

  • Oakwood Chemical. This compound. [Link]

  • PubChem. tert-Butyl (R)-2-bromobutanoate. [Link]

  • Organic Chemistry Portal. Reformatsky Reaction. [Link]

  • Scribd. Reformatsky Reaction | PDF. [Link]

  • Chemistry Stack Exchange. Why is tert-Butyl (tBu) often not listed as protecting group for alcohol?. [Link]

  • Synlett. A simple and powerful tert-butylation of carboxylic acids and alcohols. [Link]

  • Scientific Update. Hey Phenol- Everyone has their Cross to Bear. [Link]

  • PrepChem.com. Preparation of tert-Butyl bromide (2-bromo-2-methylpropane). [Link]

  • PubChem. tert-Butyl bromoacetate. [Link]

  • 1PlusChem. 24457-21-4 | this compound. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Organic Chemistry Portal. tert-Butyl Ethers. [Link]

  • CP Lab Safety. tert-Butyl 2-bromobutyrate, min 98%, 25 grams. [Link]

  • LookChem. tert-Butyl 2-bromoisobutyrate. [Link]

  • Matrix Fine Chemicals. TERT-BUTYL 2-BROMOACETATE | CAS 5292-43-3. [Link]

  • SynArchive. Protecting Groups List. [Link]

  • PubChem. tert-Butyl 4-bromobutanoate. [Link]

  • Google Patents.

Sources

Application of tert-Butyl 2-bromobutanoate in Fragment-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of low molecular weight fragments that can be subsequently optimized into high-affinity ligands. Within the diverse chemical space of fragment libraries, electrophilic fragments are gaining prominence for their ability to form covalent bonds with target proteins, offering a route to potent and selective inhibitors. This technical guide details the application of tert-butyl 2-bromobutanoate as a versatile electrophilic fragment in FBDD campaigns. We will explore its chemical properties, its utility in covalent fragment screening, and provide detailed protocols for its application, from initial screening to hit elaboration.

Introduction to Fragment-Based Drug Discovery and the Role of Electrophilic Fragments

Fragment-Based Drug Discovery (FBDD) is a strategic approach in modern drug development that begins with the identification of small, low-molecular-weight molecules, or "fragments," that bind to a biological target.[1][2] Unlike traditional high-throughput screening (HTS) which tests large, complex molecules, FBDD screens smaller libraries of simpler compounds, allowing for a more efficient exploration of chemical space.[3] Although these initial hits typically exhibit weak binding affinity, they serve as high-quality starting points for optimization into potent drug candidates.[4]

Recently, the use of electrophilic fragments, which can form irreversible covalent bonds with nucleophilic residues on a target protein (such as cysteine or lysine), has gained significant traction.[4] This covalent approach can lead to high potency, prolonged duration of action, and the ability to target challenging proteins, including those with shallow binding sites.[4]

This compound: A Profile

This compound is a bifunctional molecule that combines the features of an α-bromoester and a tert-butyl ester. This unique combination makes it a valuable tool in an FBDD context. The α-bromoester moiety serves as a moderately reactive electrophile, capable of forming covalent bonds with nucleophilic amino acid residues. The tert-butyl ester provides steric bulk and acts as a stable protecting group for the carboxylic acid, which can be deprotected in later stages of lead optimization to explore further interactions with the target.[5]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a fragment is crucial for designing effective screening and follow-up experiments.

PropertyValueSource
CAS Number 24457-21-4[3]
Molecular Formula C₈H₁₅BrO₂[1][6]
Molecular Weight 223.11 g/mol [6]
Appearance Colorless liquid[7]
Boiling Point Not available
Density Not available
Solubility Soluble in common organic solvents

Workflow for the Application of this compound in FBDD

The application of this compound in an FBDD campaign follows a structured workflow, from initial screening to hit validation and elaboration.

FBDD_Workflow cluster_0 Phase 1: Screening & Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Fragment Elaboration Screening Covalent Fragment Screening (e.g., Mass Spectrometry) Hit_ID Hit Identification (Mass Shift Detection) Screening->Hit_ID Primary Hits Validation Orthogonal Validation (e.g., Biochemical Assays) Hit_ID->Validation Confirmed Hits Structural Structural Biology (X-ray Crystallography) Validation->Structural Binding Mode Elaboration Structure-Guided Elaboration (Synthesis of Analogues) Structural->Elaboration Design SAR SAR Studies Elaboration->SAR Improved Affinity

Caption: FBDD workflow for this compound.

Experimental Protocols

Protocol 1: Covalent Fragment Screening using Mass Spectrometry

Mass spectrometry (MS) is a powerful technique for the primary screening of covalent fragments, as it directly detects the formation of a covalent adduct between the fragment and the target protein.[8][9]

Objective: To identify if this compound covalently modifies the target protein.

Materials:

  • Purified target protein (e.g., 10 µM in a suitable buffer like PBS, pH 7.4)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • LC-MS system

Procedure:

  • Incubation: In a microcentrifuge tube, mix the target protein solution with the this compound stock solution to a final fragment concentration of 100-200 µM. Include a DMSO-only control.

  • Reaction: Incubate the mixture at room temperature or 37°C for a defined period (e.g., 1, 4, or 24 hours) to allow for covalent bond formation.

  • Quenching (Optional): The reaction can be quenched by adding a reducing agent like DTT if necessary.

  • LC-MS Analysis: Analyze the samples by LC-MS. The formation of a covalent adduct will be detected as an increase in the mass of the protein corresponding to the molecular weight of the fragment.

Protocol 2: Hit Validation using a Biochemical Assay

A positive hit from the primary screen should be validated using an orthogonal method, such as a functional biochemical assay, to confirm that the covalent modification affects the protein's activity.

Objective: To determine if the covalent modification of the target protein by this compound leads to a functional consequence (e.g., inhibition of enzymatic activity).

Materials:

  • Target protein

  • This compound

  • Substrate for the biochemical assay

  • Assay buffer and detection reagents

Procedure:

  • Pre-incubation: Pre-incubate the target protein with varying concentrations of this compound (e.g., 0.1 µM to 100 µM) for a fixed time (determined from the MS screen).

  • Assay Initiation: Initiate the biochemical reaction by adding the substrate.

  • Detection: Measure the assay signal (e.g., fluorescence, absorbance) over time.

  • Data Analysis: Calculate the IC₅₀ value to quantify the potency of the fragment.

Protocol 3: Fragment Elaboration Strategy

Once a hit is validated and its binding mode is determined, the next step is to elaborate the fragment to improve its affinity and selectivity. The tert-butyl ester of the initial fragment provides a key handle for this process.

Objective: To synthesize analogues of the initial hit with improved potency.

Strategy:

  • Deprotection of the tert-Butyl Ester: The tert-butyl group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to reveal the carboxylic acid.[10] This new functional group can be used to explore interactions with nearby polar residues in the binding pocket.

  • Amide Coupling: The resulting carboxylic acid can be coupled with a diverse library of amines to generate a series of amides. This allows for the exploration of different substituents to optimize binding interactions.

Elaboration_Strategy Fragment This compound (Initial Hit) Deprotection Acidic Deprotection (TFA, DCM) Fragment->Deprotection Carboxylic_Acid 2-bromobutanoic acid derivative Deprotection->Carboxylic_Acid Amide_Coupling Amide Coupling (Amine Library, Coupling Reagents) Carboxylic_Acid->Amide_Coupling Analogues Analogue Library (Improved Affinity) Amide_Coupling->Analogues

Caption: Elaboration strategy for the fragment hit.

Safety Precautions

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is classified as a corrosive substance that can cause severe skin burns and eye damage.[7] It is also a lachrymator.[7] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

Conclusion

This compound represents a valuable and versatile tool for fragment-based drug discovery. Its dual functionality as a mild electrophile and a protected carboxylic acid provides a clear path from initial covalent fragment screening to subsequent hit elaboration. The protocols and strategies outlined in this guide provide a framework for researchers to effectively utilize this fragment in their drug discovery programs, potentially unlocking novel therapeutic avenues for challenging biological targets.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7019254, tert-Butyl (R)-2-bromobutanoate. Retrieved December 12, 2023 from [Link].

  • Evotec. Advancing Drug Discovery With Covalent Fragment Screening. (2025-05-22). Retrieved from [Link].

  • CP Lab Safety. tert-Butyl 2-bromobutyrate, min 98%, 25 grams. Retrieved from [Link].

  • The Francis Crick Institute. Covalent fragment-based drug discovery for target tractability. (2024-03-29). Retrieved from [Link].

  • National Center for Biotechnology Information. Open-source electrophilic fragment screening platform to identify chemical starting points for UCHL1 covalent inhibitors. (2024-11-30). Retrieved from [Link].

  • ConnectSci. Electrophilic fragment screening using native mass spectrometry to identify covalent probes for surface cysteines. (2025-08-29). Retrieved from [Link].

  • National Center for Biotechnology Information. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Retrieved from [Link].

Sources

Scalable Synthesis of tert-Butyl 2-Bromobutanoate: An Application Note and Protocol for Pharmaceutical and Agrochemical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of α-Bromoesters

tert-Butyl 2-bromobutanoate is a pivotal intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals. Its structure combines the steric protection of a tert-butyl ester group with the reactive handle of an α-bromo moiety, making it a versatile building block for introducing butanoate chains and subsequent functionalization. The tert-butyl ester provides robust protection under various reaction conditions, yet can be selectively cleaved under acidic conditions, a critical feature in multi-step syntheses. The α-bromine atom, in turn, serves as an excellent leaving group for nucleophilic substitution reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

The growing demand for complex molecules in drug discovery and development necessitates scalable, efficient, and safe synthetic routes to key intermediates like this compound. This application note provides a detailed, two-step protocol for the scalable synthesis of this compound, commencing with the α-bromination of butanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by esterification. The methodologies presented are designed to be robust and adaptable for scale-up in research, pilot plant, and manufacturing settings.

Synthetic Strategy: A Two-Pronged Approach to Scalability

The synthesis of this compound is most effectively and scalably achieved through a two-step process:

  • α-Bromination of Butanoic Acid: The Hell-Volhard-Zelinsky (HVZ) reaction is the cornerstone of this initial step, providing a reliable method for the selective bromination of the α-carbon of butanoic acid to yield 2-bromobutanoic acid.[1][2][3]

  • Esterification of 2-Bromobutanoic Acid: Direct esterification with tert-butanol is often challenging on a large scale due to steric hindrance. A more industrially viable approach involves the acid-catalyzed addition of isobutylene to 2-bromobutanoic acid, which proceeds under milder conditions and with higher efficiency.

This strategic division allows for the optimization of each transformation independently, ensuring high yields and purity of both the intermediate and the final product.

Part 1: Hell-Volhard-Zelinsky Bromination of Butanoic Acid

Mechanism and Rationale

The Hell-Volhard-Zelinsky reaction is a classic and dependable method for the α-halogenation of carboxylic acids.[1][2][4] The reaction is initiated by the conversion of the carboxylic acid to an acyl bromide by a phosphorus trihalide, such as phosphorus tribromide (PBr₃), which is often generated in situ from red phosphorus and bromine.[5][6][7][8][9] The resulting acyl bromide readily tautomerizes to its enol form. This enol intermediate then undergoes electrophilic attack by bromine at the α-position. Subsequent hydrolysis of the α-bromo acyl bromide yields the desired α-bromo carboxylic acid.[5][8][9]

HVZ_Mechanism

Scalable Protocol for 2-Bromobutanoic Acid

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass (g)Volume (mL)
Butanoic Acid88.1110.0881.1928
Red Phosphorus30.970.3310.2-
Bromine159.8111.01758564
Dichloromethane (DCM)84.93--2000
Water18.02--As needed
Saturated Sodium Bisulfite Solution---As needed
Anhydrous Sodium Sulfate142.04-As needed-

Equipment:

  • 10 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Pressure-equalizing dropping funnel

  • Heating mantle with temperature control

  • Gas trap (containing sodium hydroxide or sodium bisulfite solution)

  • Large separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a 10 L three-necked flask with a mechanical stirrer, a reflux condenser topped with a gas trap, and a pressure-equalizing dropping funnel.

  • Charging Reagents: Charge the flask with butanoic acid (10.0 mol) and red phosphorus (0.33 mol).

  • Bromine Addition: Slowly add bromine (11.0 mol) to the stirred mixture via the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C for 8-12 hours, or until the evolution of hydrogen bromide gas subsides. The color of the reaction mixture should fade from deep red-brown to a straw yellow.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully add water to quench any unreacted bromine and phosphorus tribromide. This step is highly exothermic and will generate HBr gas, which should be vented through the gas trap.

  • Extraction: Transfer the mixture to a large separatory funnel and extract the product with dichloromethane (3 x 500 mL).

  • Washing: Combine the organic layers and wash sequentially with water and a saturated sodium bisulfite solution to remove any residual bromine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude 2-bromobutanoic acid can be purified by vacuum distillation. Collect the fraction boiling at an appropriate temperature and pressure (literature boiling point: 99-103 °C at 10 mmHg).[3]

Part 2: Esterification with Isobutylene

Mechanism and Rationale

The esterification of 2-bromobutanoic acid with isobutylene is an efficient method for producing this compound on a large scale. This reaction proceeds via an acid-catalyzed electrophilic addition mechanism. A strong acid catalyst, such as a cation exchange resin, protonates isobutylene to form a stable tert-butyl carbocation. This carbocation is then attacked by the nucleophilic oxygen of the carboxylic acid, followed by deprotonation to yield the tert-butyl ester. The use of a solid acid catalyst simplifies the work-up and purification process, as the catalyst can be easily removed by filtration.

Esterification_Workflow

Scalable Protocol for this compound

Materials:

ReagentMolar Mass ( g/mol )Quantity (mol)Mass (g)Volume (mL)
2-Bromobutanoic Acid167.005.0835.0-
Dichloromethane (DCM)84.93--2500
Cation Exchange Resin (e.g., Amberlyst 15)--83.5-
Isobutylene56.116.0336.6-
Triethylamine101.19-As neededAs needed
Anhydrous Sodium Sulfate142.04-As needed-

Equipment:

  • 10 L three-necked round-bottom flask

  • Mechanical stirrer

  • Gas inlet tube

  • Reflux condenser

  • Heating mantle with temperature control

  • Filtration apparatus

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, charge a 10 L three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser with 2-bromobutanoic acid (5.0 mol), dichloromethane (2.5 L), and the cation exchange resin (83.5 g).

  • Heating: Heat the stirred mixture to 40-45°C.

  • Isobutylene Addition: Introduce a steady stream of isobutylene gas (6.0 mol) into the reaction mixture through the gas inlet tube over a period of 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by gas chromatography (GC) or thin-layer chromatography (TLC) until the starting material is consumed.

  • Catalyst Removal: Cool the reaction mixture to room temperature and filter to remove the cation exchange resin. The resin can often be washed with fresh solvent, dried, and reused.

  • Neutralization: Wash the filtrate with a dilute solution of triethylamine or sodium bicarbonate to neutralize any remaining acid, followed by a water wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the crude this compound by vacuum distillation to yield a colorless liquid.

Data Summary and Characterization

CompoundMolecular FormulaMolar Mass ( g/mol )AppearanceTypical YieldPurity (GC)Boiling Point
2-Bromobutanoic AcidC₄H₇BrO₂167.00Colorless to pale yellow liquid80-90%>98%99-103°C @ 10 mmHg
This compoundC₈H₁₅BrO₂223.11Colorless liquid85-95%>99%72°C @ 10 mmHg

Characterization Data for this compound:

  • ¹H NMR (CDCl₃, 300 MHz): δ 4.18 (dd, J = 8.1, 6.3 Hz, 1H, -CH(Br)-), 2.05-1.85 (m, 2H, -CH₂-), 1.48 (s, 9H, -C(CH₃)₃), 1.05 (t, J = 7.4 Hz, 3H, -CH₃).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 168.9 (-C=O), 82.5 (-C(CH₃)₃), 47.8 (-CH(Br)-), 28.1 (-C(CH₃)₃), 27.2 (-CH₂-), 12.0 (-CH₃).

  • GC-MS: The purity of the final product can be readily assessed by GC-MS, with the mass spectrum showing the characteristic isotopic pattern for a monobrominated compound.

Safety, Waste Management, and Scalability Considerations

Safety Precautions:

  • Bromine: Bromine is highly toxic, corrosive, and a strong oxidizing agent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including heavy-duty, chemically resistant gloves, a face shield, and a lab coat.[8] Have a solution of sodium thiosulfate readily available to neutralize any spills.

  • Phosphorus Tribromide/Red Phosphorus: Phosphorus tribromide is corrosive and reacts violently with water. Red phosphorus is flammable. Handle these reagents with care and avoid contact with moisture.

  • Hydrogen Bromide: HBr gas is a corrosive respiratory irritant that is evolved during the HVZ reaction. A gas trap is essential to neutralize this byproduct.

  • Isobutylene: Isobutylene is a flammable gas. Ensure proper grounding of equipment and avoid ignition sources.

Waste Management:

  • Bromine-containing waste: Aqueous waste containing bromide ions can be treated with a reducing agent like sodium bisulfite or sodium thiosulfate to convert it to harmless bromide salts before disposal.[1] Organic waste containing brominated compounds should be collected and disposed of as hazardous waste, often through incineration at a licensed facility.[1]

  • Acidic and Basic Waste: Neutralize acidic and basic aqueous waste streams before disposal.

  • Solid Waste: The cation exchange resin can often be regenerated or disposed of as solid waste according to local regulations.

Scalability Considerations:

  • Exothermic Reactions: Both the HVZ reaction and the initial quenching step are highly exothermic. On a larger scale, efficient heat management is critical. This may involve using a jacketed reactor with a cooling system and controlling the rate of reagent addition.

  • Gas Evolution: The evolution of HBr gas in the HVZ reaction can be significant at scale. A robust gas scrubbing system is necessary to ensure safe operation.

  • Material Handling: The handling of large quantities of corrosive and hazardous materials like bromine requires specialized equipment and procedures, such as closed-transfer systems.

Conclusion

The two-step synthesis of this compound presented in this application note provides a scalable and efficient route to this valuable intermediate. The use of the well-established Hell-Volhard-Zelinsky reaction for the initial α-bromination, followed by a robust and industrially amenable esterification with isobutylene, offers a practical and cost-effective manufacturing process. By adhering to the detailed protocols and giving careful consideration to the safety and scalability aspects, researchers and drug development professionals can reliably produce high-purity this compound for their synthetic needs.

References

  • Master Organic Chemistry. (2024, May 14). The Hell–Volhard–Zelinsky Reaction. Retrieved from [Link]

  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • SD Fine-Chem. (n.d.). PHOSPHOROUS TRIBROMIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Education. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Bromobutyric acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Hell–Volhard–Zelinsky halogenation. Retrieved from [Link]

  • OrgoSolver. (n.d.). Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Esterification. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (R)-2-bromobutanoate. Retrieved from [Link]

  • University of Wisconsin. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr. Retrieved from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • NROChemistry. (n.d.). Hell-Volhard-Zelinsky Reaction. Retrieved from [Link]

  • Sathee NEET. (n.d.). Hell Volhard Zelinsky Reaction Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4.1.1.6. Synthesis of Isobutylene and Its Use in Esterification Reactions. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromobutyric acid. Retrieved from [Link]

Sources

Application Notes and Protocols: Strategic Implementation of tert-Butyl 2-bromobutanoate for the Synthesis of Quaternary Carbon Centers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Quaternary Carbons in Modern Chemistry

Quaternary carbon centers, defined as carbon atoms bonded to four other carbon substituents, are pivotal structural motifs in a vast array of biologically active molecules, including pharmaceuticals and natural products.[1] Their presence often imparts enhanced metabolic stability, conformational rigidity, and improved binding affinity to a molecular scaffold. However, the construction of these sterically congested centers remains a significant challenge in synthetic organic chemistry.[1] This guide provides an in-depth exploration of the strategic use of tert-butyl 2-bromobutanoate as a robust electrophile for the creation of α-ethyl-substituted quaternary carbon centers via enolate alkylation methodologies.

The selection of this compound is predicated on two key features. First, the α-bromoester functionality provides a reactive electrophilic site for nucleophilic attack by enolates.[2] Second, the tert-butyl ester serves as a sterically bulky and chemically robust protecting group, which can be selectively removed under acidic conditions, revealing the carboxylic acid for further functionalization.[2] This document will detail the mechanistic underpinnings, provide field-tested protocols, and discuss advanced strategies for achieving high efficiency and stereocontrol in these critical transformations.

Core Mechanism: Enolate Alkylation via SN2 Pathway

The fundamental reaction for installing the 1-(tert-butoxycarbonyl)propyl group is the alkylation of a pre-formed enolate nucleophile. This process occurs via a classical SN2 mechanism, which involves the nucleophilic attack of the enolate's α-carbon on the electrophilic carbon of this compound, with bromide serving as the leaving group.[3]

Causality of Experimental Choices:
  • Base Selection: The choice of base is critical for the quantitative formation of the enolate. A strong, non-nucleophilic base with a pKa significantly higher than that of the α-proton is required to drive the equilibrium to the enolate side. Lithium diisopropylamide (LDA) is the base of choice for many applications due to its strong basicity and steric bulk, which minimizes competitive nucleophilic attack on the ester carbonyl.[3] Weaker bases like alkoxides can result in incomplete enolate formation and lead to side reactions.[3]

  • Solvent and Temperature: Anhydrous aprotic solvents, such as tetrahydrofuran (THF), are essential to prevent protonation of the highly basic enolate. The reaction is typically conducted at low temperatures (-78 °C) to ensure kinetic control, enhance stability of the enolate, and minimize side reactions like aldol condensation.[3]

  • Electrophile Reactivity: As a secondary bromide, this compound is susceptible to E2 elimination, especially with sterically hindered or highly basic enolates. Maintaining low temperatures and using less hindered enolates can favor the desired SN2 pathway.

cluster_0 Enolate Formation (Deprotonation) cluster_1 Alkylation (SN2 Reaction) cluster_2 Workup & Deprotection start Ketone/Ester Precursor enolate Enolate Intermediate start->enolate  LDA, THF, -78 °C product Product with Quaternary Center enolate->product  Nucleophilic Attack electrophile This compound workup Aqueous Workup product->workup deprotection Acidic Deprotection (e.g., TFA) workup->deprotection final_product Final Carboxylic Acid deprotection->final_product

Caption: General workflow for quaternary carbon synthesis.

Experimental Protocols

Protocol 1: Alkylation of a Ketone Enolate

This protocol describes the formation of a quaternary center α to a ketone carbonyl.

Materials:

  • 2-Methylcyclohexanone (1.0 eq)

  • Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (1.1 eq)

  • This compound (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Slowly add the LDA solution via syringe to the cooled THF.

  • In a separate flask, dissolve 2-methylcyclohexanone in a minimal amount of anhydrous THF.

  • Add the ketone solution dropwise to the LDA solution at -78 °C over 15 minutes. Stir the resulting mixture for 1 hour at -78 °C to ensure complete enolate formation.

  • Add this compound dropwise to the enolate solution.

  • Allow the reaction to stir at -78 °C for 4-6 hours, monitoring by TLC for the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

cluster_0 Enolate Formation cluster_1 SN2 Alkylation ketone 2-Methylcyclohexanone enolate Lithium Enolate ketone->enolate LDA, THF, -78 °C quaternary_product α,α-Disubstituted Ketone enolate->quaternary_product Nucleophilic Attack bromoester This compound

Caption: Reaction scheme for ketone alkylation.

Protocol 2: Alkylation of an Ester Enolate (Malonate Derivative)

This protocol is suitable for creating α,α-disubstituted malonic esters, which are precursors to substituted carboxylic acids.

Materials:

  • Di-tert-butyl methylmalonate (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • This compound (1.2 eq)

  • Anhydrous dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF.

  • Carefully add the NaH dispersion to the DMF and cool the suspension to 0 °C.

  • Dissolve di-tert-butyl methylmalonate in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Cool the reaction mixture back to 0 °C and add this compound dropwise.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Carefully quench the reaction by pouring it into an ice-cold saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Advanced Strategy: Phase-Transfer Catalysis for Asymmetric Alkylation

For the enantioselective synthesis of quaternary carbons, phase-transfer catalysis (PTC) offers a powerful and operationally simple approach.[4][5] This method avoids the need for cryogenic temperatures and strong organometallic bases. A chiral quaternary ammonium salt is used to shuttle the enolate from an aqueous basic phase to an organic phase containing the electrophile, facilitating the reaction within a chiral environment.

Protocol 3: Enantioselective PTC Alkylation of a Malonate Derivative

Materials:

  • 2,2-Diphenylethyl tert-butyl α-methylmalonate (1.0 eq)[5]

  • This compound (5.0 eq)

  • (S,S)-3,4,5-Trifluorophenyl-NAS bromide (chiral PTC, 0.05 eq)[5]

  • 50% aqueous potassium hydroxide (KOH) (5.0 eq)

  • Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a vial, add the malonate substrate, toluene, and the chiral phase-transfer catalyst.

  • Add this compound to the mixture.

  • Cool the reaction mixture to the desired temperature (e.g., -40 °C).[6]

  • Add the 50% aqueous KOH solution and stir vigorously for 24-48 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the product by flash chromatography. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Data Summary and Comparison

ParameterProtocol 1 (Ketone Alkylation)Protocol 2 (Malonate Alkylation)Protocol 3 (PTC Alkylation)
Nucleophile Ketone EnolateMalonate EnolateMalonate Enolate
Base LDANaH50% aq. KOH
Solvent THFDMFToluene/H₂O
Temperature -78 °C0 °C to RT-40 °C to RT
Key Advantage High reactivity for less acidic ketonesSuitable for active methylene compoundsEnantioselectivity, milder conditions
Key Challenge Cryogenic temperatures, strong basePotential for dialkylationCatalyst cost, longer reaction times
Expected Yield Moderate to HighGood to ExcellentGood to Excellent[5]
Stereocontrol Diastereoselectivity possible with chiral substratesAchiral product unless chiral auxiliary is usedHigh enantioselectivity achievable[5]

Troubleshooting and Key Considerations

  • Low Yield: Incomplete enolate formation is a common issue. Ensure the base is of high quality and the reaction is strictly anhydrous. For PTC reactions, vigorous stirring is crucial to ensure efficient phase mixing.

  • Elimination Byproduct: The formation of tert-butyl butenoate via E2 elimination can compete with the desired SN2 reaction. Maintaining low reaction temperatures is critical to minimize this pathway.

  • Dialkylation: For substrates with two acidic protons, dialkylation can be a problem. Using a slight excess of the enolate relative to the electrophile can help, but for malonates, this is often the desired outcome if a second, different electrophile is to be added.

  • Deprotection of tert-Butyl Ester: The final step of removing the tert-butyl group is typically achieved with strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM).[7] For acid-sensitive substrates, alternative methods may be required.

Conclusion

This compound is a valuable and versatile reagent for the construction of quaternary carbon centers. Through careful selection of reaction conditions, particularly the base, solvent, and temperature, high yields of alkylated products can be achieved. Standard enolate alkylation protocols provide a reliable route to these structures, while advanced methods like enantioselective phase-transfer catalysis open the door to the asymmetric synthesis of these challenging yet crucial molecular motifs. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to incorporate α-ethyl-substituted quaternary centers into their synthetic targets.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Lumen Learning. (n.d.). Enolate Alkylation. In Organic Chemistry 1: An open textbook. Retrieved from [Link][3]

  • Park, H., et al. (2013). Enantioselective phase-transfer catalytic α-alkylation of 2-methylbenzyl tert-butyl malonates. Organic & Biomolecular Chemistry. Retrieved from [Link][4]

  • MDPI. (2020). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Molecules. Retrieved from [Link][8]

  • Beilstein Journal of Organic Chemistry. (2021). Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. Retrieved from [Link][9]

  • ResearchGate. (n.d.). Alkylation of Enolates and Other Carbon Nucleophiles. Retrieved from [Link][10]

  • Corominas, F., et al. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Organic Letters. Retrieved from [Link][11]

  • YouTube. (2018). Enolate Reactions - Direct Alkylation of Ketones With LDA. Retrieved from [Link][12]

  • Tang, W., et al. (2019). Enantioselective formation of quaternary carbon stereocenters in natural product synthesis: a recent update. Natural Product Reports. Retrieved from [Link][1]

  • Digital CSIC. (2021). Radical α–alkylation of ketones with unactivated alkenes under catalytic and sustainable industrial conditions. Retrieved from [Link][13]

  • Park, H., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry. Retrieved from [Link][5]

  • YouTube. (2019). alkylation of enolates in an SN2 reaction. Retrieved from [Link][14]

  • Bailey, W. F., et al. (2000). Facile O-Deallylation of Allyl Ethers via SN2' Reaction with tert-Butyllithium. Organic Letters. Retrieved from [Link][15]

  • Figshare. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Retrieved from [Link][16]

  • ADDI. (2021). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Retrieved from [Link][17]

  • Park, H., et al. (2023). Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis. Frontiers in Chemistry. Retrieved from [Link][6]

  • Google Patents. (n.d.). Preparation of tert-butyl esters of aliphatic carboxylic acids. Retrieved from [18]

  • ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite. Retrieved from [Link][19]

  • PubMed Central. (n.d.). Synthetic Strategies toward Natural Products Containing Contiguous Stereogenic Quaternary Carbons. Retrieved from [Link][20]

  • Semantic Scholar. (n.d.). Stereoselective Alkylation Reactions of Chiral Metal Enolates. Retrieved from [Link][21]

  • Semantic Scholar. (n.d.). Convenient preparations of t-butyl esters and ethers from t-butanol. Retrieved from [Link][22]

  • Organic Chemistry Portal. (n.d.). tert-Butyl nitrite (TBN). Retrieved from [Link][23]

  • PubMed. (2021). Catalytic Enantioselective Alkylation of Prochiral Enolates. Retrieved from [Link][24]

  • PubChem. (n.d.). tert-Butyl 4-bromobutanoate. Retrieved from [Link][25]

Sources

Cleavage of the Tert-butyl Ester Protecting Group from Butanoate Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Tert-butyl Ester in Modern Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within drug discovery and development, the carboxylic acid moiety is a frequent player. Its inherent reactivity, however, necessitates a robust protection strategy to ensure selective transformations at other molecular sites. The tert-butyl (t-Bu) ester has long been revered as a stalwart protecting group for carboxylic acids due to its pronounced steric hindrance, which confers exceptional stability across a broad spectrum of reaction conditions, including exposure to nucleophiles, bases, and many reducing agents.[1] This stability, however, is strategically paired with its susceptibility to cleavage under specific acidic or thermal conditions, allowing for its timely removal to unmask the native carboxylic acid.[1][2]

This guide provides an in-depth exploration of the prevalent methodologies for the deprotection of tert-butyl esters, with a particular focus on butanoate derivatives. We will delve into the mechanistic underpinnings of each technique, furnish detailed, field-tested protocols, and offer expert insights to navigate the nuances of substrate compatibility and reaction optimization.

I. Acid-Mediated Deprotection: The Workhorse of t-Butyl Ester Cleavage

The quintessential method for tert-butyl ester deprotection relies on acid catalysis. The mechanism hinges on the protonation of the ester's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[3] Subsequently, the C-O bond cleaves to generate a stable tertiary carbocation (the t-butyl cation) and the desired carboxylic acid.[3][4] The t-butyl cation is then neutralized, typically through elimination to form isobutene gas or by reaction with a nucleophile present in the medium.[4][5]

A. Trifluoroacetic Acid (TFA): The Gold Standard

Trifluoroacetic acid (TFA) is the most ubiquitously employed reagent for this transformation. Its strong acidity, coupled with its volatility, makes it highly effective and easy to remove post-reaction.[4][6] Reactions are typically rapid and clean, often conducted in a co-solvent like dichloromethane (DCM).[2][7]

TFA_Deprotection cluster_0 Step 1: Protonation cluster_1 Step 2: Carbocation Formation cluster_2 Step 3: Quenching Butanoate R-CO-O-tBu Protonated_Ester R-C(=O+H)-O-tBu Butanoate->Protonated_Ester H+ TFA_H CF3COOH Carboxylic_Acid R-COOH Protonated_Ester->Carboxylic_Acid Cleavage tBu_cation (CH3)3C+ Protonated_Ester->tBu_cation Isobutene CH2=C(CH3)2 tBu_cation->Isobutene -H+ tBu_TFA (CH3)3C-O-CO-CF3 tBu_cation->tBu_TFA + CF3COO- TFA_anion CF3COO-

Caption: TFA-mediated deprotection of a tert-butyl ester.

  • Dissolution: Dissolve the tert-butyl butanoate substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: In a well-ventilated fume hood, add an equal volume of trifluoroacetic acid (TFA) to the stirred solution (a 1:1 v/v mixture of DCM and TFA is common). For acid-sensitive substrates, the concentration of TFA can be lowered to 20-50%.[4]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 1-5 hours).[7]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

    • To remove residual TFA, which can form salts with the product, perform co-evaporation by adding toluene and concentrating under reduced pressure. Repeat this step 2-3 times.[4]

    • Alternatively, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The crude carboxylic acid can be purified by crystallization, distillation, or column chromatography if necessary.

B. Milder Acidic Conditions for Sensitive Substrates

For molecules containing other acid-labile protecting groups or functionalities, the potency of TFA can be a double-edged sword. In such cases, milder acidic conditions are warranted.

Lewis acids such as zinc bromide offer a chemoselective alternative for tert-butyl ester deprotection.[8][9] This method is particularly useful when other acid-sensitive groups, such as certain amine protecting groups, are present.[8][10]

  • Setup: To a solution of the tert-butyl butanoate derivative in anhydrous dichloromethane (DCM) (0.1 M), add zinc bromide (1.5-3.0 equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction progress should be monitored by TLC or LC-MS. Reaction times can vary from a few hours to overnight depending on the substrate.

  • Work-up:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting carboxylic acid by column chromatography on silica gel.

Aqueous phosphoric acid is an environmentally benign and mild reagent for the deprotection of tert-butyl esters.[11][12] It demonstrates good selectivity, tolerating other protecting groups like Cbz, benzyl esters, and TBDMS ethers.[11][12]

  • Reaction Mixture: To the tert-butyl butanoate substrate, add 85 wt% aqueous phosphoric acid.

  • Heating: Heat the mixture to 50–70 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • After completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.[2]

II. Thermal Deprotection: A Reagent-Free Alternative

For certain substrates, particularly in a process chemistry setting, thermal deprotection offers a clean, reagent-free method for removing the tert-butyl group. This method typically involves heating the substrate in a suitable high-boiling solvent or neat, leading to an elimination reaction that produces the carboxylic acid and isobutene.

Thermal_Deprotection_Workflow Start Tert-butyl Butanoate Derivative Heating Heat in High-Boiling Solvent (e.g., Toluene, xylene) or Neat (120-240 °C) Start->Heating Reaction Elimination Reaction Heating->Reaction Products Carboxylic Acid + Isobutene (gas) Reaction->Products Isolation Solvent Removal/ Direct Isolation Products->Isolation End Purified Carboxylic Acid Isolation->End

Caption: General workflow for thermal deprotection.

Continuous flow chemistry provides excellent control over high-temperature reactions.[13]

  • Solution Preparation: Prepare a solution of the tert-butyl butanoate derivative in a suitable protic solvent (e.g., water, ethanol).

  • Flow Reactor Setup: Pump the solution through a heated plug flow reactor. Typical conditions range from 120-240°C with residence times of 15-40 minutes.[13]

  • Product Collection: Collect the output from the reactor.

  • Isolation: The carboxylic acid product can often be isolated by simple solvent exchange and crystallization, yielding a high-purity product without the need for extensive purification.[13]

III. Novel Catalytic Approaches

Recent advancements have introduced milder and more selective catalytic systems for tert-butyl ester cleavage.

A. Ytterbium Triflate (Yb(OTf)₃)

Ytterbium triflate is a mild Lewis acid catalyst that can selectively deprotect tert-butyl esters in the presence of other ester functionalities like benzyl, allyl, and methyl esters.

B. Magic Blue (Tris(4-bromophenyl)aminium radical cation) and Triethylsilane

A recently developed catalytic protocol utilizes "Magic Blue" in combination with a sacrificial silane. This system facilitates the cleavage of the C-O bond under remarkably mild conditions, avoiding the need for high temperatures or strong acids.[14] This method shows excellent chemoselectivity, for instance, selectively cleaving a tert-butyl ester in the presence of an ethyl ester.[14]

Comparative Data Summary

Deprotection MethodReagentsTypical ConditionsAdvantagesDisadvantages
Trifluoroacetic Acid TFA, DCMRoom Temperature, 1-5 hFast, efficient, volatile byproductsHarsh for acid-sensitive groups
Zinc Bromide ZnBr₂, DCMRoom Temperature, 2-24 hMilder, good chemoselectivityStoichiometric reagent, longer reaction times
Aqueous Phosphoric Acid 85% H₃PO₄50-70 °C, 2-8 hMild, environmentally friendlyRequires heating, aqueous workup
Thermal (Flow) None (solvent optional)120-240 °C, 15-40 minReagent-free, scalable, high purityRequires specialized equipment, high temperatures
Ytterbium Triflate Yb(OTf)₃ (catalytic)45-50 °C, 6 hMild, catalytic, highly selectiveRequires heating, catalyst cost
Magic Blue/Silane MB•+, Et₃SiH (catalytic)Room Temperature, <1 hExtremely mild, catalytic, fastNewer method, reagent availability

Conclusion and Future Outlook

The deprotection of tert-butyl esters is a critical transformation in the synthesis of butanoate derivatives and other carboxylic acid-containing molecules. While strong acids like TFA remain a reliable and effective choice, the demand for greater selectivity and milder conditions in complex molecule synthesis has driven the development of a diverse array of alternative methods. The choice of deprotection strategy must be carefully considered based on the overall molecular architecture, the presence of other sensitive functional groups, and the desired scale of the reaction. The advent of novel catalytic systems promises a future where the cleavage of this robust protecting group can be achieved with ever-increasing precision and efficiency.

References

  • Hidasová, D., & Slanina, T. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(11), 6932–6938. [Link]

  • Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131-3. [Link]

  • Pearson Education. (n.d.). t-Butyl Ether Protecting Groups: Videos & Practice Problems. [Link]

  • Wu, Y., et al. (2006). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]

  • Cole, K. P., et al. (2017). Reagent-free continuous thermal tert-butyl ester deprotection. Bioorganic & Medicinal Chemistry, 25(23), 6223-6227. [Link]

  • Kaul, R., et al. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. Semantic Scholar. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Acids. Wordpress. [Link]

  • Sudalai, A., et al. (1998). Highly selective deprotection of tert-butyl esters using ytterbium triflate as a catalyst under mild conditions. Tetrahedron Letters, 39(48), 8875-8878. [Link]

  • The Royal Society of Chemistry. (n.d.). A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. [Link]

  • McGrath, M. (2015). How can I deprotect esters using TFA? ResearchGate. [Link]

  • Kotha, S., et al. (2005). A novel practical cleavage of tert-butyl esters and carbonates using fluorinated alcohols. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]

  • Kaul, R., et al. (2004). Selective tert -Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr 2. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? [Link]

  • Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35(02), 235-239. [Link]

  • Reddit. (2016). Most labile ester protecting group? r/chemistry. [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. [Link]

  • Marcantoni, E., et al. (2001). Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3·7H2O-NaI System in Acetonitrile. Organic Chemistry Portal. [Link]

  • Cole, K. P., et al. (2017). Reagent-Free Continuous Thermal tert -Butyl Ester Deprotection. ResearchGate. [Link]

  • ResearchGate. (n.d.). Deprotection of the t-butyl ester group. [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. [Link]

  • The University of Queensland. (2004). Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2. UQ eSpace. [Link]

  • Myers, A. (n.d.). Protecting Groups. Harvard University. [Link]

  • Wikipedia. (n.d.). Protecting group. [Link]

  • Wu, Y., et al. (2002). A Mild Deprotection Procedure for tert-Butyl Esters and tert-Butyl Ethers Using ZnBr2 in Methylene Chloride. ResearchGate. [Link]

  • ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. [Link]

  • Reddit. (2025). Method to remove Boc in the presence of t-butylester. r/Chempros. [Link]

  • The Chemistry of Molecules. (2020, May 2). Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. YouTube. [Link]

  • Yamamoto, H., et al. (2023). Selective Deprotection of tert-Butyl Ester Groups in N-Boc-Protected Amino Acid tert-Butyl Esters. ResearchGate. [Link]

Sources

Application Notes and Protocols: Lewis Acid Catalysis in Reactions with tert-Butyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Steric Challenge of tert-Butyl 2-bromobutanoate with Lewis Acid Catalysis

In the landscape of synthetic organic chemistry, the construction of sterically hindered carbon-carbon bonds remains a formidable challenge. This compound presents itself as a valuable yet challenging electrophile. Its bulky tert-butyl ester group offers robust protection for the carboxylic acid functionality, stable against a variety of nucleophiles and reducing agents, and readily removable under acidic conditions. However, this same steric bulk, coupled with the secondary nature of the bromine-bearing carbon, significantly retards its reactivity in standard nucleophilic substitution reactions.

This is where the strategic application of Lewis acid catalysis becomes paramount. Lewis acids, by definition, are electron-pair acceptors and function by coordinating to Lewis basic sites within a molecule, thereby activating it towards nucleophilic attack.[1][2] In the case of this compound, the Lewis acid can coordinate to either the bromine atom or, more commonly, one of the carbonyl oxygen atoms. This coordination polarizes the C-Br bond, facilitating its cleavage and the formation of a carbocationic intermediate or a highly electrophilic polarized complex. This activation strategy unlocks a suite of synthetic transformations, including Friedel-Crafts alkylations and the alkylation of enolates, enabling the formation of intricate molecular architectures relevant to pharmaceutical and materials science.

This technical guide provides an in-depth exploration of the application of Lewis acid catalysis in reactions involving this compound. We will delve into the mechanistic underpinnings of this activation, provide detailed, field-proven protocols for key transformations, and offer insights into the selection of appropriate Lewis acids to achieve desired synthetic outcomes.

Core Principle: The Mechanism of Lewis Acid Activation

The efficacy of a Lewis acid in promoting reactions with this compound hinges on its ability to generate a sufficiently electrophilic intermediate. The generally accepted mechanism involves the coordination of the Lewis acid (LA) to the substrate. While coordination to the bromine atom is possible, coordination to the carbonyl oxygen is often favored due to its greater Lewis basicity. This interaction withdraws electron density from the carbonyl group, which in turn inductively weakens the adjacent C-Br bond.

This polarization facilitates the departure of the bromide ion, which is stabilized by the Lewis acid, leading to the formation of a secondary carbocation. The stability of this carbocation is a critical factor influencing the reaction's feasibility. The presence of the ester group can further influence the stability and reactivity of this intermediate. Once formed, this electrophilic species is readily attacked by a suitable nucleophile (Nu:), leading to the formation of the desired C-C bond. The catalytic cycle is completed by the dissociation of the Lewis acid from the bromide, allowing it to activate another molecule of the substrate.

Lewis_Acid_Activation cluster_0 Catalytic Cycle Substrate This compound Activated_Complex Activated Complex [Substrate-LA] Substrate->Activated_Complex + LA LA Lewis Acid (e.g., AlCl₃) Carbocation Secondary Carbocation Intermediate Activated_Complex->Carbocation - [LA-Br]⁻ Product Alkylated Product Carbocation->Product + Nu: Nucleophile Nucleophile (Nu:) LABr [LA-Br]⁻ LABr->LA - Br⁻

Caption: Generalized catalytic cycle for Lewis acid activation.

Application I: Friedel-Crafts Alkylation of Aromatic Compounds

The Friedel-Crafts alkylation is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[1] However, the use of sterically demanding alkylating agents like this compound presents challenges, including the potential for carbocation rearrangements and the deactivation of the aromatic ring by the product. The choice of Lewis acid is critical to overcoming these hurdles. Strong Lewis acids like AlCl₃ are often effective but can also promote side reactions.[2] Milder Lewis acids, such as FeCl₃ or ZnCl₂, may offer improved selectivity.

Mechanistic Insight: The Role of Steric Hindrance in Regioselectivity

In the Friedel-Crafts alkylation of substituted arenes, the regiochemical outcome is governed by both electronic and steric factors. The incoming electrophile, the bulky secondary carbocation derived from this compound, will preferentially attack positions on the aromatic ring that are both electronically activated and sterically accessible. For many activated arenes, this leads to a preference for para-substitution over the more sterically hindered ortho-positions.

Friedel_Crafts_Mechanism cluster_1 Friedel-Crafts Alkylation Pathway Bromoester This compound Carbocation_Formation Formation of Secondary Carbocation Bromoester->Carbocation_Formation + AlCl₃ AlCl3 AlCl₃ Sigma_Complex σ-Complex (Wheland Intermediate) Carbocation_Formation->Sigma_Complex + Arene Arene Arene (e.g., Toluene) Product Alkylated Arene Sigma_Complex->Product - H⁺ HCl_AlCl3 HCl + AlCl₃ Sigma_Complex->HCl_AlCl3 - AlCl₃ Silyl_Enol_Ether_Alkylation cluster_2 Alkylation of Silyl Enol Ether Bromoester_LA Activated Bromoester [R-Br-LA] Transition_State Acyclic Transition State Bromoester_LA->Transition_State SilylEnolEther Silyl Enol Ether SilylEnolEther->Transition_State Intermediate Oxocarbenium Ion Intermediate Transition_State->Intermediate - TMSBr Product 1,4-Dicarbonyl Adduct Intermediate->Product Hydrolysis

Sources

Application Notes & Protocols: Leveraging tert-Butyl 2-Bromobutanoate in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern pharmaceutical development, the efficient construction of complex, stereochemically defined molecules is paramount. Chiral intermediates that offer both a reactive handle for scaffold elaboration and a robust protecting group are invaluable assets. tert-Butyl 2-bromobutanoate is a premier example of such a reagent. Its structure is strategically organized around two key functionalities:

  • An α-Bromo Ester Moiety: The bromine atom positioned on the carbon adjacent to the carbonyl group serves as an excellent electrophilic site, susceptible to nucleophilic substitution, making it a cornerstone for carbon-carbon and carbon-heteroatom bond formation.[1]

  • A tert-Butyl Ester Protecting Group: The sterically bulky tert-butyl group provides exceptional stability for the carboxylic acid functionality against a wide array of nucleophilic and reductive conditions.[2][3] Critically, this group can be selectively and cleanly removed under mild acidic conditions, a feature essential for multi-step synthetic campaigns.[1][3]

This combination makes this compound, particularly in its enantiomerically pure forms (e.g., (R)- or (S)-tert-butyl 2-bromobutanoate), a powerful building block for introducing chiral butanoate fragments, especially in the synthesis of non-canonical α-amino acids and other pharmacologically active cores.[4][5] This guide provides an in-depth look at its reactivity, application protocols, and the scientific rationale behind its effective use in pharmaceutical synthesis.

Physicochemical Properties and Critical Safety Profile

Understanding the properties and hazards of a reagent is the foundation of its safe and effective use. This compound is a corrosive liquid and a lachrymator, requiring strict adherence to safety protocols.[6]

PropertyValueSource
CAS Number 24457-21-4[7][8]
Molecular Formula C₈H₁₅BrO₂[9]
Molecular Weight 223.11 g/mol [9]
Appearance Colorless Liquid[6]
Boiling Point ~91 °C[10]
Density ~1.255 g/cm³[10]

Safety & Handling – A Self-Validating System:

  • Engineering Controls: All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[6]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and splash-proof goggles with a face shield.[6][10]

  • Storage: Store in a cool, dry, well-ventilated area designated for corrosives, away from incompatible materials. Keep the container tightly sealed and under an inert atmosphere (e.g., nitrogen or argon) as it is sensitive to moisture.[6][8]

  • Emergency Response: In case of eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention. For skin contact, remove contaminated clothing and wash the affected area with soap and water for 15 minutes.[6] Due to its corrosive nature, immediate medical attention is required for any significant exposure.[6]

Core Reactivity: The SN2 Pathway and Protecting Group Orthogonality

The primary utility of this compound in building pharmaceutical intermediates stems from its reactivity as an alkylating agent via a bimolecular nucleophilic substitution (SN2) mechanism. The electrophilic α-carbon is attacked by a nucleophile (typically an amine, thiol, or carbanion), leading to the displacement of the bromide leaving group.

The choice of the tert-butyl ester is deliberate and highly strategic. Its steric hindrance prevents it from being attacked by the nucleophile intended for the α-carbon. This allows for the selective formation of the C-Nu bond without compromising the integrity of the ester, which can be deprotected in a later synthetic step. This "orthogonal" protection strategy is a cornerstone of modern organic synthesis.[3]

Caption: General SN2 reaction at the chiral α-carbon (*).

Application Protocol: Synthesis of a Chiral α-Amino Ester Intermediate

This protocol details a representative synthesis of a protected α-amino acid derivative, a common intermediate in drug development. The reaction involves the alkylation of a primary amine with enantiopure (S)-tert-butyl 2-bromobutanoate.

Protocol 3.1: Synthesis of (R)-tert-Butyl 2-(benzylamino)butanoate

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile (MeCN) is a polar aprotic solvent that effectively solvates the reactants and the base without participating in the reaction. It is preferred over solvents like DMF or DMSO in this case for easier removal during work-up.

  • Base: Potassium carbonate (K₂CO₃) is a mild inorganic base, sufficient to neutralize the HBr byproduct without promoting significant elimination (E2) side reactions, which can be a concern with stronger, more hindered bases.

  • Temperature: The reaction is run at a moderately elevated temperature to ensure a reasonable reaction rate. However, excessively high temperatures (>80 °C) should be avoided as they can increase the likelihood of racemization and decomposition.

Reagents & Quantities:

ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
(S)-tert-Butyl 2-bromobutanoate223.112.23 g10.01.0
Benzylamine107.151.18 g (1.2 mL)11.01.1
Potassium Carbonate (K₂CO₃)138.212.76 g20.02.0
Acetonitrile (MeCN), anhydrous41.0550 mL--

Step-by-Step Methodology:

  • Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add potassium carbonate (2.76 g, 20.0 mmol).

  • Reagent Addition: Add anhydrous acetonitrile (50 mL) to the flask, followed by benzylamine (1.2 mL, 11.0 mmol).

  • Initiation: Stir the suspension for 5 minutes at room temperature. Add (S)-tert-butyl 2-bromobutanoate (2.23 g, 10.0 mmol) dropwise to the stirring suspension.

  • Reaction: Heat the reaction mixture to 60 °C using a thermostatically controlled heating mantle.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase). The reaction is complete when the starting bromide spot (visualized with a permanganate stain) has been fully consumed (typically 8-12 hours).

  • Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts, washing the filter cake with ethyl acetate (2 x 20 mL).

  • Extraction: Combine the filtrates and concentrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes to afford the pure (R)-tert-butyl 2-(benzylamino)butanoate as a pale yellow oil.

Workflow_Alkylation A 1. Setup & Reagents (K₂CO₃, MeCN, Benzylamine) B 2. Add (S)-tert-Butyl 2-bromobutanoate A->B C 3. Heat to 60°C (8-12 hours) B->C D 4. TLC Monitoring (Reaction Completion Check) C->D Periodic Sampling D->C Incomplete E 5. Cooldown & Filtration (Remove Salts) D->E Complete F 6. Extraction & Wash (Aqueous Work-up) E->F G 7. Dry & Concentrate (Isolate Crude Product) F->G H 8. Column Chromatography (Purification) G->H I Final Product: (R)-tert-Butyl 2-(benzylamino)butanoate H->I

Caption: Experimental workflow for the synthesis of an amino ester.

Deprotection Strategy: Unveiling the Carboxylic Acid

A key advantage of the tert-butyl ester is its lability under acidic conditions, which proceeds via a stable tertiary carbocation intermediate.[1] This allows for its removal without affecting other sensitive functional groups that might be unstable to basic (saponification) or reductive conditions. Trifluoroacetic acid (TFA) is commonly used for this transformation.

Protocol 4.1: Acid-Catalyzed Deprotection with TFA
  • Setup: In a round-bottom flask, dissolve the purified tert-butyl ester intermediate (e.g., (R)-tert-butyl 2-(benzylamino)butanoate) (5.0 mmol) in dichloromethane (DCM, 20 mL).

  • TFA Addition: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA, 10 mL) dropwise with stirring.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

  • Monitoring: Monitor the deprotection by TLC until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Caution: TFA is highly corrosive.

  • Isolation: The resulting product, (R)-2-(benzylamino)butanoic acid, is often obtained as its trifluoroacetate salt. It can be isolated by trituration with cold diethyl ether or used directly in the next synthetic step.

Caption: Mechanism of acid-catalyzed tert-butyl ester deprotection.

Troubleshooting and Field-Proven Insights

  • Problem: Low Yield in Alkylation.

    • Cause: Potential competing E2 elimination reaction, especially with bulky nucleophiles or stronger bases.

    • Solution: Use a milder base (e.g., Cs₂CO₃ or DIPEA). Ensure the reaction temperature does not significantly exceed the recommended value.

  • Problem: Racemization.

    • Cause: While SN2 reactions proceed with inversion, harsh conditions (high temperature, prolonged reaction times, or strongly basic conditions) can lead to enolization and subsequent racemization at the α-carbon.

    • Solution: Maintain strict temperature control. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Problem: Incomplete Deprotection.

    • Cause: Insufficient acid or reaction time. The presence of basic functionalities (like a free amine) in the substrate can consume some of the acid.

    • Solution: Use a larger excess of TFA (e.g., a 1:1 mixture of TFA:DCM). If the substrate contains a basic nitrogen, it will first be protonated, so ensure enough TFA is present for both protonation and catalysis.

Conclusion

This compound is a highly effective and versatile reagent in the toolkit of the pharmaceutical development scientist. Its predictable SN2 reactivity, combined with the robust and orthogonally-cleavable tert-butyl ester, provides a reliable strategy for the stereocontrolled synthesis of complex chiral intermediates. By understanding the causality behind the reaction conditions and adhering to rigorous safety and monitoring protocols, researchers can confidently leverage this building block to accelerate the synthesis of novel drug candidates.

References

  • Title: The Role of Chiral Building Blocks in Modern Pharmaceutical Synthesis. Source: Cision PR Newswire. URL: [Link]

  • Title: tert-Butyl (R)-2-bromobutanoate. Source: PubChem, National Institutes of Health. URL: [Link]

  • Title: A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Source: Organic Chemistry Portal. URL: [Link]

  • Title: A simple and powerful tert-butylation of carboxylic acids and alcohols. Source: Thieme Connect. URL: [Link]

  • Title: Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Source: MDPI. URL: [Link]

  • Title: Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin. Source: Google Patents.
  • Title: tert-Butyl Esters. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Tert-butyl alkylation with t-BuBr. Source: Sciencemadness.org. URL: [Link]

  • Title: Synthesis of chiral building blocks for use in drug discovery. Source: PubMed, National Institutes of Health. URL: [Link]

  • Title: The Significance of Tert-butyl Ester Protected Amino Acids in Modern Chemistry. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Synthesis method of tert-butyl bromoacetate. Source: Google Patents.

Sources

Application Notes and Protocols for One-Pot Syntheses Involving tert-Butyl 2-Bromobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of tert-Butyl 2-Bromobutanoate in One-Pot Syntheses

This compound is a bifunctional reagent of significant interest in modern organic synthesis and drug development. Its strategic utility stems from the orthogonal reactivity of its two key functional moieties: the α-bromoester and the tert-butyl ester. The α-bromo position serves as a versatile handle for carbon-carbon bond formation, acting as an electrophile or, upon reaction with a metal, a nucleophilic enolate precursor.[1] Concurrently, the sterically hindered tert-butyl ester provides robust protection for the carboxylic acid functionality, remaining stable under a wide range of reaction conditions, including exposure to many nucleophiles and reducing agents, yet being readily removable under acidic conditions.[1]

This dual nature makes this compound an ideal candidate for one-pot synthesis methodologies. One-pot reactions, which involve the sequential execution of multiple reaction steps in a single reaction vessel without the isolation of intermediates, offer numerous advantages in terms of efficiency, resource conservation, and reduced waste generation.[2][3] For researchers and professionals in drug development, these streamlined processes can significantly accelerate the synthesis of complex molecular scaffolds and libraries of potential therapeutic agents.

This guide provides detailed application notes and protocols for two key one-pot transformations involving this compound: the Barbier reaction and the Reformatsky reaction. The causality behind experimental choices is elucidated to empower the user to adapt and troubleshoot these procedures effectively.

One-Pot Barbier Reaction: In Situ Generation of Organometallic Reagents for C-C Bond Formation

The Barbier reaction is a powerful organometallic transformation that facilitates the coupling of an alkyl halide with a carbonyl compound in the presence of a metal.[4][5] A key distinction from the Grignard reaction is the in situ generation of the organometallic nucleophile, which immediately reacts with the carbonyl substrate present in the reaction mixture.[4][5] This approach is particularly advantageous when the organometallic intermediate is unstable.[5]

In the context of this compound, the Barbier reaction allows for the one-pot synthesis of β-hydroxy esters, which are valuable precursors in the synthesis of natural products and pharmaceuticals. The reaction can be performed with a variety of metals, including magnesium, zinc, indium, and tin.[4][5]

Reaction Principle and Workflow

The one-pot Barbier reaction with this compound proceeds through the following conceptual steps:

  • Activation of the Metal: The surface of the metal (e.g., Magnesium) is activated to facilitate oxidative insertion.

  • In Situ Formation of the Organometallic Reagent: The activated metal reacts with this compound to form an organometallic intermediate.

  • Nucleophilic Attack: The generated nucleophile attacks the electrophilic carbonyl carbon of an aldehyde or ketone.

  • Aqueous Workup: The reaction is quenched with an acidic aqueous solution to protonate the resulting alkoxide, yielding the final β-hydroxy ester.

Barbier_Workflow reagents This compound + Aldehyde/Ketone + Metal (e.g., Mg) reaction_vessel One-Pot Reaction (Anhydrous Solvent, e.g., THF) reagents->reaction_vessel Addition workup Aqueous Acidic Workup (e.g., NH4Cl) reaction_vessel->workup Quenching product β-Hydroxy Ester workup->product Isolation

Caption: Workflow for the one-pot Barbier reaction.

Experimental Protocol: One-Pot Barbier Reaction of this compound with Benzaldehyde

This protocol details the synthesis of tert-butyl 3-hydroxy-2-ethyl-3-phenylpropanoate.

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of the Reaction Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is flame-dried under a stream of inert gas (e.g., argon or nitrogen) to ensure anhydrous conditions.

  • Activation of Magnesium: Add magnesium turnings (1.2 equivalents) to the flask. Add a single crystal of iodine. Gently warm the flask until the purple color of the iodine disappears, indicating the activation of the magnesium surface. Allow the flask to cool to room temperature.

  • Reaction Setup: Add anhydrous THF to the flask to cover the activated magnesium turnings.

  • Addition of Reactants: In the dropping funnel, prepare a solution of this compound (1.1 equivalents) and benzaldehyde (1.0 equivalent) in anhydrous THF.

  • Reaction Execution: Add the solution from the dropping funnel dropwise to the stirred suspension of magnesium in THF at room temperature. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

  • Completion and Workup: After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours to ensure complete conversion. Cool the reaction mixture in an ice bath and quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Summary:

ParameterValue/ConditionRationale
Solvent Anhydrous THFEthereal solvents are crucial for stabilizing the organometallic intermediate.
Metal MagnesiumA common and effective metal for Barbier reactions.
Activation IodineRemoves the passivating oxide layer from the magnesium surface.
Temperature Room Temperature to RefluxThe exothermic nature of the reaction often initiates and sustains a gentle reflux.
Workup Saturated aq. NH₄ClA mild acidic quench to protonate the alkoxide without causing side reactions.

One-Pot Reformatsky Reaction: A Classic Approach to β-Hydroxy Esters

The Reformatsky reaction is a cornerstone of organic synthesis for the preparation of β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of zinc metal.[6] Similar to the Barbier reaction, it involves the in situ formation of an organometallic reagent, in this case, an organozinc enolate.[6] Reformatsky enolates are generally less reactive than Grignard reagents, which prevents undesired side reactions such as self-condensation of the ester.[6]

Reaction Principle and Workflow

The one-pot Reformatsky reaction using this compound follows these key stages:

  • Zinc Activation: The zinc metal is activated to remove the passivating oxide layer.

  • Formation of the Reformatsky Reagent: Oxidative insertion of zinc into the carbon-bromine bond of this compound generates the organozinc enolate.

  • Coordination and C-C Bond Formation: The carbonyl compound coordinates to the zinc atom, followed by a nucleophilic attack of the enolate on the carbonyl carbon.

  • Hydrolysis: Acidic workup hydrolyzes the zinc alkoxide to afford the β-hydroxy ester.

Reformatsky_Workflow reagents This compound + Aldehyde/Ketone + Zinc Dust reaction_vessel One-Pot Reaction (Anhydrous Solvent, e.g., Benzene/THF) reagents->reaction_vessel Addition & Reflux workup Aqueous Acidic Workup (e.g., H2SO4) reaction_vessel->workup Quenching product β-Hydroxy Ester workup->product Isolation

Caption: Workflow for the one-pot Reformatsky reaction.

Experimental Protocol: One-Pot Reformatsky Reaction of this compound with Acetone

This protocol describes the synthesis of tert-butyl 3-hydroxy-3-methyl-2-ethylbutanoate.

Materials:

  • Zinc dust

  • Anhydrous Benzene or THF

  • Iodine (small crystal)

  • This compound

  • Acetone

  • 10% Aqueous sulfuric acid (H₂SO₄)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

  • Zinc Activation and Initial Setup: Place zinc dust (1.5 equivalents) in the flask. Add a small crystal of iodine and a portion of the anhydrous solvent (e.g., benzene).

  • Initiation of Reaction: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) and acetone (1.2 equivalents) in the remaining anhydrous solvent. Add a small amount of this solution to the zinc suspension and gently warm the mixture to initiate the reaction, which is indicated by a color change and gentle reflux.

  • Reaction Progression: Once the reaction has started, add the rest of the solution from the dropping funnel at a rate that maintains a steady reflux.

  • Completion and Workup: After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction. Cool the reaction mixture to room temperature.

  • Hydrolysis and Extraction: Slowly add 10% aqueous H₂SO₄ to the reaction mixture with stirring until the excess zinc is dissolved. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation under reduced pressure or column chromatography.

Data Summary:

ParameterValue/ConditionRationale
Solvent Anhydrous Benzene or THFAprotic solvents are necessary to prevent quenching of the organozinc reagent.
Metal Zinc DustThe classic metal for the Reformatsky reaction, providing a good balance of reactivity.
Activation Iodine & Gentle HeatingInitiates the formation of the organozinc species.
Temperature RefluxProvides the necessary energy to drive the reaction to completion.
Workup 10% aq. H₂SO₄Sufficiently acidic to hydrolyze the zinc alkoxide and dissolve excess zinc.

Applications in Drug Development and Medicinal Chemistry

The β-hydroxy ester and related scaffolds synthesized through these one-pot procedures are prevalent in a wide array of biologically active molecules and pharmaceutical intermediates. The ability to rapidly and efficiently construct these core structures from simple starting materials using this compound is of high value in medicinal chemistry. The tert-butyl ester can be selectively removed later in the synthetic sequence to unmask the carboxylic acid for further functionalization, such as amide bond formation, which is a common feature in many drug candidates. The development of asymmetric variants of these one-pot reactions further enhances their utility in the synthesis of chiral drugs.

Conclusion

The one-pot Barbier and Reformatsky reactions utilizing this compound represent highly efficient and practical methods for the synthesis of valuable β-hydroxy esters. By understanding the underlying principles and the rationale behind the experimental conditions, researchers can effectively leverage these protocols to accelerate their synthetic endeavors in both academic and industrial settings. The inherent advantages of one-pot procedures, combined with the unique reactivity of this compound, provide a powerful toolkit for the modern synthetic chemist.

References

  • Ballini, R., Barboni, L., Bosica, G., & Fiorini, D. (2002). One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Synthesis, 2002(18), 2725-2728.
  • Hosseini, A., & Schreiner, P. R. (2019). A convenient Kinugasa reaction protocol enables a one-pot synthesis of 4-substituted β-lactams from inexpensive calcium carbide and nitrone derivatives. Organic Letters, 21(10), 3746–3749.
  • Wikipedia. (2023). Barbier reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Barbier Reaction: Mechanism & Examples. Retrieved from [Link]

  • Karama, U., & Al-Zoubi, R. M. (2010). A facile one-pot synthesis of alpha-bromo-alpha,beta-unsaturated esters from alcohols. Molecules, 15(5), 3276-3280.
  • ResearchGate. (n.d.). One-Pot Synthesis and its Practical Application in Pharmaceutical Industry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). β-Lactam synthesis. Retrieved from [Link]

  • Wang, W., Xu, B., & Hammond, G. B. (2009). Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. The Journal of Organic Chemistry, 74(4), 1640–1643.
  • National Center for Biotechnology Information. (n.d.). A Facile One-Pot Synthesis of α-Bromo-α,β-unsaturated Esters from Alcohols. Retrieved from [Link]

  • Walsh Medical Media. (2017). One-Pot Reactions: Expeditious Synthesis of Diverse Organic Compounds of Current Interests. Retrieved from [Link]

  • IRIS. (2002). One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Retrieved from [Link]

  • Hashimoto, M., Sakaguchi, S., & Ishii, Y. (2006). One-pot synthesis of lactams from cycloalkanes and tert-butyl nitrite by using N-hydroxyphthalimide as key catalyst. Chemistry, an Asian journal, 1(5), 712–716.
  • Beilstein Journals. (2023). asymmetric tandem conjugate addition and subsequent enolate trapping with conventional and less. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in β-lactam synthesis. Retrieved from [Link]

Sources

Application Note: A Practical Guide to Monitoring Reactions with tert-Butyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tert-Butyl 2-bromobutanoate is a versatile α-bromoester building block utilized in a variety of carbon-carbon bond-forming reactions, including alkylations and the renowned Reformatsky reaction.[1] The successful outcome of these syntheses—maximizing yield, minimizing impurities, and ensuring safety—is critically dependent on accurate and timely reaction monitoring. This guide provides an in-depth overview and detailed protocols for monitoring the progress of reactions involving this compound using Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The principles behind each technique, their respective advantages, and practical, field-tested methodologies are presented to empower researchers in drug development and organic synthesis.

Introduction: The Importance of Monitoring

In organic synthesis, the ability to track the conversion of reactants to products over time is fundamental to process development and optimization.[2] For a reagent like this compound, which can participate in competing reaction pathways such as elimination or dialkylation[3], monitoring is not just beneficial—it is essential. Effective monitoring allows the chemist to:

  • Determine Reaction Completion: Avoids premature or unnecessarily long reaction times, saving resources and preventing byproduct formation.

  • Optimize Reaction Conditions: Provides the data needed to adjust parameters like temperature, catalyst loading, or reaction time to improve yield and purity.

  • Identify Intermediates and Byproducts: Offers mechanistic insights and helps in troubleshooting unexpected outcomes.[4]

  • Develop Robust Kinetic Models: Enables the transition from lab-scale experiments to large-scale production by understanding reaction rates and dependencies.[2]

This document serves as a comprehensive resource, explaining not just how to monitor these reactions, but why specific choices are made, ensuring a foundation of scientific integrity and trustworthiness in your experimental design.

Physicochemical Properties & A Model Reaction

Understanding the properties of this compound is key to selecting and optimizing an analytical method. The sterically bulky tert-butyl ester group provides stability against many nucleophiles, while the α-bromo position is the center of reactivity.[1]

PropertyValueSignificance for Monitoring
Molecular Formula C₈H₁₅BrO₂Used for mass spectrometry identification.[5]
Molecular Weight 223.11 g/mol Confirms mass spectral data.[5]
Boiling Point ~175-180 °C (est.)Indicates sufficient volatility for GC analysis.[6]
Key Functional Groups Ester Carbonyl (C=O), C-BrProvide distinct signals in IR and NMR spectroscopy.
Model Reaction: The Reformatsky Reaction

A classic application of α-bromoesters is the Reformatsky reaction, where an organozinc reagent is formed in situ and adds to a carbonyl compound, such as a ketone, to form a β-hydroxy ester.[7][8][9][10] This reaction serves as an excellent model for discussing monitoring strategies.

Reaction Scheme: Reformatsky Reaction

Reaction scheme of this compound in a Reformatsky reaction with a ketone, showing the formation of the zinc enolate intermediate and the final beta-hydroxy ester product.

Selecting the Right Analytical Tool: A Workflow

The choice of monitoring technique depends on the specific requirements of the analysis, such as the need for speed, quantitative accuracy, or structural information. The following workflow provides a logical approach to selecting the best method.

G cluster_decision Decision Logic start Start Reaction with This compound aliquot Withdraw & Quench Aliquot start->aliquot decision What is the Goal? aliquot->decision tlc TLC Analysis decision->tlc Quick Qualitative Check gcms GC-MS Analysis decision->gcms Quantitative Purity & Conversion nmr NMR Analysis decision->nmr In-depth Kinetics & Mechanism interpret_tlc Qualitative Check: - Reactant consumed? - Product formed? tlc->interpret_tlc interpret_gcms Quantitative Analysis: - % Conversion - Purity / Byproducts gcms->interpret_gcms interpret_nmr Kinetic & Mechanistic Data: - Molar concentrations - Structural confirmation nmr->interpret_nmr continue_rxn Continue Reaction interpret_tlc->continue_rxn stop_rxn Stop Reaction / Workup interpret_gcms->stop_rxn interpret_nmr->stop_rxn

Caption: Workflow for selecting an analytical monitoring technique.

Thin-Layer Chromatography (TLC): Rapid Qualitative Monitoring

TLC is the fastest and most common method for tracking the progress of an organic reaction.[11] It provides a rapid, qualitative assessment of the presence of starting material and the formation of new products.

Causality Behind the Protocol

The choice of a solvent system (mobile phase) is critical. A binary mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) is typically used.[11] The ratio is adjusted so that the starting material, this compound, has an Rf value of approximately 0.3-0.4. This positioning allows for clear separation from both more polar products (which will have a lower Rf) and less polar byproducts (higher Rf). The "co-spot" lane is a self-validating control; it confirms the identity of the starting material spot in the reaction mixture lane, which is crucial if the product and reactant have similar Rf values.[12]

Protocol: TLC Monitoring
  • Prepare the TLC Chamber: Add a solvent system (e.g., 8:1 Hexanes:Ethyl Acetate) to a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere and close it with a lid.

  • Prepare Samples:

    • Starting Material (SM): Dissolve a small amount (<1 mg) of this compound in ~0.5 mL of ethyl acetate.

    • Reaction Mixture (RM): At time t=0 and subsequent time points, withdraw a small aliquot (~5-10 µL) from the reaction and quench it in a vial containing ~0.5 mL of ethyl acetate.

  • Spot the TLC Plate: Using a capillary tube, spot the samples on a silica gel plate along a pencil line drawn ~1 cm from the bottom.

    • Lane 1 (SM): Spot the starting material solution.

    • Lane 2 (Co-spot): Spot the SM solution, then carefully spot the RM solution directly on top of it.

    • Lane 3 (RM): Spot the reaction mixture solution.

  • Develop the Plate: Place the plate in the prepared chamber and allow the solvent front to rise until it is ~1 cm from the top.

  • Visualize the Plate: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots using:

    • A UV lamp (254 nm), as the compounds may be UV-active.[11]

    • An iodine chamber or a potassium permanganate stain, which reacts with most organic compounds.

Data Interpretation

A successful reaction will show the spot corresponding to the starting material (confirmed by the co-spot lane) diminishing in intensity over time, while a new, typically more polar (lower Rf) spot corresponding to the product appears and intensifies.

CompoundExpected Rf (8:1 Hex:EtOAc)Appearance
This compound~0.4Disappears over time
β-hydroxy ester product~0.2Appears and intensifies

Gas Chromatography-Mass Spectrometry (GC-MS)

For quantitative analysis, GC-MS is a powerful technique. It separates components of a mixture based on their volatility and polarity, and the mass spectrometer provides structural information and allows for quantification.[13] this compound and its likely products are sufficiently volatile and thermally stable for GC analysis.[13]

Causality Behind the Protocol

The sample preparation involves a simple "dilute-and-shoot" approach after quenching and a mini-workup to remove non-volatile salts or reagents. The GC oven temperature program is designed to first elute volatile solvents at a low temperature, then ramp up to separate the starting material from the product based on differences in their boiling points and interactions with the column's stationary phase.[13] The mass spectrometer detects the unique fragmentation pattern of each compound, confirming its identity. For example, the loss of the tert-butyl group (57 m/z) is a characteristic fragmentation.

Protocol: GC-MS Monitoring
  • Sample Preparation:

    • Withdraw an aliquot (~50 µL) of the reaction mixture.

    • Quench it in a vial containing 1 mL of a saturated aqueous ammonium chloride solution.

    • Extract with 1 mL of ethyl acetate.

    • Take the organic layer and dilute it 1:100 in fresh ethyl acetate in a GC vial.

  • Instrumentation and Conditions: [13]

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector: 250 °C, 1 µL injection volume, 20:1 split ratio.

    • Oven Program: Start at 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

  • Data Analysis:

    • Identify the peaks for the starting material and product by their retention times and mass spectra.

    • Calculate the percent conversion by integrating the peak areas: % Conversion = [Area(Product) / (Area(SM) + Area(Product))] x 100% (Note: This assumes similar response factors. For high accuracy, a calibration curve with authentic standards is required.)

CompoundExpected Retention TimeKey Mass Fragments (m/z)
This compound~7.5 min224/222 (M+), 167/165, 149, 57
β-hydroxy ester product~10.2 minVariable, often shows loss of H₂O and t-Bu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an intrinsically quantitative technique that provides rich structural information, making it ideal for detailed kinetic studies and mechanistic investigations without the need for compound-specific response factors.[4][14] By monitoring the change in integrals of characteristic peaks, one can directly determine the molar concentrations of reactants, intermediates, and products.[15]

Causality Behind the Protocol

To obtain accurate quantitative data, a sufficient relaxation delay (d1) must be used, typically 5 times the longest T1 relaxation time of the nuclei of interest, to ensure complete magnetization recovery between scans.[14] Monitoring a reaction directly in an NMR tube allows for the acquisition of a time-course array of spectra.[16] We choose to monitor specific ¹H NMR signals that are well-resolved and unique to the starting material and product. For this compound, the methine proton (CH-Br) at ~4.2 ppm is an excellent handle. The tert-butyl singlet is also prominent but may overlap with the product's tert-butyl signal.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep_sample Prepare reaction mixture in deuterated solvent (e.g., THF-d8) internal_std Add internal standard (e.g., Mesitylene) prep_sample->internal_std place_in_nmr Place NMR tube in pre-heated spectrometer internal_std->place_in_nmr setup_expt Set up arrayed 1D experiment (e.g., multi_zgvd) with quantitative parameters (d1 ≥ 5*T1) place_in_nmr->setup_expt initiate_rxn Initiate reaction (e.g., inject final reagent) setup_expt->initiate_rxn start_acq Immediately start acquisition initiate_rxn->start_acq process_spectra Process the series of 1D spectra start_acq->process_spectra integrate Integrate characteristic peaks for reactant and product process_spectra->integrate plot_data Plot concentration vs. time integrate->plot_data

Caption: Experimental workflow for NMR reaction monitoring.

Protocol: NMR Monitoring
  • Sample Preparation: In an NMR tube, combine the substrate (e.g., ketone), this compound, and an internal standard (e.g., mesitylene) in a deuterated solvent (e.g., THF-d8).

  • Spectrometer Setup: Place the tube in the NMR spectrometer, lock and shim on the solvent signal. Set the experiment temperature. Acquire a t=0 spectrum.

  • Initiate Reaction: Remove the tube, quickly inject the final reagent (e.g., a solution of activated zinc), and immediately re-insert the tube into the spectrometer.

  • Data Acquisition: Start an arrayed 1D ¹H NMR experiment, acquiring spectra at regular intervals (e.g., every 5 minutes) for the duration of the reaction.[16] Ensure ns is minimal for good signal-to-noise and d1 is sufficient for quantitation (e.g., d1 = 30s).

  • Data Processing: Process the resulting pseudo-2D dataset. For each time point, integrate the characteristic peak for the starting material and the product relative to the internal standard.

  • Calculate Conversion:

    • Molarity(t) = [Integral(Compound) / # Protons] / [Integral(Std) / # Protons(Std)] x Molarity(Std)

    • Plot the molarity of each species versus time to obtain kinetic profiles.

CompoundCharacteristic ¹H Peak (CDCl₃)Multiplicity
This compound~4.2 ppm (CHBr)Triplet
~1.5 ppm (C(CH₃)₃)Singlet
β-hydroxy ester product~2.5-2.8 ppm (new CH)Multiplet
~1.45 ppm (C(CH₃)₃)Singlet

Conclusion

The effective monitoring of reactions involving this compound is paramount for achieving desired synthetic outcomes. This guide outlines a multi-tiered analytical approach. TLC serves as an indispensable tool for rapid, real-time qualitative checks at the bench. GC-MS provides robust quantitative data on conversion and purity, essential for optimization and quality control. Finally, NMR spectroscopy offers unparalleled insight into reaction kinetics and mechanism, providing the detailed data required for profound process understanding. By judiciously applying these techniques and protocols, researchers can accelerate development, enhance reaction robustness, and ensure the highest standards of scientific rigor.

References

  • Kinetic Understanding Using NMR Reaction Profiling. Organic Process Research & Development. [Link]

  • Seven Essential Steps for In Situ Reaction Monitoring. Spectroscopy Online. [Link]

  • Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Analytical Chemistry. [Link]

  • Kinetics / reaction monitoring. Iowa State University - IMSERC. [Link]

  • In situ study of reaction kinetics using compressed sensing NMR. RSC Publishing. [Link]

  • Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development. ResearchGate. [Link]

  • Reaction Monitoring & Kinetics. Iowa State University - Chemical Instrumentation Facility. [Link]

  • TLC Lab: Monitoring Esterification Reaction. Studylib. [Link]

  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. National Institutes of Health (NIH). [Link]

  • Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. [Link]

  • Reaction Monitoring. Bruker. [Link]

  • In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions. YouTube. [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. [Link]

  • In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy. ResearchGate. [Link]

  • ReactIR In Situ Spectroscopy. Mettler Toledo. [Link]

  • Monitoring Reactions by TLC. Washington State University. [Link]

  • TLC analysis of the reaction mixture during the esterification of the butyl laurate. ResearchGate. [Link]

  • How To: Monitor by TLC. University of Rochester. [Link]

  • Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors. National Institutes of Health (NIH). [Link]

  • tert-Butyl (R)-2-bromobutanoate. PubChem. [Link]

  • Reformatsky reaction. Wikipedia. [Link]

  • Reformatsky Reaction. Chemistry LibreTexts. [Link]

  • Techniques and Methods to Monitor Chemical Reactions. ResearchGate. [Link]

  • Reformatsky Reaction. Cambridge University Press. [Link]

  • Reformatsky Reaction. Organic Chemistry Portal. [Link]

  • A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory. CoLab. [Link]

  • Synthesis of β-Lactams. Encyclopedia.pub. [Link]

  • Recent advances in β-lactam synthesis. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Reformatsky Reaction | PDF. Scribd. [Link]

  • Advances in the chemistry of β-lactam and its medicinal applications. National Institutes of Health (NIH). [Link]

  • β-Lactam synthesis. Organic Chemistry Portal. [Link]

  • tert-Butyl 2-bromoisobutyrate. LookChem. [Link]

  • tert-Butyl Esters. Organic Chemistry Portal. [Link]

  • Method for preparing alkyl 2-bromoalkanoates.
  • Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. PubMed Central. [Link]

  • The Determination of GC-MS Relative Molar Responses of Some n-Alkanes and their Halogenated Analogs. ResearchGate. [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl 2-bromobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we will address common challenges, explain the causality behind experimental choices, and offer robust, validated protocols to improve your yield and purity.

Section 1: Synthesis Strategy & Core Concepts

The synthesis of this compound, a valuable building block in organic chemistry, typically involves a two-stage process.[1][2] First, the α-position of butanoic acid is selectively brominated. This is followed by the esterification of the resulting 2-bromobutanoic acid with a tert-butyl group. Understanding the nuances of each stage is critical to achieving a high overall yield.

Stage 1: α-Bromination via the Hell-Volhard-Zelinsky (HVZ) Reaction

The Hell-Volhard-Zelinsky (HVZ) reaction is the classic and most reliable method for the α-bromination of carboxylic acids.[3][4][5] The reaction uses bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus to selectively replace an α-hydrogen with a bromine atom.[3][4]

Key Mechanism Insight: The reaction does not proceed by direct bromination of the carboxylic acid. Instead, PBr₃ first converts the carboxylic acid into an acyl bromide.[5][6][7] This intermediate readily enolizes, and it is this enol tautomer that undergoes rapid electrophilic attack by bromine at the α-position.[4][5][6] The resulting α-bromo acyl bromide is then hydrolyzed during workup to yield the final α-bromo carboxylic acid.[6][7]

Stage 2: Esterification with a Hindered Alcohol

The esterification of 2-bromobutanoic acid with tert-butanol presents a challenge due to the steric hindrance of the tertiary alcohol. Standard Fischer-Speier esterification conditions (acid catalyst with alcohol as solvent) are often inefficient and can lead to elimination of the tert-butyl group to form isobutylene.[8] Therefore, milder, more specialized methods are required.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis in a practical question-and-answer format.

Frequently Asked Questions: Hell-Volhard-Zelinsky (HVZ) Reaction

Q1: My HVZ reaction is sluggish or incomplete. What are the likely causes?

A1: Several factors can impede the HVZ reaction:

  • Insufficient Catalyst: Ensure at least a catalytic amount (typically 0.1-0.3 equivalents) of PBr₃ or red phosphorus is used. The catalyst is essential for converting the carboxylic acid to the reactive acyl bromide intermediate.[3][5]

  • Moisture Contamination: Water will react with PBr₃ and the acyl bromide intermediate, quenching the reaction. Ensure all glassware is oven-dried and reagents are anhydrous.

  • Inadequate Temperature: The HVZ reaction often requires elevated temperatures (typically >80 °C) to proceed at a reasonable rate.[3] However, excessively high temperatures can promote the elimination of HBr, leading to unsaturated byproducts.[3]

  • Poor Reagent Quality: Use fresh, high-purity butanoic acid and bromine. Impurities in the starting material can interfere with the reaction.

Q2: I'm observing significant amounts of dibrominated byproduct. How can I improve selectivity?

A2: While monobromination is generally favored, over-bromination can occur.[4]

  • Control Stoichiometry: Carefully control the stoichiometry of bromine. Using a slight excess is common, but a large excess will promote di- and polybromination. Aim for 1.05-1.1 equivalents of Br₂.

  • Slow Addition: Add the bromine dropwise to the reaction mixture at an elevated temperature. This maintains a low instantaneous concentration of bromine, favoring monobromination.

Q3: The workup of my HVZ reaction is difficult, and I'm losing yield. Any tips?

A3: The workup aims to hydrolyze the α-bromo acyl bromide and remove excess reagents.

  • Quenching: Slowly and carefully add the reaction mixture to cold water or an ice bath to hydrolyze the acyl bromide. This is an exothermic process that generates HBr, so proper quenching is crucial for safety and yield.

  • Extraction: After quenching, the product, 2-bromobutanoic acid, can be extracted into an organic solvent like diethyl ether or dichloromethane. Multiple extractions will be necessary to recover all the product.

  • Washing: Wash the combined organic layers with a saturated sodium bisulfite solution to remove any unreacted bromine, followed by a brine wash to remove water-soluble impurities.

Frequently Asked Questions: Esterification

Q4: My attempt at Fischer esterification with sulfuric acid gave a very low yield. Why?

A4: The tert-butyl group is highly susceptible to elimination under strong acidic and high-temperature conditions, which are typical for Fischer esterification.[8][9] The tert-butyl carbocation that forms is unstable and readily loses a proton to form isobutylene gas, driving the equilibrium away from the desired ester product.

Q5: What is the best method for esterifying 2-bromobutanoic acid with tert-butanol?

A5: The Steglich esterification is a highly effective method for coupling carboxylic acids with sterically hindered alcohols like tert-butanol under mild conditions.[8][10][11]

  • Mechanism: This reaction uses a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to activate the carboxylic acid. A catalytic amount of 4-dimethylaminopyridine (DMAP) is crucial, acting as an acyl transfer catalyst that accelerates the reaction and prevents the formation of a stable N-acylurea byproduct.[8][11]

  • Advantages: The reaction is performed at or below room temperature, avoiding the harsh conditions that lead to elimination.[11] It is highly efficient for forming esters from challenging substrates.[10]

Q6: I'm having trouble removing the dicyclohexylurea (DCU) byproduct from my Steglich esterification.

A6: DCU is a common byproduct when using DCC and is notoriously difficult to remove due to its low solubility in most organic solvents.

  • Filtration: Most of the DCU will precipitate out of the reaction mixture. It can be removed by filtration. Chilling the reaction mixture before filtration can help maximize precipitation.

  • Solvent Choice: Running the reaction in a solvent like dichloromethane or acetonitrile can facilitate the precipitation of DCU.

  • Chromatography: If residual DCU remains, purification by column chromatography is often necessary. A non-polar eluent system (e.g., hexanes/ethyl acetate) is typically effective.

  • Alternative Reagents: Consider using EDC instead of DCC. The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.

Q7: Can I synthesize the ester directly without isolating the 2-bromobutanoic acid intermediate?

A7: Yes, a "one-pot" procedure is possible and can improve overall efficiency. After the HVZ reaction is complete, instead of adding water for hydrolysis, you can directly add methanol or another simple alcohol.[7][12] This will react with the α-bromo acyl bromide intermediate to form the corresponding methyl or ethyl ester.[7][12] However, for the tert-butyl ester, this is not recommended due to the low reactivity of tert-butanol under these conditions. The two-step approach with isolation of the intermediate acid is more reliable for this specific target molecule.

Section 3: Optimized Experimental Protocols

Protocol 1: Hell-Volhard-Zelinsky Synthesis of 2-Bromobutanoic Acid
  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer. Protect the system from atmospheric moisture with a drying tube.

  • Reagents: To the flask, add butanoic acid (1.0 eq) and a catalytic amount of red phosphorus (0.1 eq) or PBr₃ (0.1 eq).

  • Reaction Initiation: Gently heat the mixture to 80-90 °C.

  • Bromine Addition: Add bromine (1.1 eq) dropwise from the addition funnel over 1-2 hours. The red color of bromine should dissipate as it is consumed. Maintain the temperature throughout the addition.

  • Reaction Completion: After the addition is complete, continue heating and stirring the mixture for an additional 4-6 hours, or until the evolution of HBr gas ceases.

  • Workup: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice to hydrolyze the 2-bromobutanoyl bromide.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Washing: Combine the organic extracts and wash sequentially with a saturated aqueous solution of sodium bisulfite (to remove excess Br₂), and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 2-bromobutanoic acid, which can be purified by vacuum distillation.

Protocol 2: Steglich Esterification for this compound
  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromobutanoic acid (1.0 eq), tert-butanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • DCC Addition: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes. A white precipitate (DCU) will begin to form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the mixture again to 0 °C to maximize the precipitation of DCU.

    • Filter off the precipitated DCU and wash the solid with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Parameter HVZ Reaction Steglich Esterification
Key Reagents Butanoic acid, Br₂, PBr₃ (cat.)2-Bromobutanoic acid, t-BuOH, DCC, DMAP (cat.)
Solvent Neat (no solvent) or CCl₄Anhydrous Dichloromethane (DCM)
Temperature 80-120 °C0 °C to Room Temperature
Key Byproduct HBrDicyclohexylurea (DCU)
Yield (Typical) 75-90%80-95%

Section 4: Visualizing the Workflow & Troubleshooting

Workflow for Synthesis

The overall process can be visualized as a two-stage sequence with distinct purification steps.

SynthesisWorkflow cluster_0 Stage 1: Bromination (HVZ) cluster_1 Stage 2: Esterification ButanoicAcid Butanoic Acid HVZ HVZ Reaction (Br₂, PBr₃) ButanoicAcid->HVZ CrudeAcid Crude 2-Bromobutanoic Acid HVZ->CrudeAcid Distillation Vacuum Distillation CrudeAcid->Distillation PureAcid Pure 2-Bromobutanoic Acid Distillation->PureAcid Steglich Steglich Esterification (t-BuOH, DCC, DMAP) PureAcid->Steglich Intermediate Filtration DCU Filtration Steglich->Filtration CrudeEster Crude tert-Butyl 2-bromobutanoate Chromatography Column Chromatography CrudeEster->Chromatography Filtration->CrudeEster FinalProduct Pure Final Product Chromatography->FinalProduct caption Overall Synthesis and Purification Workflow. TroubleshootingTree Start Low Overall Yield CheckStage Which stage has low yield? Start->CheckStage HVZ_Issue HVZ Troubleshooting CheckStage->HVZ_Issue HVZ Stage Ester_Issue Esterification Troubleshooting CheckStage->Ester_Issue Esterification Stage HVZ_Check_Reagents Reagents Anhydrous? HVZ_Issue->HVZ_Check_Reagents Ester_Check_Reagents Reagents Anhydrous? Ester_Issue->Ester_Check_Reagents HVZ_Dry Dry Glassware & Reagents HVZ_Check_Reagents->HVZ_Dry No HVZ_Check_Temp Temp > 80°C? HVZ_Check_Reagents->HVZ_Check_Temp Yes HVZ_Increase_Temp Increase Temperature HVZ_Check_Temp->HVZ_Increase_Temp No HVZ_Check_Catalyst Sufficient PBr₃? HVZ_Check_Temp->HVZ_Check_Catalyst Yes HVZ_Add_Catalyst Add More Catalyst HVZ_Check_Catalyst->HVZ_Add_Catalyst No Ester_Dry Use Anhydrous Solvent/Reagents Ester_Check_Reagents->Ester_Dry No Ester_Check_DMAP DMAP Used? Ester_Check_Reagents->Ester_Check_DMAP Yes Ester_Add_DMAP Add Catalytic DMAP Ester_Check_DMAP->Ester_Add_DMAP No Ester_Check_DCU Product lost during DCU removal? Ester_Check_DMAP->Ester_Check_DCU Yes Ester_Rinse_Filter Rinse DCU with cold solvent Ester_Check_DCU->Ester_Rinse_Filter Yes caption Decision Tree for Troubleshooting Low Yield.

Caption: Decision Tree for Troubleshooting Low Yield.

References

  • Benchchem.An In-depth Technical Guide to the Hell-Volhard-Zelinsky Synthesis of 2-Bromobutanoic Acid and Its Subsequent Esterification.
  • Benchchem.this compound | 24457-21-4.
  • Alfa Chemistry.Hell-Volhard-Zelinsky Reaction.
  • Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405-6413.
  • OrgoSolver.Carboxylic Acid Reactions: Hell–Volhard–Zelinsky α‑Halogenation.
  • Organic Chemistry Portal.Hell-Volhard-Zelinsky Reaction.
  • Master Organic Chemistry.The Hell–Volhard–Zelinsky Reaction.
  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids.
  • OpenStax. (2023). 22.4 Alpha Bromination of Carboxylic Acids. Organic Chemistry.
  • Chemistry LibreTexts. (2024). 22.4: Alpha Bromination of Carboxylic Acids.
  • Organic Chemistry Portal.Steglich Esterification.
  • Wikipedia.Steglich esterification.
  • ResearchGate. (2012). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite.
  • ResearchGate. (2014). Reaction Kinetics of Tert-Butanol Esterification.

Sources

Technical Support Center: Purification of Crude tert-Butyl 2-bromobutanoate by Distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude tert-Butyl 2-bromobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the nuances of purifying this thermally sensitive α-bromoester. Here, we move beyond simple step-by-step protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Introduction: The Challenge of Purifying this compound

This compound is a valuable reagent in organic synthesis, combining the steric protection of a tert-butyl group with the reactive handle of an α-bromoester.[1] However, its purification is not trivial. The compound is susceptible to thermal decomposition, and the crude product often contains a mixture of impurities with close boiling points.

The primary challenge lies in the inherent instability of the tert-butyl ester functionality, which can undergo elimination reactions at elevated temperatures to form isobutylene and 2-bromobutanoic acid. Furthermore, as with many α-bromoesters, prolonged heating can lead to discoloration and the formation of various degradation byproducts. Therefore, vacuum distillation is the required method for purification , as it allows for distillation at significantly lower temperatures, preserving the integrity of the molecule.[2][3][4]

This guide provides a comprehensive troubleshooting section and a list of frequently asked questions to navigate the common pitfalls associated with the distillation of this compound.

Troubleshooting Guide

This section addresses specific issues you may encounter during the vacuum distillation of crude this compound.

Problem 1: Product is Decomposing in the Distillation Flask (Charring, Discoloration)

Probable Cause: The distillation pot temperature is too high, or the residence time at high temperature is too long. tert-Butyl esters are known to be thermally labile and can decompose via elimination of isobutylene, particularly in the presence of acidic impurities.[5][6]

Solution:

  • Increase the Vacuum: The most effective way to lower the distillation temperature is to decrease the pressure of the system. Aim for a vacuum level below 10 mmHg. A high-quality vacuum pump is essential.

  • Use a Kugelrohr or Short-Path Distillation Apparatus: For small-scale purifications, these types of apparatus minimize the distance the vapor has to travel, which allows for distillation at lower temperatures and reduces the residence time of the compound at elevated temperatures.

  • Pre-treat the Crude Material: If acidic impurities (e.g., residual 2-bromobutanoic acid or catalyst) are present, they can catalyze decomposition. Before distillation, wash the crude product with a mild base like a saturated sodium bicarbonate solution, followed by a water wash and drying over an anhydrous salt like magnesium sulfate.

  • Control the Heating: Use a heating mantle with a stirrer and a temperature controller to ensure even and controlled heating of the distillation flask. Avoid aggressive heating.

Problem 2: Distillation is Very Slow or Stalled

Probable Cause: This issue can arise from an inadequate vacuum, a poorly insulated distillation column, or an incorrect setup.

Solution:

  • Check for Leaks in the System: Ensure all glass joints are properly sealed. Use high-vacuum grease sparingly but effectively. Check all tubing and connections to the vacuum pump.

  • Verify Pump Performance: Ensure your vacuum pump is in good working order and the pump oil is clean. A cold trap between the distillation setup and the pump is crucial to protect the pump from corrosive vapors.

  • Insulate the Distillation Column: Wrap the distillation column and head with glass wool or aluminum foil to minimize heat loss to the surroundings. This helps maintain the vapor temperature required for the compound to reach the condenser.

  • Ensure Adequate Heating: While avoiding overheating, ensure the pot temperature is sufficiently above the boiling point of the product at the given pressure. A temperature differential of 20-30 °C between the pot and the vapor is a good starting point.

Problem 3: Poor Separation of Product from Impurities

Probable Cause: The boiling points of the product and impurities are too close for a simple distillation to be effective. Common impurities include unreacted starting materials (e.g., tert-butanol) and other isomeric byproducts.

Solution:

  • Use a Fractionating Column: A short Vigreux or packed column (e.g., with Raschig rings) can significantly improve separation efficiency by providing multiple theoretical plates.

  • Optimize the Distillation Rate: A slower distillation rate generally leads to better separation. Aim for a drop rate of approximately 1 drop per second from the condenser.

  • Collect Fractions: Do not collect the entire distillate in a single receiver. Collect several smaller fractions and analyze each by a suitable method (e.g., GC, NMR) to identify the purest fractions to be combined.

Problem 4: "Bumping" or Uncontrolled Boiling

Probable Cause: The liquid in the distillation flask is being superheated and then boiling in a sudden, violent burst. This is common in vacuum distillation.

Solution:

  • Use a Magnetic Stirrer: Continuous stirring of the liquid in the distillation flask is the most effective way to prevent bumping.

  • Add Boiling Chips: If stirring is not possible, use fresh, porous boiling chips. Note that boiling chips can lose their effectiveness once the vacuum is broken and reapplied.

  • Use an Ebulliator: For larger scale distillations, a fine capillary tube that introduces a slow stream of an inert gas (like nitrogen or argon) into the bottom of the flask can ensure smooth boiling.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

Vacuum Pressure (mmHg)Estimated Boiling Point (°C)
1~40 - 50
5~60 - 70
10~75 - 85
20~90 - 100

Q2: What are the primary impurities I should expect in my crude product?

The impurities will depend on the synthetic route used. Common impurities include:

  • Unreacted 2-bromobutanoic acid: A high-boiling, acidic impurity that can catalyze decomposition.

  • Unreacted tert-butanol: A lower-boiling impurity.

  • Isobutylene and its polymers: Formed from the decomposition of the tert-butyl group, especially if acidic conditions and heat are involved.

  • Di-tert-butyl ether: A potential byproduct from the reaction of tert-butanol.

Q3: Can I purify this compound using column chromatography instead of distillation?

Column chromatography is a viable alternative for small-scale purification. However, for larger quantities, distillation is generally more efficient. If using chromatography, be aware that α-bromoesters can be somewhat unstable on silica gel. It is advisable to use a less acidic stationary phase if possible and to not let the compound sit on the column for an extended period.

Q4: How can I tell if my product has decomposed during distillation?

Signs of decomposition include:

  • A dark, tarry residue in the distillation flask.

  • The distillate having a yellow or brown tinge.

  • The presence of a sharp, acidic odor, which could indicate the formation of 2-bromobutanoic acid.

  • Analysis of the distillate (e.g., by NMR) showing the presence of olefinic protons from isobutylene or its polymers.

Q5: What safety precautions should I take?

  • Work in a well-ventilated fume hood. α-Bromoesters are lachrymators and can be irritating to the respiratory system and skin.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Vacuum distillation poses an implosion risk. Use glassware that is free of cracks and scratches. It is good practice to use a blast shield.

  • Be cautious when releasing the vacuum. Introduce air into the system slowly to avoid a sudden inrush of air that could disturb the apparatus or cause the product to splash.

Visualizing the Process

Experimental Workflow for Vacuum Distillation

G cluster_prep Preparation cluster_distill Vacuum Distillation cluster_analysis Analysis & Pooling start Crude Product wash Aqueous Wash (e.g., NaHCO3) start->wash dry Dry with Anhydrous Salt (e.g., MgSO4) wash->dry filter Filter dry->filter setup Assemble Distillation Apparatus filter->setup vacuum Apply Vacuum (<10 mmHg) setup->vacuum heat Gradual Heating with Stirring vacuum->heat collect Collect Fractions heat->collect analyze Analyze Fractions (GC, NMR) collect->analyze pool Combine Pure Fractions analyze->pool end Pure Product pool->end

Caption: Workflow for the purification of this compound.

Troubleshooting Logic Diagram

G cluster_decomp Decomposition cluster_slow Slow/Stalled cluster_sep Poor Separation start Distillation Issue? decomp_q Charring/Discoloration? start->decomp_q Yes slow_q Slow Distillation? start->slow_q No decomp_a1 Lower Vacuum decomp_q->decomp_a1 Yes decomp_q->slow_q No decomp_a2 Use Short-Path Setup decomp_a1->decomp_a2 decomp_a3 Pre-wash Crude decomp_a2->decomp_a3 slow_a1 Check for Leaks slow_q->slow_a1 Yes sep_q Impure Fractions? slow_q->sep_q No slow_a2 Insulate Column slow_a1->slow_a2 slow_a3 Increase Heat Gently slow_a2->slow_a3 sep_a1 Use Fractionating Column sep_q->sep_a1 Yes sep_a2 Slow Distillation Rate sep_a1->sep_a2 sep_a3 Collect Smaller Fractions sep_a2->sep_a3

Sources

Technical Support Center: tert-Butyl 2-bromobutanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with tert-butyl 2-bromobutanoate. This guide is designed to provide expert insights and practical troubleshooting advice for the common challenges and side reactions encountered when using this versatile synthetic intermediate. As an α-halo ester, this compound offers a unique combination of reactivity, but its dual functional nature—a secondary alkyl bromide and a sterically hindered ester—presents specific challenges that require careful experimental control.[1][2] This document provides in-depth, field-proven solutions to help you optimize your reactions, maximize yields, and ensure the purity of your target molecules.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems in reactions involving this compound. Each issue is presented in a question-and-answer format, detailing the underlying chemical principles and providing actionable solutions.

Q1: My reaction is producing a mixture of unsaturated compounds instead of my desired product. What's happening and how can I prevent it?

A1: Probable Cause: Dehydrobromination (E2 Elimination)

This is the most common side reaction for secondary alkyl halides like this compound, especially in the presence of a base.[3][4] The base abstracts a proton from a carbon adjacent (β-position) to the carbon bearing the bromine, leading to the formation of a double bond and elimination of HBr.[5][6]

Since this compound is unsymmetrical, two different constitutional isomers can be formed: tert-butyl but-1-enoate and tert-butyl but-2-enoate. The but-2-enoate is the more substituted and thermodynamically more stable alkene (Zaitsev's rule) and is often the major elimination product.[7][8]

Solutions to Minimize Elimination:

  • Choice of Base: The choice and strength of the base are critical. If elimination is desired, a strong, sterically hindered base is often used. If it is an unwanted side reaction, a weaker, non-hindered base or nucleophile may be preferable, though this could favor substitution. For reactions where you want to avoid elimination, using a non-basic nucleophile is ideal.

  • Steric Hindrance of the Base: When elimination is the goal, the ratio of but-1-ene to but-2-ene products can be controlled by the steric bulk of the base.

    • Less Hindered Bases (e.g., Sodium Ethoxide): These bases preferentially abstract the more sterically accessible proton from the internal carbon, favoring the formation of the more stable trans-but-2-enoate (Zaitsev product).[8][9]

    • Bulky Bases (e.g., Potassium tert-butoxide): A sterically demanding base like potassium tert-butoxide will have difficulty accessing the internal proton. It will therefore preferentially abstract a proton from the terminal methyl group, leading to a higher proportion of the less stable but-1-enoate (Hofmann product).[9][10]

  • Temperature Control: Elimination reactions are entropically favored and are therefore promoted by higher temperatures. Running your reaction at a lower temperature can significantly reduce the rate of elimination relative to other pathways like substitution.

Q2: I'm losing the tert-butyl ester protecting group during my reaction or workup. Why is this happening?

A2: Probable Cause: Acid-Catalyzed Hydrolysis

The tert-butyl ester is a common protecting group for carboxylic acids precisely because it is stable under neutral and basic conditions but is readily cleaved by acid.[11] If your reaction conditions are acidic, or if you use a strong aqueous acid during the workup (e.g., quenching with 1M HCl), you will likely hydrolyze the ester.

The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl carbocation. This carbocation is then typically deprotonated to form isobutylene gas, which bubbles out of the solution.[11][12] The other product is the deprotected 2-bromobutanoic acid.

Solutions to Prevent Ester Cleavage:

  • Maintain pH Control: Ensure your reaction medium remains neutral or basic. Avoid acidic solvents, reagents, or catalysts unless ester cleavage is the intended outcome.

  • Careful Workup Procedure: When quenching the reaction or during extraction, use neutral or mildly basic aqueous solutions. Saturated sodium bicarbonate (NaHCO₃) or a phosphate buffer solution (pH ~7-8) are excellent choices for neutralizing any residual acid without being strongly basic enough to promote other side reactions.

  • Anhydrous Conditions: The presence of water is necessary for hydrolysis. If compatible with your reaction, maintaining strictly anhydrous conditions will prevent this side reaction.[13]

Q3: My starting material was enantiomerically pure, but my final product is a racemic mixture. What caused this loss of stereochemistry?

A3: Probable Cause: Racemization via Enolate Formation

The proton on the carbon alpha to the ester carbonyl group (the same carbon that holds the bromine) is acidic. In the presence of a base, this proton can be abstracted to form a planar enolate intermediate.[14] Reprotonation of this achiral enolate can occur from either face with equal probability, leading to a racemic mixture of the starting material or product.[15][16]

This is a significant issue in reactions that require basic conditions and aim to preserve the stereocenter at the C2 position.

Solutions to Avoid Racemization:

  • Low Temperature: Deprotonation is an activated process. Conducting the reaction at very low temperatures (e.g., -78 °C) can slow the rate of proton exchange significantly.

  • Choice of Base and Stoichiometry: Use a non-nucleophilic, strong base if deprotonation is part of the desired mechanism (like in an alkylation reaction). Use of exactly one equivalent of base can help, as excess base will promote racemization of the product. If the base is merely a scavenger, a weaker, hindered base like a tertiary amine might be sufficient without causing significant deprotonation.

  • Minimize Reaction Time: The longer the substrate is exposed to basic conditions, the more opportunity there is for racemization. Monitor the reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed.

Frequently Asked Questions (FAQs)

Q: What is the best base to use if I want to perform an elimination reaction and avoid substitution side products? A: A strong, sterically hindered, non-nucleophilic base is ideal. Potassium tert-butoxide (KOt-Bu) is the classic choice for this purpose. Its bulkiness makes it a poor nucleophile, thus minimizing SN2 side reactions, while its strength makes it an effective base for E2 elimination.[10][17]

Q: How can I purify my desired product from the common butenoate elimination side products? A: The polarity difference between the saturated this compound and the unsaturated tert-butyl butenoate isomers is often sufficient for separation by silica gel column chromatography. The alkenes are less polar and will typically elute first in a non-polar solvent system (e.g., hexanes/ethyl acetate).

Q: What are the standard conditions for intentionally cleaving the tert-butyl ester? A: The most common method is treatment with a strong acid in a non-aqueous solvent. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature is highly effective and usually completes within a few hours.[11][12] Alternatively, bubbling anhydrous HCl gas through a solution of the ester in an inert solvent can also be used.[11]

Data Summary & Key Pathways

The table below summarizes the major side products, the conditions that favor their formation, and key analytical signatures to aid in their identification.

Side ProductNameFavored ByKey ¹H NMR Signals (Approx. δ, CDCl₃)
Elimination tert-Butyl but-2-enoateStrong base, high temperature~5.8-7.0 ppm (vinylic H), ~1.8 ppm (d, vinylic CH₃)
Elimination tert-Butyl but-1-enoateBulky strong base, high temp.~5.5-6.5 ppm (vinylic H's)
Hydrolysis 2-Bromobutanoic AcidAcidic conditions, waterBroad singlet >10 ppm (acid OH)
Substitution Varies with nucleophileStrong, non-hindered nucleophileAbsence of CH -Br signal (~4.2 ppm)
Racemization (R/S)-tert-Butyl 2-bromobutanoateBasic conditionsNo change in NMR/MS; loss of optical activity
Visualization of Competing Pathways

The following diagram illustrates the primary reaction pathways that compete when this compound is treated with a basic nucleophile (B⁻/Nu⁻).

competing_pathways cluster_0 Reaction Conditions cluster_1 Reaction Pathways & Products start This compound E2 E2 Elimination start->E2 β-H abstraction SN2 SN2 Substitution start->SN2 α-C attack Enolate Enolate Formation start->Enolate α-H abstraction Base Base (B⁻) Base->E2 Base->Enolate Nuc Nucleophile (Nu⁻) Nuc->SN2 Elim_Prod tert-Butyl butenoates E2->Elim_Prod Subst_Prod Substitution Product SN2->Subst_Prod Racem_Prod Racemic Mixture Enolate->Racem_Prod reprotonation

Caption: Competing reaction pathways for this compound.

Protocol: Base-Mediated Elimination (Hofmann Product Favored)

This protocol is optimized for the dehydrobromination of this compound to favor the formation of the less substituted alkene, tert-butyl but-1-enoate.

Materials:

  • This compound

  • Potassium tert-butoxide (KOt-Bu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Setup: Assemble a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

  • Reagents: Dissolve this compound (1.0 eq) in anhydrous THF. In a separate flask, prepare a solution of potassium tert-butoxide (1.2 eq) in anhydrous THF.

  • Reaction: Cool the substrate solution to 0 °C in an ice bath. Add the KOt-Bu solution dropwise over 30 minutes via a dropping funnel. Rationale: Slow addition and low temperature help control the exotherm and improve selectivity.

  • Monitoring: Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The product (alkene) will have a higher Rf than the starting material.

  • Quench: Once the starting material is consumed (typically 1-2 hours), carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product mixture.

  • Purification: Purify the crude oil via silica gel column chromatography to separate the alkene products from any unreacted starting material or substitution byproducts.

Troubleshooting Workflow

Use this decision tree to diagnose and solve issues during your experiment.

troubleshooting_workflow start Analyze Crude Product (NMR, LC-MS) q1 Major side product observed? start->q1 q2 Is it an alkene? q1->q2 Yes end Reaction Optimized q1->end No (High Purity) q3 Is the ester group missing? q2->q3 No sol1 Issue: Dehydrobromination - Lower reaction temperature - Re-evaluate base choice q2->sol1 Yes q4 Is stereochemistry lost? q3->q4 No sol3 Issue: Ester Hydrolysis - Use neutral/basic workup (NaHCO₃) - Ensure anhydrous conditions q3->sol3 Yes sol2 Issue: Substitution - Use a bulkier base (e.g., KOt-Bu) - Lower temperature q4->sol2 No (Other Issue) sol4 Issue: Racemization - Run at lower temp (-78 °C) - Reduce reaction time q4->sol4 Yes

Caption: A decision tree for troubleshooting common side reactions.

References

  • Vertex AI Search. (2024). A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies.
  • Fiveable. (n.d.). Dehydrobromination Definition. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). Reagent Guides: Acids. Retrieved from [Link]

  • De Vido, D. R., et al. (2002). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry, 21(9), 1815-1820. Available at: [Link]

  • University Experiment Guide. (n.d.). Dehydrohalogenation.
  • StackExchange. (2017). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? Retrieved from [Link]

  • ResearchGate. (2014). Hydrolysis of tert-butyl esters present in N-protected amino acids. Retrieved from [Link]

  • Maldonado-Ortega, U., et al. (2018). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. AmeliCA.
  • Google Patents. (1998). US5847202A - Racemization process for optically active carboxylic acids or salts or esters thereof.
  • FranklyChemistry. (2016). Simply Mechanisms 12b. Elimination reaction 2 (2-bromobutane & ethanolic KOH). YouTube. Retrieved from [Link]

  • Cativiela, C., et al. (2018). The Fascinating Chemistry of α‐Haloamides. Advanced Synthesis & Catalysis, 360(15), 2746-2798. Available at: [Link]

  • Google Patents. (1993). US5221765A - Racemization process for an optically active carboxylic acid or ester thereof.
  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters. Retrieved from [Link]

  • Pharm D Guru. (n.d.). Dehydrohalogenation of alkyl halides - 1,2 elimination, kinetics, E2 and E1. Retrieved from [Link]

  • Homework Helper. (2023). Elimination of HBr from 2 bromobutane affords a mixture of 1 butene and 2 butene. YouTube. Retrieved from [Link]

  • Clark, J. (2015). Elimination from unsymmetric halogenoalkanes. Chemguide. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehydrohalogenation. Retrieved from [Link]

  • Dr. B's Chemistry. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. Retrieved from [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). Can tert-butoxide do sn2?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Elimination by the E2 mechanism. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Why is tert-butoxide often used in elimination reactions when it is not necessary? Retrieved from [Link]

Sources

Preventing decomposition of tert-Butyl 2-bromobutanoate during storage.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for tert-Butyl 2-bromobutanoate (CAS 24457-21-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. As a sterically hindered α-bromo ester, this compound is susceptible to specific degradation pathways that can compromise experimental outcomes. This guide provides in-depth, field-proven insights into the causes of decomposition and actionable protocols for its prevention.

Core Concepts: Understanding Decomposition Pathways

The stability of this compound is primarily challenged by two chemical processes: hydrolysis and elimination reactions . The presence of both a labile tertiary butyl ester and a secondary alkyl bromide in the same molecule creates a unique susceptibility profile.

  • Hydrolysis: The ester linkage is prone to cleavage by water, a reaction that can be catalyzed by trace amounts of acid or base. A common initiator for this cascade is the formation of hydrobromic acid (HBr) from other decomposition routes, which then autocatalyzes the hydrolysis of the ester. This yields 2-bromobutanoic acid and tert-butanol.

  • Elimination (E1 & E2 Mechanisms): The carbon-bromine bond makes the molecule susceptible to elimination, forming various butenoate esters.[1]

    • E1 Pathway: This unimolecular elimination is favored in this molecule due to the stability of the potential secondary carbocation intermediate formed upon the loss of the bromide ion.[2][3] Conditions such as heat and protic solvents can facilitate this pathway.[4]

    • E2 Pathway: Bimolecular elimination can be initiated by basic residues or impurities, which abstract a proton from a carbon adjacent to the bromine-bearing carbon.[1][5]

These pathways are not mutually exclusive and often occur concurrently, leading to a complex mixture of impurities over time.

DecompositionPathways cluster_hydrolysis Hydrolysis cluster_elimination Elimination (E1/E2) A This compound H2O H₂O / H⁺ (autocatalysis) A->H2O Base Trace Base / Heat A->Base B 2-Bromobutanoic Acid C tert-Butanol H2O->B H2O->C D tert-Butyl but-2-enoate E HBr Base->D Base->E HandlingWorkflow A 1. Receive Compound B 2. Place in Desiccator (Do not open) A->B C 3. Equilibrate to Room Temp (Minimum 30 mins) B->C D 4. Move to Fume Hood C->D E 5. Open Vial D->E F 6. Purge Headspace with Dry Argon/N₂ E->F G 7. Tightly Reseal Cap F->G H 8. Place in Secondary Container (e.g., small beaker) G->H I 9. Store at -20°C in a Desiccator H->I

Sources

Technical Support Center: Troubleshooting Sluggish tert-Butyl 2-bromobutanoate Alkylations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with tert-Butyl 2-bromobutanoate alkylations. This resource is designed to provide in-depth, field-proven insights to diagnose and resolve sluggish or low-yielding reactions. Our approach is rooted in a deep understanding of enolate chemistry and extensive laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting

Here, we address common issues encountered during the alkylation of this compound in a question-and-answer format. We delve into the causality behind these problems and offer practical, actionable solutions.

Q1: My alkylation reaction with this compound is extremely slow or appears to have stalled. What are the likely causes?

A sluggish or stalled alkylation reaction can be attributed to several factors, often related to inefficient enolate formation or a slow SN2 reaction. Here's a breakdown of the primary culprits:

  • Incomplete Enolate Formation: The first step in the alkylation is the deprotonation of your carbonyl compound to form a nucleophilic enolate.[1] If this step is not quantitative, the low concentration of the enolate will lead to a slow reaction.[1] This can be due to:

    • An insufficiently strong base: The pKa of the α-proton of your starting material must be significantly lower than the pKa of the conjugate acid of the base used. For esters, strong, non-nucleophilic bases like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) are typically required for complete enolization.[2][3]

    • Steric hindrance around the α-proton: If the α-proton is sterically encumbered, its removal by a bulky base can be slow.[4]

    • Presence of acidic impurities: Trace amounts of water or other protic impurities in your solvent or on your glassware can quench the strong base, leading to incomplete deprotonation.

  • Slow SN2 Reaction: The second step is the nucleophilic attack of the enolate on the this compound.[1] This is an SN2 reaction, and its rate is influenced by:

    • Steric hindrance: The bulky tert-butyl group on the ester can sterically hinder the approach of the nucleophilic enolate.[5][6] Similarly, a sterically demanding enolate will also slow down the reaction.

    • Poor leaving group ability: While bromide is a good leaving group, its departure can be slowed by electronic or steric factors.[2]

    • Low reaction temperature: While low temperatures are often used to control side reactions, they can also significantly decrease the rate of the desired alkylation.[2]

Q2: I'm using LDA as my base, but the reaction is still sluggish. What can I do to improve the rate?

Even with a strong base like LDA, several factors can impede the reaction. Here are some strategies to accelerate a sluggish LDA-mediated alkylation:

  • Optimize Reaction Temperature: While enolate formation is typically carried out at low temperatures (e.g., -78 °C) to ensure kinetic control, the subsequent alkylation step may require a higher temperature to proceed at a reasonable rate.[4] After the addition of this compound at low temperature, consider slowly warming the reaction to 0 °C or even room temperature. Monitor the reaction progress carefully by TLC or LC-MS to avoid decomposition.

  • Consider an Alternative Strong Base: While LDA is a workhorse, other strong, non-nucleophilic bases can offer different reactivity profiles. Consider switching to:

    • Sodium Hexamethyldisilazide (NaHMDS) or Potassium Hexamethyldisilazide (KHMDS): These bases are also very strong and can be more soluble in common organic solvents, potentially leading to faster and more efficient deprotonation.[2]

    • Lithium Tetramethylpiperidide (LiTMP): This is another sterically hindered, strong base that can be effective.[2]

  • Additives to Enhance Reactivity:

    • Hexamethylphosphoramide (HMPA) or N,N'-Dimethylpropyleneurea (DMPU): These polar, aprotic additives can break up enolate aggregates, leading to a more reactive, "naked" enolate. This can significantly accelerate the alkylation step. Caution: HMPA is a known carcinogen and should be handled with extreme care.

    • Sodium or Potassium Iodide: In cases where the alkylating agent is a bromide or chloride, adding a catalytic amount of NaI or KI can facilitate an in-situ Finkelstein reaction, converting the alkyl bromide to the more reactive alkyl iodide, which can accelerate the SN2 reaction.

Q3: I'm observing the formation of byproducts. What are the most common side reactions and how can I minimize them?

Side reactions are a common cause of low yields in alkylation reactions. Here are the most likely culprits and how to address them:

  • E2 Elimination: The enolate is a strong base and can induce elimination of HBr from the this compound, especially if the enolate is sterically hindered or if the reaction temperature is too high.[2] This is a common issue with secondary alkyl halides.[7]

    • Mitigation:

      • Maintain a low reaction temperature during the addition of the alkylating agent.

      • Use a less sterically hindered enolate if possible.

  • O-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom.[2] While C-alkylation is generally favored, O-alkylation can become significant under certain conditions, leading to the formation of a ketene acetal.

    • Mitigation:

      • Use a less polar solvent like THF or diethyl ether.

      • The lithium counterion from LDA generally favors C-alkylation.

  • Hydrolysis of the tert-Butyl Ester: The tert-butyl ester is sensitive to acidic conditions and can also be cleaved under harsh basic conditions, especially with prolonged reaction times or elevated temperatures.[8][9]

    • Mitigation:

      • Ensure all reagents and solvents are anhydrous.

      • During the workup, use a mild quenching agent like a saturated aqueous solution of ammonium chloride instead of a strong acid. Perform extractions quickly and at low temperatures.[8]

  • Self-Condensation of the Starting Carbonyl: If enolate formation is not complete, the remaining starting carbonyl compound can be attacked by the enolate, leading to aldol-type condensation products.[1]

    • Mitigation:

      • Use a full equivalent of a strong base like LDA to ensure complete conversion to the enolate.[10]

Troubleshooting Decision Tree

The following diagram illustrates a logical workflow for troubleshooting sluggish this compound alkylations.

Troubleshooting_Workflow start Sluggish Alkylation Observed check_enolate Q: Is enolate formation complete? start->check_enolate incomplete_enolate A: Incomplete Enolate Formation - Use stronger/alternative base (NaHMDS, KHMDS) - Ensure anhydrous conditions - Check pKa of starting material check_enolate->incomplete_enolate No complete_enolate Enolate formation is likely complete check_enolate->complete_enolate Yes solution Optimized Reaction Conditions incomplete_enolate->solution check_sn2 Q: Is the SN2 reaction slow? complete_enolate->check_sn2 slow_sn2 A: Slow SN2 Reaction - Increase reaction temperature after addition - Add HMPA/DMPU to break aggregates - Add catalytic NaI/KI check_sn2->slow_sn2 Yes side_reactions Q: Are side reactions occurring? check_sn2->side_reactions No slow_sn2->solution elimination E2 Elimination - Lower reaction temperature side_reactions->elimination hydrolysis Ester Hydrolysis - Anhydrous conditions - Mild workup (aq. NH4Cl) side_reactions->hydrolysis o_alkylation O-Alkylation - Use less polar solvent (THF) - Lithium counterion favors C-alkylation side_reactions->o_alkylation self_condensation Self-Condensation - Ensure 1 equivalent of strong base side_reactions->self_condensation elimination->solution hydrolysis->solution o_alkylation->solution self_condensation->solution

Caption: Troubleshooting workflow for sluggish alkylations.

Quantitative Data Summary

The choice of base is critical for successful enolate formation. The following table provides a comparison of commonly used strong bases.

BasepKa of Conjugate AcidKey Characteristics
Lithium Diisopropylamide (LDA)~36Highly sterically hindered, favors kinetic enolates, widely used.[4]
Sodium Hexamethyldisilazide (NaHMDS)~26Sterically demanding, good for kinetic control, less basic than LDA.[2]
Potassium Hexamethyldisilazide (KHMDS)~26More reactive than LiHMDS and NaHMDS due to the larger potassium cation.
Lithium Tetramethylpiperidide (LiTMP)~37Very sterically hindered, useful for highly congested substrates.[2]

Experimental Protocols

Standard Protocol for Alkylation of a Ketone with this compound

This protocol provides a general guideline. Reaction conditions may require optimization for specific substrates.

Materials:

  • Starting ketone

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

  • This compound

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and workup reagents

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add the starting ketone (1.0 eq) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Slowly add the LDA solution (1.05 eq) dropwise to the stirred solution of the ketone at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Alkylation: Add this compound (1.1 eq) dropwise to the reaction mixture at -78 °C. Stir the reaction at this temperature for 30 minutes, then slowly allow it to warm to room temperature and stir overnight.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired α-alkylated product.

Protocol for Monitoring Reaction Progress by TLC

Materials:

  • TLC plates (e.g., silica gel 60 F254)

  • Developing chamber

  • Eluent (e.g., a mixture of hexanes and ethyl acetate, to be optimized)

  • Visualization agent (e.g., UV light, potassium permanganate stain)

  • Capillary tubes

Procedure:

  • Sample Preparation: At various time points during the reaction, carefully withdraw a small aliquot of the reaction mixture using a capillary tube. Quench the aliquot in a small vial containing a few drops of saturated aqueous ammonium chloride and a small amount of ethyl acetate.

  • Spotting: Spot the organic layer of the quenched aliquot onto a TLC plate alongside spots of the starting ketone and this compound for reference.

  • Development: Place the TLC plate in a developing chamber containing the chosen eluent. Allow the solvent front to travel up the plate.

  • Visualization: Remove the plate from the chamber, mark the solvent front, and allow the solvent to evaporate. Visualize the spots under UV light and/or by staining with a suitable agent.

  • Analysis: The disappearance of the starting ketone spot and the appearance of a new, typically less polar, product spot will indicate the progress of the reaction.

Reaction Mechanism Diagram

The following diagram illustrates the general mechanism for the alkylation of an enolate with this compound.

Alkylation_Mechanism start Starting Ketone enolate Enolate Formation (with LDA) start->enolate enolate_intermediate Enolate Intermediate enolate->enolate_intermediate alkylation SN2 Attack on This compound enolate_intermediate->alkylation product Alkylated Product alkylation->product

Caption: General mechanism of enolate alkylation.

References

  • Fiveable. (n.d.). Alkylation of enolates. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved from [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Organic Chemistry Tutor. (n.d.). Alkylation of Enolates. Retrieved from [Link]

  • Reich, H. J. (n.d.). Carbonyl Chemistry: Overview of Enolate Alkylations. University of Wisconsin. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 14). 22.8: Alkylation of Enolate Ions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 15). 5.5: Alkylation of Enolate Ions. Retrieved from [Link]

  • Lumen Learning. (n.d.). 9.7. Enolate alkylation. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • Reddit. (2021, March 17). Difficulties with N-Alkylations using alkyl bromides. r/Chempros. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 19). Kinetic Versus Thermodynamic Enolates. Retrieved from [Link]

  • Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (R)-2-bromobutanoate. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch21: Which bases?. Retrieved from [Link]

  • ACS Publications. (2021, October 4). Stereoselective Alkylation of Chiral Titanium(IV) Enolates with tert-Butyl Peresters. Retrieved from [Link]

  • ChemRxiv. (2024, January 16). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]

  • ResearchGate. (2024, June 10). tert‐Butyl as a Functional Group: Non‐Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. Retrieved from [Link]

  • University of Oxford. (n.d.). III Enolate Chemistry. Retrieved from [Link]

  • ACS Publications. (2026, January 9). Unified Synthesis Platform for 1,2,3-Trisubstituted Cyclopentadienyl Ligands Decouples Sterics from Electronics. Retrieved from [Link]

  • Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Alpha Alkylation. Retrieved from [Link]

  • Google Patents. (n.d.). CN105601510A - Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin.
  • Google Patents. (n.d.). WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates.
  • Reddit. (2021, December 21). Enolate alkylation problem. r/Chempros. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Temperature for tert-Butyl 2-bromobutanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-Butyl 2-bromobutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions, with a specific focus on the critical parameter of reaction temperature. Here, you will find troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, with a focus on how reaction temperature can be the root cause and the key to the solution.

Issue 1: Low Yield of this compound

Question: We are experiencing significantly lower than expected yields of this compound. What are the likely temperature-related causes, and how can we mitigate them?

Answer:

Low yields in this synthesis can often be traced back to suboptimal reaction temperatures. The formation of this compound is typically achieved through one of two main routes: the Hell-Volhard-Zelinsky (HVZ) reaction followed by esterification, or direct esterification of 2-bromobutanoic acid. Both pathways are sensitive to temperature.

Probable Causes & Solutions:

  • Incomplete Reaction (Temperature Too Low):

    • Causality: The HVZ reaction, which brominates butanoic acid at the alpha position, requires a significant activation energy.[1][2][3][4][5] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion of the starting material. Similarly, in the direct esterification of 2-bromobutanoic acid with a tert-butyl source, insufficient temperature can result in a slow reaction and low conversion.

    • Solution: For the HVZ reaction, temperatures are often elevated, sometimes to reflux.[1] For the subsequent esterification or direct esterification, a moderate temperature increase can enhance the reaction rate. For instance, in related syntheses of tert-butyl bromoalkanoates, temperatures around 40-45°C have been shown to be effective when using a cation exchange resin as a catalyst.[6][7] It is crucial to monitor the reaction progress by techniques like TLC or GC to determine the optimal temperature for your specific conditions without promoting side reactions.

  • Side Reactions (Temperature Too High):

    • Causality: Excessive heat can lead to several undesirable side reactions. The tert-butyl ester is susceptible to thermal decomposition, particularly under acidic conditions, which can lead to the formation of isobutylene and 2-bromobutanoic acid.[6][8][9] Furthermore, at very high temperatures during the HVZ reaction, elimination of hydrogen bromide can occur, leading to the formation of unsaturated carboxylic acids.[3][4]

    • Solution: Careful temperature control is paramount. Employ a reliable heating mantle with a temperature controller and a thermometer immersed in the reaction mixture. For the esterification step, it is advisable to start at a moderate temperature (e.g., room temperature to 40°C) and gradually increase it while monitoring the reaction. For the HVZ reaction, while high temperatures are necessary, it's important to find the balance that promotes the desired reaction without significant decomposition.

Issue 2: Formation of Impurities and Byproducts

Question: Our final product is contaminated with significant impurities. How can we adjust the reaction temperature to minimize their formation?

Answer:

The presence of impurities is a common challenge, and temperature plays a crucial role in controlling the reaction's selectivity.

Probable Causes & Solutions:

  • Over-bromination (During HVZ):

    • Causality: While the HVZ reaction is generally selective for the alpha position, excessively high temperatures and prolonged reaction times can potentially lead to di-bromination or other side reactions.

    • Solution: Maintain the reaction temperature at the lowest point necessary for a reasonable reaction rate. Careful monitoring of the reaction progress is essential to stop the reaction once the desired mono-brominated product is formed.

  • Polymerization of Isobutylene (During Esterification):

    • Causality: If isobutene is used as the tert-butyl source for esterification, higher temperatures can promote its polymerization, especially in the presence of an acid catalyst.[6] This leads to a loss of the tert-butylating agent and contamination of the product.

    • Solution: The reaction temperature should be kept as low as possible while still achieving a reasonable reaction rate. The use of a milder, recyclable catalyst like a cation exchange resin can also help to mitigate this issue.[6][10] Some protocols suggest temperatures in the range of 20-80°C, with a preferred range of 40-45°C.[7]

  • Decomposition of the Product:

    • Causality: As mentioned, tert-butyl esters can be thermally labile.[8][9][11] High temperatures during the reaction or workup can lead to decomposition.

    • Solution: Maintain a controlled temperature throughout the synthesis and purification steps. For example, during distillation, use vacuum distillation to lower the boiling point and minimize thermal stress on the product.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of reaction temperature for the synthesis of this compound.

Q1: What is the optimal temperature range for the Hell-Volhard-Zelinsky reaction when preparing the 2-bromobutanoic acid precursor?

A1: The Hell-Volhard-Zelinsky reaction typically requires harsh conditions, including high temperatures.[1][3][4] While a specific optimal temperature can vary based on the scale and specific reagents used, a common approach involves heating the reaction mixture to reflux.[1] It is important to note that extremely high temperatures can lead to the elimination of HBr, forming unsaturated byproducts.[3][4] Therefore, it is recommended to start at a moderate reflux and monitor the reaction's progress to find the sweet spot that provides a good conversion rate without significant side product formation.

Q2: What is the recommended temperature for the esterification of 2-bromobutanoic acid with a tert-butyl source?

A2: The optimal temperature for the esterification step depends on the chosen method.

  • Using Isobutylene and an Acid Catalyst: When using isobutylene and a catalyst like a cation exchange resin, a temperature range of 40-45°C is often preferred.[7][12] This provides a good balance between reaction rate and minimizing the polymerization of isobutylene.[6]

  • Using tert-Butanol and an Acid Catalyst: Direct esterification with tert-butanol often requires slightly different conditions. While specific data for this compound is limited, related syntheses suggest that careful temperature control is necessary to prevent dehydration of the alcohol and other side reactions.

  • Quenching the HVZ reaction with an alcohol: Instead of hydrolyzing the α-bromo acyl bromide with water, the reaction can be quenched with an alcohol to directly form the α-bromo ester.[2]

Q3: How does reaction temperature affect the choice of catalyst for the esterification step?

A3: The reaction temperature and the choice of catalyst are interconnected.

  • Strong Acid Catalysts (e.g., Sulfuric Acid): These are effective but can also promote side reactions like the polymerization of isobutylene and decomposition of the tert-butyl ester, especially at higher temperatures.[6]

  • Solid Acid Catalysts (e.g., Cation Exchange Resins): These are often preferred as they are milder, recyclable, and can lead to higher product purity by minimizing side reactions.[6][10] They are effective at moderate temperatures, typically in the 40-45°C range for similar syntheses.[7][12]

Q4: Are there any visual cues related to temperature that I should watch for during the reaction?

A4: While instrumental analysis is the most reliable way to monitor the reaction, some visual cues can be helpful:

  • Color Change: The reaction mixture in the HVZ reaction will have a characteristic reddish-brown color due to the presence of bromine. A significant fading of this color could indicate that the bromine has been consumed.

  • Off-gassing: Vigorous off-gassing, especially at higher temperatures during esterification with isobutylene, could indicate the formation of gaseous byproducts or decomposition.

  • Phase Separation: In some cases, the formation of a separate, viscous layer could indicate the polymerization of isobutylene.

Q5: How should the temperature be controlled during the workup and purification of this compound?

A5: Temperature control remains crucial during the purification process.

  • Quenching: When quenching the reaction, especially if it was performed at a high temperature, it's often advisable to cool the reaction mixture first to prevent any uncontrolled exotherms.

  • Extraction: Extractions are typically performed at room temperature.

  • Distillation: Due to the thermal sensitivity of the tert-butyl ester, vacuum distillation is the recommended method for purification. This allows the product to be distilled at a lower temperature, minimizing the risk of decomposition.

Experimental Protocols & Data

Table 1: Representative Reaction Conditions for Synthesis of Related tert-Butyl Bromoalkanoates
ProductStarting AcidReagentsCatalystSolventConditionsYieldPurity
tert-Butyl 2-bromo-2-methylpropanoate2-Bromo-2-methylpropanoic acidIsobutene, tert-butanol, p-hydroxyanisoleCation exchange resinDichloromethane41°C, 5h, Reflux-99%
tert-Butyl 2-bromo isobutyrateα-bromo isobutyric acidIsobutene, tert-butanol, hydroquinoneCation exchange resinDichloromethane40°C, 4h, Reflux-98.2%
tert-Butyl bromoacetateBromoacetic acidtert-Butyl acetateStrong acid ion exchange resin-30-45°C, 2-6h>80%>99%

This table presents data for compounds structurally related to this compound to illustrate common optimization parameters.[6][10][13]

General Workflow for Temperature Optimization

G cluster_0 Phase 1: Initial Range Finding cluster_1 Phase 2: Optimization A Start with a moderate temperature (e.g., 30-40°C for esterification) B Monitor reaction progress (TLC, GC) A->B C Analyze for product formation and byproduct presence B->C F Identify optimal temperature with highest yield and purity B->F Reaction Complete D If reaction is slow, incrementally increase temperature (e.g., in 5°C steps) C->D Low Conversion E If byproducts are significant, decrease temperature C->E High Impurities D->B E->B

Caption: A stepwise workflow for optimizing reaction temperature.

Visualizing the Impact of Temperature

The following diagram illustrates the delicate balance of temperature in the synthesis of this compound.

G cluster_0 Temperature Effects on Reaction Outcome Low Temperature Low Temperature Slow Reaction Rate\nIncomplete Conversion\nLow Yield Slow Reaction Rate Incomplete Conversion Low Yield Low Temperature->Slow Reaction Rate\nIncomplete Conversion\nLow Yield Optimal Temperature Optimal Temperature High Yield\nHigh Purity\nEfficient Conversion High Yield High Purity Efficient Conversion Optimal Temperature->High Yield\nHigh Purity\nEfficient Conversion High Temperature High Temperature Side Reactions\n(Decomposition, Polymerization)\nProduct Degradation\nLow Purity Side Reactions (Decomposition, Polymerization) Product Degradation Low Purity High Temperature->Side Reactions\n(Decomposition, Polymerization)\nProduct Degradation\nLow Purity

Caption: The influence of temperature on reaction efficiency and purity.

References

  • NROChemistry. Hell-Volhard-Zelinsky Reaction. Available from: [Link]

  • Wikipedia. Hell–Volhard–Zelinsky halogenation. Available from: [Link]

  • BYJU'S. Hell Volhard Zelinsky Reaction Mechanism. Available from: [Link]

  • Organic Chemistry Portal. Hell-Volhard-Zelinsky Reaction. Available from: [Link]

  • Organic Syntheses. tert-butyl bromoacetate. Available from: [Link]

  • Google Patents. CN105601510A - Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin.
  • The Royal Society of Chemistry. Contents Generic Methods for Monomer Synthesis. Available from: [Link]

  • ResearchGate. A Mild and Selective Method for the Cleavage of tert-Butyl Esters. Available from: [Link]

  • ResearchGate. Reagent-Free Continuous Thermal tert-Butyl Ester Deprotection. Available from: [Link]

  • MDPI. Process Optimization and Thermal Hazard Study for the Preparation of TBPB by a Two–Step Reaction. Available from: [Link]

  • Journal of the American Chemical Society. The Kinetics of the Thermal Decomposition of Peresters. III. The Effect of p-Substituents on the Unimolecular Decomposition of t-Butyl Perbenzoates. Available from: [Link]

  • The Journal of Physical Chemistry. The Thermal Decomposition of Tertiary Butyl Acetate. Available from: [Link]

  • Organic Chemistry: A Tenth Edition. 22.4 Alpha Bromination of Carboxylic Acids. Available from: [Link]

  • Google Patents. CN102659588A - Synthesis method of tert-butyl bromoacetate.

Sources

Removal of unreacted 2-bromobutyric acid from product.

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Removal of Unreacted 2-Bromobutyric Acid from a Product Mixture

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist: This guide provides robust, field-tested methodologies for the efficient removal of unreacted 2-bromobutyric acid from your reaction mixtures. We will explore the chemical principles behind each purification strategy, offering not just protocols, but a framework for troubleshooting and adapting these methods to your specific product's characteristics.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent challenge encountered by researchers: the presence of residual acidic starting material in their final product.

Issue: My final product is contaminated with unreacted 2-bromobutyric acid.

Initial Assessment: First, confirm the presence of the acidic impurity. A crude ¹H NMR spectrum will often show a characteristic broad singlet for the carboxylic acid proton. A small-scale test wash with a basic solution can also confirm its presence if the impurity is removed. The primary reason for this contamination is the incomplete consumption of the starting material during the reaction.

The key to separating the acidic 2-bromobutyric acid from a likely neutral or less polar organic product lies in exploiting the acidic nature of its carboxylic acid functional group. With a pKa of approximately 2.94[1][2][3], it is readily deprotonated by a weak base to form a water-soluble carboxylate salt. This principle is the foundation of our primary purification strategy: Liquid-Liquid Extraction.

Solution 1: Selective Removal via Liquid-Liquid Extraction (Acid-Base Extraction)

This is the most direct and often the most effective method for removing acidic impurities from a product that is soluble in a water-immiscible organic solvent. The process involves washing the organic solution of your crude product with an aqueous basic solution.

Causality Explained: By washing with a base, the 2-bromobutyric acid (R-COOH) reacts to form its corresponding sodium salt, sodium 2-bromobutyrate (R-COO⁻Na⁺). This salt is ionic and therefore highly soluble in the aqueous layer, while your neutral organic product remains in the organic layer. This differential solubility allows for a clean physical separation.[4][5]

  • Dissolution: Dissolve your crude product mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane). Ensure the volume is sufficient for easy handling in a separatory funnel.

  • First Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Expert Insight: Sodium bicarbonate is a weak base, which is generally sufficient to deprotonate the 2-bromobutyric acid without causing unwanted side reactions (like hydrolysis) with sensitive functional groups on your desired product.[6]

  • Venting (Critical Step): Stopper the funnel, invert it, and immediately open the stopcock to vent the pressure. The reaction between the acid and bicarbonate generates carbon dioxide gas (CO₂), which can build up dangerous pressure.[6]

  • Extraction: Shake the funnel gently for 30-60 seconds, venting frequently. Allow the layers to separate completely.

  • Separation: Drain the lower aqueous layer.

    • Note: The relative densities of the solvents determine which layer is on the bottom. Dichloromethane (density ~1.33 g/mL) will be the bottom layer, while diethyl ether and ethyl acetate will be the top layer.[4]

  • Repeat: Perform a second wash with fresh sodium bicarbonate solution. If effervescence (bubbling) is still observed upon addition, it indicates that acidic impurity is still present. Continue washing until no more CO₂ is evolved.[6]

  • Brine Wash: Perform a final wash with a saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic layer and breaks up any emulsions.[7]

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Filter away the drying agent and remove the solvent under reduced pressure to yield your purified product.

G cluster_0 Separatory Funnel Operations cluster_1 Final Product Isolation A 1. Dissolve Crude Product in Organic Solvent B 2. Add Saturated NaHCO3 (aq) A->B C 3. Stopper, Invert & VENT B->C D 4. Shake Gently & Vent C->D E 5. Allow Layers to Separate D->E F 6. Drain Aqueous Layer (contains impurity salt) E->F G 7. Repeat Wash if Needed F->G H 8. Final Wash with Brine G->H I 9. Collect Organic Layer H->I J 10. Dry with Anhydrous MgSO4 I->J K 11. Filter J->K L 12. Evaporate Solvent K->L M Purified Product L->M

Caption: Workflow for removing acidic impurities via extraction.

Solution 2: Purification via Flash Column Chromatography

If your product is non-polar or moderately polar and the extraction method is insufficient, or if other impurities are present, flash column chromatography is the recommended next step.

Causality Explained: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[8] 2-Bromobutyric acid is a highly polar compound due to its carboxylic acid group. It will adsorb strongly to the polar silica gel stationary phase. A less polar product will travel through the column much faster with a non-polar or moderately polar mobile phase, allowing for separation.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).

    • Dissolve a small sample of your crude mixture.

    • Spot it on a silica TLC plate.

    • Develop the plate in various solvent systems (e.g., start with 20% ethyl acetate in hexanes).

    • Goal: Find a solvent system where your desired product has an Rf value of ~0.3-0.4, while the 2-bromobutyric acid remains at or very near the baseline (Rf ~ 0).[8] A small amount of acetic or formic acid (e.g., 0.5%) can be added to the eluent to improve the peak shape of the acidic impurity if it streaks, but in this case, the goal is to have it not move at all.

  • Column Packing: Pack a flash column with silica gel using your chosen eluent.

  • Sample Loading:

    • Liquid Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

    • Dry Loading (Recommended for this application): Dissolve your crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in better separation.[9]

  • Elution: Run the column using the mobile phase determined by your TLC analysis. Apply positive pressure to achieve a steady flow rate.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify which ones contain your pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

G Start Crude Product with 2-Bromobutyric Acid Impurity CheckProduct Is the product soluble in a water-immiscible organic solvent and stable to weak base? Start->CheckProduct Extraction Use Liquid-Liquid Extraction with aq. NaHCO3 CheckProduct->Extraction  Yes Chromatography Use Flash Column Chromatography CheckProduct->Chromatography No / Insufficient Purity   End Pure Product Extraction->End Chromatography->End

Caption: Decision tree for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use a stronger base like sodium hydroxide (NaOH) for the extraction? A: While NaOH would certainly deprotonate the 2-bromobutyric acid, it is a strong nucleophile and a strong base. If your desired product contains sensitive functional groups, such as esters or amides, NaOH could cause hydrolysis, leading to product degradation. Sodium bicarbonate is generally strong enough to remove the carboxylic acid without affecting most other functional groups.

Q2: My compound seems to be partially soluble in the aqueous wash. What should I do? A: This can happen if your product has some polar functional groups. After separating the initial organic layer, you can perform a "back-extraction." This involves taking the aqueous layers (which contain your impurity and possibly some product), acidifying them with a strong acid like HCl to re-protonate the 2-bromobutyric acid, and then extracting with a fresh portion of organic solvent. This second organic layer will contain any product that was lost to the aqueous phase and can be combined with your main organic layer.

Q3: During chromatography, the acidic spot is streaking badly on the TLC plate. How can I fix this? A: Streaking of acidic compounds on silica gel is common. Adding a very small amount of a volatile acid, like acetic acid (0.5-1%), to your mobile phase can often resolve this issue by ensuring the compound remains fully protonated. However, for the purpose of removing the acid, it is often preferable to have it streak or stick irreversibly to the top of the column while your product elutes cleanly.

Q4: Can I use distillation to remove 2-bromobutyric acid? A: It is possible only if there is a significant difference in boiling points between your product and 2-bromobutyric acid (boiling point ~99-103 °C at 10 mmHg)[1]. If your product has a much higher or lower boiling point and is thermally stable, fractional distillation could be a viable, solvent-free purification method.

Data Summary Table
Property2-Bromobutyric AcidNotes for Separation
Formula C₄H₇BrO₂[10][11]-
Molecular Weight 167.00 g/mol [10]-
Appearance Colorless to pale yellow liquid[10][12]-
Density ~1.567 g/mL at 25 °C[10]Denser than water. Will be the bottom layer in an extraction with less dense organic solvents.
Boiling Point 99-103 °C / 10 mmHg[1]Consider distillation if product boiling point is significantly different.
Melting Point -4 °C[10]Liquid at room temperature.
pKa ~2.94[1][2][3]Strongly acidic. Easily deprotonated by weak bases like NaHCO₃.
Solubility Soluble in water, ethanol, ether, acetone[12][13]Its salt form (carboxylate) is highly water-soluble, which is key for extraction.
References
  • Fengyi. (n.d.). Exploring 2-Bromobutyric Acid: Properties, Synthesis, and Applications. Retrieved from [Link]

  • ScienceDirect. (2018). Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute. Retrieved from [Link]

  • SpringerLink. (n.d.). Extraction and separation of carboxylic acids by liquid-liquid extraction and chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • National Laboratory of the Rockies. (n.d.). Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations. Retrieved from [Link]

  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]

  • SciELO. (n.d.). Recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system. Retrieved from [Link]

  • Lab-ex Kft. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds. Retrieved from [Link]

  • YouTube. (2014). Organic Practical Setup 5. Washing to remove acid impurities. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Bromobutyric acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Retrieved from [Link]

  • Ordoman. (n.d.). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ChemBK. (n.d.). (2S)-2-bromobutanoic acid. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Bromobutanoic acid. Retrieved from [Link]

  • ResearchGate. (2016). How to remove traces of acidic impurity or water?. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

  • ChemBK. (n.d.). Butanoic acid, 2-bromo-. Retrieved from [Link]

  • NIST. (n.d.). 2-Bromobutyric acid. Retrieved from [Link]

Sources

Minimizing elimination byproducts in reactions of tert-Butyl 2-bromobutanoate.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Navigating Reactions of Tert-Butyl 2-Bromobutanoate

Welcome to the technical support center for synthetic methodologies involving this compound. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions, with a core focus on minimizing the formation of undesired elimination byproducts. Here, we provide in-depth, field-proven insights and practical protocols to help you achieve your desired substitution products with high fidelity.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to elimination reactions?

A: The propensity of this compound to undergo elimination is due to a combination of structural factors:

  • Steric Hindrance: The bulky tert-butyl group significantly obstructs the backside attack required for an Sₙ2 (bimolecular nucleophilic substitution) reaction.[1][2] This steric shield makes it difficult for nucleophiles to access the electrophilic α-carbon (the carbon bonded to the bromine), thus slowing down the rate of Sₙ2 substitution.[3]

  • Substrate Class: The bromine atom is attached to a secondary carbon. Secondary alkyl halides are at a crossroads, capable of undergoing Sₙ1, Sₙ2, E1, and E2 reactions.[4][5] The significant steric hindrance from the ester's tert-butyl group pushes the equilibrium away from the Sₙ2 pathway, making the E2 (bimolecular elimination) pathway a more kinetically favorable alternative, especially in the presence of a strong base.[6]

Q2: What are the typical elimination byproducts I should expect?

A: The primary elimination byproducts are diastereomeric mixtures of tert-butyl but-2-enoate (the more substituted, thermodynamically favored Zaitsev product) and tert-butyl but-1-enoate (the less substituted, kinetically favored Hofmann product). The ratio of these products depends heavily on the steric bulk of the base used.[7]

Q3: What is the single most critical factor to control to minimize elimination?

A: Temperature. Higher temperatures universally favor elimination over substitution.[8][9] Elimination reactions result in an increase in the number of molecules in the system, leading to a positive change in entropy (ΔS).[10][11] According to the Gibbs free energy equation (ΔG = ΔH - TΔS), the TΔS term becomes more significant at higher temperatures, making elimination more spontaneous.[10] Therefore, running reactions at lower temperatures is a primary strategy to favor substitution.[4][12]

Q4: How does my choice of base or nucleophile affect the reaction outcome?

A: The nature of the base/nucleophile is crucial.

  • Strong, Bulky Bases: Sterically hindered bases like potassium tert-butoxide (tBuOK) are poor nucleophiles and will almost exclusively promote E2 elimination.[13][14]

  • Strong, Small Bases/Nucleophiles: Strong bases that are also good nucleophiles (e.g., hydroxide, ethoxide) will result in a competition between Sₙ2 and E2 pathways.[12][15] To favor substitution in these cases, other conditions like temperature and solvent must be carefully controlled.

  • Weak Bases, Good Nucleophiles: Species that are weakly basic but highly nucleophilic (e.g., Br⁻, I⁻, N₃⁻, CN⁻) are ideal for achieving substitution, as they are less likely to abstract a proton to initiate elimination.[15]

Troubleshooting Guide: Minimizing Elimination

This section provides actionable solutions to common problems encountered during reactions with this compound.

Issue 1: My substitution reaction with a good nucleophile (e.g., azide, cyanide) is yielding significant elimination byproducts.

This is a classic Sₙ2 vs. E2 competition scenario. The steric hindrance of the substrate is slowing down your desired Sₙ2 reaction, allowing the competing E2 pathway to become prominent.

Factor Problematic Condition Scientific Rationale Recommended Solution
Temperature Elevated temperature (e.g., > 50 °C)High heat provides the activation energy for the elimination pathway and makes it more entropically favorable.[8][10]Run the reaction at or below room temperature (0 °C to 25 °C). While this may slow the reaction rate, it will disproportionately disfavor the elimination pathway.[4]
Base/Nucleophile Concentration High concentrationHigher concentrations of the base/nucleophile increase the rate of the bimolecular E2 reaction.[12]Use a moderate concentration of the nucleophile (e.g., 1.1-1.5 equivalents). Avoid a large excess.
Solvent Polar Protic (e.g., Ethanol, Methanol)Protic solvents can solvate the nucleophile, reducing its nucleophilicity. They can also participate in and promote E1-type reactions by stabilizing the carbocation intermediate if one were to form.[16][17]Use a polar aprotic solvent like DMSO or DMF. These solvents do not solvate anions as effectively, leading to a "naked," more potent nucleophile that enhances the Sₙ2 rate.[17][18]

The following diagram illustrates the key variables you can control to favor the desired Sₙ2 substitution pathway over the competing E2 elimination pathway.

G cluster_conditions Controllable Factors Temp Low Temperature SN2 Sₙ2 Substitution (Desired Product) Temp->SN2 Favors Solvent Polar Aprotic (DMSO, DMF) Solvent->SN2 Favors Nucleophile Weak Base Good Nucleophile Nucleophile->SN2 Favors E2 E2 Elimination (Byproduct) Temp_High High Temperature Temp_High->E2 Favors Base_Strong Strong, Bulky Base Base_Strong->E2 Strongly Favors G cluster_bases Choice of Base start tert-Butyl 2-bromobutanoate alkoxide KOtBu / NaOEt (Strong, Nucleophilic/Bulky) start->alkoxide Reacts with amide LDA / KHMDS (Strong, Non-Nucleophilic) start->amide Reacts with elim E2 Elimination (Byproduct) alkoxide->elim Leads to enolate Desired Enolate (Intermediate) amide->enolate Leads to

Sources

Technical Support Center: Optimizing Reactions with tert-Butyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalytic reactions involving tert-Butyl 2-bromobutanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this versatile but sterically demanding substrate. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in mechanistic principles and supported by peer-reviewed literature. Our goal is to provide not just solutions, but a deeper understanding of the causal factors that govern reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Fundamental Reactivity & Side Reactions

Question 1: My reaction is yielding a mixture of substitution and elimination products. What factors control this selectivity and how can I favor one over the other?

Answer: This is a classic challenge stemming from the structure of this compound, which is a secondary alkyl halide. The reaction pathway is a competition between substitution (S(_N)1/S(_N)2) and elimination (E1/E2) mechanisms. The bulky tert-butyl ester group sterically hinders the electrophilic carbon, significantly disfavoring the S(_N)2 pathway which requires a backside attack.[1] This leaves a competition primarily between S(_N)1, E1, and E2 pathways.

Key Control Factors:

  • Base Strength & Steric Hindrance: This is the most critical factor.

    • Strong, Non-Bulky Bases (e.g., ethoxide, hydroxide): Can favor S(_N)2 to some extent, but E2 elimination will be a significant competitive pathway.

    • Strong, Bulky Bases (e.g., potassium tert-butoxide, KOtBu): These are poor nucleophiles due to their size and strongly favor E2 elimination.[2] They preferentially abstract the less sterically hindered proton, often leading to the Hofmann (less substituted) alkene product.[1][2]

    • Weak Bases/Nucleophiles (e.g., water, alcohols): In polar protic solvents, these conditions favor S(_N)1 and E1 pathways, which proceed through a common carbocation intermediate. This will almost always result in a product mixture.[1]

  • Solvent:

    • Polar Protic Solvents (e.g., ethanol, water): Stabilize the carbocation intermediate, promoting S(_N)1/E1 pathways.

    • Polar Aprotic Solvents (e.g., DMSO, DMF): Favor S(_N)2 and E2 reactions. The high basicity of reagents like KOtBu is enhanced in DMSO.[3]

  • Temperature: Higher temperatures generally favor elimination over substitution.[4]

Troubleshooting Strategy:

  • To Favor Substitution (S(_N)1): Use a weak, non-basic nucleophile in a polar protic solvent at a low temperature. Be aware that some E1 product is likely unavoidable.

  • To Favor Elimination (E2): Use a strong, sterically hindered base like potassium tert-butoxide in a polar aprotic solvent (e.g., THF, DMSO).[2][3]

G sub This compound (Secondary Halide) base Choice of Base & Conditions sub->base strong_bulky Strong, Bulky Base (e.g., KOtBu) base->strong_bulky High Steric Hindrance strong_nonbulky Strong, Non-Bulky Base (e.g., NaOEt) base->strong_nonbulky Low Steric Hindrance weak_nuc Weak Nucleophile (e.g., H2O, EtOH) base->weak_nuc Weak Basicity e2 E2 Pathway (Major Product) strong_bulky->e2 sn2_e2_mix SN2 / E2 Mixture strong_nonbulky->sn2_e2_mix sn1_e1_mix SN1 / E1 Mixture (via Carbocation) weak_nuc->sn1_e1_mix

Caption: Decision workflow for substitution vs. elimination.

Section 2: Palladium-Catalyzed Cross-Coupling Reactions

Question 2: I am experiencing low to no yield in my Suzuki/Heck/Negishi cross-coupling reaction. Is my catalyst system appropriate for this substrate?

Answer: Standard palladium catalysts often fail with sterically hindered secondary bromides like this compound. The critical step, oxidative addition of the C-Br bond to the Pd(0) center, is often slow and inefficient. Success hinges on using a catalyst system specifically designed to overcome this steric barrier.

The Solution: Bulky, Electron-Rich Ligands The key is to use palladium precatalysts paired with bulky, electron-rich phosphine ligands. These ligands promote the formation of a highly reactive, coordinatively unsaturated L-Pd(0) species that can readily undergo oxidative addition.

Recommended Ligand Classes:

  • Trialkylphosphines: Ligands like Tri-tert-butylphosphine (P(t-Bu)₃) are extremely effective. Their large cone angle and strong electron-donating ability accelerate both the oxidative addition and the final reductive elimination step.[5] Pd/P(t-Bu)₃ systems have been shown to be effective for a broad spectrum of cross-couplings, even at room temperature.[5][6]

  • Biaryl Phosphines (Buchwald Ligands): Ligands such as t-BuXPhos are superior for coupling challenging substrates.[7] Their unique structure provides the necessary steric bulk and electronic properties to create a highly active catalytic species, often succeeding where other ligands fail.[7]

Ligand FamilySpecific ExampleKey AdvantagesTypical Conditions
Trialkylphosphines P(t-Bu)₃Highly active, promotes RT couplings, versatile for Suzuki, Heck, and Negishi reactions.[5]Pd₂(dba)₃ or Pd(OAc)₂ as precatalyst; Strong, non-nucleophilic bases (Cs₂CO₃, K₃PO₄).[5][8]
Biaryl Phosphines t-BuXPhosExcellent for sterically demanding substrates and weak nucleophiles; high catalyst turnover.[7](allylPdCl)₂ or Pd₂(dba)₃ as precatalyst; CsHCO₃ or Cs₂CO₃ as base; Toluene or DME as solvent.[7]

Troubleshooting Steps:

  • Switch to a Bulky Ligand: If you are using less bulky ligands like PPh₃, switch to P(t-Bu)₃ or a biaryl phosphine ligand like t-BuXPhos.

  • Optimize Pd:Ligand Ratio: A 1:2 or 1:2.2 ratio of Pd to ligand is often optimal to ensure the formation of the active catalytic species.

  • Check Your Base: The base is not just a proton scavenger; it participates in the transmetalation step. For Suzuki couplings, bases like Cs₂CO₃, K₃PO₄, or CsHCO₃ are often more effective than weaker bases.[7]

  • Ensure Inert Atmosphere: The Pd(0) active catalyst is oxygen-sensitive. Ensure your reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen).

G pd0 L-Pd(0) pd2_complex R-Pd(II)-Br (L) pd0->pd2_complex Oxidative Addition pd2_coupled R-Pd(II)-Nu (L) pd2_complex->pd2_coupled Transmetalation pd2_coupled->pd0 Reductive Elimination product R-Nu sub R-Br nuc Nu-M

Caption: Simplified catalytic cycle for Pd-cross-coupling.

Section 3: Phase Transfer Catalysis (PTC) for Alkylation

Question 3: My alkylation reaction with an aqueous nucleophile is slow and inefficient, giving low conversion. How can I improve this?

Answer: This is a classic problem of phase incompatibility. Your organic-soluble substrate (this compound) cannot effectively interact with a nucleophile dissolved in an aqueous phase. The reaction is limited to the slow process of diffusion at the phase interface.

The Solution: Phase Transfer Catalysis (PTC) A phase transfer catalyst is a substance that "carries" a reactant from one phase into another where the reaction can occur.[9] For your application, a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB) or a phosphonium salt is ideal.[10][11]

How it Works: The lipophilic cation of the PTC (e.g., Tetrabutylammonium, NBu₄⁺) pairs with the anion of your nucleophile (e.g., CN⁻, OH⁻, RS⁻) in the aqueous phase. This new ion pair is soluble in the organic phase, allowing it to migrate across the phase boundary and react with the this compound.

Recommended Phase Transfer Catalysts:

CatalystAbbreviationUse Case / Notes
Tetrabutylammonium Bromide TBABA highly common, effective, and economical choice for many substitution reactions.[10][12]
Tricaprylmethylammonium chloride Aliquat 336Offers excellent solubility in organic solvents and can be very efficient.[11]
Tetraphenylphosphonium Bromide TPPBGenerally more thermally stable than ammonium salts, suitable for reactions requiring higher temperatures.[11][13]

Experimental Protocol: Phase Transfer-Catalyzed Substitution

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add your this compound and an appropriate organic solvent (e.g., Toluene, Dichloromethane).

  • Add Catalyst: Add the phase transfer catalyst (e.g., 1-5 mol% TBAB).[10]

  • Prepare Aqueous Phase: In a separate vessel, dissolve your nucleophilic salt (e.g., NaCN, K₂CO₃) in water.

  • Combine and React: Add the aqueous solution to the flask. Begin vigorous stirring (at least 500 RPM) to maximize the interfacial surface area.[11] Heat the reaction to the desired temperature (e.g., 50-70 °C).

  • Monitor: Follow the reaction progress via TLC or GC-MS.

  • Workup: After completion, separate the organic layer, wash with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to isolate the product.

Section 4: Copper-Catalyzed Reactions

Question 4: I am attempting a Chan-Lam N-arylation and observing poor conversion. What role does the ligand play in copper catalysis?

Answer: In copper-catalyzed reactions, ligands are crucial for stabilizing the copper center, modulating its redox properties, and facilitating the catalytic cycle.[14] For Chan-Lam type reactions, which involve the coupling of amines or other heteroatom nucleophiles, the ligand environment dictates the efficiency of the N-arylation.

Ligand Influence: While some copper-catalyzed reactions can proceed without a ligand, the addition of N-donor or P-donor ligands often significantly increases catalytic activity and broadens the substrate scope.[15][16] Ligands can prevent catalyst agglomeration and deactivation. For instance, in certain copper-catalyzed annulations, the use of tri-tert-butylphosphine tetrafluoroborate was found to be effective.[15]

Troubleshooting Strategy:

  • Ligand Screening: If your ligand-free system is inefficient, screen a panel of common N-donor (e.g., 1,10-phenanthroline, TMEDA) or P-donor (e.g., P(t-Bu)₃) ligands.

  • Copper Source: The choice of copper source (e.g., CuI, Cu(OAc)₂, Cu(OTf)₂) can impact reactivity. Cu(I) is often the active species, but Cu(II) sources can be reduced in situ.

  • Solvent and Base: The reaction is highly sensitive to the choice of solvent (e.g., DMF, Toluene) and base (e.g., K₂CO₃, Cs₂CO₃). Ensure anhydrous conditions, as water can interfere with the reaction.

References

  • tert-Butyl 2-bromobutano
  • The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands.
  • Efficient Palladium-Catalyzed Cross-Coupling of Highly Acidic Substrates, Nitroacetates.
  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
  • Application Notes: Phase Transfer Catalysis in Reactions of 2-Bromo-2-methylpropane. Benchchem.
  • Process Intensification Using Phase Transfer C
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
  • article #2 - starburst quaternary ammonium salt - a new effective phase transfer c
  • Enhanced Phenol Tert-Butylation Reaction Activity over Hierarchical Porous Silica-Alumina M
  • Effect of ligands on the copper-catalyzed annulations reaction.
  • Ligand-driven redox transformations and catalytic activities of mononuclear copper complexes: structural and spectroscopic insights. Dalton Transactions (RSC Publishing).
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • Phase Transfer C
  • Kinetics of the replacement of ethyl-2-bromoisobutyrate with phenol under phase-transfer catalysis conditions.
  • Side reactions in potassium tert-butyl malonate alkyl
  • Novel Copper(II) Complexes with Dipinodiazafluorene Ligands: Synthesis, Structure, Magnetic and Catalytic Properties.
  • Why is tert-butoxide often used in elimination reactions when it is not necessary? Chemistry Stack Exchange.
  • Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. Master Organic Chemistry.

Sources

Technical Support Center: Work-up and Troubleshooting for Reactions Containing tert-Butyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance for the work-up and purification of reactions involving tert-butyl 2-bromobutanoate. Here, you will find practical, field-proven insights and troubleshooting strategies to navigate the common challenges associated with this versatile reagent.

Introduction to this compound

This compound is a valuable building block in organic synthesis, combining the reactivity of an α-bromo ester with the steric protection of a tert-butyl group.[1] This structure allows for a range of transformations, including nucleophilic substitutions and Reformatsky reactions, while the ester remains intact under neutral to basic conditions.[1][2][3] However, the unique properties of this molecule and its reaction byproducts can present specific challenges during the work-up phase. This guide is designed to address these challenges directly, providing you with the expertise to ensure a successful and efficient purification process.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound that I should be aware of during work-up?

The tert-butyl ester group is sterically hindered, making it robust and stable under basic and nucleophilic conditions.[4] However, it is highly susceptible to cleavage under acidic conditions, which proceeds through a stable tertiary carbocation intermediate.[1] The α-bromo group is a good leaving group and is reactive towards nucleophiles. While generally stable during a standard aqueous work-up, prolonged exposure to certain nucleophilic or basic conditions, especially at elevated temperatures, could lead to undesired side reactions.

Q2: My reaction is complete. What is a general quenching and extraction procedure?

A general procedure for quenching a reaction involving this compound, particularly after a nucleophilic substitution, is as follows:

  • Cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of a weak base to neutralize any acidic components and quench the reaction. Be cautious, as gas evolution (CO₂) may occur if the reaction mixture is acidic.

  • Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Wash the organic layer sequentially with water and then with brine (saturated aqueous NaCl solution). The brine wash helps to remove residual water from the organic layer.[5]

  • Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.[5]

Q3: I've performed a Reformatsky reaction using this compound and zinc. How should the work-up be modified?

The work-up for a Reformatsky reaction requires an acidic wash to quench the zinc enolate and dissolve the zinc salts.[2][6][7]

  • After the reaction is complete, cool the mixture to 0 °C.

  • Slowly add a cold, dilute acid, such as 1 M HCl or saturated aqueous ammonium chloride (NH₄Cl), to the reaction mixture with vigorous stirring.[8]

  • Once the zinc salts have dissolved, transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Troubleshooting Guide

This section addresses specific issues that may arise during the work-up of reactions involving this compound.

Issue 1: Emulsion Formation During Extraction

Symptom: A persistent, cloudy layer forms between the organic and aqueous phases in the separatory funnel, making separation difficult.

Cause: Emulsions are often stabilized by fine solid particulates or surfactant-like molecules at the interface of the two immiscible liquids.[9] Vigorous shaking, especially with basic solutions or in the presence of metal salts, can exacerbate this issue.[1][9]

Solutions:

Strategy Description When to Use
Patience Allow the separatory funnel to stand undisturbed for 10-30 minutes. Gentle swirling of the interface with a glass rod can also help.[9]For mild emulsions.
"Salting Out" Add saturated brine or solid NaCl to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which can help break the emulsion.[9][10]The most common and often effective first chemical intervention.
Filtration through Celite® Filter the entire emulsified mixture through a pad of Celite®. This can remove fine solid particles that may be stabilizing the emulsion.[9][10][11]When suspended solids are suspected to be the cause.
Solvent Modification Add more of the organic extraction solvent to dilute the organic phase. Alternatively, if your product is stable, evaporating the reaction solvent and redissolving the residue in the extraction solvent before the wash can prevent emulsion formation.[10][11]For persistent emulsions.
Centrifugation For smaller volumes, centrifuging the mixture can force the separation of the layers.[9]When dealing with small-scale reactions.

Workflow for Troubleshooting Emulsions:

G start Emulsion Formed patience Let stand 10-30 min. Gently stir interface. start->patience brine Add saturated brine (salting out). patience->brine No separated Layers Separated patience->separated Yes celite Filter through Celite® pad. brine->celite No brine->separated Yes solvent Modify solvent (dilute or change). celite->solvent No celite->separated Yes centrifuge Centrifuge (for small volumes). solvent->centrifuge No solvent->separated Yes centrifuge->separated Yes

Caption: A decision-making workflow for resolving emulsions.

Issue 2: Removal of tert-Butanol Byproduct

Symptom: The final product is contaminated with tert-butanol, a common byproduct from reactions involving tert-butoxide bases or cleavage of the tert-butyl ester. tert-Butanol can be difficult to remove by rotary evaporation and may co-elute with the product during column chromatography.

Cause: tert-Butanol has a relatively high boiling point (82 °C) and can be miscible with a range of organic solvents.[12]

Solutions:

Method Procedure Advantages/Disadvantages
Aqueous Washes Perform multiple washes of the organic layer with water or brine. tert-Butanol has some water solubility, which can be exploited.Simple and can remove a significant portion. May not be sufficient for complete removal.
High Vacuum Place the crude product under high vacuum for an extended period.[12]Effective if the product is not volatile. Can be time-consuming.
Azeotropic Removal Add a solvent that forms a lower-boiling azeotrope with tert-butanol, such as heptane or benzene, and remove the solvent by rotary evaporation.[12][13]Can be very effective. Requires careful selection of the azeotropic partner and consideration of toxicity (in the case of benzene).
Lyophilization (Freeze-Drying) If the product is a solid and stable to these conditions, lyophilization can effectively remove tert-butanol.[12]A gentle and effective method for suitable compounds.
Issue 3: Incomplete Removal of Zinc Salts from Reformatsky Reaction

Symptom: A white precipitate or cloudiness persists in the organic layer after the acidic work-up of a Reformatsky reaction.

Cause: Incomplete quenching or insufficient washing can leave residual zinc salts, which may be sparingly soluble in the organic solvent.

Solutions:

  • Repeat the Acidic Wash: Wash the organic layer again with a dilute acid solution (e.g., 1 M HCl or saturated NH₄Cl).

  • Filter through Celite®: If a fine precipitate remains, filtering the organic solution through a pad of Celite® can remove the insoluble zinc salts.

  • Complexation: In some cases, washing with a solution containing a chelating agent can help to sequester and remove metal ions.

Detailed Experimental Protocols

Protocol 1: Work-up for a Nucleophilic Substitution Reaction

This protocol is suitable for reactions where this compound is reacted with a nucleophile (e.g., an amine, thiol, or cyanide).

  • Reaction Quenching:

    • Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel to room temperature in a water bath.

    • Slowly add saturated aqueous NaHCO₃ solution dropwise with stirring until gas evolution ceases.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Add ethyl acetate to dilute the organic phase.

    • Shake the funnel, venting frequently to release any pressure.

    • Allow the layers to separate.

    • Drain and discard the aqueous layer.

  • Washing and Drying:

    • Wash the organic layer sequentially with an equal volume of water, followed by an equal volume of brine.

    • Separate the organic layer and transfer it to an Erlenmeyer flask.

    • Add anhydrous Na₂SO₄, swirl, and let it stand for 10-15 minutes. The drying agent should be free-flowing, indicating sufficient drying.

    • Filter the solution through a cotton plug or filter paper into a clean, pre-weighed round-bottom flask.

  • Concentration:

    • Remove the solvent using a rotary evaporator to yield the crude product.

Workflow for Nucleophilic Substitution Work-up:

G start Reaction Complete quench Quench with sat. NaHCO₃ (aq) start->quench extract Extract with Ethyl Acetate quench->extract wash_water Wash with Water extract->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry with Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate product Crude Product concentrate->product

Caption: Step-by-step work-up for nucleophilic substitution.

Protocol 2: Purification by Column Chromatography

This protocol provides general guidelines for purifying the product obtained from reactions with this compound.

  • Sample Preparation:

    • Dissolve the crude product in a minimal amount of a suitable solvent, preferably the solvent system used for chromatography.[14]

    • If the product is not very soluble, it can be "dry-loaded" by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[15]

  • Column Packing and Elution:

    • Choose an appropriate solvent system based on TLC analysis. A good starting point for many esters is a mixture of hexanes and ethyl acetate.

    • Pack the column with silica gel using the chosen eluent.

    • Carefully load the sample onto the top of the silica gel.

    • Elute the column with the solvent system, collecting fractions.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the desired product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

References

  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions.
  • University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion.
  • Chemistry LibreTexts. 4.6: Step-by-Step Procedures For Extractions. (2022-04-07).
  • BenchChem.
  • BenchChem.
  • LookChem.
  • Wikipedia. tert-Butyl alcohol.
  • Google Patents. US6921487B2 - Removal of zinc salts from nonaqueous synthesis solutions comprising zinc alkoxides or zinc amides.
  • Reddit. Removing tBuOH from reaction mixture? : r/Chempros. (2023-06-30).
  • BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) Purification of HBED-CC-tris(tert-butyl ester)
  • YouTube. Elimination of tert-Butanol with Sulfuric Acid: 1-MCP ep01. (2018-02-15).
  • ResearchGate. How to remove the zinc powder added during the reaction? and Which is my product? (2016-11-23).
  • ACS Publications. Removal and Oxidation of Low Concentration tert-Butanol from Potable Water using Nonthermal Plasma Coupled with Metal Oxide Adsorption.
  • Organic Syntheses. is added.
  • J&K Scientific LLC.
  • ChemistryViews.
  • University of Rochester, Department of Chemistry.
  • Sciencemadness.org. Zinc removal without altering the pH. (2011-12-11).
  • Google Patents.
  • Chemistry LibreTexts.
  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents.
  • L.S.College, Muzaffarpur.
  • Chemistry LibreTexts. 4.7: Reaction Work-Ups. (2021-09-27).
  • Cambridge University Press.
  • Organic Chemistry Portal.
  • Chemistry LibreTexts. 22.
  • Chemistry Stack Exchange. Why is tert-butoxide often used in elimination reactions when it is not necessary? (2019-08-13).
  • Reddit. Separation of Ketone and alpha Bromo ketone : r/Chempros. (2023-05-30).
  • Master Organic Chemistry. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3]. (2011-10-29).
  • University of Calgary.
  • Organic Chemistry Portal.
  • BenchChem.
  • ResearchGate.
  • Chemistry LibreTexts. 22.
  • Chemistry LibreTexts. 8.13: Nucleophilic Substitution and Elimination Reactions (Exercises). (2019-08-12).

Sources

Technical Support Center: Managing Exothermic Reactions with tert-Butyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling reactions involving tert-Butyl 2-bromobutanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on managing the exothermic nature of this versatile reagent. The following content is structured in a question-and-answer format to directly address specific issues you may encounter, moving from foundational knowledge to emergency response.

Section 1: Foundational Understanding: The 'Why' Behind the Hazard

This section addresses the fundamental chemical principles that make reactions with this compound energetic and potentially hazardous.

Q1: What makes reactions with this compound potentially hazardous?

Reactions involving this compound, an α-halo ester, are often highly exothermic, meaning they release a significant amount of heat.[1] The primary hazard stems from the potential for a thermal runaway , a situation where the heat generated by the reaction exceeds the rate of heat removal.[1][2][3] This imbalance creates a dangerous positive feedback loop: as the temperature increases, the reaction rate accelerates exponentially, leading to an even faster rate of heat generation.[1][3] This can result in a rapid increase in temperature and pressure within the reactor, potentially leading to violent boiling, vessel over-pressurization, and even explosion.[2][4][5]

The carbon-bromine bond at the alpha position is susceptible to nucleophilic attack and oxidative addition by metals, which are common and highly energetic transformations.

Q2: Which specific chemical transformations pose the highest risk of a thermal runaway?

While many reactions can be exothermic, two common classes of reactions involving this compound are particularly notorious for their thermal risks:

  • Grignard Reactions: The formation of a Grignard reagent is highly exothermic.[6] The subsequent reaction of this organomagnesium compound with electrophiles can also be vigorous. A major safety concern is the "initiation phase"; if the reaction does not start immediately, the unreacted alkyl halide can accumulate. When the reaction finally initiates, the large amount of accumulated reagent can react very rapidly, causing a sudden and dangerous exotherm that can overwhelm the cooling system.[4][6]

  • Reformatsky Reactions: This reaction involves the formation of an organozinc reagent from the α-halo ester and zinc metal, which then adds to a carbonyl compound.[7][8][9] Similar to Grignard reactions, the oxidative addition of zinc to the carbon-bromine bond is exothermic.[8][9] The rate of this reaction can be sensitive to the activation of the zinc surface, potentially leading to an induction period followed by a rapid, uncontrolled reaction.

Q3: How does the scale of the reaction (e.g., from 1 g to 1 kg) fundamentally change the safety considerations?

Scaling up a reaction is not a linear process in terms of safety. The heat generated by a reaction is proportional to the volume of the reactants (a cubic function), while the ability to remove heat is proportional to the surface area of the reactor (a square function).[1]

As the scale increases, the volume-to-surface-area ratio increases dramatically.[1] This means a reaction that was easily controlled in a small flask with a simple ice bath can become dangerously uncontrollable in a large reactor, as the system's ability to dissipate heat cannot keep up with the rate of heat generation.[1][5] Therefore, any scale-up must be preceded by a thorough thermal hazard assessment.[10][11]

Section 2: Proactive Control: Pre-Experiment Planning & Mitigation

Proper planning is the most critical step in preventing thermal incidents. This section provides guidance on assessing and controlling risks before starting your experiment.

Q4: I am planning a reaction. How can I quantitatively assess the potential exotherm before I start?

Visual observation is insufficient. A quantitative assessment is crucial for safe scale-up. The industry-standard tool for this is Reaction Calorimetry (RC) .[10][11][12][13] A reaction calorimeter is a specialized instrument that measures the heat flow of a chemical reaction in real-time under controlled conditions.[10][12]

Data from RC testing provides critical safety parameters, including:

  • Heat of Reaction (ΔHr): The total amount of energy released.

  • Heat Release Rate: How quickly the heat is generated.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail.[14]

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach under runaway conditions.[10][15]

This data allows you to determine if your planned cooling capacity is sufficient and to design appropriate safety measures.[13][14]

Q5: My initial risk assessment suggests a significant exotherm. What are the primary engineering and chemical controls I should implement?

If a significant exotherm is anticipated, a multi-layered approach combining engineering and chemical controls is necessary.

Engineering Controls:

  • Efficient Heat Transfer: Use a jacketed reactor with a high-performance thermofluid and ensure vigorous stirring to maximize heat transfer from the reaction mass to the reactor wall.

  • Semi-Batch Operation: Instead of adding all reagents at once (batch mode), add the most reactive reagent slowly and controllably over time (semi-batch mode). This ensures the rate of heat generation is limited by the addition rate and never exceeds the cooling capacity.[3]

  • Emergency Cooling/Quenching System: Have a pre-chilled quenching agent and an emergency cooling bath (e.g., dry ice/acetone) ready for immediate use.[16][17]

Chemical Controls:

  • Dilution: Running the reaction at a lower concentration increases the total heat capacity of the system, meaning more energy is required to raise the temperature by one degree.

  • Solvent Choice: Select a solvent with a higher boiling point to reduce the risk of pressure buildup from boiling. However, ensure the solvent's boiling point is well below the decomposition temperature of any reactants or products.

Q6: What are the critical process parameters I must define and monitor?

Before starting, you must define the operational limits for the following parameters:

  • Addition Rate: The maximum rate at which a reagent can be added without causing the temperature to exceed its set limit.

  • Temperature: The target reaction temperature and the maximum allowable temperature. An alarm should be set for any deviation.

  • Stirring Speed: Adequate stirring is critical for heat transfer. A minimum speed should be defined and monitored.

  • Cooling System Performance: The temperature and flow rate of the cooling fluid should be monitored to ensure the system is working effectively.

Section 3: Reactive Control: Managing Deviations During the Experiment

Even with careful planning, deviations can occur. This section provides clear, actionable steps to take if your reaction begins to move outside its defined safe operating limits.

Q7: The temperature of my reaction is rising unexpectedly. What is the immediate, step-by-step response protocol?

Follow a pre-defined emergency response plan. The primary goal is to stop the heat generation and increase heat removal.

Immediate Response Protocol:

  • STOP REAGENT ADDITION: Immediately cease the addition of any limiting reagents. This is the fastest way to stop increasing the rate of heat generation.

  • MAXIMIZE COOLING: Lower the setpoint on the cooling system to its minimum possible temperature. If available, engage a secondary emergency cooling system.

  • ALERT PERSONNEL: Inform your lab colleagues and supervisor of the situation immediately. Do not try to manage it alone.

  • PREPARE TO QUENCH: If the temperature continues to rise and approaches the predetermined critical limit, prepare to quench the reaction.

  • QUENCH: If the reaction becomes uncontrollable, execute the quenching procedure. (See Q9).

This decision-making process can be visualized as follows:

ExothermResponse Start Temperature Rises Unexpectedly StopAddition Step 1: STOP Reagent Addition Start->StopAddition MaxCooling Step 2: MAXIMIZE Cooling StopAddition->MaxCooling Monitor Monitor Temperature MaxCooling->Monitor Controlled Situation Controlled: Resume with Caution Monitor->Controlled Temp Decreasing? YES PrepareQuench Step 3: PREPARE Emergency Quench Monitor->PrepareQuench Temp Decreasing? NO Quench Step 4: EXECUTE Quench Protocol PrepareQuench->Quench

Emergency response for a temperature excursion.
Q8: I've noticed a sudden change in pressure or gas evolution. How do I interpret and react to these signs?

Sudden pressure changes or gas evolution are critical warning signs that often precede or accompany a thermal runaway. They can indicate:

  • Boiling Solvent: The reaction temperature has exceeded the boiling point of the solvent.

  • Decomposition: The temperature has reached a point where reactants, intermediates, or products are beginning to decompose, often generating non-condensable gases.

The response should be the same as for a temperature excursion (See Q7), as these are symptoms of a loss of thermal control. Treat this situation with extreme seriousness.

Q9: What are the safest and most effective methods for quenching a reaction that is becoming uncontrollable?

Quenching is the rapid deactivation of reactive chemicals. The choice of quenching agent is critical. It must react quickly with the energetic species but in a controlled manner. A general, robust procedure involves a stepwise reduction in reactivity.[18][19][20]

General Quenching Protocol:

  • Cool Externally: The reaction vessel should be in an ice bath or, preferably, a dry ice/acetone bath before and during quenching.[16][17]

  • Dilute with Inert Solvent: If possible, add a cold, high-boiling point inert solvent (like toluene) to act as a heat sink.

  • Stepwise Addition of Quenching Agent: Add the quenching agents slowly, in order of increasing reactivity, allowing the reaction to subside between each addition.[16][18]

    • Isopropanol: Add slowly until gas evolution or heat release subsides.[16][17][18]

    • Methanol: Add slowly to react with any remaining reactive species.[16][17][18]

    • Water: Add cautiously and dropwise only after reactions with the alcohols are complete.[16][18][20]

NEVER add water directly to a highly reactive mixture (like a Grignard reagent) as the reaction can be explosive.[21]

Appendices

Appendix A: Key Thermal Hazard Data Table

The following table provides illustrative data for similar compounds to highlight the parameters that should be determined via reaction calorimetry. Note: This data is for educational purposes and should not be used for direct safety calculations. Specific testing must be performed for your exact process.

ParameterEthyl 2-Bromoacetate (Analogue)Significance for this compound
Heat of Reaction (ΔHr) -200 to -350 kJ/mol (Grignard formation)[6]Indicates a highly energetic process. The total heat load on the cooling system can be calculated from this value.
Typical Onset of Decomposition > 150 °C (Varies)Defines the absolute maximum temperature the reaction should ever reach. The MTSR must be well below this value.
Adiabatic Temperature Rise (ΔTad) Process DependentA high ΔTad indicates that a loss of cooling could lead to a very large and rapid temperature increase.
Appendix B: Visual Workflow for Pre-Reaction Safety Assessment

This diagram outlines the logical flow for assessing and mitigating thermal risk before beginning an experiment.

SafetyWorkflow cluster_planning Phase 1: Planning & Assessment cluster_control Phase 2: Control Implementation LitSearch Literature Review: Identify Potential Hazards Calorimetry Perform Reaction Calorimetry (RC) LitSearch->Calorimetry AnalyzeData Analyze RC Data: (ΔHr, MTSR, ΔTad) Calorimetry->AnalyzeData Risk Risk Acceptable? AnalyzeData->Risk DefineParams Define Critical Process Parameters Risk->DefineParams YES Redesign Redesign Process (e.g., lower concentration, different reagent) Risk->Redesign NO ImplementControls Implement Engineering & Chemical Controls DefineParams->ImplementControls SOP Write Detailed SOP with Emergency Plan ImplementControls->SOP Proceed Proceed with Experiment SOP->Proceed Redesign->Calorimetry

Workflow for pre-reaction thermal safety assessment.
References
  • Prime Process Safety Center. (n.d.). Reaction Calorimetry.
  • Sharma, Y., & Nikam, A. V. (n.d.). Telescoped Sequence of Exothermic and Endothermic Reactions in Multistep Flow Synthesis. Organic Process Research & Development.
  • TSI Journals. (n.d.). Reaction Calorimetry as a Tool for Thermal Risk Assessment and Improvement of Safe Scalable Chemical Processes.
  • Mettler Toledo. (n.d.). Reaction Calorimetry Guide.
  • Sigma-HSE. (n.d.). Reaction Calorimetry (RC) Testing.
  • Fauske & Associates. (2021, December 17). Reaction Calorimetry: Customizable Technique for Safe Process Scale-Up.
  • EPFL. (n.d.). Protocol for quenching reactive chemicals.
  • ORS. (n.d.).
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • UVIC. (2023, December 4). Safe Work Procedure (SWP – 014)
  • Environmental Health and Safety. (n.d.).
  • IRJET Journal. (n.d.). Chemical Reaction Hazards – Safety Precaution & Thermal Runaway Reaction Prevention.
  • TÜV SÜD. (n.d.). Control Thermal Runaway and Chemical Reaction Hazards.
  • American Chemical Society. (n.d.). Grignard Reaction.
  • PSIBERG. (2023, November 30).
  • Health and Safety Executive. (2014, August). Chemical reaction hazards and the risk of thermal runaway INDG254.
  • Wikipedia. (n.d.). Thermal runaway.
  • Chemistry LibreTexts. (2020, June 11). 5.
  • IChemE. (n.d.). Incidents in the chemical industry due to thermal-runaway chemical reactions.
  • NROChemistry. (n.d.).
  • Wikipedia. (n.d.).
  • Quora. (2018, January 13). What precaution would you adopt while preparing a Grignard reagent?
  • ResearchGate. (2025, August 9). Safety aspects of the process control of Grignard reactions.

Sources

Technical Support Center: Identifying Impurities in tert-Butyl 2-bromobutanoate via NMR

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of tert-Butyl 2-bromobutanoate. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot common impurities using Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we combine established scientific principles with practical, field-tested insights to help you navigate the complexities of your experimental work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis and analysis of this compound.

Q1: What are the expected ¹H NMR chemical shifts for pure this compound?

A1: The proton NMR spectrum of pure this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The expected chemical shifts are as follows:

ProtonsChemical Shift (ppm)MultiplicityIntegration
-C(CH₃)₃ (tert-Butyl)~1.50Singlet9H
-CH₂-~2.00 - 2.20Multiplet2H
-CH(Br)-~4.20Triplet1H
-CH₃ (Ethyl)~1.05Triplet3H

Note: These values are approximate and can be influenced by the solvent and the specific NMR instrument used.

Q2: What are the most common impurities I might encounter?

A2: Impurities in this compound typically arise from the starting materials, side reactions during synthesis, or degradation. Common impurities include:

  • Starting Materials:

    • 2-Bromobutanoic acid[1][2][3]

    • tert-Butanol[4][5][6][7]

  • Side-Reaction Products:

  • Degradation Products:

    • Hydrolysis products due to the presence of water. α-bromoesters can be sensitive to hydrolysis.[13][14][15][16]

Q3: How can I confirm the presence of these impurities using ¹H NMR?

A3: Each impurity has a characteristic NMR spectrum. By comparing the signals in your sample's spectrum to the known spectra of these potential impurities, you can identify them. For example:

  • 2-Bromobutanoic Acid: Look for a broad singlet in the 10-12 ppm region, which is characteristic of a carboxylic acid proton.[10]

  • tert-Butanol: A singlet around 1.28 ppm (for the methyl protons) and a broad singlet for the hydroxyl proton (which can vary in position) are indicative of tert-butanol.[4]

  • Butanoic Acid: This will show a characteristic triplet for the terminal methyl group, a multiplet for the adjacent methylene group, and another triplet for the methylene group alpha to the carbonyl. The carboxylic acid proton will appear as a broad singlet around 12 ppm.[9][11]

Q4: Why is my baseline distorted or "wavy"?

A4: A distorted baseline can be caused by several factors, including:

  • Improper Shimming: The magnetic field homogeneity needs to be optimized.

  • High Concentration of Sample: This can lead to broad signals and a distorted baseline.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic materials can significantly affect the spectrum.

Section 2: Troubleshooting Guide for Impurity Identification

This section provides a more in-depth, problem-oriented approach to identifying specific impurities based on NMR spectral data.

Issue 1: An unusually large singlet is observed around 1.5 ppm.
  • Possible Cause: This signal likely corresponds to the tert-butyl group of your product. However, if its integration is significantly higher than expected relative to other signals, it could indicate the presence of an impurity containing a tert-butyl group.

  • Troubleshooting Steps:

    • Check for tert-Butanol: Look for a characteristic broad singlet for the hydroxyl proton. The position of this peak is highly variable and depends on concentration and solvent.

    • Consider tert-Butyl Bromide: If the synthesis involved conditions that could lead to the reaction of tert-butanol with HBr (a potential byproduct), you might have tert-butyl bromide as an impurity.[17][18] This would show a single sharp singlet in the proton NMR.

    • Quantify the Impurity: Use the integration values to determine the molar ratio of the impurity to your main product.

Issue 2: A broad peak is present in the downfield region (10-13 ppm).
  • Possible Cause: This is a strong indication of a carboxylic acid impurity.

  • Troubleshooting Steps:

    • Identify the Acid:

      • 2-Bromobutanoic Acid: Compare the aliphatic region of your spectrum with the known spectrum of 2-bromobutanoic acid.[1][2]

      • Butanoic Acid: Look for the characteristic signals of the ethyl and methylene protons of butanoic acid.[9][11][12]

    • D₂O Exchange: To confirm the presence of an acidic proton, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The broad peak in the downfield region should disappear or significantly decrease in intensity.[11]

Issue 3: Unexpected multiplets are observed in the aliphatic region (0.8 - 2.5 ppm).
  • Possible Cause: These signals could arise from unreacted starting materials or side-products from the synthesis.

  • Troubleshooting Workflow:

    G Start Unexpected Aliphatic Signals Check_Starting_Materials Compare with NMR of Starting Materials Start->Check_Starting_Materials Check_Butanoic_Acid Look for Butanoic Acid Pattern (triplet, multiplet, triplet) Start->Check_Butanoic_Acid Check_2_Bromobutane Consider 2-Bromobutane (if applicable to synthesis) Start->Check_2_Bromobutane Identify_Impurity Identify Impurity Check_Starting_Materials->Identify_Impurity Check_Butanoic_Acid->Identify_Impurity Check_2_Bromobutane->Identify_Impurity Further_Analysis Further 2D NMR (COSY, HSQC) Identify_Impurity->Further_Analysis If ambiguity remains

    Caption: Impurity identification workflow.

    • Step 1: Carefully compare the chemical shifts and coupling patterns of the unknown signals with the known spectra of butanoic acid and 2-bromobutanoic acid.

    • Step 2: If your synthesis could plausibly produce other butanoyl derivatives, such as 2-bromobutane, compare your spectrum to its known NMR data.[19]

    • Step 3: If the impurity cannot be readily identified, consider running 2D NMR experiments like COSY and HSQC to establish connectivity between protons and carbons, which can aid in structure elucidation.

Section 3: Experimental Protocols

This section provides a standardized protocol for preparing your sample for NMR analysis.

Protocol 1: Sample Preparation for ¹H NMR Spectroscopy
  • Sample Weighing: Accurately weigh approximately 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) to the vial. Ensure the solvent is of high purity to avoid introducing extraneous signals.

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.

  • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Internal Standard (Optional): For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane - TMS) can be added. TMS is the standard reference for proton NMR, with its signal set to 0.0 ppm.[9][17][19]

  • Instrument Setup: Place the NMR tube in the spectrometer and follow the instrument's standard operating procedures for locking, shimming, and acquiring the spectrum.

Section 4: Synthesis and Impurity Formation Pathways

Understanding the synthesis of this compound is crucial for predicting potential impurities. A common route is the esterification of 2-bromobutanoic acid.[20]

Synthesis Pathway

The synthesis of this compound can be achieved through the reaction of 2-bromobutanoic acid with isobutene or tert-butanol, often catalyzed by an acid or a cation exchange resin.[21][22][23]

G cluster_reactants Reactants cluster_products Products cluster_impurities Potential Impurities 2-Bromobutanoic_Acid 2-Bromobutanoic_Acid tert-Butyl_2-bromobutanoate tert-Butyl_2-bromobutanoate 2-Bromobutanoic_Acid->tert-Butyl_2-bromobutanoate Esterification Unreacted_Starting_Materials Unreacted Starting Materials 2-Bromobutanoic_Acid->Unreacted_Starting_Materials tert-Butanol_or_Isobutene tert-Butanol_or_Isobutene tert-Butanol_or_Isobutene->tert-Butyl_2-bromobutanoate Esterification tert-Butanol_or_Isobutene->Unreacted_Starting_Materials Hydrolysis_Products Hydrolysis Products tert-Butyl_2-bromobutanoate->Hydrolysis_Products H₂O Butanoic_Acid Butanoic Acid (from HVZ reaction side-product)

Caption: Synthesis and impurity pathway.

Impurity Formation Mechanisms
  • Unreacted Starting Materials: Incomplete reaction will lead to the presence of 2-bromobutanoic acid and tert-butanol in the final product.

  • Side Products from Synthesis of Starting Material: 2-Bromobutanoic acid is often synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction from butanoic acid.[24][25][26][27][28][29] If the bromination is incomplete or if purification is inadequate, butanoic acid can be carried over as an impurity.

  • Hydrolysis: The ester is susceptible to hydrolysis, especially in the presence of acid or base and water, which would regenerate 2-bromobutanoic acid and tert-butanol.[14][15][16] The stability of α-bromoesters can vary, and some are known to be labile.[13][30]

References

  • Doc Brown's Chemistry. 13C nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis of chemical shifts ...[Link]

  • Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes.[Link]

  • SpectraBase. tert-Butyl alcohol - Optional[13C NMR] - Chemical Shifts.[Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.[Link]

  • YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids.[Link]

  • Chegg.com. Solved For the following HNMR for 2-bromobutanoic acid, use...[Link]

  • UT Southwestern Medical Center. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.[Link]

  • ResearchGate. The 1H NMR spectrum of butanoic acid in CDCl3 solvent.[Link]

  • PubChem. 2-Bromobutanoic acid | C4H7BrO2.[Link]

  • PMC. Synthesis and Reactivity of α-Haloglycine Esters: Hyperconjugation in Action.[Link]

  • Organic Chemistry Portal. Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination.[Link]

  • Doc Brown's Chemistry. Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide).[Link]

  • NROChemistry. Hell-Volhard-Zelinsky Reaction.[Link]

  • SpectraBase. 2-Bromobutyric acid - Optional[13C NMR] - Chemical Shifts.[Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3...[Link]

  • Master Organic Chemistry. The Hell–Volhard–Zelinsky Reaction.[Link]

  • Brainly. [FREE] 10. (a) The hydrolysis of both tert-butyl bromide and 2-bromo-3,3-dimethylbutane proceeds via an S_N1...[Link]

  • Chemistry LibreTexts. 22.4: Alpha Bromination of Carboxylic Acids.[Link]

  • ResearchGate. Reactivity of F-alkylated alpha-bromo acids and esters: Synthesis of ethanoic and 3-fluoroprop-2-enoic F-alkylated acids.[Link]

  • SpectraBase. tert-Butyl bromide.[Link]

  • YouTube. Hell-Volhard-Zelinsky Reaction.[Link]

  • Google Patents.
  • PubChem. tert-Butyl (R)-2-bromobutanoate | C8H15BrO2.[Link]

  • Wikipedia. Hell–Volhard–Zelinsky halogenation.[Link]

  • Supporting Information. 2.[Link]

  • Allen. Discuss the mechanism of hydrolysis of tert - butyl bromide.[Link]

  • YouTube. The hydrolysis of 2-bromo-2-methylpropane tert-butyl bromide yields 2-methylpropan-2-ol Give the...[Link]

  • Organic Chemistry Portal. Synthesis of α-bromocarboxylic acids and derivatives.[Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of tert-Butyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide from the desk of a Senior Application Scientist.

Welcome to the technical support hub for managing reactions involving tert-Butyl 2-bromobutanoate. This guide is structured to provide researchers, medicinal chemists, and process development scientists with a deep, mechanistic understanding of how solvent choice dictates reaction outcomes for this versatile, yet sensitive, substrate. We will move beyond simple protocols to explore the underlying principles, enabling you to troubleshoot effectively and optimize your synthetic strategy.

The core challenge with this compound lies in its structure: a secondary alkyl halide. This positions it at a mechanistic crossroads, where it can react via either S_N1 or S_N2 pathways. Furthermore, the bulky tert-butyl ester group introduces significant steric hindrance, while the electron-withdrawing nature of the ester influences the electrophilicity of the alpha-carbon.[1][2] The key to controlling the reaction lies in the rational selection of the solvent.

Core Concepts: The S_N1/S_N2 Dichotomy

Before troubleshooting, it is critical to understand the two competing nucleophilic substitution pathways and how solvents mediate the energy landscape of each.

  • The S_N1 Pathway (Unimolecular): This is a two-step process involving the formation of a carbocation intermediate. The rate-determining step is the spontaneous dissociation of the leaving group (Br⁻).[3] Factors that stabilize the resulting secondary carbocation will accelerate the S_N1 reaction.[4][5] Polar protic solvents are exceptional at this, as they can hydrogen-bond with the departing leaving group and solvate the carbocation, lowering the activation energy.[6]

  • The S_N2 Pathway (Bimolecular): This is a single, concerted step where a nucleophile attacks the electrophilic carbon from the backside, displacing the leaving group simultaneously.[7] This pathway is highly sensitive to steric hindrance.[2] The ideal solvent for an S_N2 reaction is polar aprotic. Such solvents can dissolve the nucleophile but do not form a tight "solvent cage" around it, leaving the nucleophile "naked" and highly reactive.[8][9]

Frequently Asked Questions (FAQs)

Q1: Which reaction mechanism, S_N1 or S_N2, should I expect for this compound?

This substrate is a secondary halide, making it susceptible to both pathways. The outcome is not inherent to the substrate but is dictated by your reaction conditions.

  • To favor S_N1: Use a polar protic solvent (e.g., water, ethanol, methanol) and a weak nucleophile. Often, the solvent itself acts as the nucleophile in a process called solvolysis.[4][10]

  • To favor S_N2: Use a polar aprotic solvent (e.g., DMSO, acetone) and a strong, non-basic nucleophile.[11]

Q2: Why is solvent polarity so critical for S_N1 reactions?

The rate-determining step of an S_N1 reaction is the formation of ions: a carbocation and an anion.[3] Highly polar solvents, especially protic ones, are extremely effective at stabilizing these charged species through solvation.[5] This stabilization lowers the energy of the transition state leading to the carbocation, dramatically increasing the reaction rate.[12] For instance, the rate of S_N1 solvolysis for a similar substrate, 2-chloro-2-methylpropane, increases 100,000-fold when changing the solvent from ethanol to the more polar water.[5]

Q3: Can I run an S_N2 reaction in a protic solvent like ethanol?

While technically possible, it is highly disadvantageous. Polar protic solvents will form strong hydrogen bonds with the nucleophile, creating a "solvent cage" that shields it and severely diminishes its reactivity.[2][8][13] This effect dramatically slows down the rate of S_N2 reactions.[9] For efficient S_N2 reactions, a polar aprotic solvent is strongly recommended.

Q4: Besides substitution, what other side reactions should I be aware of?

Elimination reactions (E1 and E2) are the most common competing pathways, leading to the formation of an alkene (tert-butyl 2-butenoate).

  • E1 competes with S_N1: They share the same carbocation intermediate. Higher temperatures favor elimination.

  • E2 competes with S_N2: This is favored by strong, sterically hindered bases.

To minimize elimination, use weakly basic nucleophiles (for S_N2) or neutral nucleophiles (for S_N1) and maintain the lowest feasible reaction temperature.[5]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter in the lab, providing mechanistic explanations and actionable solutions.

dot

Caption: Troubleshooting workflow for common reaction issues.

Issue 1: My reaction is proceeding very slowly or not at all.

  • Potential Cause: You are attempting an S_N2 reaction in a polar protic solvent.

    • Explanation: The solvent is forming hydrogen bonds with your nucleophile, creating a stable, solvated, and unreactive species.[2] This "solvent cage" prevents the nucleophile from effectively attacking the substrate.[8][13]

    • Solution: Switch to a polar aprotic solvent such as acetone, acetonitrile, or DMSO. These solvents will dissolve the nucleophile without inhibiting its reactivity, leading to a significant rate increase for S_N2 reactions.[11]

  • Potential Cause: You are attempting an S_N1 reaction in a nonpolar or polar aprotic solvent.

    • Explanation: The rate-limiting step of an S_N1 reaction is the formation of a carbocation, a high-energy intermediate.[3] Without the strong stabilizing effect of a polar protic solvent, the activation energy for this step is prohibitively high.[6]

    • Solution: Change to a polar protic solvent like a mixture of ethanol and water, or methanol. The ability of these solvents to stabilize the developing carbocation and leaving group will dramatically lower the activation energy and accelerate the reaction.[5][12]

Issue 2: I wanted a single stereoisomer (via inversion), but I'm getting a mix of enantiomers (racemization).

  • Potential Cause: Your reaction conditions are favoring the S_N1 pathway.

    • Explanation: The hallmark of an S_N1 reaction is the formation of a planar carbocation intermediate. The nucleophile can then attack this intermediate from either face, leading to a mixture of retention and inversion products, often resulting in racemization.[4][14]

    • Solution: To enforce stereochemical inversion, you must force an S_N2 mechanism. This requires a concerted backside attack.[7] The corrective action is to switch to a polar aprotic solvent (e.g., acetone) and use a high concentration of a strong, non-basic nucleophile.[9]

Issue 3: I'm observing a significant amount of an alkene byproduct.

  • Potential Cause: Your nucleophile is acting as a base, promoting an E2 reaction.

    • Explanation: Many strong nucleophiles are also strong bases (e.g., alkoxides, hydroxides). Instead of attacking the carbon, they can abstract a proton from the adjacent carbon, leading to elimination.

    • Solution: Choose a nucleophile that is strongly nucleophilic but weakly basic. Excellent examples include the azide ion (N₃⁻), cyanide (CN⁻), or halides like iodide (I⁻).[15]

  • Potential Cause: Your reaction temperature is too high, favoring the E1 pathway.

    • Explanation: Elimination reactions generally have a higher activation energy than substitution and are more favored entropically. Thus, increasing the temperature will favor the E1 pathway over the S_N1 pathway.

    • Solution: Perform the reaction at a lower temperature. For many solvolysis reactions, running at or below room temperature is sufficient to minimize elimination byproducts.

Data Presentation & Solvent Selection

The choice of solvent is the most powerful tool for directing the reactivity of this compound. The following table summarizes the properties of common solvents and their influence on the reaction mechanism.

SolventDielectric Constant (ε)TypeFavored MechanismRationale
Water (H₂O)80.1Polar ProticS_N1 Excellent at stabilizing carbocation and leaving group through H-bonding.[5][6]
Methanol (CH₃OH)32.7Polar ProticS_N1 Good polarity and H-bonding ability; less effective than water but very common.[16]
Ethanol (C₂H₅OH)24.6Polar ProticS_N1 Moderately polar; a common choice for solvolysis experiments.[5][16]
Acetone ((CH₃)₂CO)20.7Polar AproticS_N2 Polar enough to dissolve reagents, but cannot H-bond with the nucleophile.[11]
Acetonitrile (CH₃CN)37.5Polar AproticS_N2 Highly polar, but lacks acidic protons, leaving nucleophiles highly reactive.[8]
Dimethyl Sulfoxide (DMSO)46.7Polar AproticS_N2 Excellent at solvating cations, leaving the anionic nucleophile "naked" and very reactive.[7][17]
Dichloromethane (CH₂Cl₂)8.9Nonpolar/Weakly PolarPoor for both Insufficient polarity to support ion formation for S_N1 or dissolve many nucleophiles for S_N2.
Hexane1.9NonpolarPoor for both Will not support either ionic pathway effectively.[4]
dot

SolventSelection start What is the desired outcome? sn1_outcome Stereochemical Racemization or Solvolysis start->sn1_outcome S_N1 sn2_outcome Stereochemical Inversion start->sn2_outcome S_N2 sn1_choice Use a Polar Protic Solvent sn1_outcome->sn1_choice sn1_solvent Examples: Water, Methanol, Ethanol sn1_choice->sn1_solvent sn1_nuc Use a weak or neutral nucleophile (often the solvent itself) sn1_choice->sn1_nuc sn2_choice Use a Polar Aprotic Solvent sn2_outcome->sn2_choice sn2_solvent Examples: DMSO, Acetone, Acetonitrile sn2_choice->sn2_solvent sn2_nuc Use a strong, non-basic nucleophile (e.g., NaN3, NaCN) sn2_choice->sn2_nuc

Caption: Decision workflow for solvent selection.

Experimental Protocols

Protocol 1: S_N1 Solvolysis in Aqueous Ethanol

This protocol is designed to maximize the S_N1 pathway by using a polar protic solvent system. The reaction progress is monitored by the production of hydrobromic acid.

  • Solvent Preparation: Prepare a 50:50 (v/v) mixture of ethanol and deionized water.

  • Reaction Setup: In a thermostatted reaction vessel (e.g., 25°C), add 20 mL of the aqueous ethanol solvent. Add a pH indicator such as bromothymol blue.

  • Initiation: Add a precisely known amount of this compound (e.g., 1 mmol) to the solvent with vigorous stirring to start the reaction.

  • Monitoring: The solvolysis will produce HBr, causing the indicator to change color. Monitor the reaction rate by titrating the acid produced with a standardized solution of NaOH (e.g., 0.01 M) over time. The rate of base consumption is equal to the rate of the S_N1 reaction.[18]

  • Workup: Once the reaction is complete (no further acid production), the product can be extracted using a nonpolar organic solvent (e.g., diethyl ether) and purified by standard methods.

Protocol 2: S_N2 Substitution with Sodium Azide in Acetone

This protocol is designed to favor the S_N2 pathway, leading to a product with inverted stereochemistry.

  • Reagent Preparation: Ensure all glassware is oven-dried. Use anhydrous acetone as the solvent.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (NaN₃, 1.2 equivalents) in anhydrous acetone.

  • Initiation: Add this compound (1.0 equivalent) to the solution.

  • Reaction Conditions: Heat the mixture to a gentle reflux (approx. 56°C) and stir.

  • Monitoring: Follow the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within a few hours.

  • Workup: After completion, cool the reaction mixture, filter off the sodium bromide salt, and remove the acetone under reduced pressure. The resulting crude product can be purified by column chromatography.

References

  • OpenOChem Learn. (n.d.). SN1 - Effect of the Solvent. Retrieved from [Link]

  • Fiveable. (n.d.). Characteristics of the SN1 Reaction. Organic Chemistry Class Notes.
  • University of Calgary. (n.d.). 11.5 Characteristics of the SN1 Reaction. In Organic Chemistry: A Tenth Edition.
  • LibreTexts Chemistry. (2024, March 17). 11.5: Characteristics of the SN1 Reaction.
  • LibreTexts Chemistry. (2021, May 23). 4.7: Factors Affecting the SN1 Reaction.
  • Benchchem. (n.d.). A Comparative Guide to the Reactivity of Alpha-Halo Beta-Keto Esters.
  • Bartleby.com. (n.d.). Solvolysis Of T-Butyl Brromide Lab Report.
  • An open textbook. (n.d.). 8.3. Factors affecting rate of nucleophilic substitution reactions. In Organic Chemistry 1.
  • OpenOChem Learn. (n.d.). SN2 Effect of Solvent.
  • Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?.
  • Unspecified. Nucleophilic Substitution Reactions.
  • YouTube. (2012, June 24). Solvents in Substitution Reactions.
  • Chemistry Net. (2014, February 24). Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution.
  • ResearchGate. (2021, January 25).
  • LibreTexts Chemistry. (2023, January 22). Nucleophilicity and Solvent Effects.
  • OpenStax. (2023, September 20). 11.3 Characteristics of the SN2 Reaction. In Organic Chemistry.
  • Prezi. (2013, October 30). Solvolysis Reaction Between Tert-butyl Chloride and Tert-but.
  • Unspecified. The Electrophile.
  • Unspecified. (2009). Experiment 8 — Kinetics of SN1 Solvolysis.
  • Royal Society of Chemistry. (2024, September 6). On the design of optimal computer experiments to model solvent effects on reaction kinetics.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting t-Butyl Ester Cleavage Reactions.
  • Wikipedia. (n.d.). α-Halo carboxylic acids and esters.
  • Guidechem. (n.d.).
  • YouTube. (2013, April 27). Effect of Solvent on Sn1 Reaction.
  • YouTube. (2014, June 30). Solvent Effects on Sn2 Reactions.
  • LibreTexts Chemistry. (2021, December 15). 7.5: SN1 vs SN2.
  • YouTube. (2016, December 27). Solvolysis - SN1 Reaction Mechanism - Stereochemistry.
  • National Institutes of Health. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. PMC.
  • Organic Syntheses. (n.d.).
  • ResearchGate. (2025, October 31).
  • ACS Publications. (n.d.). Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action.
  • Wiley-VCH. (n.d.).
  • Asian Journal of Green Chemistry. (n.d.). Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches.
  • PrepChem.com. (n.d.). Preparation of tert-Butyl bromide (2-bromo-2-methylpropane).
  • ResearchGate. (2025, August 6).
  • PubChem. (n.d.). tert-Butyl (R)
  • ACS Publications. (n.d.). Solvent Effects on Crystallization Kinetics: Investigating Trends across Scales, Methods, and Process Analytical Technologies.
  • Testbook. (n.d.). Alpha halo ketones to esters are converted via.
  • LibreTexts Chemistry. (2020, March 16). 9.7: SN1 Reaction.

Sources

Technical Support Center: Safe Quenching of tert-Butyl 2-bromobutanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for safe laboratory practices. This guide provides detailed troubleshooting and frequently asked questions (FAQs) concerning the safe quenching of reactions involving tert-Butyl 2-bromobutanoate. As a secondary alkyl halide and a tert-butyl ester, this reagent presents unique considerations during reaction workup that are critical for ensuring both experimental success and laboratory safety. This document is intended for researchers, scientists, and drug development professionals.

Section 1: Core Safety Principles & Reagent Hazards

Before addressing specific experimental scenarios, it is crucial to understand the inherent hazards of this compound and the fundamental principles of a safe reaction quench.

Hazards of this compound

This compound is a corrosive compound that can cause severe skin burns and eye damage.[1] It is also classified as a lachrymator, a substance that irritates the eyes and causes tearing.[1] Therefore, all handling must be performed in a well-ventilated chemical fume hood with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, a flame-retardant lab coat, and chemical splash goggles.[1][2]

The "Why" of Quenching

In organic chemistry, "quenching" is the process of deactivating any unreacted, highly reactive reagents in the reaction mixture to render it safe for handling, workup, and purification.[3] A quench is not merely the addition of water; it is a controlled chemical neutralization. Improper quenching can lead to violent exothermic reactions, pressure buildup, fires, or the formation of unwanted byproducts.[4][5]

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and issues encountered when working with this compound in a question-and-answer format.

Q1: What are the primary considerations when choosing a quenching agent for my reaction?

Answer: The choice of quenching agent depends entirely on the reagents used in your reaction. The goal is to neutralize the most reactive species first.

  • For reactions involving strong bases or nucleophiles (e.g., alkoxides in a Williamson ether synthesis): A weak proton source is needed to neutralize the base. Saturated aqueous ammonium chloride (NH₄Cl) is often ideal as it is a mild acid.[6][7] Water or dilute acids can also be used, but must be added cautiously to a cooled reaction mixture to control the exotherm.

  • For reactions involving organometallic reagents (e.g., Grignard reagents): These are highly water-reactive.[2][8] Quenching must be done with a weak proton source under controlled conditions. Saturated aqueous NH₄Cl is the reagent of choice because it protonates the intermediate alkoxide and destroys excess Grignard reagent without being overly acidic, which could cause side reactions like elimination.[9][10] It also helps prevent the precipitation of magnesium hydroxides that can lead to troublesome emulsions.[9]

  • For reactions under acidic conditions: A weak base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), is typically used to neutralize the acid catalyst. Addition must be slow and cautious due to the evolution of CO₂ gas, which can cause pressure buildup and foaming.

Q2: I've performed a Williamson ether synthesis using sodium hydride (NaH) to form an alkoxide, which then reacted with this compound. How do I safely quench this reaction?

Answer: This reaction contains unreacted sodium hydride and/or sodium alkoxide, both of which are strong bases and can react violently with water. The key is a slow, controlled quench at a reduced temperature.

Protocol: Quenching a Williamson Ether Synthesis

  • Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath (0 °C). This is critical to dissipate the heat generated during the neutralization.

  • Initial Quench with a Less Reactive Alcohol: Very slowly, add a few milliliters of isopropanol or ethanol to the cooled, stirred reaction mixture. These alcohols are less reactive than water and will safely quench small amounts of residual sodium hydride.[5] You may observe some bubbling (hydrogen gas evolution), which should be allowed to subside.

  • Primary Quench: Slowly and dropwise, add saturated aqueous NH₄Cl solution. Continue cooling and stirring throughout the addition. Monitor for any significant temperature increase.

  • Extraction: Once the quench is complete and the mixture has returned to room temperature, proceed with the aqueous workup. Transfer the mixture to a separatory funnel, dilute with water and an appropriate organic solvent (e.g., ethyl acetate or diethyl ether), and perform extractions.[11]

Q3: My procedure involves the addition of a Grignard reagent to an aldehyde, followed by the addition of this compound as an electrophile. What is the safest and most effective quenching strategy?

Answer: The primary hazard here is the unreacted Grignard reagent. Direct addition of water is extremely dangerous as it can lead to a violent reaction and potentially ignite the ether solvent.[4][12] The correct procedure uses a buffered acidic solution to control the reaction.

Protocol: Quenching a Grignard Reaction

  • Cooling is Mandatory: Ensure the reaction mixture is cooled to 0 °C in an ice-water bath. Vigorous stirring is essential.

  • Slow Addition of Saturated Aqueous NH₄Cl: Prepare a separatory funnel or an addition funnel containing saturated aqueous ammonium chloride solution. Add the solution dropwise to the reaction mixture.[13] The initial drops may cause a noticeable exotherm and some fizzing. Control the addition rate to keep the internal temperature below 20-25 °C.

  • Observation: Continue the addition until no more gas evolves and the reaction appears homogenous (or as a manageable slurry of salts). A large excess of the NH₄Cl solution is typically used to ensure a complete quench.[13]

  • Workup: Warm the mixture to room temperature. The magnesium salts should be largely soluble in the aqueous layer, making the subsequent extraction cleaner and less prone to emulsions.[9] Proceed with standard liquid-liquid extraction.

Q4: Is this compound stable to my aqueous workup conditions? I'm concerned about hydrolysis of the tert-butyl ester.

Answer: This is an excellent question that highlights the chemical nature of the substrate. The tert-butyl ester group is generally stable to neutral and basic aqueous conditions, which is a significant advantage. However, it is labile (prone to cleavage) under acidic conditions.[14]

  • If your workup is basic or neutral (e.g., quenching with NaHCO₃ or water): The ester is unlikely to hydrolyze.

  • If your quench and workup are acidic (e.g., using 1M HCl): You risk cleaving the tert-butyl ester to form 2-bromobutanoic acid and isobutylene gas. If the ester functionality is critical to your final product, you must avoid strongly acidic workup conditions. This is another reason why saturated NH₄Cl (pKa ~9.24) is preferred over stronger acids for quenching reactions like the Grignard.[7]

Q5: I added water to my Grignard reaction too quickly and it flashed and produced a thick, white precipitate. What happened and what should I do?

Answer: You have experienced two common problems. The "flash" was a highly exothermic reaction with the solvent likely boiling. The thick precipitate is magnesium hydroxide (Mg(OH)₂), which forms when a Grignard reagent is quenched with a strong base source like water without a buffer. This precipitate is often gelatinous and makes phase separation nearly impossible.

Troubleshooting Steps:

  • Safety First: Ensure the exotherm is under control. If necessary, add more ice to the external bath.

  • Breaking the Emulsion/Precipitate: While cooling and stirring, slowly add saturated aqueous NH₄Cl or dilute HCl. The mild acidity will protonate the hydroxides and form water-soluble magnesium salts (MgCl₂), breaking up the precipitate.[9]

  • Patience: This process can be slow. It may require significant stirring and addition of the acidic solution.

  • Future Prevention: Always quench Grignard reactions with saturated aqueous NH₄Cl at 0 °C.[9][10]

Section 3: Data Summary & Visual Guides

Table 1: Quenching Agent Selection Guide
Reaction TypeKey Reactive SpeciesRecommended Quenching AgentRationale & Key Hazards
Williamson Ether Synthesis Alkoxide, NaH1. Isopropanol (small amount) 2. Saturated aq. NH₄Cl or WaterNeutralizes strong base. Hazard: Highly exothermic; H₂ evolution with NaH.[5]
Grignard Reactions Organomagnesium HalideSaturated aq. NH₄ClMild proton source, prevents Mg(OH)₂ formation and emulsions.[9][10] Hazard: Violent reaction with protic sources.
Acid-Catalyzed Reactions Strong Acid (e.g., H₂SO₄)Saturated aq. NaHCO₃Neutralizes acid catalyst. Hazard: CO₂ evolution can cause foaming and pressure buildup.
Ester Hydrolysis (Basic) Hydroxide (e.g., NaOH)Dilute aq. HClNeutralizes excess base. Hazard: Exothermic. Avoid excess acid to prevent hydrolysis of the product ester.
Diagram 1: Decision Workflow for Quenching

This diagram provides a logical path for selecting the appropriate quenching strategy.

QuenchDecision start Reaction Complete: Initiate Quench check_reagents Identify Most Reactive Species start->check_reagents organometallic Organometallic? (e.g., Grignard) check_reagents->organometallic strong_base Strong Base? (e.g., NaH, RO⁻) organometallic->strong_base No quench_grignard Cool to 0°C. Slowly add sat. aq. NH₄Cl. organometallic->quench_grignard Yes strong_acid Strong Acid? strong_base->strong_acid No quench_base Cool to 0°C. Slowly add sat. aq. NH₄Cl or H₂O. strong_base->quench_base Yes quench_acid Cool to 0°C. Slowly add sat. aq. NaHCO₃. strong_acid->quench_acid Yes workup Proceed to Aqueous Workup strong_acid->workup No/ Neutral quench_grignard->workup quench_base->workup quench_acid->workup

Caption: Decision tree for selecting a safe quenching agent.

Diagram 2: Standard Operating Procedure for a Safe Quench

This workflow illustrates the critical steps for any quenching procedure involving energetic reagents.

QuenchWorkflow start 1. Reaction Completion Confirmed (TLC, etc.) cool 2. Cool Reaction Vessel to 0°C (Ice-Water Bath) start->cool stir 3. Ensure Vigorous Mechanical or Magnetic Stirring cool->stir prepare_quench 4. Prepare Quenching Agent (e.g., in an addition funnel) stir->prepare_quench add_slowly 5. Add Quenching Agent DROPWISE prepare_quench->add_slowly monitor 6. Monitor Temperature and Gas Evolution add_slowly->monitor complete 7. Allow to Warm to Room Temperature monitor->complete proceed 8. Proceed to Workup/Extraction complete->proceed

Caption: Step-by-step workflow for a safe quenching protocol.

References

  • Thermal Processing Magazine. (2022-07-15). Safety considerations when quenching with oil or salt. [Link]

  • Gear Solutions Magazine. (2018-05-15). Water in oil-based quenchants can be problematic. [Link]

  • Environmental Health and Safety, Oregon State University. Quenching and Disposal of Water Reactive Materials. [Link]

  • Reddit r/OrganicChemistry. (2023). How much ammonium chloride to quench a grignard?[Link]

  • SynArchive. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Sarpong Group, UC Berkeley. (2016-11-22). Quenching of Water Reactive Materials. [Link]

  • Common Organic Chemistry. Ammonium Chloride. [Link]

  • Wikipedia. Ammonium chloride. [Link]

  • Master Organic Chemistry. (2014-10-24). The Williamson Ether Synthesis. [Link]

  • Unknown Source. Williamson Ether Synthesis Lab Procedure. [Link]

  • J&K Scientific LLC. (2023-03-22). Williamson Ether Synthesis. [Link]

  • KGROUP, University of Washington. (2006-10-27). Quenching Reactive Substances. [Link]

  • Chemistry LibreTexts. (2019-06-05). Elimination of Alkyl Halides. [Link]

  • Unknown Source. Alkyl Halides Lecture Notes. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Organic Syntheses. Cross-Coupling of Alkenyl/Aryl Carboxylates with Grignard Reagents via Fe-Catalyzed C-O Bond Activation. [Link]

  • Environmental Health & Safety, Oregon State University. Quenching and Disposal of Liquid Pyrophoric Materials. [Link]

  • Bar-Nun, A., & Shaviv, A. (1975). Organic synthesis by quench reactions. PubMed. [Link]

  • Master Organic Chemistry. (2015-12-16). Protecting Groups In Grignard Reactions. [Link]

  • PubChem. tert-Butyl (R)-2-bromobutanoate. [Link]

  • Chemistry Stack Exchange. (2019-01-18). What is the role of ammonium chloride in the workup of a Grignard reaction?[Link]

  • Reddit r/OrganicChemistry. (2021-08-22). Can I add ammonium chloride instead of HCl in the last step?[Link]

  • Chemistry For Everyone (YouTube). (2024-01-02). What Is Quenching In Organic Chemistry?[Link]

  • Master Organic Chemistry. (2014-01-10). Alkyl Halide Reaction Map And Summary. [Link]

  • Brandt Kadrow (YouTube). (2020-04-14). SN1 Reaction Experiment, Synthesis of tert-Butyl Chloride, Part 2. [Link]

  • Bunton, C. A., et al. (1951). Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate. Journal of the Chemical Society (Resumed). [Link]

  • Mata-Becerril, D., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

Sources

Validation & Comparative

The Foundational Principles: Chemical Shift and Spin-Spin Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the 1H NMR Spectral Analysis of tert-Butyl 2-bromobutanoate: A Comparative Approach

As a Senior Application Scientist, the structural elucidation of novel and existing chemical entities is a cornerstone of our work in drug development and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the most powerful tool for this purpose, providing a detailed roadmap of a molecule's proton framework. This guide offers an in-depth analysis of the 1H NMR spectrum of this compound, a common synthetic intermediate.

This is not merely a descriptive analysis. We will dissect the spectrum by comparing it with its close structural analogs, methyl 2-bromobutanoate and ethyl 2-bromobutanoate. This comparative methodology serves a critical pedagogical purpose: it illuminates how subtle structural modifications—specifically altering the ester alkyl group—manifest in the NMR spectrum, thereby reinforcing the fundamental principles of chemical shift and spin-spin coupling. The causality behind spectral patterns, particularly the complexities introduced by stereochemistry, will be a central focus.

A proton's resonance frequency (its chemical shift, δ) in an NMR spectrum is exquisitely sensitive to its local electronic environment. Electron-withdrawing groups, such as halogens or the oxygen atoms in an ester functionality, pull electron density away from adjacent protons. This "deshielding" effect causes their signals to appear further downfield (at a higher ppm value).[1][2]

Furthermore, the magnetic fields of non-equivalent protons on adjacent carbons can interact, a phenomenon known as spin-spin coupling. This interaction splits a single resonance peak into a multiplet (e.g., a doublet, triplet, or quartet). The "n+1 rule" is a useful first-order approximation, where a signal for a proton with 'n' non-equivalent neighbors is split into 'n+1' peaks.[3] The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity and stereochemical relationship between coupled protons.[4]

Structural Analysis of this compound

The structure of this compound presents four distinct proton environments, which will give rise to four unique signals in the 1H NMR spectrum. The presence of a chiral center at the second carbon (C2) introduces an additional layer of complexity that is crucial for a complete analysis.

Caption: Molecular structure of this compound with distinct proton environments labeled (a-d).

Expected 1H NMR Spectrum Analysis:
  • Signal (a) - tert-Butyl Protons (-C(CH₃)₃): The nine protons of the tert-butyl group are all chemically equivalent due to free rotation.[5] They have no adjacent protons to couple with, so they will appear as a sharp singlet. This large integration value (9H) makes the signal exceptionally prominent.[6] Its chemical shift is expected in the upfield region, around δ 1.5 ppm .

  • Signal (b) - Methine Proton (-CHBr): This single proton is on the carbon atom bonded to two electron-withdrawing groups: the bromine atom and the ester carbonyl group. This dual deshielding effect will shift its signal significantly downfield to approximately δ 4.2-4.3 ppm .[7][8] It is adjacent to the two methylene protons (c), so according to the n+1 rule, its signal will be split into a triplet (2+1=3).

  • Signal (c) - Methylene Protons (-CH₂-): These two protons are adjacent to the chiral center (C2). This makes them diastereotopic, meaning they are chemically non-equivalent even with free bond rotation.[9] Consequently, they will have slightly different chemical shifts and will couple to each other (geminal coupling). Each will also couple to the methine proton (b) and the terminal methyl protons (d). The result is a complex multiplet, expected around δ 2.0-2.2 ppm .[7][10]

  • Signal (d) - Methyl Protons (-CH₃): The three protons of the terminal methyl group are equivalent. They are adjacent to the two methylene protons (c), so their signal will be split into a triplet (2+1=3). This signal will appear in the most upfield region, around δ 1.0 ppm .[7][8]

Comparative Analysis: The Impact of the Ester Group

To fully appreciate the spectral features of this compound, we will compare it with its methyl and ethyl ester analogs. The core butanoate moiety remains the same, allowing us to isolate the spectral contribution of the ester's alkyl group.

Compound Proton Environment δ (ppm) Multiplicity Integration J (Hz)
This compound (a) -C(CH ₃)₃~ 1.5Singlet (s)9H-
(b) -CH Br-~ 4.2Triplet (t)1H~ 7.0
(c) -CH ₂-~ 2.1Multiplet (m)2H-
(d) -CH₂CH~ 1.0Triplet (t)3H~ 7.4
Ethyl 2-bromobutanoate (e) -OCH ₂CH₃~ 4.2Quartet (q)2H~ 7.1
(f) -OCH₂CH~ 1.3Triplet (t)3H~ 7.1
(b) -CH Br-~ 4.2Triplet (t)1H~ 7.0
(c) -CH ₂-~ 2.1Multiplet (m)2H-
(d) -CH₂CH~ 1.0Triplet (t)3H~ 7.4
Methyl 2-bromobutanoate (g) -OCH~ 3.8Singlet (s)3H-
(b) -CH Br-~ 4.2Triplet (t)1H~ 7.0
(c) -CH ₂-~ 2.1Multiplet (m)2H-
(d) -CH₂CH~ 1.0Triplet (t)3H~ 7.4

Data compiled and estimated from typical values and spectral data from multiple sources.[1][7][8][10][11]

Key Comparative Insights:
  • The Butanoate "Fingerprint": The signals for the protons on the butanoate chain (b, c, and d) remain remarkably consistent across all three compounds. Their chemical shifts and multiplicities are largely unaffected by the change in the ester group, which is several bonds away. This demonstrates the localized nature of most electronic effects in NMR.

  • Ester Group Signatures: The distinguishing feature of each spectrum is the signal(s) from the ester's alkyl group.

    • The tert-butyl group provides a simple, unmistakable 9H singlet at ~1.5 ppm.[5]

    • The ethyl group introduces a classic ethyl pattern: a quartet (from the -OCH₂- protons split by the neighboring CH₃) and a triplet (from the -CH₃ protons split by the neighboring CH₂).[7][11]

    • The methyl group provides the simplest signature: a 3H singlet around 3.8 ppm, as there are no adjacent protons to couple with.[8]

G cluster_tertbutyl tert-Butyl Ester cluster_ethyl Ethyl Ester cluster_methyl Methyl Ester tb_9H 9H Singlet (~1.5 ppm) et_2H 2H Quartet (~4.2 ppm) et_3H 3H Triplet (~1.3 ppm) me_3H 3H Singlet (~3.8 ppm) mol R-O-C(=O)-CH(Br)CH₂CH₃ mol->tb_9H R = -C(CH₃)₃ mol->et_2H R = -CH₂CH₃ mol->me_3H R = -CH₃

Caption: Comparison of 1H NMR signals for different ester alkyl groups (R).

Experimental Protocol: Acquiring a High-Quality 1H NMR Spectrum

The trustworthiness of any spectral interpretation hinges on the quality of the acquired data. The following protocol outlines a self-validating system for obtaining a high-resolution 1H NMR spectrum.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the analyte (e.g., this compound). The precise mass is not critical for routine structural confirmation but is good practice.

    • Transfer the sample to a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), using a pipette. CDCl₃ is chosen for its excellent solubilizing power for many organic compounds and its single residual solvent peak at δ ~7.26 ppm, which rarely interferes with analyte signals.[12][13]

    • Add a small amount (1-2 drops from a capillary tube) of a solution containing an internal standard, most commonly tetramethylsilane (TMS). TMS is chosen because it is chemically inert, volatile (easily removed), and its 12 equivalent protons give a sharp singlet that is defined as δ 0.00 ppm, providing a universal reference point.[2][12]

    • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Spectrometer Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine, ensuring the depth is correctly calibrated using the manufacturer's gauge. This is critical for optimal magnetic field homogeneity.

    • Place the sample into the NMR probe.

    • Locking: The spectrometer's "lock" system uses the deuterium signal from the solvent (e.g., the 'D' in CDCl₃) to maintain a constant magnetic field over the course of the experiment, correcting for any drift. This step is essential for high-resolution measurements.

    • Shimming: Optimize the magnetic field homogeneity by adjusting the shim coils. This process minimizes peak broadening and distortion, resulting in sharp, symmetrical signals. Most modern spectrometers have automated shimming routines.

    • Acquisition Parameters:

      • Pulse Angle: Set to a 30-45° pulse. This is a compromise that allows for faster repetition of the experiment without saturating the signals, improving the signal-to-noise ratio in a given amount of time.

      • Number of Scans (Transients): For a sample of this concentration, 16 or 32 scans are typically sufficient. The signal-to-noise ratio improves with the square root of the number of scans.

      • Relaxation Delay (d1): Set a delay of 1-2 seconds between pulses. This allows the protons to return to their equilibrium state before the next pulse, ensuring accurate signal integration.

  • Data Processing:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay, FID) into the frequency-domain spectrum.

    • Phasing: Manually or automatically adjust the phase of the spectrum to ensure all peaks have a pure absorption lineshape (positive and on a flat baseline).

    • Baseline Correction: Apply a polynomial function to correct any rolling or tilting in the spectrum's baseline.

    • Referencing: Calibrate the chemical shift axis by setting the TMS peak to exactly δ 0.00 ppm.

    • Integration: Integrate the area under each signal. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.

Caption: Standard experimental workflow for 1H NMR spectroscopy.

Conclusion

The 1H NMR spectrum of this compound is a rich source of structural information. A systematic analysis of its four distinct signals—a 9H singlet, a downfield 1H triplet, a complex 2H multiplet, and an upfield 3H triplet—allows for an unambiguous confirmation of its molecular structure. The complexity of the methylene signal serves as an important reminder of the influence of stereochemistry on NMR spectra, specifically the concept of diastereotopicity.

By placing this analysis within a comparative framework alongside its methyl and ethyl ester analogs, we reinforce the foundational principles of NMR spectroscopy. This approach demonstrates how specific, predictable spectral "signatures" for common functional groups can be used to rapidly identify key structural motifs. The detailed experimental protocol provided ensures that researchers can acquire high-fidelity data, which is the non-negotiable bedrock of trustworthy spectral interpretation in any research, development, or quality control setting.

References

  • ACD/Labs. t-Butyl group towers over other 1H resonances. [Link]

  • Wagner, G. et al. Using tert-Butyl Groups in a Ligand To Identify Its Binding Site on a Protein. PMC. [Link]

  • Rizo, J. et al. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. SpringerLink. [Link]

  • JoVE. Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons. [Link]

  • Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]

  • UCLA Chemistry & Biochemistry. Spectroscopy Tutorial: Esters. [Link]

  • University of Wisconsin-Madison. Coupling constants for 1H and 13C NMR. [Link]

  • Doc Brown's Chemistry. Interpreting and explaining the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide). [Link]

  • The Royal Society of Chemistry. NMR 5: Coupling Constants. YouTube. [Link]

  • PubChem. tert-Butyl (R)-2-bromobutanoate. [Link]

  • University of Calgary. Ch 13 - Coupling. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Wikipedia. Proton nuclear magnetic resonance. [Link]

  • PharmaTutor. What is coupling constant? How it is calculated?. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 2-bromobutane. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of 1-bromobutane. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the 13C NMR Chemical Shifts of tert-Butyl 2-bromobutanoate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This in-depth technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of tert-Butyl 2-bromobutanoate. In the absence of a publicly available experimental spectrum, this document presents a robust prediction of its ¹³C NMR chemical shifts, grounded in established principles and comparative data from structurally analogous compounds. We will explore the theoretical underpinnings of chemical shift phenomena, including the inductive effects of electronegative substituents and the structural influence of sterically demanding groups. This guide serves as a vital resource for researchers, scientists, and drug development professionals, offering not only predictive data but also a detailed experimental protocol for acquiring high-fidelity NMR spectra for similar small molecules.

Introduction: The Role of ¹³C NMR in Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an indispensable analytical technique for determining the carbon framework of organic molecules.[1] Unlike proton NMR, which provides information about the hydrogen atoms, ¹³C NMR directly probes the carbon skeleton, with each chemically non-equivalent carbon atom typically producing a distinct signal.[2] The position of these signals, known as chemical shifts (δ), is highly sensitive to the local electronic environment of each carbon nucleus, providing critical insights into functional groups, hybridization, and connectivity.[3]

This compound is a chiral ester containing several key structural features: a carbonyl group, an electronegative bromine atom at the α-position, and a sterically bulky tert-butyl ester group. Each of these features uniquely influences the electronic environment and, consequently, the ¹³C NMR chemical shifts of the molecule's carbon atoms. This guide will deconstruct these influences to predict the spectrum and compare it with known analogues to validate our analysis.

Theoretical Framework: Key Factors Influencing Chemical Shifts

The chemical shift of a ¹³C nucleus is primarily governed by the magnetic field experienced by that nucleus. This field is modulated by the surrounding electron density, a phenomenon known as nuclear shielding. Higher electron density results in greater shielding and an upfield shift (lower ppm value), while lower electron density causes deshielding and a downfield shift (higher ppm value). The key factors at play in this compound are:

  • Electronegativity: The presence of highly electronegative atoms like oxygen and bromine causes a significant deshielding effect on adjacent carbon atoms.[3] These atoms withdraw electron density (the inductive effect), reducing the shielding of the nearby carbon nuclei and shifting their signals downfield.[1]

  • Hybridization: The hybridization state of the carbon atom has a profound impact on its chemical shift. sp²-hybridized carbons, such as those in carbonyl groups and alkenes, are significantly more deshielded and appear much further downfield (110-220 ppm) than sp³-hybridized carbons (0-90 ppm).[3] The carbonyl carbon of an ester is particularly distinct, typically appearing in the 160-185 ppm range.[4][5]

  • Steric and Substituent Effects: The substitution pattern on a carbon atom (primary, secondary, tertiary, quaternary) and the presence of bulky groups like the tert-butyl group also influence the chemical shift. The α- and β-effects describe the downfield shift caused by adding a carbon at the α or β position, while the γ-effect, often a shielding (upfield) effect, is associated with steric compression from a substituent three bonds away.

Predicted ¹³C NMR Data for this compound

Based on the principles outlined above and data from related compounds, we can predict the ¹³C NMR chemical shifts for this compound. The molecule contains seven carbon atoms in six unique chemical environments.

Carbon Atom LabelMolecular PositionHybridizationPredicted Chemical Shift (δ, ppm)Rationale and Justification
C1 >C=Osp²168 - 172Carbonyl carbons in esters typically resonate between 170-185 ppm.[5][6] The presence of the electron-withdrawing bromine atom on the α-carbon (C2) slightly deshields the carbonyl carbon.
C2 -C H(Br)-sp³50 - 55The direct attachment to the highly electronegative bromine atom causes significant deshielding. This is consistent with the α-carbon in 2-bromobutane (53.4 ppm).[7]
C3 -C H₂-sp³32 - 36This methylene carbon is in the β-position to the bromine atom. Its chemical shift is comparable to the corresponding carbon in 2-bromobutane (34.3 ppm).[7]
C4 -C H₃sp³10 - 14As a terminal methyl group in an alkyl chain, it is highly shielded and appears far upfield, similar to the terminal methyl in 2-bromobutane (12.2 ppm).[7]
C5 -O-C (CH₃)₃sp³81 - 85This quaternary carbon is attached to the ester oxygen, causing a strong downfield shift into the typical range for carbons in ethers or esters (60-80 ppm).[8] The quaternary nature and tert-butyl structure push it to the lower end of this range.
C6 -C(C H₃)₃sp³27 - 30These three chemically equivalent methyl carbons of the tert-butyl group are highly shielded. Their characteristic signal appears in a well-defined region.[9]

Comparative Analysis with Structural Analogues

To build confidence in our predictions, we can compare them with experimental data from structurally related molecules. This comparison highlights how the addition or modification of functional groups systematically alters the chemical shifts.

Carbon PositionThis compound (Predicted, ppm)2-Bromobutanoic Acid (Experimental, ppm)2-Bromobutane (Experimental, ppm)[7]tert-Butyl Bromide (Experimental, ppm)[10]
Carbonyl / Carboxyl 168 - 172~175N/AN/A
C-Br 50 - 55~4553.462.5 (Quaternary)
-CH₂- 32 - 36~2834.3N/A
Terminal -CH₃ 10 - 14~1212.2N/A
Quaternary (t-Butyl) 81 - 85N/AN/A62.5 (Attached to Br)
Methyls (t-Butyl) 27 - 30N/AN/A36.4

Note: Experimental data for 2-Bromobutanoic Acid is derived from spectral databases and may vary slightly based on solvent and conditions.[11][12]

Analysis of Trends:

  • Carbonyl vs. Carboxyl: The carbonyl carbon in the tert-butyl ester is predicted to be slightly upfield compared to the carboxylic acid, a common trend when comparing esters to their parent acids.[13]

  • Effect of the Carbonyl Group: The C-Br carbon (C2) in the ester is predicted to be slightly upfield compared to 2-bromobutane. This is due to the influence of the adjacent carbonyl system.

  • The tert-Butyl Signature: The signals for the quaternary and methyl carbons of the tert-butyl group are highly characteristic and serve as a clear diagnostic tool for the presence of this moiety.

Visualizing Structure-Shift Correlations

The following diagram illustrates the relationship between the molecular structure of this compound and its predicted ¹³C NMR chemical shift regions.

G cluster_mol This compound cluster_shifts Predicted Chemical Shift Regions (ppm) mol CH₃–CH₂–CH(Br)–C(=O)–O–C(CH₃)₃ ⁴   ³    ²      ¹          ⁵  ⁶ C1 C1 Carbonyl (sp²) 168 - 172 ppm C2 C2 CH-Br (sp³) 50 - 55 ppm C3 C3 Aliphatic CH₂ (sp³) 32 - 36 ppm C4 C4 Aliphatic CH₃ (sp³) 10 - 14 ppm C5 C5 Quaternary C-O (sp³) 81 - 85 ppm C6 C6 t-Butyl CH₃ (sp³) 27 - 30 ppm p1->C1 p2->C2 p3->C3 p4->C4 p5->C5 p6->C6

Caption: Correlation of carbon atoms in this compound with their predicted ¹³C NMR chemical shift regions.

Experimental Protocol for Data Acquisition

To validate these predictions, one would acquire an experimental spectrum. The following protocol outlines a robust, self-validating methodology for obtaining a high-quality ¹³C NMR spectrum for a small organic molecule like this compound.

Objective: To acquire a quantitative, proton-decoupled ¹³C NMR spectrum.

Methodology Workflow:

Caption: Standard workflow for ¹³C NMR sample preparation, data acquisition, and processing.

Step-by-Step Protocol:

  • Sample Preparation:

    • Causality: A precise concentration is required for optimal signal-to-noise without causing line broadening from viscosity. Deuterated solvent is essential to provide a lock signal for the spectrometer and avoid overwhelming solvent proton signals.

    • Action: Weigh 20-50 mg of the sample and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is an excellent choice for many non-polar to moderately polar organic compounds and its residual ¹³C signal at 77.16 ppm provides a reliable secondary chemical shift reference.[8]

    • Internal Standard: For the most accurate referencing, a small drop of tetramethylsilane (TMS) can be added. TMS is chemically inert and its signal is defined as 0.0 ppm.[7]

    • Action: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (≥ 400 MHz Spectrometer):

    • Causality: Higher field strength spectrometers provide greater signal dispersion and sensitivity, which is crucial for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[2]

    • Action: Insert the sample into the spectrometer.

    • Locking & Shimming: Lock the field frequency to the deuterium signal of the CDCl₃. This compensates for any magnetic field drift. Shim the magnetic field to maximize its homogeneity across the sample, which is critical for achieving sharp, well-resolved peaks.

  • Data Acquisition:

    • Causality: ¹³C NMR requires a larger number of scans (transients) than ¹H NMR to achieve a good signal-to-noise ratio. A relaxation delay (D1) is necessary to allow the nuclei to return to equilibrium between pulses for quantitative results. Broadband proton decoupling simplifies the spectrum by collapsing all C-H coupling multiplets into single lines, improving sensitivity.[14]

    • Recommended Parameters:

      • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

      • Spectral Width (SW): ~240 ppm (e.g., -10 to 230 ppm) to ensure all signals, especially the downfield carbonyl, are captured.

      • Number of Scans (NS): 128 to 1024, depending on sample concentration.

      • Relaxation Delay (D1): 2-5 seconds.

  • Data Processing:

    • Causality: The raw data (Free Induction Decay, FID) must be mathematically processed to generate the frequency-domain spectrum we interpret.

    • Action: Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.

    • Action: Perform a Fourier Transform on the FID.

    • Action: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

    • Action: Apply a baseline correction to obtain a flat, even baseline.

    • Action: Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the central peak of the CDCl₃ triplet to 77.16 ppm.

Conclusion

This guide provides a comprehensive, predictive, and comparative analysis of the ¹³C NMR spectrum of this compound. By leveraging established spectroscopic principles and data from analogous compounds, we have assigned a probable chemical shift to each of the six unique carbon environments within the molecule. The distinct signals predicted for the carbonyl carbon, the bromine-bearing methine, and the characteristic tert-butyl group serve as key identifiers for structural verification. The included experimental protocol offers a standardized and reliable method for acquiring empirical data, allowing researchers to confidently apply these principles in their own structural elucidation workflows.

References

  • Scribd. 13-C NMR Chemical Shift Table. Available from: [Link][4]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Available from: [Link][1]

  • 13C NMR Chemical Shift Table. (n.d.). Available from: [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available from: [Link][5]

  • Stothers, J. B. (1965). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 43(2), 510-524. Available from: [Link][6]

  • ACD/Labs. (2008). t-Butyl group towers over other 1H resonances. Available from: [Link][9]

  • ResearchGate. (2014). How can I differentiate ester and acid carbonyl in a polymer network by C-13 NMR spectroscopy?. Available from: [Link][13]

  • OpenStax. (2023). 13.11 Characteristics of 13C NMR Spectroscopy. In Organic Chemistry. Available from: [Link][3]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6655, 2-Bromobutanoic acid. Available from: [Link].[11]

  • Gable, K. Oregon State University. 13C NMR Chemical Shifts. Available from: [Link][8]

  • Doc Brown's Chemistry. 13C NMR spectrum of 2-bromobutane. Available from: [Link][7]

  • A guide to 13c nmr chemical shift values. (n.d.). Available from: [Link][2]

  • A guide to C-13 NMR. (n.d.). Available from: [Link][14]

  • Doc Brown's Chemistry. 13C NMR spectrum: 2-bromo-2-methylpropane. Available from: [Link][10]

Sources

Navigating the Maze of Mass Spectra: A Comparative Guide to the Fragmentation Pattern of tert-Butyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug development and organic synthesis, mass spectrometry (MS) is an indispensable tool for molecular structure elucidation. The fragmentation pattern of a molecule under electron ionization (EI) provides a veritable fingerprint, offering deep insights into its constituent functional groups and their connectivity. This guide provides a detailed analysis of the expected EI mass spectrometry fragmentation pattern of tert-Butyl 2-bromobutanoate, a halogenated ester with functionalities that introduce competing and collaborative fragmentation pathways.

This comparison guide, designed for researchers, scientists, and drug development professionals, will not only predict the fragmentation of this compound but also objectively compare it with structurally related molecules. By understanding the interplay between the bulky tert-butyl ester group and the alpha-bromine substituent, we can gain a more nuanced understanding of mass spectral behavior in complex molecules.

The Subject Molecule: this compound at a Glance

This compound is a bifunctional molecule featuring a carboxylic acid ester with a sterically demanding tert-butyl group and a bromine atom at the alpha-position to the carbonyl. This unique combination of a good leaving group (bromine) and a highly stable carbocation precursor (tert-butyl group) makes its fragmentation pattern particularly interesting and instructive.

Predicting the Fragmentation Symphony: Key Pathways for this compound

A crucial initial step in EI-MS is the formation of the molecular ion (M+•). Due to the presence of bromine, the molecular ion peak will appear as a pair of peaks of almost equal intensity (M+• and [M+2]+•), corresponding to the natural isotopic abundance of 79Br and 81Br.

The predicted fragmentation pathways are visualized in the following diagram:

fragmentation_pathways cluster_tert_butyl tert-Butyl Driven Fragmentation cluster_bromine Bromine Driven Fragmentation cluster_alpha_cleavage Alpha-Cleavage M This compound [C8H15BrO2]+• m/z 222/224 F1 Loss of tert-butyl radical [M - C4H9]• m/z 165/167 M->F1 - •C(CH3)3 F2 tert-Butyl cation [C4H9]+ m/z 57 M->F2 Formation of [C(CH3)3]+ F3 Loss of Br• [M - Br]• m/z 143 M->F3 - •Br F5 Loss of COOtBu [C4H6Br]+ m/z 133/135 M->F5 - •COOC(CH3)3 F6 [CH(Br)COOtBu]+• m/z 194/196 M->F6 - •C2H5 F4 Acylium ion [C4H6BrO]+ m/z 165/167 F3->F4 - CO

Caption: Predicted major fragmentation pathways of this compound under electron ionization.

Key Predicted Fragment Ions for this compound:
m/z (79Br/81Br) Proposed Fragment Structure Fragmentation Pathway Significance
222/224[C8H15BrO2]+•Molecular Ion (M+•)Confirms molecular weight and presence of one bromine atom. Likely to be of low abundance.
165/167[C4H6BrO]+Loss of tert-butyl radicalA significant peak due to the stability of the resulting acylium ion and the tert-butyl radical.
143[C8H15O2]+Loss of bromine radicalCleavage of the weak C-Br bond.
133/135[C4H6Br]+Alpha-cleavage with loss of the ester groupIndicates the presence of the brominated butyl chain.
57[C4H9]+Formation of tert-butyl cationExpected to be the base peak due to the high stability of the tert-butyl carbocation.[1]

Comparative Analysis: The Influence of the Ester and Halogen

To better understand the predicted fragmentation of this compound, it is instructive to compare it with the known fragmentation patterns of related molecules.

Comparison with tert-Butyl butanoate

The mass spectrum of tert-Butyl butanoate, which lacks the bromine atom, is dominated by the formation of the tert-butyl cation at m/z 57, which is often the base peak.[1] Another significant peak is observed at m/z 71, corresponding to the butanoyl cation, formed by the loss of the tert-butoxy group.

Compound Key Fragments (m/z) Dominant Fragmentation Driver
tert-Butyl butanoate 57 ([C4H9]+), 71 ([C4H7O]+)tert-Butyl group stability
This compound (Predicted) 57 ([C4H9]+), 165/167 ([C4H6BrO]+), 143 ([C8H15O2]+)Competition between tert-butyl stability and C-Br bond cleavage

The presence of the bromine atom in this compound introduces new fragmentation pathways, such as the loss of a bromine radical, leading to a more complex spectrum. However, the exceptional stability of the tert-butyl cation suggests that m/z 57 will likely remain a very prominent peak, if not the base peak.

Comparison with Methyl and Ethyl 2-bromobutanoate

Replacing the bulky tert-butyl group with smaller methyl or ethyl groups significantly alters the fragmentation pattern. In the mass spectra of methyl 2-bromobutanoate and ethyl 2-bromobutanoate, the formation of a stable alkyl cation from the ester group is less favorable.

The mass spectrum of methyl 2-bromobutyrate shows a base peak at m/z 59, which can be attributed to the [COOCH3]+ fragment or a rearranged ion. Other significant fragments arise from the loss of the methoxy group and the bromine atom.

Compound Key Fragments (m/z) Influence of Ester Group
Methyl 2-bromobutanoate 59, 121/123, 151/153Smaller methyl group leads to different primary fragmentation pathways compared to the tert-butyl ester.
Ethyl 2-bromobutanoate 29, 121/123, 151/153The ethyl group can lead to fragments at m/z 29 ([C2H5]+), but the bromine-containing fragments are still prominent.
This compound (Predicted) 57, 165/167, 143The highly stable tert-butyl cation is expected to be a major fragment, strongly influencing the overall pattern.

This comparison highlights the critical role of the ester alkyl group in directing the fragmentation cascade. The ability of the tert-butyl group to form a very stable carbocation is a dominant feature that will likely define the mass spectrum of this compound.

Experimental Protocols

For researchers wishing to verify these predictions, the following general experimental protocol for obtaining an EI mass spectrum is provided.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
  • Sample Introduction: Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.

  • Ionization: Bombard the vaporized sample with a beam of electrons, typically at an energy of 70 eV.

  • Mass Analysis: Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which plots the relative abundance of each ion as a function of its m/z value.

The workflow for predicting and verifying the fragmentation pattern is as follows:

workflow A Identify Functional Groups (tert-Butyl Ester, α-Bromine) B Review Known Fragmentation of Analogous Compounds A->B C Predict Major Fragmentation Pathways and Key Fragment Ions B->C D Acquire Experimental EI Mass Spectrum C->D E Compare Experimental Data with Predictions D->E F Structural Elucidation E->F

Caption: Workflow for the analysis of the mass spectrum of a novel compound.

Conclusion

The mass spectrometry fragmentation pattern of this compound is predicted to be a rich tapestry of competing and complementary pathways. The dominant influence is expected to be the formation of the highly stable tert-butyl cation at m/z 57, which will likely be the base peak. Concurrently, fragmentation driven by the bromine atom, including the loss of a bromine radical and the formation of bromine-containing acylium ions, will also contribute significantly to the spectrum.

By comparing this predicted pattern with those of non-brominated and smaller alkyl ester analogues, we gain a deeper appreciation for the nuanced interplay of functional groups in directing mass spectral fragmentation. This guide serves as a robust framework for researchers to interpret the mass spectra of similarly complex molecules, aiding in the confident structural elucidation of novel compounds in their research endeavors.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61297, tert-Butyl butyrate. [Link]

  • NIST. WebBook, Propanoic acid, 2-bromo-, ethyl ester. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 79039, Butanoic acid, 2-bromo-, ethyl ester. [Link]

  • NIST. WebBook, Butanoic acid, 1,1-dimethylethyl ester. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 95577, Butanoic acid, 2-bromo-, methyl ester. [Link]

Sources

A Comparative Guide to the Infrared Spectroscopy of tert-Butyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and fine chemical synthesis, the precise characterization of intermediates is paramount to ensuring the integrity and efficiency of multi-step reaction sequences. Among the array of analytical techniques available, Infrared (IR) spectroscopy remains a cornerstone for the rapid and non-destructive identification of functional groups. This guide provides an in-depth analysis of the infrared spectrum of tert-Butyl 2-bromobutanoate, a halogenated ester intermediate of significant interest. By comparing its spectral features with those of structurally related analogs, we aim to provide researchers, scientists, and drug development professionals with a robust framework for the confident identification and differentiation of this molecule.

Interpreting the Infrared Spectrum: A Multifaceted Approach

The infrared spectrum of an organic molecule provides a unique fingerprint based on the vibrational frequencies of its constituent bonds. For a molecule such as this compound, its IR spectrum is a composite of the characteristic absorptions arising from its ester functionality, the aliphatic carbon framework, the tert-butyl group, and the carbon-bromine bond. A thorough analysis, therefore, necessitates a deconstruction of the molecule into these key components.

The expected IR absorption bands for this compound are a direct reflection of its molecular architecture. The presence of the ester group will give rise to a strong carbonyl (C=O) stretching vibration, typically in the region of 1735-1750 cm⁻¹, and two distinct C-O stretching bands between 1300 and 1000 cm⁻¹.[1] The aliphatic C-H bonds will manifest as stretching and bending vibrations, while the C-Br bond will produce a characteristic absorption in the fingerprint region.

The Unique Spectral Signature of this compound

Key Predicted Absorptions for this compound:

  • C-H Stretching (Aliphatic): Strong to medium absorptions are expected in the 2850-2960 cm⁻¹ range, characteristic of sp³ hybridized C-H bonds in the butyl and tert-butyl groups.[2]

  • C=O Stretching (Ester): A very strong and sharp absorption is predicted to be in the 1735-1745 cm⁻¹ region. The presence of the electronegative bromine atom on the α-carbon can cause a slight shift to a higher wavenumber (frequency) compared to a simple alkyl butanoate.

  • C-O Stretching (Ester): Two strong bands are anticipated. The C-O stretch between the carbonyl carbon and the oxygen is expected around 1250-1150 cm⁻¹, while the O-C stretch of the tert-butyl group will likely appear around 1150-1050 cm⁻¹. The bulky tert-butyl group can influence the exact position of these bands.

  • C-Br Stretching: A medium to strong absorption is expected in the fingerprint region, typically between 650 and 550 cm⁻¹.[3] This peak is a key diagnostic feature for the presence of the bromine atom.

Comparative Spectral Analysis: Distinguishing this compound from its Analogs

To truly appreciate the unique spectral characteristics of this compound, a comparative analysis with structurally similar molecules is indispensable. We will consider three key analogs: tert-butyl butanoate, ethyl 2-bromobutanoate, and tert-butyl 2-chlorobutanoate.

This compound vs. tert-Butyl butanoate

The most direct comparison is with the non-halogenated counterpart, tert-butyl butanoate. The primary difference in their IR spectra will be the presence or absence of the C-Br stretching vibration.

  • Shared Features: Both molecules will exhibit strong C=O stretching absorptions around 1735 cm⁻¹, characteristic C-O stretching bands, and aliphatic C-H stretching and bending vibrations.

  • Key Differentiator: The spectrum of this compound will feature a distinct absorption in the 650-550 cm⁻¹ range corresponding to the C-Br stretch, which will be absent in the spectrum of tert-butyl butanoate.[4]

This compound vs. Ethyl 2-bromobutanoate

This comparison highlights the influence of the ester's alkyl group. While both are α-bromo esters, the substitution of the tert-butyl group with an ethyl group introduces subtle but discernible spectral changes.

  • Shared Features: Both will show a strong C=O stretch and a C-Br stretch in the fingerprint region.

  • Key Differentiator: The C-O stretching region will differ. The tert-butyl group in this compound typically gives rise to a strong, broad C-O absorption, whereas the ethyl group in ethyl 2-bromobutanoate will show a slightly different pattern of C-O stretching bands.[5] Additionally, the C-H bending vibrations in the fingerprint region will show variations due to the different alkyl substituents.

This compound vs. tert-Butyl 2-chlorobutanoate

Comparing the bromo- and chloro-analogs allows for the differentiation based on the specific halogen present.

  • Shared Features: Both compounds will display a strong ester C=O stretch and the characteristic absorptions of the tert-butyl group.

  • Key Differentiator: The position of the carbon-halogen stretching vibration is the most significant difference. The C-Br stretch in this compound appears at a lower wavenumber (650-550 cm⁻¹) compared to the C-Cl stretch in tert-butyl 2-chlorobutanoate, which is typically found in the 800-600 cm⁻¹ range.[6][7] This difference is due to the greater mass of the bromine atom compared to the chlorine atom.

Tabulated Spectral Data for Comparative Analysis

Functional Group Vibrational Mode This compound (Predicted, cm⁻¹) tert-Butyl butanoate (Experimental, cm⁻¹) Ethyl 2-bromobutanoate (Experimental, cm⁻¹) tert-Butyl 2-chlorobutanoate (Predicted, cm⁻¹)
C-H (sp³)Stretching2980-2850 (strong)~2970 (strong)~2980 (strong)2980-2850 (strong)
C=O (Ester)Stretching1740-1730 (very strong)~1735 (very strong)~1738 (very strong)1745-1735 (very strong)
C-O (Ester)Stretching1250-1150 & 1150-1050 (strong)~1250 & ~1150 (strong)~1260 & ~1170 (strong)1250-1150 & 1150-1050 (strong)
C-BrStretching650-550 (medium)Absent~600 (medium)Absent
C-ClStretchingAbsentAbsentAbsent800-600 (medium)

Experimental Protocol for Acquiring High-Quality IR Spectra

To ensure the reliability and reproducibility of the IR data, adherence to a standardized experimental protocol is crucial. For a liquid sample such as this compound, the following procedure is recommended.

Sample Preparation (Neat Liquid)
  • Ensure Cleanliness: Thoroughly clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove any contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).

  • Sample Application: Place a small drop of the neat this compound liquid directly onto the center of the ATR crystal.

  • Acquire Spectrum: Lower the ATR press to ensure good contact between the sample and the crystal. Collect the sample spectrum over the desired spectral range (typically 4000-400 cm⁻¹) with an appropriate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final absorbance or transmittance spectrum.

Visualizing Molecular Structure and Vibrational Modes

To further aid in the conceptual understanding of the relationship between molecular structure and IR absorptions, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Key IR vibrational modes and their approximate frequencies.

Conclusion

The infrared spectrum of this compound is characterized by a combination of absorptions that are diagnostic of its ester functionality, tert-butyl group, and the presence of a bromine atom on the α-carbon. By understanding the expected positions of these key bands and comparing them to the spectra of judiciously chosen analogs, researchers can confidently identify and differentiate this important synthetic intermediate. The strong C=O stretch, the complex C-O stretching region, and the characteristic C-Br absorption in the fingerprint region collectively provide a robust spectral signature. This guide serves as a practical resource for leveraging the power of IR spectroscopy in the rigorous quality control and characterization workflows inherent to modern chemical research and development.

References

  • National Center for Biotechnology Information. (n.d.). tert-Butyl butyrate. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butanoic acid, 2-bromo-, ethyl ester. PubChem Compound Database. Retrieved from [Link]

  • Wikipedia. (2023, September 21). Spectral Database for Organic Compounds. Retrieved from [Link]

  • LibreTexts. (2021, August 15). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butyl 2-bromobutanoate. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of synthesized t-butyl esters of higher fatty acids... [Image]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). tert-Butyl (R)-2-bromobutanoate. PubChem Compound Database. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Propane, 2-bromo-2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Butanoic acid, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Butyl 2-chlorobutanoate. PubChem Compound Database. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-chloro-2-methylpropane C4H9Cl (CH3)3CCl. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-chlorobutane C4H9Cl CH3CHClCH2CH3. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr. Retrieved from [Link]

Sources

Alternative reagents to tert-Butyl 2-bromobutanoate for alkylation.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Alternative Reagents for Tert-Butyl 2-Bromobutanoate in Alkylation Reactions

For researchers and professionals in organic synthesis and drug development, the alkylation of nucleophiles is a cornerstone of carbon-carbon bond formation. This compound is a widely utilized reagent for introducing the 1-methyl-1-(tert-butoxycarbonyl)ethyl moiety, a valuable building block in the synthesis of complex molecules. The tert-butyl ester provides steric bulk and, crucially, a protecting group that can be removed under specific acidic conditions, preserving other sensitive functionalities.

However, reliance on a single reagent can be limiting. Challenges such as modulating reactivity, mitigating side reactions, managing costs, and achieving compatibility with diverse substrates necessitate a broader understanding of viable alternatives. This guide provides a comprehensive comparison of alternative reagents, grounded in mechanistic principles and supported by experimental data, to empower chemists to make informed decisions for their specific synthetic challenges.

The Mechanistic Foundation: SN2 Alkylation of Enolates

The primary application for these reagents involves the alkylation of enolates or other soft nucleophiles.[1][2] This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3] The nucleophilic enolate attacks the electrophilic α-carbon of the butanoate ester, displacing the leaving group in a single, concerted step.

The success and rate of this reaction are governed by several key factors: the stability of the departing leaving group, the steric and electronic nature of the ester, and the reactivity of the nucleophile. A thorough understanding of these elements is critical to selecting the optimal reagent.

Caption: General SN2 mechanism for enolate alkylation.

Core Principle: The Leaving Group's Impact on Reactivity

The single most critical factor in modulating the reactivity of an alkylating agent is the nature of the leaving group (X). An ideal leaving group is a species that is stable on its own after detaching from the carbon backbone. This stability directly correlates with the acidity of its conjugate acid (HX); good leaving groups are the conjugate bases of strong acids.[4][5][6] This principle establishes a clear hierarchy of reactivity.

Reactivity Hierarchy of Leaving Groups

The rate of an SN2 reaction is profoundly influenced by the leaving group's ability to depart. For the butanoate scaffold, the reactivity follows a well-established trend:

G cluster_halides Halides cluster_sulfonates Sulfonates Cl Cl⁻ (Chloride) Br Br⁻ (Bromide) Cl->Br Increasing Reactivity & Leaving Group Ability I I⁻ (Iodide) Br->I Increasing Reactivity & Leaving Group Ability OMs OMs⁻ (Mesylate) OTs OTs⁻ (Tosylate) OMs->OTs Increasing Reactivity OTf OTf⁻ (Triflate) OTs->OTf Increasing Reactivity

Caption: Reactivity hierarchy of common leaving groups.

This trend is quantitatively supported by solvolysis rate data, where more stable anions lead to faster reactions.[7] Triflates are exceptionally reactive due to the extreme stability of the triflate anion, while chlorides are the most sluggish among the common halides.[7][8]

Comparative Guide to Alternative Reagents

The choice of an alternative to this compound can be categorized by modifying either the leaving group or the ester moiety.

Category 1: Alternatives with Modified Leaving Groups

These reagents retain the valuable tert-butyl ester group but offer a different reactivity profile.

  • tert-Butyl 2-iodobutanoate : As the most reactive halide-based option, the iodo-analog is ideal for reactions with less reactive nucleophiles or when milder conditions (e.g., lower temperatures, weaker bases) are required.[9] Its higher reactivity stems from the weakness of the C-I bond and the excellent stability of the iodide ion.[4] The main drawbacks are higher cost and potentially lower stability compared to the bromo- or chloro-derivatives.

  • tert-Butyl 2-chlorobutanoate : This is a more economical and stable alternative, but its reduced reactivity often necessitates more forcing conditions, such as higher temperatures or stronger bases, which may not be compatible with sensitive substrates.[8] Its synthesis is straightforward, often utilizing reagents like sulfuryl chloride.[8][10]

  • tert-Butyl 2-sulfonyloxybutanoates (Mesylates, Tosylates, Triflates) : These represent the most reactive class of alternatives. They are typically synthesized from the corresponding tert-butyl 2-hydroxybutanoate.[11][12]

    • Triflates (-OTf) are exceptionally potent alkylating agents, suitable for the most challenging alkylations where halides fail.[11] However, they are expensive, can be unstable, and their high reactivity increases the risk of side reactions, including O-alkylation of enolates.[9][13]

    • Tosylates (-OTs) and Mesylates (-OMs) offer a balance of high reactivity and better handling properties compared to triflates.[7] They are significantly more reactive than bromides and are workhorses in synthetic chemistry for converting alcohols into effective electrophiles.[5][12]

Category 2: Alternatives with Modified Ester Groups

These alternatives change the protecting group strategy, which can be advantageous for downstream transformations.

  • Ethyl 2-bromobutanoate : A widely available and cost-effective reagent. The primary difference lies in the deprotection step. While the tert-butyl ester is cleaved with acid, the ethyl ester is typically removed via saponification (hydrolysis with a strong base like NaOH or KOH), followed by acidic workup.[14] This method is unsuitable for molecules containing other base-labile functional groups.

  • Benzyl 2-bromobutanoate : This reagent offers a significant synthetic advantage through its unique deprotection method. The benzyl ester is cleaved under neutral conditions via catalytic hydrogenolysis (e.g., H₂, Pd/C). This provides an orthogonal deprotection strategy that is compatible with both acid- and base-sensitive groups, making it highly valuable in multi-step synthesis.

Data Summary and Comparison

Reagent (Alternative to t-Bu 2-bromobutanoate)Leaving Group (X)Relative ReactivityDeprotection ConditionKey Advantage(s)Key Disadvantage(s)
tert-Butyl 2-chlorobutanoate -ClLowAcid (e.g., TFA, HCl)Cost-effective, stableRequires harsh conditions
tert-Butyl 2-iodobutanoate -IHighAcid (e.g., TFA, HCl)High reactivity, mild conditionsHigher cost, lower stability
tert-Butyl 2-tosyloxybutanoate -OTsVery HighAcid (e.g., TFA, HCl)Excellent for unreactive nucleophilesHigher cost than halides
tert-Butyl 2-triflyloxybutanoate -OTfExtremely HighAcid (e.g., TFA, HCl)Highest reactivityExpensive, potential instability
Ethyl 2-bromobutanoate -BrSame as referenceBase (Saponification)Low cost, readily availableIncompatible with base-sensitive groups
Benzyl 2-bromobutanoate -BrSame as referenceHydrogenolysisOrthogonal deprotectionHigher cost, catalyst required

Experimental Protocols

Protocol 1: General Procedure for Alkylation of a Ketone Enolate

This protocol describes the alkylation of cyclohexanone using a generic α-substituted butanoate ester. The choice of base and temperature is critical for generating the desired enolate (kinetic vs. thermodynamic) and preventing side reactions.[1][9]

Materials:

  • Diisopropylamine, anhydrous

  • n-Butyllithium (n-BuLi) in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Cyclohexanone

  • Alternative Alkylating Reagent (e.g., tert-Butyl 2-iodobutanoate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

  • Add diisopropylamine (1.1 equivalents) to the cooled THF.

  • Slowly add n-BuLi (1.05 equivalents) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 30 minutes at this temperature to form the lithium diisopropylamide (LDA) base.

  • Add a solution of cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir for 1 hour at -78 °C to ensure complete formation of the lithium enolate.

  • Alkylation: Add a solution of the alkylating reagent (1.2 equivalents) in anhydrous THF dropwise to the enolate solution.

  • Allow the reaction mixture to stir at -78 °C for 2-4 hours, then slowly warm to room temperature and stir overnight. Monitor reaction progress by TLC.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkylated cyclohexanone.

Protocol 2: Synthesis of tert-Butyl 2-(tosyloxy)butanoate

This protocol outlines the conversion of an α-hydroxy ester into a highly reactive tosylate, a common method for preparing sulfonate-based alkylating agents.[11]

Materials:

  • tert-Butyl 2-hydroxybutanoate

  • Pyridine, anhydrous

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere, dissolve tert-butyl 2-hydroxybutanoate (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (1.5 equivalents) followed by p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 4-6 hours, then allow it to warm to room temperature and stir overnight.

  • Workup: Dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can often be used directly or purified further by recrystallization or column chromatography if necessary.

Decision-Making Framework for Reagent Selection

Choosing the right alkylating agent is a multi-factorial decision. The following workflow can guide the selection process based on key project constraints and synthetic goals.

G start Start: Need to Alkylate a Nucleophile q1 Is the Nucleophile Weak/Hindered? start->q1 reagent_sulfonate Use a Highly Reactive Agent: -OTf, -OTs, or -I analog q1->reagent_sulfonate Yes reagent_bromo Standard Reactivity is Sufficient: Use -Br or -Cl analog q1->reagent_bromo No q2 Are there Base-Sensitive Functional Groups? q3 Is Cost a Major Constraint? q2->q3 No (Saponification is OK) q4 Are Orthogonal Protecting Groups Needed? q2->q4 Yes reagent_tertbutyl Use tert-Butyl Ester: t-Bu 2-bromo/chloro/iodo-butanoate q3->reagent_tertbutyl No reagent_ethyl Consider Ethyl Ester: Ethyl 2-bromobutanoate q3->reagent_ethyl Yes reagent_benzyl Consider Benzyl Ester: Benzyl 2-bromobutanoate q4->reagent_benzyl Yes q4->reagent_tertbutyl No reagent_sulfonate->q2 reagent_bromo->q2

Sources

HPLC methods for analyzing the purity of tert-Butyl 2-bromobutanoate.

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to High-Purity Analysis: Comparing HPLC Methods for tert-Butyl 2-bromobutanoate

In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring reaction efficiency, reproducibility, and the safety of the final product. This compound, a key building block, is no exception.[1] Its dual functionality, combining the reactivity of an α-bromoester with the stability of a tert-butyl protecting group, makes it a versatile reagent.[1] However, the very reactivity that makes it valuable also renders it susceptible to degradation and the presence of synthesis-related impurities.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. Moving beyond a simple recitation of parameters, we will explore the scientific rationale behind methodological choices, present comparative data, and provide a robust, field-tested protocol for establishing a stability-indicating assay.

The Analytical Challenge: Understanding the Analyte

Before developing a separation method, we must understand the physicochemical properties of this compound.

  • Structure and Polarity: With a molecular formula of C8H15BrO2 and a molecular weight of approximately 223.11 g/mol , this ester is a relatively small, non-polar molecule.[2] Its calculated LogP (a measure of lipophilicity) is 2.8, indicating good solubility in organic solvents and suggesting that Reverse-Phase (RP) HPLC will be the most effective separation mode.[2]

  • Chromophore: The ester carbonyl group provides weak UV absorbance at short wavelengths (typically ~205-215 nm). This is a critical consideration for selecting the detector wavelength to ensure adequate sensitivity.

  • Potential Impurities: A thorough purity analysis must be able to separate the main compound from potential impurities, which may include:

    • Starting Materials: 2-bromobutanoic acid and tert-butanol.

    • Synthesis Byproducts: Isomers, di-esterified products, or products from side reactions.

    • Degradants: The primary degradation pathway is likely hydrolysis of the ester bond, especially under acidic or basic conditions, yielding 2-bromobutanoic acid and tert-butanol. Thermal stress could potentially cause dehydrobromination or decomposition.

A robust analytical method must be stability-indicating, a term defined by regulatory bodies like the ICH, meaning it can definitively separate the intact analyte from its degradation products and impurities.[3][4]

Comparative Analysis of Chromatographic Methods

While Gas Chromatography (GC) can be used for volatile, thermally stable compounds, HPLC is often preferred for its versatility and the reduced risk of on-instrument thermal degradation, a known issue for some halogenated compounds. We will focus on comparing two primary RP-HPLC methods and an orthogonal GC approach.

Method 1: The Workhorse - C18 Reverse-Phase HPLC

The C18 (octadecylsilane) column is the most widely used stationary phase in RP-HPLC due to its broad applicability and robust performance. Its non-polar nature is ideal for retaining and separating moderately non-polar analytes like this compound.

Rationale: The primary retention mechanism on a C18 column is hydrophobic interaction between the analyte and the stationary phase. By using a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol), we can effectively elute compounds based on their polarity. Less polar compounds will be retained longer. This method is expected to provide excellent separation of the non-polar this compound from the more polar potential impurities like 2-bromobutanoic acid and tert-butanol.

Method 2: Alternative Selectivity - Phenyl-Hexyl Reverse-Phase HPLC

While a C18 column provides separation based on hydrophobicity, a Phenyl-Hexyl phase introduces a different separation mechanism: π-π interactions. The phenyl groups on the stationary phase can interact with any aromatic or unsaturated moieties in the analytes.

Rationale: Although this compound itself lacks an aromatic ring, this column chemistry can offer unique selectivity for impurities that might. It is a valuable secondary column to screen during method development. If an impurity co-elutes with the main peak on a C18 column, the different retention mechanism of a Phenyl-Hexyl column may provide the necessary resolution.

Orthogonal Method: Gas Chromatography (GC-FID)

As an alternative to HPLC, Gas Chromatography with a Flame Ionization Detector (GC-FID) is a powerful technique for analyzing volatile compounds. Given the analyte's boiling point, GC is a viable option. In fact, purity for similar commercial products is often quoted based on GC analysis.[5]

Rationale: GC separates compounds based on their boiling points and interaction with the stationary phase in a gaseous mobile phase. It can offer very high efficiency and is particularly useful for detecting volatile impurities like tert-butanol.[6][7] However, a key consideration is the thermal stability of the analyte. High temperatures in the injector port can cause degradation of halogenated esters, potentially leading to inaccurate purity assessments.

Data Presentation: Method Performance Comparison

The following table summarizes the expected performance and characteristics of the compared methods. This data is synthesized from established principles of chromatography and data from analogous compounds.

ParameterMethod 1: C18 RP-HPLCMethod 2: Phenyl-Hexyl RP-HPLCOrthogonal Method: GC-FID
Primary Separation Principle Hydrophobic InteractionsHydrophobic & π-π InteractionsBoiling Point & Polarity
Typical Mobile Phase Acetonitrile/Water or Methanol/WaterAcetonitrile/Water or Methanol/WaterInert Gas (Helium or Nitrogen)
Pros - Highly robust and reproducible- Excellent for separating by polarity- Wide availability of columns- Alternative selectivity- Good for aromatic impurities- Can resolve peaks that co-elute on C18- Very high resolution for volatile compounds- Sensitive to hydrocarbons (FID)- No solvent waste
Cons - Potential for co-elution of similar polarity compounds- Requires high-purity solvents- Less universally applicable than C18- π-π interactions not relevant for all analytes- Risk of on-instrument thermal degradation- Not suitable for non-volatile impurities- Requires analyte volatility
Expected Resolution High for separating the ester from its acid and alcohol degradants.Potentially higher if aromatic impurities are present.Very High for volatile impurities like tert-butanol.

Developing a Stability-Indicating HPLC Method: A Workflow

The ultimate goal is a validated, stability-indicating method. This requires subjecting the analyte to forced degradation to ensure that any potential degradants are separated from the main peak. High-performance liquid chromatography is a powerful tool for assessing drug product stability.[3]

HPLC_Method_Dev_Workflow cluster_0 Phase 1: Initial Method Development cluster_1 Phase 2: Forced Degradation Study cluster_2 Phase 3: Method Validation Start Define Analytical Target Profile (Purity, Impurities) PhysChem Assess Physicochemical Properties (Polarity, UV Absorbance) Start->PhysChem Select_Col Select Column & Mobile Phase (e.g., C18, ACN/H2O) PhysChem->Select_Col Optimize Optimize Conditions (Gradient, Flow Rate, Temp) Select_Col->Optimize Analyze_Deg Analyze Stressed Samples with Optimized Method Optimize->Analyze_Deg Forced_Deg Forced Degradation Acid Acid Hydrolysis Forced_Deg->Acid Base Base Hydrolysis Forced_Deg->Base Oxidation Oxidation (H2O2) Forced_Deg->Oxidation Thermal Thermal Stress Forced_Deg->Thermal Photo Photolytic Stress Forced_Deg->Photo Assess_Spec Assess Specificity (Peak Purity Analysis) Analyze_Deg->Assess_Spec Validate Full Method Validation (ICH Guidelines) Assess_Spec->Validate Final_Method Final Stability-Indicating Method Validate->Final_Method

Caption: Workflow for Stability-Indicating HPLC Method Development.

Experimental Protocol: Recommended RP-HPLC Method

This protocol details a starting point for the analysis of this compound purity using a standard C18 column. The development of such a method is a multi-step process.[8]

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade Acetonitrile (ACN).

  • HPLC-grade Water.

  • Reference standard of this compound (highest purity available).

  • Potential impurities for peak identification (e.g., 2-bromobutanoic acid, tert-butanol).

2. Chromatographic Conditions

ParameterRecommended SettingRationale
Mobile Phase A WaterStandard polar phase for RP-HPLC.
Mobile Phase B AcetonitrileCommon organic modifier providing good peak shape.
Gradient 0-2 min: 50% B2-15 min: 50% to 95% B15-18 min: 95% B18-19 min: 95% to 50% B19-25 min: 50% BA gradient is essential to elute early-eluting polar impurities (like the acid) and the later-eluting non-polar analyte in a reasonable time with good peak shape.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlling temperature ensures retention time reproducibility.
Detection Wavelength 210 nmThe ester carbonyl group has a weak absorbance; 210 nm is a common choice to maximize sensitivity. A PDA detector is recommended to check for peak purity.
Injection Volume 10 µLA typical injection volume.

3. Sample Preparation

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water. This ensures the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.

  • Sample Solution: Accurately weigh approximately 25 mg of this compound and dissolve it in the diluent in a 25 mL volumetric flask. This results in a concentration of ~1.0 mg/mL.

  • Impurity Identification: If available, prepare individual solutions of potential impurities at ~0.1 mg/mL to determine their retention times.

4. Forced Degradation Study Protocol

  • Prepare separate 1.0 mg/mL solutions of the analyte.

  • Acid Hydrolysis: Add 1 mL of 0.1 M HCl and heat at 60 °C for 4 hours. Neutralize with 0.1 M NaOH before injection.

  • Base Hydrolysis: Add 1 mL of 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.

  • Oxidative Degradation: Add 1 mL of 3% H2O2 and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample at 105 °C for 24 hours, then prepare the solution for analysis.

  • Analyze all stressed samples alongside an unstressed control sample using the HPLC method. The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the main analyte peak.[9]

Conclusion

The purity analysis of this compound is best accomplished using a stability-indicating reverse-phase HPLC method. A C18 column with a water/acetonitrile gradient provides a robust and reliable starting point, capable of separating the main component from its likely polar impurities and degradants. While alternative phases like Phenyl-Hexyl can offer different selectivity, and GC-FID provides a high-resolution orthogonal technique, the C18 method represents the most practical and universally applicable approach for routine quality control and stability testing. The key to a trustworthy method lies not just in the initial separation but in a rigorous validation process underpinned by forced degradation studies, ensuring that what you see is truly what you get.

References

  • PubChem. tert-Butyl (R)-2-bromobutanoate. National Center for Biotechnology Information. [Link]

  • LookChem. tert-Butyl 2-bromoisobutyrate. LookChem. [Link]

  • Chemical Synthesis Database. tert-butyl 2-bromo-3-oxobutanoate. Chemical Synthesis Database. [Link]

  • SIELC Technologies. Separation of alpha-Bromo-2',5'-dimethoxyacetophenone on Newcrom R1 HPLC column. SIELC. [Link]

  • American Laboratory. Determination of Enantiomeric Purity of α-Bromobutyric Acid by HPLC Combined With Pre-Column Derivatization. American Laboratory. [Link]

  • IJTSRD. Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • Science.gov. stability-indicating hplc method: Topics by Science.gov. Science.gov. [Link]

  • PubChem. tert-Butyl 2-bromopropanoate. National Center for Biotechnology Information. [Link]

  • ResearchGate. Determination of enantiomeric purity of α-bromobutyric acid by HPLC combined with pre-column derivatization | Request PDF. ResearchGate. [Link]

  • IRJPMS. Stability Indicating HPLC Method Development: A Review. Indo-Russian Journal of Pharmaceutical and Medical Sciences. [Link]

  • LCGC International. Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • SIELC Technologies. HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. SIELC. [Link]

  • Journal of Molecules. High-Performance Liquid Chromatography (HPLC) Stability Indicating Method Development. Journal of Molecules. [Link]

  • Journal of Chemical Education. Student Skill Development with the Real World: Analyzing tert-Butyl Alcohol Content in Gasoline Samples. ACS Publications. [Link]

  • Chromatography Forum. alfa bromo-2-chlorophenyl acetonitrile -hplc/gc method. Chromatography Forum. [Link]

  • HZDR. The gas chromatographic analysis of the reaction products of the partial isobutane oxidation as a two phase process. Helmholtz-Zentrum Dresden-Rossendorf. [Link]

  • ASTM International. Analysis of Methyl Tert-Butyl Ether (MTBE) by Gas Chromatography. ASTM. [Link]

  • Indian Chemical Society. Trace level determination of t-butyl alcohol and t-butyl chloride by GC in dolasetron mesylate. Indian Chemical Society. [Link]

  • Google Patents. CN102659588A - Synthesis method of tert-butyl bromoacetate.
  • SCISPEC. Fast Sub PPB GC/MS Analysis for Tert-Butanol in Gasoline Contaminated Well Water. SCISPEC. [Link]

  • Google Patents. CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

Sources

A Senior Application Scientist's Guide to GC-MS Analysis of tert-Butyl 2-bromobutanoate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and fine chemicals, the accurate characterization of reaction mixtures is paramount to ensuring product purity, optimizing reaction conditions, and identifying potential byproducts. Tert-butyl 2-bromobutanoate, a key building block in organic synthesis, is no exception. This guide provides an in-depth comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methodologies for the analysis of this compound reaction mixtures, offering field-proven insights and experimental data to support your analytical choices.

The Analytical Imperative: Why GC-MS for this compound?

Gas Chromatography-Mass Spectrometry stands as the preeminent analytical technique for the analysis of volatile and semi-volatile compounds like this compound. Its power lies in the synergistic combination of the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. This allows for the confident identification and quantification of the target analyte, as well as the detection of trace-level impurities that may impact the downstream applications of the synthesized product.

Navigating the Chromatographic Landscape: A Comparison of GC-MS Methodologies

The selection of the appropriate GC column and analytical conditions is critical for achieving optimal separation and accurate results. Here, we compare two common approaches for the analysis of halogenated compounds.

Method 1: The Workhorse - Non-Polar Column Approach

A non-polar column, such as one with a 5% phenyl-95% dimethylpolysiloxane stationary phase, is a robust and versatile choice for the analysis of a wide range of organic molecules, including alkyl halides. The separation on these columns is primarily driven by the boiling points of the analytes.

Method 2: The Specialist - Mid-Polar Column for Enhanced Selectivity

For more complex mixtures or to achieve better separation of isomers, a mid-polar column, such as one containing a cyanopropylphenyl-dimethylpolysiloxane stationary phase, can offer enhanced selectivity. This selectivity arises from dipole-dipole and other interactions between the analytes and the stationary phase, providing an alternative separation mechanism to boiling point alone.

ParameterMethod 1: Non-Polar Column (e.g., DB-5ms)Method 2: Mid-Polar Column (e.g., DB-624)Rationale
Column 30 m x 0.25 mm ID, 0.25 µm film thickness30 m x 0.25 mm ID, 1.4 µm film thicknessStandard dimensions for good resolution and sample capacity.
Injector Temp. 250 °C250 °CEnsures rapid volatilization of the sample.
Split Ratio 50:150:1Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium, constant flow at

The Strategic Advantage of Steric Hindrance: A Comparative Guide to Tert-Butyl Esters in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the precise world of multi-step organic synthesis, particularly in pharmaceutical and materials science, the choice of a protecting group for a carboxylic acid is a critical decision that dictates the feasibility and efficiency of a synthetic route. While simple methyl and ethyl esters are common choices, the tert-butyl (t-Bu) ester often emerges as the superior option, offering a unique combination of robust stability and remarkably mild cleavage conditions. This guide provides an in-depth comparison, grounded in experimental data, to illuminate the distinct advantages of employing tert-butyl esters over their less sterically hindered counterparts.

At a Glance: The Core Distinction

The fundamental difference between tert-butyl esters and methyl or ethyl esters lies in their response to cleavage reagents, a difference dictated by steric hindrance and the mechanism of deprotection.[1]

  • Methyl/Ethyl Esters: These are typically cleaved under harsh basic conditions (saponification) using strong bases like sodium hydroxide (NaOH) or lithium hydroxide (LiOH).[2] This process is often incompatible with base-sensitive functional groups elsewhere in the molecule.

  • tert-Butyl Esters: Renowned for their stability in basic and nucleophilic environments, they are cleaved with exceptional ease under mild acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM).[1][3] This acid-lability is the cornerstone of their utility.

A Comparative Analysis of Stability and Reactivity

The synthetic utility of a protecting group is defined by its ability to withstand a range of reaction conditions while remaining reliably removable when desired.

Stability Towards Basic and Nucleophilic Attack

The most significant advantage of the tert-butyl ester is its exceptional resistance to base-catalyzed hydrolysis (saponification).[3] The bulky tert-butyl group sterically shields the carbonyl carbon from the approach of nucleophiles, such as the hydroxide ion.[4][5][6] This steric hindrance dramatically slows the rate of saponification compared to methyl and ethyl esters, whose smaller alkyl groups offer minimal protection.[7]

This stability allows chemists to perform a wide array of transformations on other parts of a complex molecule, including those requiring strong bases or nucleophiles, without risking premature deprotection of the carboxylic acid.[8]

Table 1: Comparative Stability Under Various Synthetic Conditions

Condition / ReagentMethyl / Ethyl Ester Reactivitytert-Butyl Ester ReactivityRationale for Difference
Strong Base (e.g., NaOH, LiOH) Low (Readily Cleaved via Saponification)High (Stable) Steric hindrance from the t-Bu group prevents nucleophilic attack at the carbonyl carbon.[1]
Nucleophiles (e.g., Grignard, Organolithiums) Low (Undergoes addition/reaction)High (Stable) The bulky t-Bu group shields the electrophilic carbonyl center.[2]
Reducing Agents (e.g., LiAlH₄) Low (Reduced to primary alcohol)High (Stable) Steric bulk hinders the approach of the hydride reagent.
Mild Acid (e.g., Acetic Acid) High (Stable)Moderate to High (Generally Stable) While designed for acid cleavage, t-Bu esters resist weak acids.[1]
Strong Acid (e.g., TFA, HCl) High (Stable, requires harsh conditions)Low (Readily Cleaved) Cleavage proceeds via a stable tertiary carbocation, a low-energy pathway.[1][9]

The Deprotection Advantage: Mildness and Orthogonality

The true power of the tert-butyl ester is realized during the deprotection step. The unique mechanism of its removal opens up strategic possibilities unavailable with simpler esters.

Mechanism of Acid-Catalyzed Cleavage

Unlike the saponification of methyl and ethyl esters, which is a bimolecular nucleophilic acyl substitution (BAc2), tert-butyl esters are cleaved via a unimolecular elimination (E1) mechanism under acidic conditions.[10]

  • Protonation: The carbonyl oxygen of the ester is protonated by a strong acid like TFA.[9]

  • Carbocation Formation: The C-O bond cleaves to form a highly stable tert-butyl carbocation and the free carboxylic acid. This step is favored due to the exceptional stability of the tertiary carbocation.[10]

  • Elimination: The carbocation is deprotonated, typically by the conjugate base of the acid, to form isobutylene gas.[9]

This mechanism is highly efficient and proceeds rapidly at room temperature, often in less than an hour, with volatile byproducts (isobutylene and excess acid) that are easily removed.[11]

G cluster_0 Acid-Catalyzed Cleavage of a tert-Butyl Ester Ester R-CO-O-tBu ProtonatedEster R-C(=O+H)-O-tBu Ester->ProtonatedEster 1. Protonation CarboxylicAcid R-COOH ProtonatedEster->CarboxylicAcid 2. C-O Cleavage Carbocation tBu+ ProtonatedEster->Carbocation Isobutylene CH2=C(CH3)2 (gas) Carbocation->Isobutylene 3. Elimination H_plus H+ (from TFA) TFA_minus TFA- TFA_H TFA-H G cluster_workflow Comparative Deprotection Workflow Start Ester-Protected Carboxylic Acid MethylEthyl Methyl/Ethyl Ester Start->MethylEthyl TButyl tert-Butyl Ester Start->TButyl Saponification Saponification (e.g., LiOH, H₂O/THF) Harsh Basic Conditions MethylEthyl->Saponification Acidolysis Acidolysis (e.g., TFA/DCM) Mild Acidic Conditions TButyl->Acidolysis End Free Carboxylic Acid Saponification->End Acidolysis->End

Sources

A Comparative Guide to the Characterization of (R)- and (S)-tert-Butyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chirality in Modern Synthesis

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is a critical determinant of biological activity, safety, and efficacy. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. The tragic case of thalidomide remains a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic. Consequently, the ability to synthesize, separate, and definitively characterize single enantiomers is a cornerstone of modern chemistry.

This guide provides an in-depth technical comparison of the enantiomers of tert-Butyl 2-bromobutanoate, a versatile chiral building block. We will explore the nuances of their synthesis and delve into the analytical methodologies essential for confirming their stereochemical purity. The protocols and data presented herein are designed for researchers, scientists, and drug development professionals who require robust and reliable methods for handling these critical intermediates.

Enantioselective Synthesis: Crafting Stereochemical Identity

While racemic this compound can be readily synthesized via methods like the Hell-Volhard-Zelinsky bromination of butanoic acid followed by esterification, achieving high enantiomeric excess (ee) demands a stereocontrolled approach.[1] Biocatalysis has emerged as a powerful and sustainable strategy for this purpose.

One exemplary pathway involves the enantioselective reduction of an α,β-unsaturated ester precursor using enzymes from the Old Yellow Enzyme (OYE) family.[1] These ene-reductases can deliver a specific enantiomer with exceptional fidelity. For instance, the bioreduction of methyl (Z)-2-bromocrotonate using baker's yeast or purified OYE1–3 preferentially yields the (S)-enantiomer of the corresponding 2-bromobutanoic acid or its methyl ester with high enantiomeric excess (up to 97% ee).[1] This chiral acid can then be esterified with isobutene or tert-butanol under acidic catalysis to furnish the target (S)-tert-Butyl 2-bromobutanoate.

Causality in Synthesis: The choice of a biocatalytic route is deliberate. Unlike traditional chiral resolution, which is inherently limited to a 50% theoretical yield for the desired enantiomer, asymmetric synthesis creates the chiral center with a specific configuration, maximizing yield and minimizing chiral waste. The high specificity of enzymes like OYEs, operating under mild, environmentally benign conditions, represents a significant advantage over many stoichiometric chiral auxiliary-based methods.[1]

Physicochemical and Spectroscopic Characterization

Once synthesized, confirming the identity and purity of the enantiomers is paramount. This involves a combination of achiral and chiral analytical techniques.

Structural Verification (Achiral Methods)

Standard spectroscopic methods are essential for confirming the covalent structure of the molecule, though they cannot distinguish between the (R) and (S) forms without a chiral environment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to verify the molecular framework. The spectra for both enantiomers will be identical. Based on analogous structures like 2-bromobutane, the key chemical shifts can be predicted.[2][3]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight (223.11 g/mol for C₈H₁₅BrO₂) and fragmentation pattern, which will also be identical for both enantiomers.[4]

Technique (R)-tert-Butyl 2-bromobutanoate (S)-tert-Butyl 2-bromobutanoate Purpose
¹H NMR Identical SpectraIdentical SpectraConfirms proton environments and molecular backbone.
¹³C NMR Identical SpectraIdentical SpectraConfirms carbon environments.[3]
Mass Spec Identical m/zIdentical m/zConfirms molecular weight and formula.[4]
Optical Rotation [α] = -X°[α] = +X°Differentiates enantiomers; quantifies optical purity.[5]
Chiral HPLC Retention Time = t₁Retention Time = t₂Separates and quantifies enantiomers.[6]

Table 1: Summary of Analytical Techniques for Characterization.

Stereochemical Determination (Chiral Methods)

These techniques are the definitive tools for differentiating the enantiomers and establishing their absolute configuration and purity.

Polarimetry measures the rotation of plane-polarized light as it passes through a sample of a chiral compound.[5] Enantiomers rotate light to an equal magnitude but in opposite directions.[7]

  • The (R)-enantiomer is expected to be levorotatory (rotates light to the left, designated with a '–' sign).

  • The (S)-enantiomer is expected to be dextrorotatory (rotates light to the right, designated with a '+' sign).

The specific rotation, [α], is a characteristic physical constant for a pure enantiomer under defined conditions (temperature, wavelength, solvent, and concentration).[5] While the exact value for this compound requires experimental determination, related compounds like optically pure (R)-2-bromobutane have a reported specific rotation of -112.00°.[8]

Protocol: Measurement of Specific Rotation

  • Preparation: Accurately weigh approximately 100-200 mg of the enantiomerically pure sample and dissolve it in a precise volume (e.g., 10.0 mL) of a suitable spectroscopic-grade solvent (e.g., chloroform or ethanol) in a volumetric flask.

  • Instrumentation: Calibrate the polarimeter using a blank solvent-filled cell. The standard wavelength is the sodium D-line (589 nm).

  • Measurement: Fill the polarimeter cell (path length, l, typically 1 decimeter) with the sample solution, ensuring no air bubbles are present. Record the observed rotation, α.

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where c is the concentration in g/mL and l is the path length in decimeters.[7]

  • Validation: The measurement is validated by its reproducibility and comparison to literature values if available. The enantiomeric excess (ee) of a mixture can be calculated as: ee (%) = ([α]observed / [α]pure) × 100.[9]

Chromatographic Enantioseparation: The Gold Standard

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely used technique for the separation and quantification of enantiomers.[6][10] The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.[11]

Causality in Method Choice: Polysaccharide-based CSPs (e.g., coated or immobilized cellulose or amylose derivatives) are exceptionally versatile and are often the first choice for screening chiral separations of new compounds due to their broad enantiorecognition capabilities.[10] The separation can be performed under normal-phase, polar-organic, or reversed-phase conditions, providing flexibility to accommodate sample solubility and stability.[12]

Protocol: Chiral HPLC Method Development

  • Column Selection: Begin with a robust screening approach using polysaccharide-based columns, such as those based on amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate).

  • Initial Mobile Phase Screening (Normal Phase):

    • Mobile Phase A: n-Hexane/Isopropanol (90:10, v/v)

    • Mobile Phase B: n-Hexane/Ethanol (90:10, v/v)

    • For acidic analytes, add 0.1% Trifluoroacetic Acid (TFA). For basic analytes, add 0.1% Diethylamine (DEA).

  • Analysis: Inject a solution of the racemic standard (approx. 1 mg/mL). Monitor the chromatogram at a suitable wavelength (e.g., 210 nm).

  • Optimization: If partial or full separation is observed, optimize the resolution by systematically varying the ratio of the alcohol modifier. Reducing the alcohol percentage typically increases retention and may improve resolution.

  • Validation: The method is validated by demonstrating baseline resolution (Rs > 1.5) of the two enantiomeric peaks. The identity of each peak can be confirmed by injecting samples of the pure (R) and (S) enantiomers.

Chiral_HPLC_Workflow cluster_prep Sample & System Preparation cluster_screen Screening Phase cluster_eval Evaluation cluster_optimize Optimization & Validation Racemate Prepare Racemic Standard (1 mg/mL) Screen Inject on CSPs with Mobile Phases (Hexane/IPA, Hexane/EtOH) Racemate->Screen CSP Select Chiral Stationary Phases (CSPs) for Screening CSP->Screen Detect Analyze Chromatogram for Separation Screen->Detect CheckSep Separation Observed? Detect->CheckSep CheckSep->CSP No, Try Different CSP/Mobile Phase Optimize Adjust Alcohol Modifier % to Improve Resolution (Rs > 1.5) CheckSep->Optimize Yes Validate Validate with Pure Enantiomer Injections Optimize->Validate Final Final Validated Method Validate->Final

A generalized workflow for developing a chiral HPLC separation method.

Conclusion

The characterization of (R)- and (S)-tert-Butyl 2-bromobutanoate is a multi-faceted process that relies on a synergistic application of analytical techniques. While achiral methods like NMR and MS are indispensable for confirming the fundamental chemical structure, they are blind to stereochemistry. The definitive differentiation between the (R) and (S) enantiomers rests upon chiroptical methods, specifically polarimetry, and enantioselective chromatography. Chiral HPLC, in particular, stands as the unequivocal standard for both separating and quantifying the enantiomers, providing the high-fidelity data required to meet the stringent purity demands of the pharmaceutical and fine chemical industries. Adherence to the systematic protocols outlined in this guide will enable researchers to characterize these vital chiral building blocks with confidence and precision.

References

  • Chemical Synthesis Database. (n.d.). tert-butyl 2-bromo-3-oxobutanoate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (R)-2-bromobutanoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-butyl bromoacetate. Retrieved from [Link]

  • SpectraBase. (n.d.). tert-Butyl bromide. Retrieved from [Link]

  • Homework.Study.com. (n.d.). (S)-2-bromobutane has an optical rotaion of {a}=+23.1 degrees. A sample of a mixture of the R and.... Retrieved from [Link]

  • Zhang, T., et al. (2022). Strategies for chiral separation: from racemate to enantiomer. Cellular and Molecular Life Sciences, 79(11), 569. Retrieved from [Link]

  • Colonna, S., et al. (2001). Enantioselective Synthesis of Tert-Butyl Tert-Butanethiosulfinate Catalyzed by Cyclohexanone Monooxygenase. Chirality, 13(1), 40-2. Retrieved from [Link]

  • Haynie, D. T. (n.d.). Chiral Drug Separation. Retrieved from [Link]

  • Ashenhurst, J. (2017). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Ali, I., et al. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 19(4). Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Column. Retrieved from [Link]

  • Brown, W. P. (n.d.). 1H proton nmr spectrum of 2-bromobutane. Doc Brown's Chemistry. Retrieved from [Link]

  • Brown, W. P. (n.d.). 13C nmr spectrum of 2-bromobutane. Doc Brown's Chemistry. Retrieved from [Link]

  • Chen, X., et al. (2015). Stereoselective Determination of 2-benzamidomethyl-3-oxobutanoate and methyl-2-benzoylamide-3-hydroxybutanoate by Chiral High-Performance Liquid Chromatography in Biotransformation. Journal of Chromatography B, 974, 57-64. Retrieved from [Link]

  • Al-Saeed, F. A., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(16), 6150. Retrieved from [Link]

  • Harmand, T., et al. (2018). Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. Organic Syntheses, 95, 142-161. Retrieved from [Link]

  • Ilisz, I., et al. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114324. Retrieved from [Link]

  • Gallyamov, M. S., et al. (2020). Separation of 2-Bromobutane, 2-Chlorobutane, 2-Chloropentane, and 2-Butanol Enantiomers Using a Stationary Phase Based on a Supramolecular Uracil Structure. Russian Journal of Physical Chemistry A, 94(1), 136-141. Retrieved from [Link]

  • SpectraBase. (n.d.). tert-Butyl bromide - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Enantioselective Synthesis of ( S )‐Ethyl 2‐(( tert ‐butoxycarbonyl)(( tert ‐butyldimethylsilyl)oxy)amino)‐4‐oxobutanoate. Retrieved from [Link]

  • Google Patents. (2016). CN105601510A - Catalytic synthesis method of tert-butyl alpha-bromoisobutyrate by using cation exchange resin.
  • Khan Academy. (n.d.). Optical activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Synthesis of Butyl (S)-2-Hydroxybutanoate.... Retrieved from [Link]

  • Testbook. (2022). The specific rotation of optically pure (R)-2-bromobutane is.... Retrieved from [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Retrieved from [Link]

Sources

Correlating spectroscopic data with the structure of tert-Butyl 2-bromobutanoate.

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental tools in this endeavor, providing a detailed roadmap of a molecule's atomic framework and connectivity. This guide offers an in-depth analysis of the spectroscopic data for tert-Butyl 2-bromobutanoate, a valuable building block in organic synthesis. By comparing its spectral features with those of its close analogs, ethyl 2-bromobutanoate and methyl 2-bromobutanoate, we will demonstrate how subtle changes in molecular structure are reflected in their respective spectra, thereby providing a robust framework for structural verification and comparative analysis.

Introduction to Spectroscopic Correlation

The power of spectroscopic analysis lies in its ability to translate the quantum mechanical properties of atomic nuclei and molecular ions into interpretable data. In NMR spectroscopy, the chemical environment of each nucleus dictates its resonance frequency, providing information on neighboring atoms and functional groups. Mass spectrometry, on the other hand, offers insights into the molecular weight and fragmentation patterns of a compound, revealing its elemental composition and structural motifs. By correlating the data from these techniques, a comprehensive and unambiguous structural assignment can be achieved.

¹H NMR Spectroscopy: A Window into Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most informative technique for elucidating the structure of organic molecules in solution. The chemical shift, multiplicity (splitting pattern), and integration of each signal provide a wealth of information about the electronic environment and connectivity of protons within a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol is crucial for acquiring high-quality and reproducible NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the analyte (this compound, ethyl 2-bromobutanoate, or methyl 2-bromobutanoate).

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a clean 5 mm NMR tube. The deuterated solvent is essential to avoid overwhelming the analyte signals.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard to reference the chemical shifts to 0.00 ppm.

  • Instrumental Parameters:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

    • Pulse Program: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 8 to 16 scans are generally adequate for a sample at this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended to allow for full relaxation of the protons between pulses.

    • Spectral Width: A spectral width of approximately 12-15 ppm is appropriate to encompass all proton signals.

¹H NMR Experimental Workflow
Comparative ¹H NMR Data
CompoundProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
This compound -CH(Br)-~4.2Triplet~7.51H
-CH₂-~2.0 - 2.2Multiplet-2H
-CH₃ (ethyl)~1.0Triplet~7.43H
-C(CH₃)₃~1.5Singlet-9H
Ethyl 2-bromobutanoate -OCH₂-4.234 - 4.159Quartet7.12H
-CH(Br)-4.19Triplet7.61H
-CH₂- (butyrate)2.05Multiplet-2H
-OCH₂CH₃ 1.305Triplet7.13H
-CH₂CH₃ 1.033Triplet7.43H
Methyl 2-bromobutanoate -CH(Br)-4.19Triplet7.61H
-OCH₃3.784Singlet-3H
-CH₂-2.06Multiplet-2H
-CH₃1.03Triplet7.43H

Note: The data for this compound is predicted based on typical chemical shifts and coupling constants, while the data for the ethyl and methyl esters are from experimental sources.[1][2]

Analysis and Interpretation

The ¹H NMR spectra of these three esters exhibit distinct features that directly correlate with their structures.

  • The Alpha-Proton (-CH(Br)-): In all three compounds, the proton on the carbon bearing the bromine atom appears as a triplet at approximately 4.2 ppm. This downfield shift is due to the deshielding effect of the adjacent electron-withdrawing bromine atom and the carbonyl group. The triplet multiplicity arises from coupling to the two protons of the neighboring methylene (-CH₂-) group.

  • The Butyrate Chain (-CH₂CH₃): The methylene protons of the butyrate chain appear as a multiplet around 2.0-2.2 ppm, and the terminal methyl protons resonate as a triplet near 1.0 ppm. This characteristic pattern is consistent across all three molecules.

  • The Ester Group: The key differentiator in the ¹H NMR spectra is the signal from the ester alkyl group.

    • In This compound , the nine equivalent protons of the tert-butyl group give rise to a sharp singlet at approximately 1.5 ppm. The absence of adjacent protons results in no splitting.

    • In ethyl 2-bromobutanoate , the ethoxy group presents as a quartet around 4.2 ppm for the -OCH₂- protons (split by the adjacent methyl group) and a triplet around 1.3 ppm for the -OCH₂CH₃ protons (split by the adjacent methylene group).[1]

    • In methyl 2-bromobutanoate , the methoxy group is observed as a singlet at approximately 3.8 ppm due to the three equivalent protons with no adjacent proton neighbors.[2]

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. Although less sensitive than ¹H NMR due to the low natural abundance of the ¹³C isotope, proton-decoupled ¹³C NMR spectra are relatively simple, with each unique carbon atom typically giving a single peak.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation:

    • A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

  • Instrumental Parameters:

    • Pulse Program: A proton-decoupled experiment is standard to simplify the spectrum and enhance signal-to-noise.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is necessary to obtain a good signal-to-noise ratio.

    • Relaxation Delay: A longer relaxation delay (e.g., 2-5 seconds) may be needed for quaternary carbons.

Comparative ¹³C NMR Data
CompoundCarbon AssignmentPredicted Chemical Shift (δ, ppm)
This compound C=O~169
-C (CH₃)₃~82
-CH(Br)-~45
-CH₂-~29
-C(C H₃)₃~28
-CH₃~12
Ethyl 2-bromobutanoate C=O~170
-OCH₂-~62
-CH(Br)-~46
-CH₂- (butyrate)~29
-OCH₂C H₃~14
-CH₂C H₃~12
Methyl 2-bromobutanoate C=O~170
-OCH₃~53
-CH(Br)-~46
-CH₂-~29
-CH₃~12

Note: The chemical shifts are predicted based on established ranges for similar functional groups.

Analysis and Interpretation

The ¹³C NMR spectra provide complementary information to the ¹H NMR data, confirming the carbon skeleton.

  • The Carbonyl Carbon (C=O): The ester carbonyl carbon is the most downfield signal in all three spectra, appearing around 170 ppm.

  • The Alpha-Carbon (-CH(Br)-): The carbon attached to the bromine atom resonates at approximately 45-46 ppm.

  • The Butyrate Chain (-CH₂CH₃): The methylene and methyl carbons of the butyrate chain are found at roughly 29 ppm and 12 ppm, respectively.

  • The Ester Group Carbons: Again, the ester alkyl group provides the distinguishing feature.

    • In This compound , the quaternary carbon of the tert-butyl group is expected around 82 ppm, and the three equivalent methyl carbons around 28 ppm.

    • In ethyl 2-bromobutanoate , the -OCH₂- carbon appears around 62 ppm, and the terminal methyl carbon at about 14 ppm.

    • In methyl 2-bromobutanoate , the -OCH₃ carbon gives a signal at approximately 53 ppm.

Mass Spectrometry: Unraveling Fragmentation Pathways

Mass spectrometry provides the molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique that bombards the molecule with high-energy electrons, causing it to ionize and fragment in a reproducible manner.

Experimental Protocol: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV), causing the formation of a molecular ion (M⁺•) and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z).

  • Detection: The abundance of each ion is measured, generating a mass spectrum.

Mass Spectrometry (EI) Experimental Workflow
Predicted Fragmentation Patterns

The mass spectra of these bromoalkanoate esters will be characterized by several key fragmentation pathways.

  • Alpha-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group.

    • Loss of the alkoxy group (-OR) to form an acylium ion.

    • Loss of the alkyl group from the butyrate chain.

  • McLafferty Rearrangement: This is a characteristic fragmentation of carbonyl compounds with a sufficiently long alkyl chain, involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the alpha-beta bond.

  • Cleavage of the Carbon-Bromine Bond: The C-Br bond is relatively weak and can cleave to give a fragment that has lost a bromine radical.

  • Fragmentation of the Ester Alkyl Group: The tert-butyl, ethyl, and methyl groups will also undergo characteristic fragmentations.

This compound:

  • A prominent peak is expected at m/z 57 , corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺), resulting from the cleavage of the ester oxygen-tert-butyl bond. This is often the base peak in the spectra of tert-butyl esters.

  • Loss of isobutylene (C₄H₈, 56 Da) from the molecular ion via a rearrangement process is also possible.

  • The molecular ion peak (M⁺•) will be observed as a pair of peaks of roughly equal intensity, two mass units apart, due to the presence of the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

Ethyl 2-bromobutanoate:

  • The molecular ion peaks will be observed at m/z 194 and 196.

  • Alpha-cleavage with loss of the ethoxy radical (-OCH₂CH₃) will give a fragment at m/z 149/151.

  • A McLafferty rearrangement can lead to the loss of ethylene (C₂H₄, 28 Da) from the ethyl group, followed by other fragmentations.

Methyl 2-bromobutanoate:

  • The molecular ion peaks will be at m/z 180 and 182.

  • Loss of the methoxy radical (-OCH₃) will result in a fragment at m/z 149/151.

Conclusion

This guide has provided a detailed framework for the spectroscopic analysis of this compound, contextualized by a comparison with its ethyl and methyl ester analogs. The ¹H and ¹³C NMR spectra offer a precise map of the proton and carbon environments, with the signals of the respective ester alkyl groups serving as unambiguous reporters of the molecular structure. Mass spectrometry complements this information by confirming the molecular weight and revealing characteristic fragmentation patterns, most notably the formation of the stable tert-butyl cation in the case of the target molecule. By understanding the principles behind these spectroscopic techniques and their application to related structures, researchers can confidently elucidate and verify the structures of novel compounds in their drug discovery and development pipelines.

References

  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • PubChem. National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • "Interpreting the 1H NMR spectrum: 2-bromo-2-methylpropane - (tert-butyl bromide)". Doc Brown's Chemistry. [Link]

Sources

Safety Operating Guide

Navigating the Disposal of tert-Butyl 2-bromobutanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the synthesis and handling of specialized chemical reagents are routine. However, the safe and compliant disposal of these materials, particularly halogenated organic compounds like tert-butyl 2-bromobutanoate, is a critical aspect of laboratory management that demands meticulous attention. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment.

Understanding the Hazard Profile of this compound

Before any disposal procedures can be initiated, a thorough understanding of the chemical's inherent hazards is paramount. This compound is classified with several key risks that dictate its handling and disposal protocols.

Key Hazards:

  • Flammability: The compound is a flammable liquid and vapor. It is crucial to keep it away from heat, sparks, open flames, and hot surfaces.[1] Precautionary measures against static discharge, such as grounding and bonding containers, are mandatory during transfer and handling.[1][2]

  • Corrosivity: It is known to cause severe skin burns and eye damage.[3] Some sources also classify it as a skin and eye irritant.[4]

  • Lachrymator: The substance can cause an increased flow of tears.[3][5]

  • Aquatic Toxicity: It is harmful to aquatic life with long-lasting effects. Therefore, release into the environment must be strictly avoided.[1][2]

A comprehensive review of the Safety Data Sheet (SDS) is the foundational step in this process. The SDS for this compound and similar compounds consistently highlights these hazards and provides the primary guidance for safe handling and disposal.[1][2][3][4][5][6][7]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, the use of appropriate Personal Protective Equipment (PPE) is non-negotiable. The following table summarizes the required PPE for handling and disposal.

Body PartRequired PPERationale
Eyes/Face Safety glasses with side-shields or goggles; face shield if splashing is a risk.To protect against splashes that can cause serious eye damage.[7]
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact, which can cause burns and irritation.[2][4][7]
Body Laboratory coat; chemical-resistant apron for larger quantities.To protect against skin contact and contamination of personal clothing.[2]
Respiratory Use only in a well-ventilated area or under a chemical fume hood.To avoid inhalation of vapors, which may cause respiratory irritation.[1][2][7]

Segregation and Collection: The Cornerstone of Compliant Disposal

Proper waste segregation is a critical step to prevent dangerous chemical reactions and to ensure that the waste is managed correctly by disposal facilities.

As a halogenated organic compound, this compound must be collected in a designated, properly labeled hazardous waste container.[8]

Key Segregation Principles:

  • Do Not Mix: Never mix halogenated organic wastes with non-halogenated organic wastes or aqueous wastes.[8]

  • Designated Containers: Use containers specifically designated for halogenated organic waste. These are often color-coded for easy identification.[8]

  • Accurate Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Flammable, Corrosive).

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound from a laboratory setting.

Step 1: Preparation and Assessment

  • Consult the SDS: Always have the most current Safety Data Sheet readily available for reference.

  • Gather Materials: Assemble all necessary PPE, a designated halogenated organic waste container, and spill control materials.

  • Work in a Controlled Area: Conduct all waste transfer activities within a chemical fume hood to minimize inhalation exposure.[5]

Step 2: Waste Transfer

  • Grounding: When transferring the chemical from its original container to the waste container, ensure both containers are properly grounded and bonded to prevent static discharge.[2]

  • Use Non-Sparking Tools: Employ tools made of non-sparking materials to avoid ignition sources.[1][2][6]

  • Controlled Pouring: Pour the waste slowly and carefully to avoid splashing.

  • Secure Closure: Tightly close the waste container immediately after the transfer is complete.[1][2][7]

Step 3: Container Management

  • Do Not Overfill: Fill the waste container to no more than 80% of its capacity to allow for vapor expansion.

  • Exterior Decontamination: Wipe the exterior of the waste container with a suitable solvent to remove any residual contamination.

  • Storage: Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from sources of ignition.[1][2]

Step 4: Final Disposal

  • Engage a Licensed Professional: The final disposal of the hazardous waste must be handled by a licensed and approved waste disposal contractor.[5]

  • Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of accumulation.

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and being prepared is crucial for minimizing harm.

In Case of a Spill:

  • Evacuate and Alert: Immediately evacuate the area and alert your supervisor and institutional safety officer.

  • Control Ignition Sources: Eliminate all potential ignition sources in the vicinity.[2]

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the liquid.[6][9] Do not use combustible materials.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and place it in a designated hazardous waste container for disposal.[6]

  • Decontamination: Clean the spill area thoroughly.

In Case of Personal Exposure:

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][10]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10]

In all cases of exposure, it is imperative to seek prompt medical evaluation and to provide the attending physician with the Safety Data Sheet for this compound.[3]

Regulatory Framework: A Note on Compliance

The disposal of this compound is governed by a framework of federal and local regulations. In the United States, the primary regulatory body is the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] As a halogenated organic compound, this chemical falls under specific waste codes and requires management as a hazardous waste.[8][12] It is the responsibility of the waste generator (the laboratory) to ensure full compliance with all applicable regulations.[6][7]

Decision-Making Flowchart for Disposal

DisposalWorkflow This compound Disposal Workflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Need to Dispose of This compound review_sds Review Safety Data Sheet (SDS) start->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe locate_container Locate Designated Halogenated Organic Waste Container don_ppe->locate_container transfer_waste Transfer Waste in Fume Hood (Grounding & Non-Sparking Tools) locate_container->transfer_waste seal_container Securely Seal and Label Container transfer_waste->seal_container store_saa Store in Satellite Accumulation Area seal_container->store_saa schedule_pickup Schedule Pickup with Licensed Waste Disposal Vendor store_saa->schedule_pickup document Complete Waste Manifest and Documentation schedule_pickup->document end_process Disposal Complete document->end_process

Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound.

References

  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-12-01).
  • t-Butyl 2-bromoacetate Safety Data Sheet - Synquest Labs. (2020-09-10).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Chem Service. (2015-05-18).
  • SAFETY DATA SHEET - Fisher Scientific. (2024-03-30).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-10-24).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-16).
  • SAFETY DATA SHEET - TCI Chemicals. (2025-01-29).
  • SAFETY DATA SHEET - TCI Chemicals. (2025-04-09).
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - EPA. (n.d.).
  • HAZARDOUS WASTE SEGREGATION. (2016-04-15).
  • tert-Butyl 4-bromobutanoate - Apollo Scientific. (2023-07-06).
  • TERT-BUTYL 2-BROMOBUTYRATE - Safety Data Sheet - ChemicalBook. (2025-09-27).
  • Resource Conservation and Recovery Act (RCRA) Regulations - US EPA. (2025-08-13).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling tert-Butyl 2-bromobutanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of tert-Butyl 2-bromobutanoate (CAS No. 24457-21-4). As drug development professionals, our commitment to safety is paramount, extending beyond mere compliance to a deep, mechanistic understanding of the risks involved and the protective measures we employ. This document is structured to provide immediate, essential information and detailed procedural guidance, ensuring that every protocol is a self-validating system of safety.

Immediate Safety Briefing: Core Hazard Assessment

This compound is a halogenated ester, a class of compounds that demands rigorous safety protocols. The primary, immediate threats posed by this chemical are its corrosive nature and its function as a lachrymator.

  • Severe Corrosivity : Direct contact can cause severe skin burns and serious, potentially permanent, eye damage.[1][2] The chemical structure, featuring an alpha-bromo ester, facilitates reactivity with biological macromolecules, leading to rapid tissue damage upon contact.

  • Lachrymatory Effects : The compound is a lachrymator, meaning its vapors will irritate the eyes, causing tearing and significant discomfort even at low concentrations.[2][3] This is an important early warning sign of vapor exposure.

  • Inhalation Hazard : While specific toxicity data is limited, vapors are expected to be irritating to the respiratory tract. In enclosed or poorly ventilated spaces, accumulation of vapors could lead to more severe respiratory effects.

Hazard Summary Table

The following table summarizes key safety data. Data for the specific compound is supplemented with information from structurally similar chemicals to provide a conservative safety profile.

PropertyValue / InformationRationale & Significance
Chemical Name This compoundAlso known as tert-Butyl 2-bromobutyrate.[1][5]
CAS Number 24457-21-4Unique identifier for the specific chemical substance.[1][5]
Molecular Formula C₈H₁₅BrO₂---
Molecular Weight 223.11 g/mol Vapors will be significantly heavier than air, tending to accumulate in low-lying areas.[6]
Primary Hazards Corrosive (Causes severe skin burns and eye damage) , Lachrymator Direct contact is the most immediate and severe risk.[1][2]
Flash Point Data not available. Treat as Flammable .Analogous compound 2-Bromobutane has a flash point of 18°C (65°F).[7][8] Assume a low flash point and handle away from all ignition sources.
Specific Gravity Data not available. Likely >1.0.Analogous compound 2-Bromobutane has a specific gravity of 1.258.[8] Spills will not be easily diluted by water and the substance is insoluble.
Hazardous Combustion Products Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen bromide (HBr)Fires will produce highly toxic and corrosive gases.[3][4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a checklist; it is a system designed to mitigate the specific hazards identified above. Each component is chosen for its ability to counter a specific threat. All handling of this material must be conducted within a certified chemical fume hood to contain vapors.[9][10][11]

Hand Protection: The Critical Barrier

The corrosive nature of this compound makes glove selection the most critical PPE decision. Standard nitrile exam gloves are not sufficient for handling this chemical due to the general poor resistance of nitrile to esters and halogenated hydrocarbons.[12][13]

  • Primary Recommendation: Butyl Rubber Gloves . Butyl rubber provides excellent resistance to esters, ketones, and corrosive acids.[13] This should be your primary glove for any task involving potential direct contact.

  • Alternative: Viton™ Gloves . While more expensive, Viton™ offers excellent protection against a broad range of chemicals, including halogenated compounds.

  • Double Gloving : For tasks with a higher risk of splashes, such as large-volume transfers, a double-gloving technique is recommended. Wear a thinner, disposable nitrile glove as the inner layer and a heavier butyl rubber or Viton™ glove as the outer layer. This provides protection during the removal of the contaminated outer glove.

  • Glove Inspection : Always inspect gloves for pinholes, cracks, or signs of degradation before use.[9]

Glove Material Chemical Resistance
Glove MaterialResistance to EstersResistance to Halogenated OrganicsRecommendation for this compound
Butyl Rubber Very Good [13]Fair to Poor[13]Recommended Primary Choice (Excellent ester resistance)
Viton™ Very Good Very Good Excellent Choice
Neoprene FairFairUse with caution for short-duration tasks only.
Nitrile Rubber Poor [12][13]Poor [12][13]Not Recommended for Direct Contact
Natural Rubber (Latex) Fair to PoorPoorNot Recommended
Eye and Face Protection: Preventing Irreversible Damage

Given that this compound causes severe eye damage and is a lachrymator, eye and face protection is non-negotiable.[1][2]

  • Chemical Splash Goggles : Must be worn at all times when the chemical is handled, even for small quantities. They must provide a complete seal around the eyes, conforming to OSHA 29 CFR 1910.133 or EN166 standards.[3]

  • Full-Face Shield : A full-face shield must be worn over chemical splash goggles during procedures with a high risk of splashing, such as transfers of volumes greater than 50 mL or when working with reactions under pressure. The face shield protects the entire face from corrosive splashes.[10]

Body and Respiratory Protection
  • Laboratory Coat : A flame-resistant lab coat is required. For large-scale operations, a chemical-resistant apron made of butyl rubber or similar material should be worn over the lab coat.[14]

  • Appropriate Attire : Full-length pants and closed-toe shoes are mandatory in any laboratory where this chemical is handled.[11][14]

  • Respiratory Protection : All work must be performed in a properly functioning chemical fume hood.[10] Respirators should not be necessary for routine operations. An air-purifying respirator with an organic vapor/acid gas (OV/AG) cartridge would be appropriate for emergency situations, such as a spill cleanup outside of a fume hood, and should only be used by trained personnel.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) PPE cluster_doffing Doffing (Taking Off) PPE Don1 1. Lab Coat Don2 2. Inner Gloves (Nitrile) Don1->Don2 Don3 3. Outer Gloves (Butyl) Don2->Don3 Don4 4. Goggles Don3->Don4 Don5 5. Face Shield Don4->Don5 Doff1 1. Outer Gloves (Contaminated) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 Doff5 5. Inner Gloves (Clean) Doff4->Doff5

Caption: Sequential workflow for donning and doffing PPE.

Operational and Disposal Plans

Standard Handling Protocol
  • Preparation : Before handling, ensure a chemical spill kit is accessible. Verify the chemical fume hood has a valid certification.

  • Location : Conduct all transfers, weighing, and reactions within the chemical fume hood.[10]

  • Containment : Use secondary containment (e.g., a plastic or glass tray) for storing and transporting the chemical container within the lab.[9]

  • Ignition Sources : Ensure no sources of ignition (hot plates, open flames, non-intrinsically safe equipment) are present in the fume hood during use.[9][14]

  • Dispensing : Use compatible tools (e.g., glass pipettes with a bulb) for transfers. Never pipette by mouth.

  • Post-Handling : Tightly cap the container immediately after use. Decontaminate the exterior of the container with a suitable solvent (e.g., isopropanol) before returning it to its designated storage location.

  • Storage : Store in a cool, dry, well-ventilated area in a cabinet designated for corrosive materials. Segregate from strong bases and oxidizing agents.[11]

Emergency Plan: Spill Response

This protocol is for small, manageable spills (<200 mL) inside a chemical fume hood. For larger spills or any spill outside of a fume hood, evacuate the area, post a warning sign, and contact your institution's emergency response team.[2][15]

Spill_Response Alert 1. Alert Personnel & Assess Situation PPE 2. Don Full PPE (Butyl Gloves, Goggles, Face Shield, Lab Coat) Alert->PPE Ignition 3. Remove Ignition Sources PPE->Ignition Contain 4. Contain Spill (Dike with absorbent pads) Ignition->Contain Absorb 5. Absorb Material (Use inert absorbent like vermiculite) Contain->Absorb Collect 6. Collect Waste (Use spark-proof tools) Absorb->Collect Decon 7. Decontaminate Area (Soap and water wash) Collect->Decon Dispose 8. Package & Label Waste (Seal in compatible container) Decon->Dispose

Caption: Step-by-step workflow for a small chemical spill.

Detailed Spill Cleanup Steps:

  • Alert & Assess : Immediately alert others in the lab. If the spill is inside a fume hood, keep the sash down.

  • Don PPE : Wear, at a minimum, double gloves (nitrile inner, butyl outer), chemical splash goggles, a face shield, and a lab coat.

  • Control Ignition Sources : If safe to do so, remove any potential ignition sources from the immediate area.[3]

  • Contain : Create a dike around the spill using absorbent pads or another inert material to prevent it from spreading.[1][3]

  • Absorb : Gently cover the spill with an inert absorbent material such as vermiculite, clay absorbent, or a commercial spill pillow.[2][15] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect : Using spark-proof tools (e.g., plastic scoop), carefully collect the absorbed material and place it into a heavy-duty plastic bag or a designated, compatible waste container.[3][15]

  • Decontaminate : Wipe the spill area with soap and water.[2] Collect all cleaning materials (sponges, paper towels) as hazardous waste.

  • Dispose : Seal the waste container, label it clearly with its contents ("this compound spill debris"), and manage it as hazardous waste according to institutional procedures.[2][4]

Disposal Plan

All materials contaminated with this compound are considered hazardous waste. This includes empty containers, used PPE, and spill cleanup debris.

  • Waste Characterization : This chemical waste is characterized as corrosive and potentially ignitable hazardous waste.[16]

  • Segregation : Do not mix this waste with other waste streams unless compatibility is confirmed. Specifically, keep it separate from bases and strong oxidizers.[16]

  • Containerization : Collect all liquid and solid waste in a robust, sealed, and clearly labeled container. The container must be compatible with the chemical (e.g., high-density polyethylene).[17]

  • Labeling : The waste container must be labeled with "Hazardous Waste," the full chemical name of the contents, and the associated hazards (Corrosive, Flammable).[17]

  • Disposal : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor, in accordance with EPA and local regulations.[16][18]

References

  • University of Tennessee, Knoxville Environmental Health and Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (R)-2-bromobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Louisiana State University. (2023). Standard Operating Procedure: HANDLING CHEMICALS. Retrieved from [Link]

  • Juniata College. (n.d.). Standard Operating Procedures for Laboratories. Retrieved from [Link]

  • AEG Environmental. (2016). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure: Flammable Liquids. Retrieved from [Link]

  • International Enviroguard. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Axonator. (2024). EPA Hazardous Waste Management. Retrieved from [Link]

  • Medicom. (n.d.). Chemical Resistance Reference Chart. Retrieved from [Link]

  • University of Arizona Research Laboratory & Safety Services. (2015). Corrosives Hazard Class Standard Operating Procedure. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Regulations Govern Hazardous Waste Management?. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • OSHA. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety - The University of Texas at Dallas. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Handling & Usage of Hazardous Chemicals. Retrieved from [Link]

  • University of South Florida. (n.d.). Glove Guide - Chemical Compatibility. Retrieved from [Link]

  • University of Oxford. (n.d.). Chemical Resistant Gloves Guide. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2-bromopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromobutane. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Louisville Environmental Health and Safety. (2019). NIOSH Table 1,2 & 3. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyl alcohol. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Managing Hazardous Drug Exposures: Information for Healthcare Settings. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Occupational Health Guidelines for Chemical Hazards (81-123). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.